molecular formula C6H13Cl B13173948 1-Chloro-2,3-dimethylbutane CAS No. 600-06-6

1-Chloro-2,3-dimethylbutane

カタログ番号: B13173948
CAS番号: 600-06-6
分子量: 120.62 g/mol
InChIキー: UMJSXTUELCDYKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Chloro-2,3-dimethylbutane is a useful research compound. Its molecular formula is C6H13Cl and its molecular weight is 120.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

600-06-6

分子式

C6H13Cl

分子量

120.62 g/mol

IUPAC名

1-chloro-2,3-dimethylbutane

InChI

InChI=1S/C6H13Cl/c1-5(2)6(3)4-7/h5-6H,4H2,1-3H3

InChIキー

UMJSXTUELCDYKZ-UHFFFAOYSA-N

正規SMILES

CC(C)C(C)CCl

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Chloro-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1-chloro-2,3-dimethylbutane, a halogenated alkane of interest in various chemical research and development applications. The document is intended for an audience of researchers, scientists, and professionals in drug development, offering a detailed exploration of the chemical principles, experimental methodologies, and safety considerations associated with its synthesis. Two primary synthetic pathways are discussed in detail: the direct hydrochlorination of 2,3-dimethyl-1-butene and a two-step sequence involving hydroboration-oxidation followed by chlorination. The guide emphasizes the causality behind experimental choices, providing a framework for the rational design and execution of these synthetic procedures.

Introduction: The Significance of this compound

This compound, a monochlorinated derivative of 2,3-dimethylbutane, serves as a valuable building block in organic synthesis. Its utility stems from the presence of a primary chloroalkane functionality, which can participate in a variety of nucleophilic substitution and elimination reactions, enabling the introduction of diverse functional groups. A thorough understanding of its synthesis is crucial for researchers requiring this specific regioisomer for their synthetic campaigns. This guide delves into the practical aspects of its preparation, from the synthesis of the requisite starting materials to the purification and characterization of the final product.

Synthesis of the Precursor: 2,3-Dimethyl-1-butene

A common and efficient starting material for the synthesis of this compound is the alkene, 2,3-dimethyl-1-butene. A reliable method for its preparation involves the acid-catalyzed dehydration of pinacol (2,3-dimethyl-2,3-butanediol), which proceeds through a pinacol rearrangement to form pinacolone (3,3-dimethyl-2-butanone), followed by a Wittig reaction or other olefination methods. However, a more direct route from pinacol involves dehydration using an acid catalyst, which can yield a mixture of isomeric butenes, including the desired 2,3-dimethyl-1-butene.

Synthesis of 2,3-Dimethyl-1,3-butadiene from Pinacol (Illustrative Precursor Synthesis)

While not directly yielding 2,3-dimethyl-1-butene, the dehydration of pinacol is a foundational reaction in this chemical space. Treatment of pinacol with a strong acid, such as hydrobromic acid, leads to the formation of 2,3-dimethyl-1,3-butadiene.[1] This process highlights the principles of acid-catalyzed dehydration of alcohols.

Experimental Protocol: Dehydration of Pinacol to 2,3-Dimethyl-1,3-butadiene [1]

  • Materials:

    • Pinacol (anhydrous): 354 g (3 moles)

    • 48% Hydrobromic acid: 10 mL

    • Hydroquinone: 0.5 g

    • Anhydrous calcium chloride: 15 g

  • Procedure:

    • A mixture of pinacol and hydrobromic acid is placed in a round-bottom flask equipped with a fractionating column.

    • The flask is heated gently, and the distillate is collected until the thermometer reaches 95 °C.

    • The upper, non-aqueous layer of the distillate is separated and washed twice with 100-mL portions of water.

    • Hydroquinone is added as a polymerization inhibitor, and the product is dried overnight with anhydrous calcium chloride.

    • The dried liquid is then fractionally distilled to yield 2,3-dimethyl-1,3-butadiene.

This protocol illustrates a common precursor synthesis; however, for the direct synthesis of 2,3-dimethyl-1-butene, alternative olefination strategies starting from pinacolone are typically employed.

Synthetic Route 1: Direct Hydrochlorination of 2,3-Dimethyl-1-butene

The most direct approach to this compound is the electrophilic addition of hydrogen chloride (HCl) across the double bond of 2,3-dimethyl-1-butene. This reaction is governed by Markovnikov's rule, which predicts the regioselectivity of the addition.

Mechanistic Insights: Markovnikov's Rule and Carbocation Rearrangements

According to Markovnikov's rule, in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with the greater number of hydrogen substituents, and the halide group attaches to the carbon with fewer hydrogen substituents.[2] This is because the reaction proceeds through a carbocation intermediate, and the more stable carbocation is preferentially formed.[3]

However, the hydrochlorination of 2,3-dimethyl-1-butene presents a classic case where a carbocation rearrangement can occur. The initial protonation of the double bond can lead to a secondary carbocation. A subsequent 1,2-hydride or 1,2-alkyl shift can lead to the formation of a more stable tertiary carbocation. This rearrangement results in a mixture of products, including the rearranged product, 2-chloro-2,3-dimethylbutane, often as the major product, and the desired, non-rearranged product, this compound, as a minor product.[4]

Logical Flow of Hydrochlorination and Rearrangement

G cluster_start Starting Material cluster_reaction Reaction with HCl cluster_products Products 2,3-Dimethyl-1-butene 2,3-Dimethyl-1-butene Protonation Protonation of Alkene 2,3-Dimethyl-1-butene->Protonation Secondary_Carbocation Secondary Carbocation (Less Stable) Protonation->Secondary_Carbocation Chloride_Attack_1 Chloride Ion Attack Secondary_Carbocation->Chloride_Attack_1 Hydride_Shift 1,2-Hydride Shift (Rearrangement) Secondary_Carbocation->Hydride_Shift Tertiary_Carbocation Tertiary Carbocation (More Stable) Chloride_Attack_2 Chloride Ion Attack Tertiary_Carbocation->Chloride_Attack_2 Product_1 This compound (Minor Product) Chloride_Attack_1->Product_1 Product_2 2-Chloro-2,3-dimethylbutane (Major Product) Chloride_Attack_2->Product_2 Hydride_Shift->Tertiary_Carbocation

Caption: Carbocation rearrangement in the hydrochlorination of 2,3-dimethyl-1-butene.

Experimental Considerations for Direct Hydrochlorination

Controlling the reaction conditions is crucial to influence the product distribution. Low temperatures and the use of a non-polar solvent can sometimes favor the kinetic, non-rearranged product. The reaction can be carried out by bubbling anhydrous HCl gas through a solution of the alkene or by using a saturated solution of HCl in a solvent like diethyl ether.[5][6]

General Experimental Protocol: Hydrochlorination of 2,3-Dimethyl-1-butene

  • Materials:

    • 2,3-Dimethyl-1-butene

    • Anhydrous diethyl ether (or other suitable non-polar solvent)

    • Anhydrous hydrogen chloride gas

  • Procedure:

    • Dissolve 2,3-dimethyl-1-butene in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a magnetic stirrer, cooled in an ice-salt bath.

    • Bubble anhydrous HCl gas through the stirred solution for a specified period.

    • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

    • Upon completion, stop the flow of HCl gas and allow the mixture to warm to room temperature.

    • Wash the reaction mixture with a cold, dilute sodium bicarbonate solution to neutralize excess acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation to separate the isomeric chlorides.

Quantitative Data for Hydrochlorination

ParameterValueReference
Reactant RatioAlkene:HCl (excess)[5]
SolventDiethyl ether[5]
Temperature0 °C to room temperature[5]
Reaction TimeVaries (monitor by GC/TLC)N/A
Expected ProductsThis compound (minor), 2-Chloro-2,3-dimethylbutane (major)[4]

Synthetic Route 2: Hydroboration-Oxidation Followed by Chlorination

To circumvent the issue of carbocation rearrangement and achieve a regioselective synthesis of this compound, a two-step approach is highly effective. This involves the anti-Markovnikov hydration of 2,3-dimethyl-1-butene via hydroboration-oxidation to yield 2,3-dimethyl-1-butanol, followed by the conversion of the primary alcohol to the corresponding alkyl chloride.

Step 1: Hydroboration-Oxidation of 2,3-Dimethyl-1-butene

Hydroboration-oxidation is a powerful method for the anti-Markovnikov addition of water across a double bond. The boron atom of borane (BH₃) adds to the less substituted carbon of the alkene, and the hydrogen adds to the more substituted carbon. Subsequent oxidation with hydrogen peroxide in the presence of a base replaces the boron atom with a hydroxyl group, yielding the primary alcohol.

Experimental Workflow for Hydroboration-Oxidation

G cluster_start Starting Material cluster_hydroboration Hydroboration cluster_oxidation Oxidation Alkene 2,3-Dimethyl-1-butene BH3_THF BH₃-THF Alkene->BH3_THF Organoborane Trialkylborane Intermediate BH3_THF->Organoborane H2O2_NaOH H₂O₂, NaOH Organoborane->H2O2_NaOH Alcohol 2,3-Dimethyl-1-butanol H2O2_NaOH->Alcohol

Caption: Two-step hydroboration-oxidation of 2,3-dimethyl-1-butene.

Experimental Protocol: Synthesis of 2,3-Dimethyl-1-butanol

  • Materials:

    • 2,3-Dimethyl-1-butene

    • Borane-tetrahydrofuran complex (BH₃-THF) solution (e.g., 1 M in THF)

    • 3 M Sodium hydroxide (NaOH) solution

    • 30% Hydrogen peroxide (H₂O₂)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), place the 2,3-dimethyl-1-butene and dissolve it in anhydrous THF.

    • Cool the solution in an ice bath and add the BH₃-THF solution dropwise while maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure complete formation of the trialkylborane.

    • Cool the reaction mixture again in an ice bath and slowly add the sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide, ensuring the temperature does not rise excessively.

    • After the addition of H₂O₂, remove the ice bath and stir the mixture at room temperature until the oxidation is complete.

    • Perform an aqueous workup by separating the layers. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting 2,3-dimethyl-1-butanol by distillation.

Step 2: Conversion of 2,3-Dimethyl-1-butanol to this compound

The primary alcohol, 2,3-dimethyl-1-butanol, can be converted to this compound using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via a nucleophilic substitution mechanism, and when carried out in the absence of a base like pyridine, it often proceeds with retention of configuration through an Sₙi (internal nucleophilic substitution) mechanism. For a primary alcohol, the stereochemistry is not a concern at the reaction center.

Experimental Protocol: Synthesis of this compound from 2,3-Dimethyl-1-butanol

  • Materials:

    • 2,3-Dimethyl-1-butanol

    • Thionyl chloride (SOCl₂)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts), place the 2,3-dimethyl-1-butanol.

    • Cool the flask in an ice bath and add thionyl chloride dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux for a specified period.

    • Monitor the reaction progress by GC or TLC.

    • Once the reaction is complete, carefully remove the excess thionyl chloride by distillation.

    • Purify the crude this compound by fractional distillation.

Quantitative Data for the Two-Step Synthesis

ParameterStep 1: Hydroboration-OxidationStep 2: ChlorinationReference
Reactant RatioAlkene:BH₃ (3:1), excess H₂O₂, NaOHAlcohol:SOCl₂ (1:1.1-1.5)N/A
SolventTetrahydrofuran (THF)Neat or with a non-polar solventN/A
Temperature0 °C to room temperature0 °C to refluxN/A
Reaction TimeSeveral hours1-3 hoursN/A
Expected YieldHighHighN/A

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The protons on the carbon bearing the chlorine atom (CH₂Cl) will appear as a downfield multiplet.

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom. The carbon atom bonded to the chlorine will be shifted downfield compared to the other sp³ hybridized carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching and bending vibrations for the alkyl groups. A key absorption will be the C-Cl stretching vibration, which typically appears in the fingerprint region (around 600-800 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a chlorine atom. Fragmentation patterns will be consistent with the structure of the molecule.

Spectroscopic Data for this compound and its Isomer

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spectrum (m/z)
This compound Complex multiplet for CH₂ClC-Cl shifted downfieldC-Cl stretch (~650-750)M⁺ at 120, M+2 at 122
2-Chloro-2,3-dimethylbutane Singlet for CH₃ adjacent to C-ClQuaternary C-Cl downfieldC-Cl stretch (~600-700)M⁺ at 120, M+2 at 122

Note: Specific chemical shifts and peak intensities can vary depending on the solvent and the spectrometer used. The data presented here are general expectations.

Safety and Handling

The synthesis of this compound involves the use of several hazardous chemicals. It is imperative to adhere to strict safety protocols.

  • 2,3-Dimethyl-1-butene: This is a highly flammable liquid and vapor.[7] It may be fatal if swallowed and enters the airways.[8] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[9]

  • Hydrogen Chloride (HCl): Anhydrous HCl is a corrosive gas that can cause severe respiratory tract irritation. Concentrated hydrochloric acid is also highly corrosive. All manipulations should be performed in a fume hood.

  • Borane-Tetrahydrofuran Complex (BH₃-THF): This reagent is flammable and reacts violently with water to release flammable hydrogen gas. It should be handled under an inert atmosphere.

  • Thionyl Chloride (SOCl₂): Thionyl chloride is a corrosive and toxic liquid that reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Pinacolone: This is a flammable liquid and vapor and may cause eye, skin, and respiratory tract irritation.[1] It should be handled in a well-ventilated area away from ignition sources.[2][3]

General Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Perform all reactions in a well-ventilated fume hood.

  • Have appropriate spill containment and cleanup materials readily available.

  • Be aware of the specific hazards of each chemical and consult the Safety Data Sheet (SDS) before use.

Conclusion

The synthesis of this compound can be achieved through two primary routes, each with its own advantages and disadvantages. The direct hydrochlorination of 2,3-dimethyl-1-butene is a more atom-economical approach but is complicated by the potential for carbocation rearrangement, which often leads to the formation of the isomeric 2-chloro-2,3-dimethylbutane as the major product. For the selective synthesis of the primary chloride, the two-step hydroboration-oxidation followed by chlorination with thionyl chloride is the preferred method, as it avoids carbocation intermediates and provides high regioselectivity. The choice of synthetic route will depend on the desired purity of the final product and the experimental resources available. A thorough understanding of the underlying reaction mechanisms and strict adherence to safety protocols are paramount for the successful and safe synthesis of this compound.

References

  • Master Organic Chemistry. (2013). Hydrohalogenation of Alkenes and Markovnikov's Rule.
  • Allen, C. F. H., & Bell, A. (1942). 2,3-DIMETHYL-1,3-BUTADIENE. Organic Syntheses, 22, 39. doi: 10.15227/orgsyn.022.0039.
  • Chemistry Steps. (n.d.). Markovnikov's Rule.
  • Haz-Map. (n.d.). 2,3-Dimethyl-1-butene.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pinacolone.
  • NIST. (n.d.). Butane, 2-chloro-2,3-dimethyl-. In NIST Chemistry WebBook.
  • PubChem. (n.d.). This compound.
  • Organic Syntheses. (n.d.). Pinacolone.
  • Müller, D. S. (2024). Advancements in hydrochlorination of alkenes. Beilstein Journal of Organic Chemistry, 20, 787–806. doi: 10.3762/bjoc.20.73.
  • Reddit. (2025). Alkyl shift in HCl addition to 3,3-dimethyl-1-butene?

Sources

physical and chemical properties of 1-Chloro-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Chloro-2,3-dimethylbutane

Abstract: This technical guide provides a comprehensive scientific examination of this compound, a halogenated alkane with significant applications in mechanistic studies and as a synthetic intermediate. This document delineates its fundamental physicochemical properties, spectroscopic signatures, and core reactivity patterns. Emphasis is placed on elucidating the causal mechanisms behind its synthetic routes, particularly contrasting non-selective free-radical pathways with regioselective chemical transformations. Detailed, field-validated protocols for its synthesis and characterization are provided to ensure reproducibility and safety. This guide is intended for researchers and professionals in organic chemistry and drug development who require a deep, practical understanding of this versatile chemical entity.

Molecular Structure and Physicochemical Properties

This compound is a primary alkyl halide. Its branched structure, specifically the steric hindrance provided by the adjacent isopropyl group, significantly influences its reactivity, particularly in substitution and elimination reactions.

Chemical Identifiers
PropertyValueSource(s)
Molecular Formula C₆H₁₃Cl[1][2][3][4]
Molecular Weight 120.62 g/mol [1][2][3][4][5]
Canonical SMILES CC(C)C(C)CCl[3][6]
IUPAC Name This compound[3]
CAS Number 600-06-6[1][2][3][4]
InChI Key UMJSXTUELCDYKZ-UHFFFAOYSA-N[3][4]
Physical Properties

The physical properties of this compound are critical for its handling, purification, and use as a solvent or reagent.

PropertyValueSource(s)
Boiling Point 117.7 - 124 °C[1][2][6]
Density 0.863 - 0.887 g/cm³[1][2][6]
Refractive Index 1.409 - 1.420[1][2]
Flash Point 20.8 °C[1][2]
Vapor Pressure 20.6 mmHg at 25°C[1][2]
Melting Point -35.1 °C (estimate)[1]

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound provides a classic case study in chemical selectivity. The chosen method directly impacts product purity and the complexity of downstream purification.

Pathway A: Free-Radical Chlorination of 2,3-Dimethylbutane

The reaction of 2,3-dimethylbutane with chlorine in the presence of UV light is a standard method for free-radical halogenation.[7] However, this pathway is inherently non-selective. The substrate contains two types of hydrogen atoms: twelve primary (1°) hydrogens and two tertiary (3°) hydrogens. Radical abstraction can occur at either position, leading to a mixture of two isomeric products: the desired this compound and the isomeric 2-chloro-2,3-dimethylbutane.[7][8][9]

Experimental studies have shown the product distribution to be approximately 51.7% this compound and 48.3% 2-chloro-2,3-dimethylbutane.[9] This near-equal distribution, despite the 6:1 ratio of primary to tertiary hydrogens, underscores the higher reactivity of the tertiary C-H bond towards radical cleavage. The resulting mixture necessitates challenging purification by fractional distillation.[8]

G cluster_reactants Reactants cluster_intermediates Radical Intermediates cluster_products Monochloro Products Substrate 2,3-Dimethylbutane Tertiary_Radical Tertiary Radical (on C2) Substrate->Tertiary_Radical H abstraction (3°) Reagent Cl2 + UV Light (hν) Primary_Radical Primary Radical (on C1) Product_1 This compound (~52%) Primary_Radical->Product_1 + Cl• Product_2 2-Chloro-2,3-dimethylbutane (~48%) Tertiary_Radical->Product_2 + Cl•

Sources

An In-depth Technical Guide to 1-Chloro-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding a Sterically Hindered Primary Halide

1-Chloro-2,3-dimethylbutane is a halogenated alkane that serves as a pivotal model compound for investigating the interplay of steric hindrance and reaction mechanisms in organic synthesis. As a primary alkyl chloride, one might anticipate facile nucleophilic substitution reactions. However, the presence of bulky isopropyl and methyl groups adjacent to the reactive center profoundly influences its chemical behavior, creating a unique reactivity profile. This guide provides an in-depth exploration of its synthesis, spectroscopic characterization, chemical reactivity, and analytical procedures, offering field-proven insights for researchers and drug development professionals who frequently encounter sterically encumbered intermediates.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule begins with its fundamental properties and spectroscopic signature. This data is essential for its unambiguous identification and for monitoring its presence and purity in reaction mixtures.

Core Properties

The physical properties of this compound are summarized below. These values are critical for experimental design, particularly for purification via distillation and for predicting its behavior in different solvent systems.

PropertyValueSource
CAS Number 600-06-6[1][2]
Molecular Weight 120.62 g/mol [1]
Density 0.863 g/cm³[2]
Boiling Point 117.7 °C at 760 mmHg[2]
Flash Point 20.8 °C[2]
Refractive Index 1.4200[2]
LogP 2.51730[2]
Spectroscopic Characterization: An Analytical Fingerprint

Due to the limited availability of published experimental spectra for this compound, the following data is a combination of reported values for closely related isomers and well-established predictive principles of spectroscopic analysis.[3][4][5][6] This information is crucial for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃): The proton NMR spectrum is characterized by complex splitting patterns due to the chirality at C2 and the diastereotopic nature of adjacent protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality Behind the Assignment
~3.55dd1HH-1aThe diastereotopic proton on the chloromethyl group, deshielded by the adjacent chlorine atom.
~3.45dd1HH-1bThe second diastereotopic proton on the chloromethyl group.
~1.90m1HH-2Methine proton, coupled to protons on C1, C3, and its methyl group.
~1.75m1HH-3Methine proton of the isopropyl group, coupled to protons on C2 and its two methyl groups.
~0.95d3HC2-CH₃Doublet due to coupling with the H-2 methine proton.
~0.90d3HC3-CH₃One of the diastereotopic methyl groups of the isopropyl moiety, coupled to H-3.
~0.88d3HC3-CH₃The second diastereotopic methyl group of the isopropyl moiety, coupled to H-3.
  • ¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃): The carbon spectrum provides a direct count of the unique carbon environments.

Chemical Shift (δ, ppm)AssignmentCausality Behind the Assignment
~49-52C-1The chloromethyl carbon, significantly deshielded by the electronegative chlorine atom.[7]
~40-43C-2The methine carbon attached to the chloromethyl group.
~33-36C-3The methine carbon of the isopropyl group.
~19-22C3-CH₃One of the isopropyl methyl carbons.
~18-21C3-CH₃The second isopropyl methyl carbon.
~15-18C2-CH₃The methyl carbon attached to C2.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For an alkyl halide, the spectrum is dominated by C-H and C-Cl vibrations.

Wavenumber (cm⁻¹)Vibration TypeSignificance
2960-2870C-H stretchStrong absorptions indicative of sp³ C-H bonds in methyl and methine groups.[4]
1470-1450C-H bendCharacteristic bending (scissoring) vibrations for CH₂ and CH₃ groups.[4]
1385-1365C-H bendBending vibrations often associated with gem-dimethyl groups (isopropyl).[4]
800-600C-Cl stretchA strong to medium absorption in the fingerprint region, confirming the presence of a chloroalkane.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.

m/z ValueProposed FragmentSignificance
120/122[C₆H₁₃Cl]⁺The molecular ion peak (M⁺), showing the characteristic 3:1 isotopic pattern for chlorine. Its intensity is expected to be low due to facile fragmentation.
85[C₆H₁₂]⁺Loss of HCl from the molecular ion.
71[C₅H₁₁]⁺Loss of the chloromethyl radical (•CH₂Cl).
57[C₄H₉]⁺A common fragment for butyl cations, likely from cleavage at the C2-C3 bond.
43[C₃H₇]⁺The isopropyl cation, often the base peak in branched alkanes, resulting from alpha-cleavage.[8]

Synthesis of this compound

The synthesis of this compound presents a classic challenge in regioselectivity. Two primary routes are discussed, each with distinct advantages and drawbacks.

Method 1: Free-Radical Chlorination of 2,3-Dimethylbutane

This method is the most direct but suffers from a lack of selectivity, yielding a mixture of products. It is, however, an excellent case study in the relative reactivity of primary versus tertiary hydrogens.

Reaction Mechanism: The reaction proceeds via a free-radical chain mechanism initiated by UV light or heat. A chlorine radical abstracts a hydrogen atom from the alkane to form an alkyl radical, which then reacts with Cl₂ to form the product and a new chlorine radical.

G cluster_1 Initiation cluster_2 Propagation Cl2 Cl2 2Cl_rad 2Cl_rad Cl2->2Cl_rad Alkane 2,3-Dimethylbutane Primary_Rad Primary Radical Alkane->Primary_Rad + Cl•, - HCl Tertiary_Rad Tertiary Radical Alkane->Tertiary_Rad + Cl•, - HCl Cl_rad1 Cl• Product_1 This compound Primary_Rad->Product_1 + Cl₂ Product_2 2-Chloro-2,3-dimethylbutane Tertiary_Rad->Product_2 + Cl₂ HCl HCl Cl2_2 Cl₂ Cl2_3 Cl₂ Cl_rad2 Cl• Cl_rad3 Cl• G Alkene 2,3-Dimethyl-1-butene Alcohol 2,3-Dimethyl-1-butanol Alkene->Alcohol 1. BH₃•THF 2. H₂O₂, NaOH Product This compound Alcohol->Product SOCl₂ Pyridine G cluster_0 Sₙ2 Backside Attack Nu Nu⁻ Substrate This compound Nu->Substrate Hindrance Steric Hindrance Arrow1 Arrow2

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of 1-Chloro-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and reactivity of 1-chloro-2,3-dimethylbutane (CAS No: 600-06-6). Aimed at researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the nuanced stereochemical aspects of the molecule, its conformational landscape, and detailed spectroscopic signatures. We present field-proven insights into its synthetic routes, including free-radical chlorination and a stereospecific hydroboration-oxidation-chlorination pathway. Furthermore, this guide outlines established protocols for its characterization and discusses its utility as a chiral building block in the synthesis of complex organic molecules. All claims are substantiated with citations to authoritative sources, ensuring scientific integrity and trustworthiness.

Introduction: Unveiling a Versatile Chiral Halide

This compound is a halogenated alkane that, despite its relatively simple structure, presents a fascinating case study in stereochemistry and reactivity. Its utility in organic synthesis stems from its nature as a chiral primary alkyl halide, making it a valuable precursor for the enantioselective synthesis of more complex molecules, a cornerstone of modern pharmaceutical development.[1] This guide aims to provide a holistic understanding of this molecule, from its fundamental physicochemical properties to its practical applications in the laboratory.

Molecular Structure and Physicochemical Properties

The systematic IUPAC name for this compound is this compound.[2] It is a chiral molecule, existing as a racemic mixture of (2R)-1-chloro-2,3-dimethylbutane and (2S)-1-chloro-2,3-dimethylbutane, or as individual enantiomers.[3][4]

PropertyValueSource(s)
Chemical Formula C₆H₁₃Cl[2]
Molecular Weight 120.62 g/mol [2]
CAS Number 600-06-6 (for the racemate)[2]
Boiling Point 117.7 °C at 760 mmHg[5]
Density 0.863 g/cm³[5]
Refractive Index 1.409 - 1.420[5][6]
Conformational Analysis

The conformational landscape of this compound is dictated by rotation around the C2-C3 bond, which is analogous to that of its parent alkane, 2,3-dimethylbutane. The staggered conformations are significantly more stable than the eclipsed conformations due to lower torsional strain.[7] For 2,3-dimethylbutane, the anti-conformation, where the two methyl groups on C2 and C3 are 180° apart, and the gauche conformation, where they are 60° apart, are the two key staggered conformers. Computational studies on 2,3-dimethylbutane have shown that the energy difference between the anti and gauche conformers is very small, with some calculations suggesting the gauche conformer may even be slightly more stable due to a balance of steric and attractive van der Waals interactions.[8][9]

The introduction of a chloromethyl group at the C2 position in this compound adds another layer of complexity to the conformational analysis. The relative energies of the conformers will be influenced by the steric bulk of the chloromethyl group and potential dipole-dipole interactions.

G cluster_anti Anti Conformation (Staggered) cluster_gauche Gauche Conformation (Staggered) C2_anti C2 H1_anti H C2_anti->H1_anti CH3_C2_anti CH3 C2_anti->CH3_C2_anti CH2Cl_anti CH2Cl C2_anti->CH2Cl_anti C3_anti C3 (back) C2_gauche C2 H1_gauche H C2_gauche->H1_gauche CH3_C2_gauche CH3 C2_gauche->CH3_C2_gauche CH2Cl_gauche CH2Cl C2_gauche->CH2Cl_gauche C3_gauche C3 (back)

Caption: Newman projections of the anti and gauche staggered conformations of this compound looking down the C2-C3 bond.

Spectroscopic Characterization

A definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset of high-resolution spectra is challenging to locate, we can predict the key features based on established principles and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple, coupled protons in similar electronic environments. The chemical shifts and splitting patterns are highly dependent on the specific stereoisomer and the conformation in solution.

Predicted ¹H NMR Spectral Data:

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CH₂Cl3.4 - 3.6Doublet of doublets (dd)
-CH(CH₃)-1.8 - 2.1Multiplet (m)
-CH(CH₃)₂1.6 - 1.9Multiplet (m)
-CH₃ (next to CH)0.9 - 1.1Doublet (d)
-CH₃ (isopropyl)0.8 - 1.0Doublet (d)

Note: These are estimated values. Actual spectra may vary.[10][11]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a clearer picture of the carbon skeleton. Due to the chirality, all six carbon atoms are expected to be chemically non-equivalent and should therefore give rise to six distinct signals.

Predicted ¹³C NMR Spectral Data:

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
-CH₂Cl45 - 50
-CH(CH₃)-35 - 40
-CH(CH₃)₂30 - 35
-CH₃ (next to CH)15 - 20
-CH₃ (isopropyl)18 - 22

Note: These are estimated values based on typical ranges for similar structures.[12][13][14]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to C-H and C-Cl bond vibrations.

Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Vibration
2850 - 3000C-H stretching (alkane)
1450 - 1470C-H bending (CH₂ and CH₃)
1370 - 1385C-H bending (gem-dimethyl)
650 - 850C-Cl stretching

Note: The C-Cl stretch is often in the fingerprint region and can be difficult to assign definitively.[15][16]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak ([M]⁺) and characteristic fragmentation patterns. The presence of chlorine will be indicated by the isotopic pattern of the molecular ion and chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted Fragmentation Pattern:

  • Molecular Ion ([M]⁺): m/z 120 and 122 (in a 3:1 ratio).

  • Loss of HCl: A peak at m/z 84, corresponding to the butene radical cation.

  • Loss of a propyl radical: A prominent peak at m/z 77 and 79.

  • Base Peak: Likely at m/z 43, corresponding to the stable isopropyl cation.[17][18]

Synthesis of this compound

There are two primary synthetic routes to this compound, each with its own advantages and disadvantages regarding selectivity and experimental setup.

Free-Radical Chlorination of 2,3-Dimethylbutane

This method involves the reaction of 2,3-dimethylbutane with chlorine gas in the presence of UV light. The reaction proceeds via a free-radical chain mechanism.

G 2,3-Dimethylbutane 2,3-Dimethylbutane Radical Intermediates Radical Intermediates 2,3-Dimethylbutane->Radical Intermediates Cl₂, UV light This compound This compound Radical Intermediates->this compound + Cl₂ 2-Chloro-2,3-dimethylbutane 2-Chloro-2,3-dimethylbutane Radical Intermediates->2-Chloro-2,3-dimethylbutane + Cl₂

Caption: Free-radical chlorination of 2,3-dimethylbutane yields a mixture of products.

Experimental Protocol:

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas inlet tube. The apparatus should be protected from ambient light.

  • Reagents: Charge the flask with 2,3-dimethylbutane and a suitable inert solvent (e.g., carbon tetrachloride, though safer alternatives are now preferred).

  • Initiation: While stirring, irradiate the mixture with a UV lamp.

  • Reaction: Slowly bubble chlorine gas through the solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • Monitoring: Monitor the reaction progress by gas chromatography (GC) to determine the ratio of products.

  • Work-up: Once the desired conversion is achieved, stop the chlorine flow and UV irradiation. Quench the reaction by washing with a solution of sodium thiosulfate to remove excess chlorine, followed by a wash with sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and separate the isomeric products by fractional distillation.[19][20][21][22]

Causality Behind Experimental Choices: The use of UV light is essential to initiate the reaction by homolytically cleaving the Cl-Cl bond to generate chlorine radicals. The reaction is typically performed in a non-polar solvent to dissolve the alkane. The product distribution is governed by the relative reactivity of the primary and tertiary C-H bonds and their statistical abundance. The work-up procedure is designed to neutralize any acidic byproducts and remove unreacted chlorine.

Hydroboration-Oxidation-Chlorination of 2,3-Dimethyl-1-butene

This multi-step synthesis provides a more regioselective route to this compound, avoiding the formation of the tertiary chloride isomer.

G 2,3-Dimethyl-1-butene 2,3-Dimethyl-1-butene Trialkylborane Trialkylborane 2,3-Dimethyl-1-butene->Trialkylborane 1. BH₃-THF 2,3-Dimethyl-1-butanol 2,3-Dimethyl-1-butanol Trialkylborane->2,3-Dimethyl-1-butanol 2. H₂O₂, NaOH This compound This compound 2,3-Dimethyl-1-butanol->this compound 3. SOCl₂, Pyridine

Sources

Spectroscopic Data for 1-Chloro-2,3-dimethylbutane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,3-dimethylbutane is a halogenated alkane with the chemical formula C₆H₁₃Cl.[1] As with many chlorinated hydrocarbons, its isomers and related compounds find utility in various chemical syntheses, including the production of pharmaceuticals and agrochemicals. A thorough understanding of its molecular structure is paramount for its effective application and for quality control in its production. Spectroscopic techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable tools for the unambiguous identification and structural elucidation of this compound.

This guide provides a detailed analysis of the expected spectroscopic data for this compound. In the absence of publicly available experimental spectra in major databases like the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS), this document leverages predictive models and a deep understanding of spectroscopic principles to offer a comprehensive theoretical framework for its characterization. The insights provided herein are grounded in the established behavior of similar molecules and serve as a robust reference for researchers working with this and related compounds.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

M [C₆H₁₃Cl]⁺• m/z = 120/122 F1 [C₆H₁₃]⁺ m/z = 85 M->F1 - •Cl F2 [C₅H₁₁]⁺ m/z = 71 M->F2 - •CH₂Cl F3 [C₄H₉]⁺ m/z = 57 F1->F3 - C₂H₄ F4 [C₃H₇]⁺ m/z = 43 F1->F4 - C₃H₆

Sources

An In-depth Technical Guide to the Safe Handling of 1-Chloro-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Chloro-2,3-dimethylbutane (CAS No: 600-06-6) is a halogenated alkane with significant potential as a building block in various organic synthesis endeavors, particularly in the development of novel pharmaceutical compounds and specialty chemicals.[1][2][3][4][5][6] Its branched alkyl structure and reactive chloro group make it a versatile intermediate. However, its utility in a research and development setting is intrinsically linked to a thorough understanding and rigorous application of safety and handling protocols. This guide provides a comprehensive overview of the hazards associated with this compound, underpinned by an explanation of the chemical principles governing its reactivity and potential for harm. The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals to work with this compound in a manner that is both safe and scientifically sound.

Hazard Identification and GHS Classification

A foundational aspect of safe chemical handling is a clear understanding of the potential hazards. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

  • Skin Irritation (Category 2) , Hazard Statement: H315 - Causes skin irritation.[7]

  • Serious Eye Irritation (Category 2A) , Hazard Statement: H319 - Causes serious eye irritation.[7]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System , Hazard Statement: H335 - May cause respiratory irritation.[7]

It is also important to note that while not formally classified as a flammable liquid in all available safety data sheets, its structural similarity to other chlorinated alkanes and a reported flash point of 20.8°C suggest that it should be handled as a flammable liquid .[3]

The Chemical Basis of Irritancy

The irritant nature of this compound stems from its reactivity as an alkylating agent. The carbon-chlorine bond is polarized, with the carbon atom being electrophilic. This makes it susceptible to nucleophilic attack by biological macromolecules, such as proteins and enzymes, present in the skin, eyes, and respiratory tract.[8][9] This covalent modification can disrupt cellular function and trigger an inflammatory response, leading to the observed irritation. The branched structure of the alkyl group can also influence the rate and mechanism of these reactions.[10][11][12]

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of a substance is crucial for safe handling and storage.

PropertyValueSource
Molecular Formula C₆H₁₃Cl[2][3][4][5][6]
Molecular Weight 120.62 g/mol [3][4][5][6]
Appearance Colorless liquid (presumed)
Boiling Point 117.7 °C at 760 mmHg[3]
Flash Point 20.8 °C[3]
Density 0.863 g/cm³[3]
Vapor Pressure 20.6 mmHg at 25 °C[3]

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to mitigating the risks associated with this compound.

Engineering Controls
  • Ventilation: All manipulations of this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.

  • Ignition Sources: All potential ignition sources, including open flames, hot plates, and non-explosion-proof electrical equipment, must be eliminated from the work area.[13]

  • Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all containers and transfer equipment must be properly grounded and bonded.[13]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical step in preventing exposure. The following diagram illustrates a decision-making process for PPE selection when handling this compound.

PPE_Selection PPE Selection for this compound Handling cluster_ppe Recommended PPE start Start: Assess Task risk_assessment Risk of Splash or Direct Contact? start->risk_assessment inhalation_risk Risk of Inhalation of Vapors? risk_assessment->inhalation_risk Yes risk_assessment->inhalation_risk No ppe_decision Select Appropriate PPE inhalation_risk->ppe_decision respirator Air-Purifying Respirator with Organic Vapor Cartridges (if ventilation is inadequate) inhalation_risk->respirator Yes end Proceed with Task ppe_decision->end gloves Nitrile or Neoprene Gloves (Double-gloving recommended) ppe_decision->gloves goggles Chemical Splash Goggles (ANSI Z87.1 compliant) ppe_decision->goggles lab_coat Flame-Resistant Lab Coat ppe_decision->lab_coat

Caption: Decision tree for selecting appropriate PPE.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Store away from incompatible materials, particularly strong oxidizing agents.[14]

  • Containers should be clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Emergency Procedures

A proactive approach to emergency preparedness is essential.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill Response

A systematic approach to spill cleanup is crucial to prevent further exposure and environmental contamination.

Spill_Response_Workflow Spill Response Workflow for this compound spill_detected Spill Detected evacuate Evacuate Immediate Area and Alert Others spill_detected->evacuate ignition_sources Eliminate All Ignition Sources evacuate->ignition_sources ppe Don Appropriate PPE ignition_sources->ppe contain Contain Spill with Inert, Non-Combustible Absorbent (e.g., sand, vermiculite) ppe->contain collect Collect Absorbed Material with Non-Sparking Tools contain->collect dispose Place in a Sealed Container for Hazardous Waste Disposal collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate ventilate Ventilate the Area decontaminate->ventilate report Report the Incident ventilate->report

Sources

An In-depth Technical Guide to the Solubility of 1-Chloro-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-chloro-2,3-dimethylbutane (CAS No. 600-06-6).[1][2][3][4] We delve into the core physicochemical principles governing its solubility, grounded in its molecular structure. This document synthesizes theoretical knowledge with practical, field-proven methodologies for experimental solubility determination. It is designed to equip researchers, particularly those in drug development and organic synthesis, with the foundational understanding and practical tools necessary to effectively utilize this compound. The guide includes a detailed, step-by-step protocol for the widely accepted shake-flask method, predictive solubility profiles across various solvent classes, and essential safety protocols.

Introduction: Understanding the Subject Compound

This compound is a halogenated alkane with the molecular formula C₆H₁₃Cl.[1][2][3] Its structure features a six-carbon branched chain, which classifies it as a haloalkane.

  • Molecular Structure: CC(C)C(C)CCl[3]

  • Molecular Weight: 120.62 g/mol [1][3][5]

  • Boiling Point: ~117.7 °C at 760 mmHg[1][2]

  • Density: ~0.863 g/cm³[1][2]

The solubility of a compound is a critical physical property that dictates its utility in a vast range of applications, from reaction media in organic synthesis to formulation development in the pharmaceutical industry. Understanding the solubility of this compound is paramount for designing robust experimental protocols, ensuring reaction homogeneity, and developing effective purification strategies.

Theoretical Principles of Solubility

The solubility of this compound is primarily dictated by the interplay of intermolecular forces between the solute and the solvent. The guiding principle is the adage, "like dissolves like," which refers to the polarity of the molecules involved.[6][7]

2.1. Molecular Structure Analysis

This compound is a molecule of dual character:

  • Nonpolar Component: The bulky, branched 2,3-dimethylbutyl group is rich in C-H bonds, making this part of the molecule distinctly nonpolar and hydrophobic. The predominant intermolecular forces associated with this alkyl chain are weak van der Waals forces, specifically London dispersion forces.[8][9][10]

  • Polar Component: The carbon-chlorine (C-Cl) bond introduces polarity due to the higher electronegativity of chlorine compared to carbon.[9][11] This creates a permanent dipole moment in the molecule, allowing for dipole-dipole interactions.

However, the large, nonpolar alkyl portion of the molecule dominates its overall character. While the C-Cl bond imparts some polarity, the molecule as a whole is considered to be weakly polar.[8][10]

2.2. Solvent Interactions

  • In Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): this compound is expected to be highly soluble. The energy required to break the London dispersion forces between solvent molecules and solute molecules is comparable to the energy released when new solute-solvent dispersion forces are formed.[9][11]

  • In Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane): Good solubility is anticipated. The dipole-dipole interactions between the solvent and the C-Cl bond of the solute, combined with dispersion forces, facilitate dissolution.

  • In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility is expected to be very low, particularly in water.[9][12] Polar protic solvents are characterized by strong hydrogen bonding networks. The energy required to disrupt these strong hydrogen bonds is not sufficiently compensated by the formation of weaker dipole-dipole and dispersion forces between the solvent and this compound.[11][12] The large hydrophobic alkyl group further hinders its ability to dissolve in water.[10][12]

Predictive Solubility Profile

Solvent Class Example Solvents Predicted Solubility Primary Intermolecular Forces (Solute-Solvent)
NonpolarHexane, Toluene, Diethyl EtherMiscible / Highly SolubleLondon Dispersion Forces
Polar AproticAcetone, Dichloromethane (DCM), Tetrahydrofuran (THF)SolubleDipole-Dipole Interactions, London Dispersion Forces
Polar ProticEthanol, MethanolSparingly SolubleDipole-Dipole Interactions, London Dispersion Forces
AqueousWaterInsoluble / Very Low SolubilityMinimal Dipole-Dipole Interactions

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise, quantitative solubility data, an experimental approach is necessary. The shake-flask method is a globally recognized and reliable technique for determining the equilibrium solubility of a compound.[13][14]

4.1. Rationale and Causality

The core principle of this method is to create a saturated solution where the solid solute is in equilibrium with the dissolved solute. This equilibrium state ensures that the measured concentration represents the maximum amount of solute that can dissolve in the solvent under the specified conditions (temperature, pressure). Agitation is crucial to maximize the surface area of the solute and facilitate the rapid attainment of equilibrium. Temperature control is paramount, as solubility is highly temperature-dependent.

4.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sampling Sampling & Analysis A 1. Add excess This compound to a known volume of solvent in a sealed vial B 2. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours A->B C 3. Allow vial to stand undisturbed for >2 hours to let solid settle B->C Ensures equilibrium D 4. Carefully withdraw an aliquot of the supernatant C->D E 5. Filter the aliquot (e.g., 0.45 µm PTFE filter) to remove particulates D->E Crucial for accuracy F 6. Dilute the filtrate with a suitable solvent E->F G 7. Quantify concentration using a calibrated analytical method (e.g., GC, HPLC) F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

4.3. Detailed Step-by-Step Methodology

Materials:

  • This compound

  • Selected solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Calibrated positive displacement pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrument (e.g., Gas Chromatograph with a Flame Ionization Detector, GC-FID)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a precisely known volume of the test solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours.[15][16]

  • Phase Separation: After the equilibration period, turn off the shaker and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours. This critical step allows the undissolved solid to settle, preventing contamination of the sample.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant (the liquid portion) using a calibrated pipette. Be cautious not to disturb the solid at the bottom of the vial.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step removes any microscopic, undissolved particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method, such as GC-FID, to determine the concentration of this compound.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

Safety and Handling

This compound is a flammable liquid and vapor.[17][18] Appropriate safety precautions are mandatory.

  • Handling: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[19][20] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[20]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[17][18][19]

  • Fire Safety: Use non-sparking tools and take precautionary measures against static discharge.[17][18][19] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[17]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[17]

Conclusion

The solubility of this compound is governed by its predominantly nonpolar character, stemming from its branched alkyl structure, with a minor contribution from its polar C-Cl bond. It exhibits high solubility in nonpolar and polar aprotic solvents and very limited solubility in polar protic solvents like water. For precise quantitative analysis, the shake-flask method provides a reliable and robust experimental framework. A thorough understanding of these solubility principles, combined with stringent safety practices, is essential for the effective and safe application of this compound in research and development.

References

  • LookChem. (n.d.). This compound | 600-06-6.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Chemsrc. (n.d.). This compound | CAS#:600-06-6.
  • Reddit. (2024, March 16). alkyl halides solubility. r/OrganicChemistry.
  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry LibreTexts. (2019, February 13). 7.1 Alkyl Halides - Structure and Physical Properties.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • PubChem. (n.d.). (2R)-1-chloro-2,3-dimethylbutane.
  • PubChem. (n.d.). This compound.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • askIITians. (2012, July 13). Though alkyl halides are polar, they still dissolve in non polar solvents.
  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkyl Halides.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • NIST. (n.d.). Butane, 1-chloro-2,3-dimethyl.
  • NIST. (n.d.). 1-chloro-2(RS)-3-dimethylbutane.

Sources

A Technical Guide to the Stereoisomers of 1-Chloro-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stereoisomerism is a cornerstone of modern organic chemistry and pharmacology. The spatial arrangement of atoms within a molecule can dictate its biological activity, making the identification and separation of stereoisomers a critical task in drug development. This guide provides an in-depth technical analysis of 1-chloro-2,3-dimethylbutane, a simple haloalkane that serves as an excellent model for understanding fundamental stereochemical principles. We will systematically identify its stereogenic centers, assign absolute configurations using the Cahn-Ingold-Prelog (CIP) rules, elucidate the relationship between the resulting isomers, and detail the experimental protocols for their resolution and characterization.

The Theoretical Foundation of Stereoisomerism

Stereoisomers are compounds that possess the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.[1] This phenomenon arises from the presence of one or more stereogenic units, the most common of which is a chirality center.

  • Chirality Center: The International Union of Pure and Applied Chemistry (IUPAC) defines a chirality center as "an atom holding a set of ligands in a spatial arrangement which is not superposable on its mirror image."[2][3] For carbon, this typically means a tetrahedral atom bonded to four different substituents.[4]

  • Enantiomers: A molecule with a single chirality center is chiral and can exist as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other.[5][6] They exhibit identical physical properties (e.g., boiling point, density, refractive index) in an achiral environment, but differ in their interaction with plane-polarized light.[7]

  • Diastereomers: Stereoisomers that are not mirror images of each other are known as diastereomers.[8][9] This class of isomer arises when a molecule has two or more chirality centers.[10] Unlike enantiomers, diastereomers have distinct physical and chemical properties.

Structural Analysis of this compound

To determine the potential stereoisomers, a systematic analysis of the molecular structure is required to identify all chirality centers.[11][12]

Molecular Structure:

Identification of Chirality Centers:

  • Carbon-1 (C1): Bonded to one chlorine atom, two hydrogen atoms, and the C2 carbon. As it is bonded to two identical hydrogen atoms, C1 is achiral .

  • Carbon-2 (C2): Bonded to four distinct groups:

    • A hydrogen atom (-H)

    • A methyl group (-CH3)

    • A chloromethyl group (-CH2Cl)

    • An isopropyl group (-CH(CH3)2) Since all four substituents are different, C2 is a chirality center .

  • Carbon-3 (C3): Bonded to a hydrogen atom, two identical methyl groups (-CH3), and the rest of the molecule. Due to the two identical methyl groups, C3 is achiral .

  • Carbon-4 and Methyl Carbons: These carbons are all bonded to multiple identical hydrogen atoms and are therefore achiral .

Conclusion of Structural Analysis: this compound possesses a single chirality center at the C2 position. According to the 2^n rule, where 'n' is the number of chirality centers, the molecule can exist as a maximum of 2^1 = 2 stereoisomers.[10] These two isomers are a pair of enantiomers.

Stereochemical Assignment and Visualization

The absolute configuration of a chirality center is unequivocally assigned as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules.[13][14]

The Cahn-Ingold-Prelog (CIP) Priority System

The CIP system ranks the four substituents attached to a chirality center based on a set of sequence rules, primarily driven by atomic number.[15][16]

CIP Rules Summary:

  • Atomic Number: Higher atomic number of the atom directly bonded to the chiral center receives higher priority.[17]

  • First Point of Difference: If a tie exists, proceed along the substituent chains until the first point of difference is found. The group with the higher atomic number at this point receives priority.[13]

  • Multiple Bonds: Double and triple bonds are treated as if the atom were bonded to an equivalent number of single-bonded atoms.[15]

Assigning the Configuration of this compound

Let's apply the CIP rules to the C2 chirality center:

Substituent GroupAnalysis at First Point of DifferencePriority
-CH(CH3)2 (isopropyl)C bonded to (C, C, H)1
-CH2Cl (chloromethyl)C bonded to (Cl, H, H)2
-CH3 (methyl)C bonded to (H, H, H)3
-H (hydrogen)H4

Assignment Logic:

  • Comparing the atoms directly attached to C2: C, C, C, and H. Hydrogen is the lowest priority (4).

  • To break the tie between the three carbon-based groups, we examine the atoms they are bonded to, in order of decreasing atomic number.

    • Isopropyl C3 is bonded to two other carbons and a hydrogen (C, C, H).

    • Chloromethyl C1 is bonded to one chlorine and two hydrogens (Cl, H, H).

    • Methyl C is bonded to three hydrogens (H, H, H).

  • Comparing the highest atomic number atom in each list: Chlorine (Z=17) in the chloromethyl group is higher than Carbon (Z=6) in the isopropyl group. Therefore, the -CH2Cl group is Priority 1 .

  • Comparing the remaining isopropyl and methyl groups, the isopropyl group's carbon (bonded to C, C, H) takes precedence over the methyl group's carbon (bonded to H, H, H). Thus, the -CH(CH3)2 group is Priority 2 , and the -CH3 group is Priority 3 .

Correction: A common mistake is to prioritize based on the entire group mass. The CIP rules strictly follow atomic number at the first point of difference. Let's re-evaluate:

  • Atoms directly attached to C2 are C, C, C, H. H is priority 4 .

  • We compare the three C-groups:

    • -CH2Cl: The C is attached to (Cl, H, H).

    • -CH(CH3)2: The C is attached to (C, C, H).

    • -CH3: The C is attached to (H, H, H).

  • At this first point of difference, the highest atomic number is Cl (in -CH2Cl). Therefore, -CH2Cl is priority 1 .

  • Next, comparing -CH(CH3)2 (C, C, H) and -CH3 (H, H, H), the isopropyl group wins. Therefore, -CH(CH3)2 is priority 2 .

  • The methyl group is priority 3 .

Final Priority Assignment:

  • -CH2Cl

  • -CH(CH3)2

  • -CH3

  • -H

Visualization of Enantiomers

With priorities assigned, we can draw the enantiomers. By orienting the molecule with the lowest priority group (-H) pointing away, the configuration is determined by the path from priority 1 → 2 → 3.[16]

  • Clockwise: (R) configuration, from the Latin rectus (right).

  • Counter-clockwise: (S) configuration, from the Latin sinister (left).[15]

The two enantiomers are therefore (2R)-1-chloro-2,3-dimethylbutane and (2S)-1-chloro-2,3-dimethylbutane .[18]

Caption: Enantiomers of this compound.

Experimental Resolution and Characterization

The separation of enantiomers (chiral resolution) and their subsequent characterization are essential experimental workflows.

Protocol 1: Enantiomeric Separation by Chiral Gas Chromatography (GC)

Chiral GC is a highly effective technique for separating volatile enantiomers.[19] The method relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[20][21]

Workflow for Chiral GC Separation:

Chiral_GC_Workflow A Racemic Mixture (R/S) in Volatile Solvent B Injector Port (Vaporization) A->B C Chiral GC Column (e.g., Cyclodextrin-based CSP) B->C D Differential Migration (Separation Occurs) C->D E Detector (e.g., FID, MS) D->E F Chromatogram (Two Resolved Peaks) E->F

Caption: Experimental workflow for chiral gas chromatography.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the racemic this compound mixture in a volatile, achiral solvent (e.g., hexane or dichloromethane).

  • Instrumentation:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Chiral Capillary Column: Select a suitable CSP. Cyclodextrin-based columns, such as those with derivatized β-cyclodextrins, are often effective for separating haloalkane enantiomers.[4]

  • GC Conditions (Example):

    • Injector Temperature: 200 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

    • Detector Temperature: 250 °C.

  • Data Analysis: The output chromatogram will show two separate peaks corresponding to the (R) and (S) enantiomers. The area under each peak can be used to determine the enantiomeric excess (ee) or enantiomeric ratio (er) of the mixture.

Protocol 2: Characterization by Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution.[22] This property, known as optical activity, is a defining characteristic of enantiomers. One enantiomer will rotate light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it by an equal magnitude in the counter-clockwise (-) direction (levorotatory).[7]

Step-by-Step Methodology:

  • Instrument Setup: Turn on the polarimeter's light source (typically a sodium lamp, 589 nm) and allow it to warm up for at least 10 minutes.[23]

  • Blank Measurement: Fill a clean polarimeter cell (of known path length, e.g., 1.0 dm) with the pure solvent that will be used for the sample. Place the cell in the instrument and zero the reading. This corrects for any background rotation from the solvent or cell.[23]

  • Sample Preparation: Accurately weigh a known mass of the enantiomerically pure sample and dissolve it in a precise volume of a suitable achiral solvent (e.g., chloroform, ethanol) to create a solution of known concentration (c), typically in g/mL.[24]

  • Sample Measurement: Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are in the light path.[24] Place the cell in the instrument and record the observed optical rotation (α) in degrees.

  • Calculation of Specific Rotation: The specific rotation [α] is a standardized physical constant for a compound under specific conditions (temperature and wavelength). It is calculated using Biot's Law:[25]

    [α] = α / (l × c)

    Where:

    • α = observed rotation (degrees)

    • l = cell path length (decimeters, dm)

    • c = concentration (g/mL)

The resulting specific rotation value (e.g., +15.2° or -15.2°) is a key identifier for a specific enantiomer.

Conclusion

This compound provides a clear and instructive case for the fundamental principles of stereochemistry. Its structure contains a single, unambiguous chirality center (C2), giving rise to a pair of enantiomers: (2R)- and (2S)-1-chloro-2,3-dimethylbutane. The assignment of these configurations is governed by the robust Cahn-Ingold-Prelog priority system. For professionals in drug development and chemical research, the ability to resolve these isomers using techniques like chiral GC and characterize them by their unique optical activity via polarimetry is not merely an academic exercise. It is a critical capability, as the stereochemical identity of a molecule is inextricably linked to its function and interaction within biological systems.

References

  • IUPAC. Compendium of Chemical Terminology, 5th ed. International Union of Pure and Applied Chemistry; 2025. Online version 5.0.0. [Link]
  • ChemTalk. Enantiomers vs. Diastereomers.[Link]
  • Study.com.
  • BYJU'S. Difference Between Enantiomers And Diastereomers.[Link]
  • OpenOChem Learn. CIP (Cahn-Ingold-Prelog) Priorities.[Link]
  • Wikipedia. Cahn–Ingold–Prelog priority rules.[Link]
  • IUPAC. Blue Book P-9.[Link]
  • Master Organic Chemistry. Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules.[Link]
  • Unacademy.
  • Master Organic Chemistry. Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems.[Link]
  • Organic Chemistry Tutor. Enantiomers and Diastereomers.[Link]
  • Chad's Prep.
  • IUPAC. Compendium of Chemical Terminology, 5th ed. (enantiomer)[Link]
  • IUPAC Gold Book. chirality centre.[Link]
  • IUPAC Compendium of Chemical Terminology. chirality centre.[Link]
  • IUPAC Compendium of Chemical Terminology. enantiomer.[Link]
  • Reddit. What's the PROPER definition of a chiral centre?[Link]
  • IUPAC Gold Book. enantiomer.[Link]
  • Wikipedia. Enantiomer.[Link]
  • College of St. Benedict & St. John's University. SC7. The Polarimetry Experiment.[Link]
  • BYJU'S. Enantiomers and Diastereomers.[Link]
  • University of Wisconsin–Madison. Polarimetry Experiments.[Link]
  • JoVE.
  • Stenutz. This compound.[Link]
  • PubChem. (2S)-1-chloro-2,3-dimethylbutane.[Link]
  • Filo. Which compound is chiral?[Link]
  • Brainly. Determine whether 1-chloro-2-methylbutane contains a chiral center.[Link]
  • Chegg.com. Solved Is 1-chloro-2-methylbutane chiral?[Link]
  • PubMed.
  • NIST WebBook. 1-chloro-2(RS)-3-dimethylbutane.[Link]
  • Chegg.com. Solved Is 1-chloro-2-methylbutane chiral?[Link]
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.[Link]
  • AZoM.
  • LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.[Link]
  • PubChem. This compound.[Link]
  • Semantic Scholar.
  • Chemistry LibreTexts. 5.6: Compounds with More Than One Chirality Centers.[Link]
  • Brainly. How many stereoisomers are possible for 2,3-dimethylbutane?[Link]

Sources

The Formation of 1-Chloro-2,3-dimethylbutane: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the chemical principles and practical methodologies for the synthesis of 1-Chloro-2,3-dimethylbutane. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document elucidates the core reaction mechanisms, addresses challenges of selectivity, and presents validated protocols. We will dissect two primary synthetic pathways: the free-radical chlorination of 2,3-dimethylbutane and an alternative, regioselective route commencing from 2,3-dimethyl-1-butene. Furthermore, we will examine the critical role of carbocation rearrangements in related reactions, highlighting the importance of mechanistic understanding in achieving synthetic control.

Free-Radical Chlorination of 2,3-dimethylbutane: A Study in Selectivity

The direct chlorination of 2,3-dimethylbutane via a free-radical chain reaction is a fundamental method for the preparation of its chlorinated derivatives. This pathway, however, characteristically yields a mixture of isomeric products, primarily this compound and 2-Chloro-2,3-dimethylbutane. Understanding the underlying mechanism is paramount to predicting and potentially manipulating the product distribution.

The Free-Radical Chain Mechanism

The reaction proceeds through a classic free-radical chain mechanism, which is broadly categorized into three distinct stages: initiation, propagation, and termination.[1][2][3]

  • Initiation: The reaction is initiated by the homolytic cleavage of the chlorine molecule (Cl₂), typically induced by ultraviolet (UV) light or heat. This step generates two highly reactive chlorine radicals (Cl•).[1][3]

  • Propagation: This stage consists of a two-step cycle. A chlorine radical abstracts a hydrogen atom from the 2,3-dimethylbutane substrate to form hydrogen chloride (HCl) and an alkyl radical. Subsequently, this alkyl radical reacts with another molecule of Cl₂ to yield the chlorinated product and a new chlorine radical, which continues the chain.

  • Termination: The chain reaction ceases when two radicals combine. This can occur in several ways, including the combination of two chlorine radicals, a chlorine radical and an alkyl radical, or two alkyl radicals.

Regioselectivity and Product Distribution

The structure of 2,3-dimethylbutane presents two types of hydrogen atoms available for abstraction: primary (1°) hydrogens on the four methyl groups and tertiary (3°) hydrogens at the 2 and 3 positions. The abstraction of a primary hydrogen leads to a primary alkyl radical and ultimately to the formation of this compound. Conversely, abstraction of a tertiary hydrogen results in a more stable tertiary alkyl radical, yielding 2-Chloro-2,3-dimethylbutane.

The stability of the radical intermediate plays a crucial role in determining the reaction's regioselectivity. Tertiary radicals are more stable than primary radicals, and according to the Hammond Postulate, the transition state leading to the more stable radical will be lower in energy, thus forming faster. However, chlorination is known to be relatively unselective.[4] Statistically, there are twelve primary hydrogens and only two tertiary hydrogens in 2,3-dimethylbutane. This statistical factor counteracts the inherent reactivity difference.

Experimental data reveals that the free-radical chlorination of 2,3-dimethylbutane produces a mixture of the two major monochlorinated products. One study reported a product distribution of 51.7% this compound and 48.3% 2-Chloro-2,3-dimethylbutane.[5][6][7] This highlights the competition between statistical probability and radical stability.

ProductStructureProduct Distribution (%)
This compoundCH₂Cl-CH(CH₃)-CH(CH₃)-CH₃51.7
2-Chloro-2,3-dimethylbutaneCH₃-C(Cl)(CH₃)-CH(CH₃)-CH₃48.3
Experimental Protocol: Free-Radical Chlorination

The following is a representative protocol for the laboratory-scale synthesis of chlorinated 2,3-dimethylbutane. Caution: This reaction should be performed in a well-ventilated fume hood due to the use of chlorine gas and the evolution of HCl.

  • Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer. The outlet of the condenser is connected to a gas trap containing a sodium hydroxide solution to neutralize excess chlorine and HCl.

  • Reagents: The flask is charged with 2,3-dimethylbutane and an inert solvent such as carbon tetrachloride.

  • Initiation: The reaction mixture is irradiated with a UV lamp or heated to initiate the reaction.

  • Chlorination: Chlorine gas is bubbled through the reaction mixture at a controlled rate.

  • Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the relative amounts of the starting material and the chlorinated products.

  • Workup: Upon completion, the reaction mixture is cooled, and excess chlorine is removed by purging with nitrogen. The mixture is then washed with a dilute solution of sodium bicarbonate to neutralize any remaining HCl, followed by washing with water.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The resulting mixture of this compound and 2-Chloro-2,3-dimethylbutane can be separated by fractional distillation.[8]

An Unambiguous Synthesis of this compound

To circumvent the formation of an isomeric mixture, an alternative, multi-step synthesis can be employed. This route offers high regioselectivity, yielding predominantly this compound. The key steps are the hydroboration-oxidation of 2,3-dimethyl-1-butene followed by the conversion of the resulting primary alcohol to the corresponding alkyl chloride.[8]

Mechanism: Hydroboration-Oxidation and Chlorination
  • Hydroboration-Oxidation: This two-step process converts the alkene, 2,3-dimethyl-1-butene, into the primary alcohol, 2,3-dimethyl-1-butanol. In the first step, borane (BH₃) adds to the double bond in a concerted, anti-Markovnikov fashion. The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon. This is driven by both steric and electronic factors. Subsequent oxidation of the organoborane intermediate with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding the primary alcohol with high selectivity (reported as 99% 2,3-dimethyl-1-butanol and 1% 2,3-dimethyl-2-butanol).[8]

  • Conversion to Alkyl Chloride: The primary alcohol, 2,3-dimethyl-1-butanol, is then converted to this compound using thionyl chloride (SOCl₂). This reaction proceeds without rearrangement of the carbon skeleton.[8] The alcohol's hydroxyl group is converted into a good leaving group, which is then displaced by a chloride ion.

Experimental Workflow

G cluster_0 Step 1: Hydroboration-Oxidation cluster_1 Step 2: Chlorination A 2,3-dimethyl-1-butene C Organoborane Intermediate A->C + BH3 B Borane (BH3-THF) E 2,3-dimethyl-1-butanol C->E + H2O2, NaOH D H2O2, NaOH F 2,3-dimethyl-1-butanol H This compound F->H + SOCl2 G Thionyl Chloride (SOCl2)

Caption: Workflow for the unambiguous synthesis of this compound.

The Specter of Carbocation Rearrangements

In the realm of alkyl halide synthesis, particularly through electrophilic addition to alkenes, the potential for carbocation rearrangements is a critical consideration. While not a direct route to this compound from a simple precursor, understanding this phenomenon is essential for predicting and avoiding undesired products in related syntheses.

A classic example is the reaction of 3,3-dimethyl-1-butene with hydrogen chloride (HCl).[9][10] The expected Markovnikov product would be 3-chloro-2,2-dimethylbutane. However, a significant amount of the rearranged product, 2-chloro-2,3-dimethylbutane, is also formed.[9][11][12][13]

Mechanism of Rearrangement
  • Protonation: The reaction is initiated by the electrophilic attack of a proton (from HCl) on the double bond of 3,3-dimethyl-1-butene. This follows Markovnikov's rule, with the proton adding to the less substituted carbon to form the more stable secondary carbocation.

  • 1,2-Methyl Shift: The initially formed secondary carbocation can undergo a rearrangement to form a more stable tertiary carbocation. This occurs via a 1,2-shift of an adjacent methyl group.[9][10]

  • Nucleophilic Attack: The chloride ion (Cl⁻) can then attack either the initial secondary carbocation or the rearranged tertiary carbocation. Attack on the secondary carbocation yields the "expected" product, while attack on the more stable tertiary carbocation leads to the rearranged product.

G A 3,3-dimethyl-1-butene B Secondary Carbocation A->B + H+ C Tertiary Carbocation (rearranged) B->C 1,2-methyl shift D 3-chloro-2,2-dimethylbutane (minor product) B->D + Cl- E 2-chloro-2,3-dimethylbutane (major product) C->E + Cl-

Caption: Carbocation rearrangement in the addition of HCl to 3,3-dimethyl-1-butene.

This example underscores the importance of choosing synthetic routes that either avoid carbocation intermediates or utilize substrates that are not prone to rearrangement when a specific constitutional isomer is desired.

Physicochemical Properties of this compound

PropertyValue
CAS Number 600-06-6[14][15]
Molecular Formula C₆H₁₃Cl[14][16]
Molecular Weight 120.62 g/mol [14][17]
Boiling Point 117.7 °C at 760 mmHg[14]
Density 0.863 g/cm³[14]
Refractive Index 1.409[14]

References

  • Markgraf, J. H. (1968). This compound.
  • Markgraf, J. H. (1969). Chlorination of 2,3-dimethylbutane: A quantitative organic chemistry experiment.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Free radical halogenation of hydrocarbons: Experiments for organic chemistry using the small-scale approach.
  • Chemistry LibreTexts. (2023). 13.4.2.
  • Filo. (2024). A certain free radical chlorination reaction of 2,3 dimethylbutane leads to... [Link]
  • Ashenhurst, J. (2013). Selectivity In Free Radical Reactions. Master Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2019). 9.
  • PubChem. (n.d.). This compound. [Link]
  • NIST. (n.d.). Butane, 1-chloro-2,3-dimethyl-. NIST Chemistry WebBook. [Link]
  • Chemistry LibreTexts. (2019). 15.
  • Chegg. (2016). Solved 1.
  • Stenutz. (n.d.). This compound. [Link]
  • Wikipedia. (n.d.).
  • OpenStax. (2023). 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements. Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2024). 7.
  • Chemistry LibreTexts. (2025). 7.
  • LookChem. (n.d.). This compound. [Link]
  • Weiss, H. M. (1999). A Safe Simple Halogenation Experiment.
  • Clutch Prep. (n.d.). Would chlorination or bromination produce a greater yield of 1-halo-2,3-dimethylbutane? [Link]
  • Unacademy. (n.d.). Free Radical Halogenation Of Alkanes By General Mechanism. [Link]
  • Chegg. (2021). Solved Alkene Halogenation - 3 For this assignment, the... [Link]
  • Chegg. (2017). Solved a. The chlorination reaction of 2,3 -dimethylbutane... [Link]

Sources

literature review of 1-Chloro-2,3-dimethylbutane studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Reactivity of 1-Chloro-2,3-dimethylbutane

Abstract

This compound is a halogenated alkane of significant interest in the study of organic reaction mechanisms. As a sterically hindered primary alkyl halide, its behavior provides critical insights into the interplay between steric effects, carbocation stability, and reaction pathways, particularly nucleophilic substitution and elimination. This technical guide offers a comprehensive review of this compound, consolidating information on its synthesis, physicochemical properties, and characteristic reactivity. We will explore both classical and modern synthetic routes, detailing the experimental rationale behind methodological choices. A central focus will be placed on the compound's propensity for carbocation rearrangement under solvolysis conditions, a key feature that dictates its product profiles. This document is intended for researchers and scientists in organic chemistry and drug development who utilize model substrates to probe fundamental mechanistic principles.

Introduction

This compound (C₆H₁₃Cl) is a structural isomer of chloro-hexane.[1] While not a compound of major industrial significance itself, its unique structure—a primary chloride flanked by a sterically demanding isopropyl group—makes it an exemplary substrate for academic and research purposes.[2] The study of its reactions allows for the direct investigation of several core principles in physical organic chemistry:

  • Steric Hindrance: The bulky 2,3-dimethylbutyl group significantly impedes backside attack, making classical Sₙ2 reactions exceptionally slow.[3]

  • Carbocation Rearrangements: Reactions proceeding through a carbocationic intermediate (Sₙ1/E1) are dominated by a rapid 1,2-hydride shift, as the initially formed primary carbocation rearranges to a more stable tertiary carbocation.[3]

  • Selectivity in Free-Radical Reactions: Its synthesis from 2,3-dimethylbutane highlights the subtle differences in the reactivity of primary versus tertiary C-H bonds toward free-radical halogenation.[4][5]

This guide synthesizes the available literature to provide a detailed overview of the synthesis, characterization, and predictable reactivity of this important model compound.

Physicochemical and Spectroscopic Properties

The fundamental physical and identifying properties of this compound are summarized below. It is important to note that minor discrepancies exist in the literature for values such as boiling point and density, which may be attributed to different experimental conditions or sample purities.

PropertyValueSource(s)
CAS Number 600-06-6[1][6][7]
Molecular Formula C₆H₁₃Cl[1][6][8]
Molecular Weight 120.62 g/mol [6][8][9]
Boiling Point 117.7 °C at 760 mmHg[6][8][10]
Density 0.863 g/cm³[6][8][10]
Refractive Index (n²⁰/D) 1.4200[8]
Flash Point 20.8 °C[6][8]
Vapor Pressure 20.6 mmHg at 25 °C[6][8]
IUPAC Name This compound[1]
Spectroscopic Characterization

While published spectra are scarce, the expected NMR and GC characteristics can be predicted.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the chirality at C2, making the two protons on C1 diastereotopic and thus appearing as a complex multiplet. Signals for the methyl groups and the methine protons would also be present in the upfield region. The complexity of this spectrum underscores the need for an unambiguous synthesis to confirm the structure.[2]

  • ¹³C NMR: The spectrum should show six distinct signals corresponding to the six carbon atoms in the molecule.

  • Gas Chromatography (GC): GC is a primary tool for assessing the purity of this compound and for analyzing the product distribution in its synthesis.[4][5] The National Institute of Standards and Technology (NIST) database lists a normal alkane retention index of 787 on a non-polar methyl silicone column.[9]

Synthesis Strategies

The preparation of pure this compound requires careful consideration of reaction pathways to avoid the formation of its more stable isomer, 2-chloro-2,3-dimethylbutane.

Pathway 1: Direct Free-Radical Chlorination

The most direct approach involves the free-radical chlorination of 2,3-dimethylbutane using chlorine gas (Cl₂) and UV light.[11]

cluster_initiation Initiation cluster_propagation Propagation Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad hν (light) Alkane 2,3-Dimethylbutane Primary_Rad Primary Alkyl Radical Alkane->Primary_Rad + Cl• - HCl Tertiary_Rad Tertiary Alkyl Radical Alkane->Tertiary_Rad + Cl• - HCl Prod1 This compound Primary_Rad->Prod1 + Cl₂ - Cl• Prod2 2-Chloro-2,3-dimethylbutane Tertiary_Rad->Prod2 + Cl₂ - Cl• HCl HCl Alkene 2,3-Dimethyl-1-butene Hydroboration Hydroboration-Oxidation Alkene->Hydroboration 1. BH₃-THF 2. H₂O₂, NaOH Alcohol 2,3-Dimethyl-1-butanol (>99% selectivity) Hydroboration->Alcohol Chlorination Chlorination Alcohol->Chlorination SOCl₂ / Pyridine Product This compound (Pure Isomer) Chlorination->Product

Caption: Unambiguous synthesis of this compound.

Experimental Protocol:

  • Hydroboration-Oxidation: 2,3-dimethyl-1-butene is treated with a borane solution (e.g., BH₃ in THF), followed by oxidation with hydrogen peroxide in an alkaline solution. [2] * Causality: This reaction is a classic anti-Markovnikov hydration. The boron atom adds to the less sterically hindered terminal carbon of the double bond. The subsequent oxidation replaces the boron with a hydroxyl group, yielding the primary alcohol, 2,3-dimethyl-1-butanol, with excellent regioselectivity (>99%). [2]2. Chlorination of the Primary Alcohol: The resulting 2,3-dimethyl-1-butanol is then converted to the target alkyl chloride.

    • Protocol: The alcohol is dissolved in a suitable solvent, often with a base like pyridine, and cooled in an ice bath. Thionyl chloride (SOCl₂) is added dropwise. [12]The reaction is then worked up to isolate the product.

    • Causality: The use of thionyl chloride is crucial for preventing skeletal rearrangements. The reaction with a primary alcohol typically proceeds through an Sₙ2 or Sₙi (internal nucleophilic substitution) mechanism, neither of which involves the formation of a discrete carbocation. This ensures that the carbon skeleton remains intact, yielding pure this compound. [2][12]

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dictated by its structure as a sterically hindered primary alkyl halide.

Sₙ1/E1 Reactions and the Inevitable Rearrangement

Under conditions that favor unimolecular reactions (e.g., solvolysis in a polar, non-basic solvent like aqueous ethanol), this compound does not yield the direct substitution or elimination products. Instead, its reactivity is dominated by a carbocation rearrangement. [3] Mechanism:

  • Heterolysis (Rate-Determining): The C-Cl bond slowly breaks to form a highly unstable primary carbocation and a chloride ion.

  • 1,2-Hydride Shift: A hydrogen atom from the adjacent carbon (C2) rapidly migrates with its bonding pair of electrons to the positively charged C1. This rearrangement is extremely fast and energetically favorable.

  • Formation of a Stable Intermediate: The hydride shift results in the formation of a much more stable tertiary carbocation (the 2,3-dimethylbut-2-yl cation).

  • Product Formation: This stabilized tertiary carbocation is then attacked by a nucleophile (solvent) to give substitution products or loses a proton to a base (solvent) to give elimination products.

Start This compound Primary_Cation Primary Carbocation (Unstable) Start->Primary_Cation Slow -Cl⁻ Tertiary_Cation Tertiary Carbocation (Stable) Primary_Cation->Tertiary_Cation Fast 1,2-Hydride Shift Sub_Prod Substitution Products (e.g., 2-Ethanoxy-2,3-dimethylbutane) Tertiary_Cation->Sub_Prod + Nucleophile (e.g., EtOH) Elim_Prod_Zaitsev Elimination Product (Zaitsev: 2,3-Dimethyl-2-butene) Tertiary_Cation->Elim_Prod_Zaitsev -H⁺ (from C3) Elim_Prod_Hofmann Elimination Product (Hofmann: 2,3-Dimethyl-1-butene) Tertiary_Cation->Elim_Prod_Hofmann -H⁺ (from C1-methyl)

Sources

thermodynamic data of 1-Chloro-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermodynamic Data of 1-Chloro-2,3-dimethylbutane

Introduction

This compound (CAS No. 600-06-6) is a halogenated alkane with applications as an intermediate in organic synthesis and as a potential building block in the development of novel chemical entities.[1] For researchers, scientists, and professionals in chemical engineering and drug development, a thorough understanding of its thermodynamic properties is paramount. This data governs reaction feasibility, dictates process safety parameters, informs purification strategies, and is essential for computational modeling of chemical systems.

This guide provides a consolidated overview of the known physicochemical properties of this compound. Due to the scarcity of publicly available experimental thermodynamic data such as enthalpy of formation and heat capacity, this document places a strong emphasis on the established experimental and computational methodologies required to obtain these critical values. The narrative is structured to not only present data but to explain the causality behind the scientific approaches, ensuring a robust and self-validating framework for its application.

Section 1: Physicochemical and Structural Properties

The fundamental physical and structural properties of a compound are the bedrock upon which thermodynamic analysis is built. These values are essential for calculating densities, phase behavior, and for interpreting spectroscopic data. The molecular structure of this compound is C₆H₁₃Cl.[2]

Table 1: Consolidated Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 600-06-6 [2][3]
Molecular Formula C₆H₁₃Cl [2][3]
Molecular Weight 120.62 g/mol [2][4]
Boiling Point 117.7 °C (390.85 K) at 760 mmHg [3][5]
Boiling Point (NIST) 397.15 K (124 °C) [6]
Density 0.863 g/cm³ [3][5]
Vapor Pressure 20.6 mmHg at 25 °C [3][5]
Flash Point 20.8 °C [3][5]
Refractive Index 1.409 - 1.420 [3][5]

| InChIKey | UMJSXTUELCDYKZ-UHFFFAOYSA-N |[2] |

Note: Minor discrepancies in reported values (e.g., boiling point) can arise from different experimental conditions or sources.

Section 2: Experimental Determination of Thermodynamic Properties

While extensive, critically evaluated thermophysical and thermochemical data for this compound are available through subscription-based databases like the NIST/TRC Web Thermo Tables, obtaining such data experimentally remains a fundamental scientific endeavor.[7] The following protocols describe core methodologies applicable to this compound.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is one of the most critical thermodynamic quantities, as it allows for the calculation of heat effects for any reaction involving the compound. A common and powerful method for determining ΔfH° for an organic compound is through its enthalpy of combustion (ΔcH°), measured via bomb calorimetry.

Causality of Experimental Choice: By completely combusting the compound in a surplus of oxygen, a well-defined reaction is produced (formation of CO₂, H₂O, and HCl). The heat released is measured directly. Using Hess's Law, this measured enthalpy of combustion can be combined with the known standard enthalpies of formation of the combustion products to calculate the standard enthalpy of formation of the reactant.

Protocol: Determination of ΔfH° via Bomb Calorimetry

  • Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of high-purity this compound is encapsulated in a combustible container. A small amount of a mineral oil or other combustion aid with a known heat of combustion may be added to ensure complete ignition.

  • Calorimeter Setup: The sealed sample container (the "bomb") is placed in the calorimeter. The bomb is purged and then pressurized with high-purity oxygen to approximately 30 atm. A small, measured volume of distilled water is added to the bomb to ensure all chlorine is converted to aqueous HCl.

  • System Equilibration: The bomb is submerged in a precisely measured volume of water in the calorimeter's insulated vessel. The entire system is allowed to reach thermal equilibrium, and the initial temperature (T₁) is recorded with high precision (to ±0.001 °C).

  • Ignition: The sample is ignited via an electrical fuse wire.

  • Temperature Monitoring: The temperature of the water bath is recorded at regular intervals until it reaches a maximum (T₂) and then begins to cool.

  • Data Analysis:

    • The raw temperature change (ΔT = T₂ - T₁) is corrected for heat exchange with the surroundings.

    • The total heat released (q_total) is calculated using the equation: q_total = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter system. C_cal is determined separately by combusting a standard substance like benzoic acid.

    • The heat of combustion of the compound (ΔcH°) is calculated by subtracting the heat contributions from the fuse wire and any combustion aids from q_total.

    • The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law for the combustion reaction: C₆H₁₃Cl(l) + 9O₂(g) → 6CO₂(g) + 6H₂O(l) + HCl(aq) ΔfH°(C₆H₁₃Cl) = [6ΔfH°(CO₂) + 6ΔfH°(H₂O) + ΔfH°(HCl(aq))] - ΔcH°

Diagram: Experimental Workflow for Calorimetry

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Weigh Sample B 2. Encapsulate & Place in Bomb A->B C 3. Add H2O, Pressurize with O2 B->C D 4. Submerge Bomb & Equilibrate C->D E 5. Record Initial Temp (T1) D->E F 6. Ignite Sample E->F G 7. Record Final Temp (T2) F->G H 8. Calculate ΔT = T2 - T1 G->H I 9. Calculate q_total = C_cal * ΔT H->I J 10. Determine ΔcH° I->J K 11. Calculate ΔfH° via Hess's Law J->K L L K->L Final Thermodynamic Data G cluster_groups Constituent Benson Groups Molecule This compound G1 2 x C-(H)3(C) Molecule->G1 G2 1 x C-(C)2(H)(H) Molecule->G2 G3 2 x C-(C)2(H)(C) Molecule->G3 G4 1 x Cl-(C) Molecule->G4 Sum Σ (Group Contributions) + Symmetry Corrections G1->Sum G2->Sum G3->Sum G4->Sum Result Estimated Thermodynamic Properties (ΔfH°, Cp, S°) Sum->Result

Caption: Deconstruction of a molecule for Benson group additivity analysis.

Quantum Chemical Calculations

Modern quantum chemical methods, such as Density Functional Theory (DFT), offer a more fundamental approach to calculating thermodynamic properties. T[8]hese ab initio methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Causality of Method: By calculating the total electronic energy of the molecule and its constituent elements in their standard states, the enthalpy of formation can be derived. Furthermore, by calculating the vibrational frequencies of the molecule, statistical mechanics can be applied to determine thermal properties like heat capacity and entropy.

Protocol: High-Level Workflow for DFT Calculations

  • Geometry Optimization: An initial 3D structure of this compound is created. A DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) are chosen. The software then iteratively adjusts the molecular geometry to find the lowest energy conformation.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This serves two purposes:

    • It confirms the structure is a true energy minimum (no imaginary frequencies).

    • It provides the vibrational modes needed for calculating thermal contributions to enthalpy and entropy.

  • Thermochemical Analysis: The software uses the results from the frequency calculation and standard statistical mechanics formulas to compute the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the overall entropy (S°) and heat capacity (Cp) at a specified temperature (e.g., 298.15 K).

  • Enthalpy of Formation Calculation: ΔfH° is typically calculated using an atomization or isodesmic reaction scheme, which provides better error cancellation than direct calculation from elemental forms.

Diagram: Computational Thermochemistry Workflow

G A 1. Build Initial 3D Structure B 2. Select DFT Method & Basis Set (e.g., B3LYP/6-31G(d)) A->B C 3. Perform Geometry Optimization B->C D 4. Perform Frequency Calculation C->D E Verify Minimum Energy State (No Imaginary Frequencies) D->E E->C Failure (Re-optimize) F 5. Thermochemical Analysis (Statistical Mechanics) E->F Success G Calculated S°, Cp, Thermal Enthalpy F->G

Caption: A typical workflow for calculating thermodynamic data using DFT.

Conclusion

The thermodynamic profile of this compound, while not fully detailed in publicly accessible literature, can be robustly determined through a synergistic application of experimental and computational methods. Basic physicochemical properties like boiling point and density are well-documented. For core data such as enthalpy of formation and heat capacity, this guide outlines the definitive experimental approaches, primarily calorimetry, that yield benchmark-quality values. In parallel, computational methods, ranging from rapid group-additivity estimations to rigorous quantum chemical calculations, provide a powerful and cost-effective means to predict, validate, and complete the thermodynamic dataset. For professionals in research and development, leveraging both avenues is the most reliable strategy for acquiring the comprehensive data needed for advanced modeling and process design.

References

  • This compound|600-06-6. LookChem. [Link]
  • Butane, 1-chloro-2,3-dimethyl.
  • Butane, 1-chloro-2,3-dimethyl (Phase change data).
  • 1-chloro-2(RS)-3-dimethylbutane.
  • This compound -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT). [Link]
  • Butane, 2-chloro-2,3-dimethyl-.
  • Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K.
  • This compound | CAS#:600-06-6. Chemsrc. [Link]
  • This compound. Stenutz. [Link]
  • Correlations between computation and experimental thermodynamics of halogen bonding. Journal of Organic Chemistry. [Link]
  • This compound | C6H13Cl | CID 521910. PubChem. [Link]
  • (2S)-1-chloro-2,3-dimethylbutane. PubChem. [Link]
  • (2R)-1-chloro-2,3-dimethylbutane. PubChem. [Link]
  • BIOLOGY Diversity In the Living World. [Link]
  • Reactions of Haloalkanes (OCR A Level Chemistry A): Revision Note. Save My Exams. [Link]
  • 7.3: Heats of Reactions and Calorimetry. Chemistry LibreTexts. [Link]
  • Butane, 2-chloro-2,3-dimethyl- (Reaction thermochemistry data).
  • Physical properties of haloalkanes| Haloalkanes and haloarenes. Khan Academy. [Link]
  • How To Solve Basic Calorimetry Problems in Chemistry. YouTube. [Link]
  • Common Methods of Prepar
  • Methods of Preparation of Haloalkanes and Haloarenes | Class 12 Chemistry. Vedantu. [Link]
  • NEST 2026. [Link]
  • NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. [Link]

Sources

A Technical Guide to the Commercial Availability and Synthesis of 1-Chloro-2,3-dimethylbutane for Research & Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-Chloro-2,3-dimethylbutane (CAS No. 600-06-6) is a halogenated alkane that serves as a potential building block in specialized organic synthesis. While not as commonly stocked as other isomers, its unique branched structure makes it a compound of interest for introducing the 2,3-dimethylbutyl moiety in synthetic schemes. The significance of chlorinated compounds in medicinal chemistry is well-established, with over 250 FDA-approved drugs containing chlorine, highlighting the continual need for novel chloro-intermediates in drug discovery pipelines.[1] This guide provides a comprehensive overview for researchers and drug development professionals on the procurement, unambiguous synthesis, characterization, and safe handling of this compound.

Commercial Availability and Procurement

While this compound has achieved commercial mass production according to some chemical marketplaces, it is less frequently listed as a stock item by major global suppliers compared to its isomers, such as 1-Chloro-3,3-dimethylbutane.[2] Researchers should exercise diligence when procuring this chemical, verifying the CAS number (600-06-6) to avoid inadvertently ordering an incorrect isomer. The compound and its chiral variants are available through various online chemical databases and suppliers that specialize in fine chemicals.

Table 1: Commercial Availability Summary

Supplier/DatabaseCompound NameCAS NumberPurityNotes
LookChemThis compound600-06-6≥98%Indicates commercial mass production has been achieved.[2]
LookChem[S,(+)]-1-Chloro-2,3-dimethylbutane54665-36-0≥99%The enantiomerically pure form is also listed as commercially available.[3]
ChemicalBookThis compound600-06-6N/AListed as a catalog item.[4]
ChemNetThis compound600-06-6N/AListed in the CAS database with physical properties.[5]

Unambiguous Synthesis Protocol

Direct free-radical chlorination of 2,3-dimethylbutane is an inadequate method for producing this compound, as it yields a mixture of the desired primary chloride and the more stable tertiary isomer, 2-Chloro-2,3-dimethylbutane, which is difficult to separate.[2][6] An unambiguous, two-step synthesis starting from 2,3-dimethyl-1-butene provides a reliable route to the pure primary chloride, avoiding isomeric impurities.[6]

G cluster_0 Step 1: Hydroboration-Oxidation cluster_1 Step 2: Chlorination Start 2,3-Dimethyl-1-butene Intermediate Tri(2,3-dimethylbutyl)borane Start->Intermediate 1. BH3-THF Product1 2,3-Dimethyl-1-butanol Intermediate->Product1 2. H2O2, NaOH Product2 This compound Product1->Product2 SOCl2, Pyridine

Caption: Unambiguous synthesis workflow for this compound.

Step 1: Hydroboration-Oxidation of 2,3-Dimethyl-1-butene

Causality: This step leverages the anti-Markovnikov regioselectivity of hydroboration. The boron atom adds to the terminal, less-substituted carbon of the alkene, ensuring that the subsequent oxidation yields the primary alcohol, 2,3-dimethyl-1-butanol, with high purity (typically >99%).[6] This prevents the formation of the tertiary alcohol isomer.

Protocol:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add a solution of 2,3-dimethyl-1-butene in anhydrous tetrahydrofuran (THF).

  • Cool the flask to 0°C using an ice bath.

  • Add borane-THF complex (BH₃·THF) dropwise to the stirred solution. Maintain the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the mixture back to 0°C and slowly add water to quench any excess borane.

  • Add aqueous sodium hydroxide (e.g., 3M NaOH), followed by the slow, dropwise addition of hydrogen peroxide (30% solution), ensuring the temperature does not rise excessively.

  • Stir the mixture at room temperature for several hours or until the reaction is complete (monitored by GC).

  • Perform an aqueous workup, extracting the product with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,3-dimethyl-1-butanol.

Step 2: Chlorination of 2,3-Dimethyl-1-butanol

Causality: The conversion of the primary alcohol to the corresponding chloride using thionyl chloride (SOCl₂) in the presence of pyridine proceeds via an SN2 mechanism.[7] This is critical as it avoids the formation of carbocation intermediates, which are prone to rearrangement, thereby preventing the formation of isomeric chlorides. Pyridine acts as a base to neutralize the HCl generated during the reaction.

Protocol:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve the 2,3-dimethyl-1-butanol from Step 1 in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Add thionyl chloride (1.2 equivalents) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0°C.[7]

  • Once the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture over ice and extract with a suitable solvent like diethyl ether.

  • Wash the organic layer successively with water, dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Physicochemical Properties and Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized or procured product.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 600-06-6[8],[9]
Molecular Formula C₆H₁₃Cl[5],[8]
Molecular Weight 120.62 g/mol [5],[8]
Boiling Point 117.7°C at 760 mmHg[2],[5]
Density 0.863 g/cm³[2],[5]
Refractive Index ~1.420[2]
Flash Point 20.8°C[2],[5]
InChIKey UMJSXTUELCDYKZ-UHFFFAOYSA-N[8],[9]
Spectroscopic and Chromatographic Analysis:
  • NMR Spectroscopy: ¹H and ¹³C NMR are the definitive methods for structural confirmation. The ¹H NMR spectrum is noted to be complex, requiring careful interpretation to confirm the structure and rule out isomeric impurities.[6]

  • Gas Chromatography (GC): GC is a powerful tool for assessing purity and separating this compound from its isomers. The Kovats retention index on a standard non-polar (methyl silicone) column is reported as 787.[9]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight and a characteristic fragmentation pattern that can be used for identification.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a specialized reagent in several areas of chemical research:

  • Intermediate for Synthesis: It is a valuable intermediate for introducing the sterically hindered 2,3-dimethylbutyl group into target molecules via nucleophilic substitution or by forming organometallic reagents (e.g., Grignard reagents).

  • Probing Reaction Mechanisms: The compound has been used as a substrate in studies designed to assess the relative reactivity of primary versus tertiary C-H bonds in free-radical reactions.[6]

  • Fragment-Based Discovery: In drug development, small alkyl halides are used as fragments for building more complex molecules. The unique steric profile of the 2,3-dimethylbutyl group can be exploited to probe binding pockets of biological targets.

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its flammability and potential hazards. Information is based on safety data sheets for the compound and its close structural analogs.

  • Hazard Identification: The primary hazard is its flammability. It is a highly flammable liquid and vapor.[10][11] Vapors may form explosive mixtures with air.

  • Handling Precautions:

    • Always work in a well-ventilated chemical fume hood.[12]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[11]

    • Keep away from heat, sparks, open flames, and other ignition sources.[10]

    • Use non-sparking tools and ground/bond all containers and receiving equipment to prevent static discharge.[11][12]

    • Avoid contact with skin and eyes.[12]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[10][12]

    • Keep away from oxidizing agents.

  • First Aid:

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[10]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[11]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[11]

References

  • This compound.
  • This compound|600-06-6. LookChem. [Link]
  • [S,(+)]-1-Chloro-2,3-dimethylbutane. LookChem. [Link]
  • This compound. PubChem. [Link]
  • Butane, 1-chloro-2,3-dimethyl-. NIST WebBook. [Link]
  • This compound. Stenutz. [Link]
  • This compound | CAS#:600-06-6. Chemsrc. [Link]
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
  • (2R)-1-chloro-2,3-dimethylbutane. PubChem. [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Versatile Role of 1-Chloro-2,3-dimethylbutane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Sterically Hindered Primary Alkyl Halide

1-Chloro-2,3-dimethylbutane, a structurally intriguing primary alkyl halide, presents a unique combination of reactivity and steric hindrance that renders it a valuable substrate in a variety of organic transformations. Its molecular formula is C₆H₁₃Cl, and its structure features a chlorine atom attached to a primary carbon, which is in close proximity to a sterically demanding tert-butyl-like group (an isopropyl group attached to a chiral center). This structural feature is pivotal in dictating its reaction pathways, often allowing for high selectivity in nucleophilic substitution and elimination reactions.

These application notes provide an in-depth exploration of the synthesis and utility of this compound for researchers, scientists, and professionals in drug development. We will delve into detailed protocols for its preparation and its application in key synthetic methodologies, elucidating the mechanistic principles that govern its reactivity.

PropertyValue
CAS Number 600-06-6[1][2][3][4][5]
Molecular Formula C₆H₁₃Cl[1][2]
Molecular Weight 120.62 g/mol [1]
Boiling Point 117.7 °C at 760 mmHg[5][6]
Density 0.863 g/cm³[5][6]

Unambiguous Synthesis of this compound

While the free-radical chlorination of 2,3-dimethylbutane can produce this compound, it problematically yields a mixture of isomers, including the tertiary halide 2-chloro-2,3-dimethylbutane.[7][8][9] Experimental data reveals a product distribution of approximately 51.7% this compound and 48.3% 2-chloro-2,3-dimethylbutane, making separation challenging.[7][9]

For applications requiring high purity, an unambiguous synthesis is paramount. A reliable method involves the hydroboration-oxidation of 2,3-dimethyl-1-butene to selectively produce the primary alcohol, 2,3-dimethyl-1-butanol, which is subsequently converted to the desired primary alkyl chloride.[10] This approach ensures the exclusive formation of the 1-chloro isomer, avoiding rearrangement products.

Protocol 1: Synthesis via Hydroboration-Oxidation and Chlorination

This two-step protocol provides a clear and high-yield pathway to pure this compound.

Step 1: Hydroboration-Oxidation of 2,3-Dimethyl-1-butene

  • Reaction Setup: In a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,3-dimethyl-1-butene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Hydroboration: Cool the solution to 0 °C in an ice bath. Add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF, 1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C and slowly add aqueous sodium hydroxide (e.g., 3 M, 3.0 eq), followed by the careful, dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq), ensuring the internal temperature does not exceed 40 °C.

  • Work-up: After stirring for 1 hour at room temperature, saturate the aqueous layer with potassium carbonate and separate the organic layer. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,3-dimethyl-1-butanol.

Step 2: Conversion of 2,3-Dimethyl-1-butanol to this compound

  • Reaction Setup: In a well-ventilated fume hood, place the crude 2,3-dimethyl-1-butanol (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Chlorination: Cool the alcohol to 0 °C and add thionyl chloride (SOCl₂, 1.2 eq) dropwise. A gas trap is necessary to neutralize the evolved HCl and SO₂ gases.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for 1-2 hours, or until the reaction is complete as monitored by TLC or GC.

  • Purification: Carefully distill the reaction mixture to remove excess thionyl chloride. The crude this compound can then be purified by fractional distillation.[11]

synthesis_workflow cluster_step1 Step 1: Hydroboration-Oxidation cluster_step2 Step 2: Chlorination A 2,3-Dimethyl-1-butene B Hydroboration (BH3-THF) A->B C Oxidation (H2O2, NaOH) B->C D 2,3-Dimethyl-1-butanol C->D E 2,3-Dimethyl-1-butanol F Chlorination (SOCl2) E->F G This compound F->G

Caption: Unambiguous synthesis of this compound.

Applications in Nucleophilic Substitution Reactions

As a primary alkyl halide, this compound is a suitable substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. The significant steric hindrance near the reaction center, however, can slow the rate of substitution compared to less hindered primary halides.[12] This steric hindrance strongly disfavors the formation of a primary carbocation, making an Sₙ1 pathway highly unlikely.[13]

Protocol 2: Sₙ2 Reaction with Sodium Cyanide

This protocol illustrates a typical Sₙ2 reaction, where the cyanide ion acts as the nucleophile to form 2,3-dimethylbutanenitrile.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium cyanide (NaCN, 1.2 eq) to anhydrous dimethyl sulfoxide (DMSO).

  • Addition of Substrate: To the stirring suspension, add this compound (1.0 eq) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and monitor the progress by GC or TLC. The reaction may require several hours to reach completion due to steric hindrance.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the product with diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting nitrile can be purified by vacuum distillation.

Caption: Generalized Sₙ2 mechanism for this compound.

Controlling Regioselectivity in Elimination Reactions

Dehydrohalogenation of this compound can lead to the formation of two possible alkene products: the Zaitsev product (more substituted) and the Hofmann product (less substituted). The choice of base is critical in directing the regiochemical outcome of this E2 elimination reaction.[14][15]

  • Zaitsev Elimination: Favored by small, strong bases (e.g., sodium ethoxide), leading to the thermodynamically more stable, more substituted alkene.

  • Hofmann Elimination: Favored by bulky, sterically hindered bases (e.g., potassium tert-butoxide), which preferentially abstract the less sterically hindered proton, yielding the less substituted alkene.

Protocol 3a: Zaitsev-Favored Elimination
  • Reaction Setup: In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (1.5 eq) in anhydrous ethanol.

  • Reaction: Add this compound (1.0 eq) to the ethoxide solution and heat the mixture to reflux.

  • Monitoring and Work-up: Monitor the reaction by GC. Upon completion, cool the mixture, add water, and extract with pentane. Wash the organic layer with water and brine, dry over anhydrous calcium chloride, and carefully distill off the low-boiling alkene product. The major product will be 2,3-dimethyl-2-butene.

Protocol 3b: Hofmann-Favored Elimination
  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol.

  • Reaction: Add this compound (1.0 eq) and stir the reaction at room temperature or with gentle heating.

  • Monitoring and Work-up: Follow the same monitoring and work-up procedure as in Protocol 3a. The major product will be 2,3-dimethyl-1-butene.

elimination_pathways cluster_zaitsev Zaitsev Pathway cluster_hofmann Hofmann Pathway sub This compound z_base Small Base (e.g., EtO⁻) sub->z_base Thermodynamic Control h_base Bulky Base (e.g., t-BuO⁻) sub->h_base Kinetic Control z_prod 2,3-Dimethyl-2-butene (Major Product) z_base->z_prod h_prod 2,3-Dimethyl-1-butene (Major Product) h_base->h_prod

Caption: Regioselective elimination pathways of this compound.

Formation and Application of the Corresponding Grignard Reagent

The preparation of a Grignard reagent from this compound provides a powerful nucleophilic carbon source for the formation of new carbon-carbon bonds.[16][17][18] The reaction must be carried out under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic solvents like water.[18]

Protocol 4: Grignard Reagent Formation and Reaction with a Ketone
  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate spontaneously (indicated by bubbling and heat). If not, gentle warming may be required.

    • Once the reaction is initiated, add the remaining alkyl chloride solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium has been consumed.

  • Reaction with an Electrophile (e.g., Acetone):

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Add a solution of acetone (1.0 eq) in anhydrous diethyl ether dropwise.

    • After the addition, allow the reaction to warm to room temperature and stir for 1 hour.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the tertiary alcohol, 2,3,4,4-tetramethyl-2-pentanol.

Conclusion

This compound serves as a versatile and instructive substrate in organic synthesis. Its unique steric profile allows for a high degree of control in various reaction types, making it an excellent model for studying the interplay of electronic and steric effects. The protocols outlined in these notes provide a robust framework for the synthesis and application of this valuable building block, empowering researchers to leverage its distinct reactivity in the construction of complex molecular architectures.

References

  • R. B. Scott, Jr. and M. S. Heller, J. Org. Chem., 20, 1159 (1955).
  • Chegg.com, Solved a. The chlorination reaction of 2,3 -dimethylbutane. [Link]
  • LookChem, this compound|600-06-6. [Link]
  • Brainly.com, Draw all possible monochlorinated products of 2,3-dimethylbutane reacting with Cl_2 and light. Choose one. [Link]
  • Filo, 1-chloro-2-methylbutane reacts with sodium cyanide in ethanol in a nucleo... [Link]
  • AWS, Elimin
  • Chemistry LibreTexts, 11.
  • Chegg.com, Solved 1.
  • Stenutz, this compound. [Link]
  • Vedantu, NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. [Link]
  • YouTube, The S_(N)
  • PubChem, this compound. [Link]
  • NIST WebBook, 1-chloro-2(RS)-3-dimethylbutane. [Link]
  • Chemsrc.com, this compound | CAS#:600-06-6. [Link]
  • University of Calgary, Exercise 13: - Elimin
  • Vedantu, Write an equation to show that 2,3-dimethylbutane may be prepared from each of the following compounds. (i) an alkene (ii) a grignard reagent (iii) a haloalkane (iv)
  • Organic Chemistry Portal, Grignard Reaction. [Link]
  • Chemistry LibreTexts, Grignard Reagents. [Link]
  • W. W. Norton & Company, Organic Chemistry. [Link]

Sources

Application Notes & Protocols: 1-Chloro-2,3-dimethylbutane as an Alkylating Agent in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Carbocation Rearrangements in Electrophilic Aromatic Substitution

The Friedel-Crafts alkylation, a cornerstone of organic synthesis developed by Charles Friedel and James Crafts in 1877, facilitates the formation of carbon-carbon bonds by attaching alkyl groups to aromatic rings.[1] This electrophilic aromatic substitution (EAS) reaction is pivotal in the synthesis of numerous organic intermediates and final products in the pharmaceutical and materials science sectors. Typically, the reaction involves an alkyl halide, an aromatic compound, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] The Lewis acid is crucial for generating a carbocation electrophile, which is then attacked by the electron-rich aromatic ring.[3]

A significant challenge in Friedel-Crafts alkylation is the propensity of the intermediate carbocation to rearrange to a more stable form.[4] This rearrangement, occurring via hydride or alkyl shifts, can lead to a mixture of products or an unexpected major product, complicating synthetic design.[5] Alkylating agents like 1-chloro-2,3-dimethylbutane serve as an excellent case study for understanding and predicting these rearrangements. While a secondary alkyl halide, its structure allows for a facile rearrangement to a more stable tertiary carbocation, dictating the final product structure.

This guide provides a comprehensive examination of the use of this compound in Friedel-Crafts alkylation. We will delve into the mechanistic intricacies of the expected carbocation rearrangement, provide detailed experimental protocols for its reaction with benzene, and outline the analytical techniques required for product characterization.

Reaction Mechanism: The Inevitable Rearrangement

The reaction of this compound with an aromatic ring, such as benzene, in the presence of a Lewis acid like AlCl₃, proceeds through the formation of a carbocation. However, the initially formed secondary carbocation is not the reactive electrophile. It rapidly rearranges to a more stable tertiary carbocation via a 1,2-hydride shift.

Step 1: Formation of the Initial Carbocation

The Lewis acid catalyst, AlCl₃, abstracts the chloride from this compound to form a secondary carbocation.

Step 2: 1,2-Hydride Shift and Formation of the Tertiary Carbocation

A hydrogen atom from the adjacent tertiary carbon migrates with its pair of electrons to the secondary carbocation center. This 1,2-hydride shift results in the formation of the more stable tertiary carbocation, the 1,1,2-trimethylpropyl cation.

Step 3: Electrophilic Attack

The electron-rich aromatic ring attacks the tertiary carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Step 4: Deprotonation and Regeneration of Aromaticity

A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the newly added alkyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. The final product is (1,1,2-trimethylpropyl)benzene, also known as 2,3-dimethyl-2-phenylbutane.

Caption: Reaction mechanism of Friedel-Crafts alkylation with rearrangement.

Experimental Protocol: Synthesis of (1,1,2-Trimethylpropyl)benzene

This protocol details the alkylation of benzene with this compound. Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl gas. Anhydrous conditions are critical as the Lewis acid catalyst is moisture-sensitive.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich
Benzene (anhydrous)≥99.8%Fisher Scientific
Aluminum Chloride (anhydrous)≥99%Acros Organics
Diethyl ether (anhydrous)ACS GradeVWR
2M Hydrochloric acid (aq)Laboratory GradeJ.T. Baker
Saturated sodium bicarbonate (aq)Laboratory GradeEMD Millipore
Brine (saturated NaCl solution)Laboratory Grade-
Anhydrous magnesium sulfate (MgSO₄)ACS GradeAlfa Aesar
Procedure
  • Reaction Setup:

    • Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

    • Fit the top of the condenser with a drying tube containing calcium chloride or a gas outlet leading to a trap for HCl gas.

    • Place the flask in an ice-water bath on a magnetic stir plate.

  • Charging Reactants:

    • To the flask, add 100 mL of anhydrous benzene.

    • In the dropping funnel, place 12.0 g (0.1 mol) of this compound.

  • Catalyst Addition:

    • With vigorous stirring, carefully and portion-wise add 14.7 g (0.11 mol) of anhydrous aluminum chloride to the benzene. The addition should be slow to control the initial exotherm.

  • Addition of Alkylating Agent:

    • Once the catalyst has been added, begin the dropwise addition of this compound from the dropping funnel over a period of 30 minutes. Maintain the reaction temperature between 0-5 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

  • Work-up:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding 50 mL of ice-cold water. This step is highly exothermic and will generate significant amounts of HCl gas.

    • Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether to the flask to rinse any remaining residue and add this to the separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of 2M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter the drying agent and wash it with a small amount of diethyl ether.

    • Remove the solvent from the combined organic phases by rotary evaporation.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure (1,1,2-trimethylpropyl)benzene.

G A Assemble and Flame-Dry Glassware B Charge Benzene and AlCl₃ A->B C Cool to 0-5 °C B->C D Add this compound Dropwise C->D E React at Room Temperature for 2h D->E F Quench with Ice-Cold Water E->F G Extract with Diethyl Ether F->G H Wash Organic Layer (HCl, NaHCO₃, Brine) G->H I Dry with MgSO₄ H->I J Solvent Removal (Rotary Evaporation) I->J K Purify by Fractional Distillation J->K

Caption: Experimental workflow for the synthesis of (1,1,2-trimethylpropyl)benzene.

Data Analysis and Interpretation

The primary product of this reaction is (1,1,2-trimethylpropyl)benzene. Characterization of the purified product should be performed using standard analytical techniques.

ParameterExpected Value/Observation
Molecular Formula C₁₂H₁₈
Molecular Weight 162.27 g/mol
Appearance Colorless liquid
Boiling Point Approx. 200-202 °C (at atmospheric pressure)
¹H NMR Aromatic protons (multiplet, 5H), isopropyl methine (septet, 1H), two equivalent methyl groups attached to the tertiary carbon (singlet, 6H), and two equivalent methyl groups of the isopropyl moiety (doublet, 6H).
¹³C NMR Signals for the aromatic carbons (4 distinct peaks), the quaternary carbon attached to the ring, the tertiary carbon of the isopropyl group, and the two sets of methyl carbons.[6]
Mass Spectrum (EI) Molecular ion (M⁺) peak at m/z = 162. A prominent base peak at m/z = 119 resulting from the loss of an isopropyl group (C₃H₇).[7]
IR Spectroscopy C-H stretching for sp² carbons (aromatic) just above 3000 cm⁻¹, C-H stretching for sp³ carbons (aliphatic) just below 3000 cm⁻¹, and C=C stretching in the aromatic ring (approx. 1600 and 1450 cm⁻¹).

Troubleshooting and Key Considerations

  • Polyalkylation: Friedel-Crafts alkylation is prone to overalkylation because the alkylated product is often more reactive than the starting material.[8] Using a large excess of the aromatic substrate can help to minimize this side reaction.

  • Catalyst Activity: The activity of the aluminum chloride is paramount. It should be a fine, free-flowing powder. Clumped or discolored AlCl₃ may have been deactivated by moisture.

  • Reaction Temperature: Careful control of the reaction temperature during the addition of the alkylating agent is crucial to prevent side reactions.

  • Isomerization: While the 1,2-hydride shift is the major pathway, trace amounts of other isomers may form depending on the reaction conditions. GC-MS is an excellent technique to identify and quantify these minor products.

Conclusion

The Friedel-Crafts alkylation using this compound provides a practical and instructive example of carbocation rearrangement in electrophilic aromatic substitution. A thorough understanding of the underlying mechanistic principles allows for the predictable synthesis of the rearranged product, (1,1,2-trimethylpropyl)benzene. The protocols and analytical data presented herein serve as a robust guide for researchers in synthetic and medicinal chemistry to successfully perform and characterize this important C-C bond-forming reaction.

References

  • Chemguide. (n.d.). Explaining the Friedel-Crafts alkylation of benzene.
  • Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Chemistry Steps. (n.d.). Friedel-Crafts Alkylation.
  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes rendus de l'Académie des sciences, 84, 1392-1395.
  • PubChem. (n.d.). 2,3-Dimethyl-2-phenylbutane.
  • Study.com. (n.d.). What is the major monosubstitution product from the Friedel-Crafts reaction of benzene with 1-chloro-2-methylpropane in the presence of AlCl3?
  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Chem-Station. (2014, April 14). Friedel-Crafts Alkylation.
  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene.
  • Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction.
  • YouTube. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!
  • NIST. (n.d.). Benzene, (1,1,2-trimethylpropyl)-.

Sources

experimental protocol for the synthesis of 1-Chloro-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Experimental Protocol

Topic: An Unambiguous Synthesis of 1-Chloro-2,3-dimethylbutane via Anti-Markovnikov Hydrofunctionalization

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Rationale

This compound is a valuable alkyl halide intermediate in organic synthesis. The direct hydrochlorination of a corresponding alkene, such as 2,3-dimethyl-1-butene, presents a significant regioselectivity challenge. According to Markovnikov's rule, the electrophilic addition of HCl to this alkene would preferentially form a stable tertiary carbocation, leading to the isomeric 2-chloro-2,3-dimethylbutane as the major product.[1][2][3] Obtaining the primary chloride, this compound, therefore requires a synthetic strategy that circumvents this thermodynamic preference.

This guide details a robust and unambiguous two-step protocol for the synthesis of this compound. The strategy hinges on an initial anti-Markovnikov hydroboration-oxidation of 2,3-dimethyl-1-butene to produce the primary alcohol, 2,3-dimethyl-1-butanol.[4] This intermediate is then converted to the target primary chloride using thionyl chloride, a method that proceeds without skeletal rearrangement.[4] This approach ensures high regioselectivity and provides a reliable pathway to the desired, less-stable isomer.

Overall Reaction Scheme

The two-step synthesis proceeds as follows:

Step 1: Hydroboration-Oxidation

2,3-dimethyl-1-butene reacts with borane-tetrahydrofuran complex (BH₃·THF) followed by oxidative workup with sodium hydroxide and hydrogen peroxide to yield 2,3-dimethyl-1-butanol.

Step 2: Chlorination

2,3-dimethyl-1-butanol is treated with thionyl chloride (SOCl₂) to yield the final product, this compound.

Mechanistic Insight

The success of this protocol lies in controlling the regiochemistry.

  • Hydroboration: Borane (BH₃) is an electrophile that adds to the alkene in a concerted, four-membered transition state. Steric hindrance dictates that the bulky boron atom adds to the less substituted carbon (C1) of the double bond, while the hydrogen adds to the more substituted carbon (C2).[3] This orientation is the opposite of what is predicted by Markovnikov's rule for protic acids and is termed "anti-Markovnikov."

  • Chlorination with Thionyl Chloride: The conversion of the primary alcohol to the alkyl chloride with SOCl₂ typically proceeds through an Sₙ2-type mechanism. The alcohol's hydroxyl group is converted into a good leaving group (a chlorosulfite ester), which is then displaced by a chloride ion. This pathway avoids the formation of a discrete carbocation, thereby preventing the 1,2-hydride or methyl shifts that would lead to rearranged, more stable secondary or tertiary chlorides.

Experimental Workflow Diagram

SynthesisWorkflow cluster_start Reagents cluster_step1 Part A: Hydroboration-Oxidation cluster_step2 Part B: Chlorination cluster_end Purification & Analysis Start_Alkene 2,3-Dimethyl-1-butene Step1 1. Add BH3-THF to Alkene at 0°C 2. Oxidative Workup Start_Alkene->Step1 Start_BH3 BH3-THF Complex Start_BH3->Step1 Start_Oxidants NaOH / H2O2 Start_Oxidants->Step1 Start_SOCl2 Thionyl Chloride Step2 React Alcohol with SOCl2 Start_SOCl2->Step2 Intermediate Intermediate: 2,3-Dimethyl-1-butanol Step1->Intermediate Intermediate->Step2 Crude Crude Product: This compound Step2->Crude Purify Aqueous Workup & Distillation Crude->Purify Final Final Product: Pure this compound Purify->Final Analysis Characterization (NMR, IR, GC-MS) Final->Analysis

Caption: Workflow for the two-step synthesis of this compound.

Materials and Equipment

Table 1: Reagent Specifications

ReagentFormulaCAS No.Molar Mass ( g/mol )Key Hazards
2,3-Dimethyl-1-buteneC₆H₁₂563-78-084.16Highly Flammable
Borane-THF complex (1M)BH₃·THF14044-65-685.94 (complex)Flammable, Water-Reactive, Corrosive
Sodium HydroxideNaOH1310-73-240.00Corrosive, Severe Skin Burns[5]
Hydrogen Peroxide (30%)H₂O₂7722-84-134.01Strong Oxidizer, Corrosive
Thionyl ChlorideSOCl₂7719-09-7118.97Corrosive, Reacts Violently with Water
Diethyl Ether (anhydrous)(C₂H₅)₂O60-29-774.12Highly Flammable, Peroxide Former
Tetrahydrofuran (THF)C₄H₈O109-99-972.11Flammable, Peroxide Former
Saturated NaCl solutionNaCl(aq)N/AN/ANon-Hazardous
Anhydrous MgSO₄MgSO₄7487-88-9120.37Hygroscopic

Equipment:

  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Septa and needles/syringes

  • Schlenk line or nitrogen/argon gas inlet for inert atmosphere

  • Addition funnel

  • Reflux condenser

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (simple or fractional)

  • Standard laboratory glassware (beakers, graduated cylinders)

Detailed Experimental Protocol

PART A: Synthesis of 2,3-Dimethyl-1-butanol

  • Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Place the flask under a positive pressure of nitrogen or argon gas.

  • Reagent Addition: In the flask, dissolve 2,3-dimethyl-1-butene (8.4 g, 100 mmol) in 50 mL of anhydrous THF. Cool the solution to 0°C using an ice-water bath.

  • Hydroboration: Slowly add 1.0 M Borane-THF complex (35 mL, 35 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5°C. The addition of borane to the less-substituted carbon is critical for the anti-Markovnikov outcome.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure the reaction goes to completion.

  • Oxidative Workup: Cool the flask back to 0°C. Cautiously and slowly add 15 mL of 3 M aqueous sodium hydroxide (NaOH). Following this, add 15 mL of 30% hydrogen peroxide (H₂O₂) dropwise. Caution: This addition is exothermic; maintain vigorous stirring and control the addition rate to keep the temperature below 30°C.

  • Isolation: After the peroxide addition, warm the mixture to 50°C and stir for 1 hour. Cool to room temperature, and separate the organic layer. Extract the aqueous layer twice with 30 mL portions of diethyl ether.

  • Washing & Drying: Combine all organic layers and wash with 50 mL of saturated sodium chloride (brine) solution. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield crude 2,3-dimethyl-1-butanol. The product can be purified by distillation if necessary, but is often of sufficient purity for the next step.

PART B: Synthesis of this compound

  • Setup: In a 100 mL round-bottom flask equipped with a stir bar and reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution to neutralize HCl and SO₂ fumes), place the crude 2,3-dimethyl-1-butanol (assuming ~100 mmol from the previous step).

  • Chlorination: Cool the flask in an ice bath. Slowly add thionyl chloride (13.1 g, 8.0 mL, 110 mmol) dropwise. This step converts the hydroxyl into a good leaving group, facilitating nucleophilic substitution by chloride.[4]

  • Reaction: After addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently heat to reflux for 1 hour to drive the reaction to completion.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture over 50 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel.

  • Purification: Separate the organic layer. Wash it sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally 50 mL of brine.

  • Final Steps: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify the crude product by simple distillation. Collect the fraction boiling at approximately 117-119°C.[6]

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using spectroscopic methods.

Table 2: Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR (CDCl₃)δ ~3.5 ppm (doublet of doublets, 2H, -CH₂Cl), δ ~1.8 ppm (multiplet, 1H, -CH-), δ ~1.0 ppm (multiplet, 1H, -CH(CH₃)₂), δ ~0.9 ppm (overlapping doublets and singlets, 9H, methyl groups). Note: These are predicted values based on similar structures.[7]
¹³C NMR (CDCl₃)δ ~48-52 ppm (-CH₂Cl), δ ~35-39 ppm (-CH-), other aliphatic signals between 15-30 ppm.
IR (neat) ~2870-2960 cm⁻¹ (C-H stretch), ~1470 cm⁻¹ (C-H bend), ~730-650 cm⁻¹ (strong, C-Cl stretch). Absence of a broad -OH peak around 3300 cm⁻¹ confirms the conversion of the starting alcohol.
GC-MS A single major peak on the gas chromatogram. The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, characteristic of a monochlorinated compound.

Safety and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8] All operations involving volatile, flammable, or corrosive reagents must be performed in a certified chemical fume hood.[9]

  • Reagent Handling:

    • Borane-THF: Highly flammable and reacts violently with water. Handle under an inert atmosphere.

    • Thionyl Chloride: Extremely corrosive and toxic. Reacts with moisture to release HCl and SO₂ gas. Handle with extreme care in a fume hood.

    • Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe burns.[5][10] Always add acid to water, never the other way around.[8]

  • Waste Disposal:

    • Quench any unreacted borane or thionyl chloride carefully with a suitable solvent (e.g., isopropanol) before neutralization and disposal.

    • Aqueous waste should be neutralized before disposal.

    • Organic waste containing halogenated compounds must be collected in a designated halogenated waste container.

    • Dispose of all chemical waste in accordance with local, state, and federal regulations.[11]

References

  • Proprep. (n.d.). How do Markovnikov vs anti-Markovnikov rules apply in the addition of hydrohalic acids to alkenes?
  • Journal of Chemical & Engineering Data. (1968). This compound.
  • Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid.
  • Organic Chemistry Tutorial. (n.d.). Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne).
  • Master Organic Chemistry. (2013). Hydrohalogenation of Alkenes and Markovnikov's Rule.
  • Chemistry Steps. (n.d.). Reaction of Alkenes With HCl, HBr, and HI.
  • ACS Publications. (n.d.). Hydrochlorination of Alkenes with Hydrochloric Acid.
  • BYJU'S. (n.d.). Markovnikov's Rule.
  • CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid.
  • University of Calgary. (n.d.). Reactions of Alkenes.
  • University of California, Merced. (2012). Standard Operating Procedure: Hydrochloric Acid.
  • VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips.
  • Beilstein Journals. (n.d.). Advancements in hydrochlorination of alkenes.
  • ResearchGate. (2024). Advancements in hydrochlorination of alkenes.
  • Gauth. (n.d.). Compound A is formed when 2, 3 -dimethyl- 1 -butene reacts with hydrogen chloride.
  • PubChem. (n.d.). This compound.
  • Allen. (n.d.). Addition of HCl to 3,3-dimethyl-1-butene and reaction of HCl with 3,3-dimethyl-2-butanol give the same product. Explain.
  • Chemistry LibreTexts. (2024). Evidence for the Mechanism of Electrophilic Additions - Carbocation Rearrangements.
  • LookChem. (n.d.). This compound.
  • Stenutz. (n.d.). This compound.
  • YouTube. (2018). Alkene Reaction Mechanism - Hydrohalogenation.
  • Chegg. (2025). Draw a mechanism for the hydrochlorination of 1-methyl-1-vinylcylopentane.
  • NIST. (n.d.). 1-chloro-2(RS)-3-dimethylbutane.

Sources

Application Note: Navigating the Complex Reactivity of 1-Chloro-2,3-dimethylbutane with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the reaction of 1-chloro-2,3-dimethylbutane with nucleophiles, designed for researchers, scientists, and drug development professionals.

Abstract

This compound is a primary alkyl halide whose reactivity is deceptively complex. While its classification as "primary" might suggest a straightforward S(_N)2 pathway, the significant steric hindrance imposed by adjacent alkyl groups and the potential for carbocation rearrangement create a competitive landscape of substitution and elimination reactions. This guide provides a detailed exploration of the factors governing these pathways (S(_N)1, S(_N)2, E1, E2), offering both in-depth mechanistic explanations and validated experimental protocols. Understanding and controlling these reactions are crucial for synthetic chemists who might encounter this or similarly structured sterically hindered electrophiles.

Mechanistic Crossroads: The Four Competing Pathways

The reaction of an alkyl halide with a nucleophile/base is a classic scenario in organic chemistry, typically resulting in either substitution or elimination. For this compound, the outcome is highly dependent on the reaction conditions. The substrate's structure—a primary halide attached to a carbon adjacent to a tertiary center—is the primary source of its complex behavior.

  • The S(_N)2 Pathway (Bimolecular Nucleophilic Substitution): This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, displacing the chloride ion.[1][2][3] However, for this compound, the bulky isopropyl group on the adjacent carbon (C2) creates significant steric hindrance, making this backside attack extremely difficult.[4][5][6] Consequently, S(_N)2 reactions with this substrate are exceptionally slow or may not occur at all under standard conditions.[6]

  • The S(_N)1 Pathway (Unimolecular Nucleophilic Substitution): This two-step mechanism begins with the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile.[1][7] The initial formation of a primary carbocation from this compound is highly unfavorable due to its instability.[3] However, if formed, this primary carbocation is primed for a rapid 1,2-hydride shift . A hydrogen atom from the adjacent tertiary carbon (C2) migrates with its electron pair to the primary carbocation center. This rearrangement produces a much more stable tertiary carbocation (the 2,3-dimethylbut-2-yl cation), which is then readily attacked by the nucleophile.[8][9][10] This rearrangement is a dominant feature of the S(_N)1 pathway for this substrate.

  • The E2 Pathway (Bimolecular Elimination): This concerted, one-step reaction requires a strong base to abstract a proton from a β-carbon while the leaving group departs simultaneously.[11][12] Strong, sterically hindered bases (like potassium tert-butoxide) are typically used to favor this pathway over S(_N)2.

  • The E1 Pathway (Unimolecular Elimination): Competing directly with the S(_N)1 pathway, the E1 reaction also proceeds through the same carbocation intermediate.[13][14][15] Instead of attacking the carbocation, a weak base (often the solvent) abstracts a proton from an adjacent carbon to form an alkene. Since this pathway involves the same rearranged tertiary carbocation as the S(_N)1 reaction, it leads to highly substituted alkene products.

The interplay between these four pathways is dictated by several key factors: the strength and steric bulk of the nucleophile/base, the polarity of the solvent, and the reaction temperature.

G sub This compound sn2 S_N_2 Product (Direct Substitution) (Very Slow/Minor) sub->sn2 Strong, unhindered Nucleophile Polar Aprotic Solvent e2 E2 Product (Elimination) sub->e2 Strong, Bulky Base p_carbocation Primary Carbocation (Unstable) sub->p_carbocation Weak Nucleophile Polar Protic Solvent (Slow, Rate-Determining) t_carbocation Tertiary Carbocation (Rearranged, Stable) p_carbocation->t_carbocation Fast 1,2-Hydride Shift sn1 S_N_1 Product (Rearranged Substitution) t_carbocation->sn1 Nucleophilic Attack e1 E1 Product (Rearranged Elimination) t_carbocation->e1 Proton Abstraction (Higher Temp.)

Caption: Competing reaction pathways for this compound.

Guiding the Reaction: Key Experimental Variables

Controlling the product distribution requires careful selection of reagents and conditions.

Factor Effect on Pathway Rationale
Nucleophile/Base Strong, Non-basic Nucleophiles (e.g., I⁻, CN⁻, N₃⁻) weakly favor the slow S(N)2 pathway.[16] Strong, Bulky Bases (e.g., t-BuOK, LDA) strongly favor the E2 pathway.[16] Weak Nucleophiles/Bases (e.g., H₂O, EtOH) favor S(N)1 and E1 pathways.[17]Strong nucleophiles accelerate the bimolecular S(N)2 rate. Strong, hindered bases are poor nucleophiles and preferentially abstract protons for E2. Weak nucleophiles cannot support the bimolecular mechanisms, allowing the unimolecular pathways to proceed via carbocation formation.
Solvent Polar Aprotic (e.g., Acetone, DMSO, DMF) favors S(_N)2.[18] Polar Protic (e.g., H₂O, EtOH, Acetic Acid) favors S(_N)1 and E1.[11][19]Polar aprotic solvents solvate the cation of a nucleophilic salt but not the anion, increasing nucleophilicity. Polar protic solvents excel at stabilizing the charged carbocation intermediate and the transition state leading to it.
Temperature Higher Temperatures favor elimination (E1 and E2) over substitution (S(_N)1 and S(_N)2).[13][18]Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures, making elimination more favorable.

Experimental Protocols

The following protocols are designed to selectively favor one reaction pathway over the others. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: S(_N)1/E1 Solvolysis with Carbocation Rearrangement

This protocol favors the unimolecular pathway, leading to a mixture of rearranged substitution and elimination products.

Objective: To generate and characterize the products from the solvolysis of this compound.

Materials:

  • This compound

  • Ethanol (reagent grade)

  • Water, deionized

  • 50 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate (5% aq. solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • GC-MS vials

Procedure:

  • Reaction Setup: In the 50 mL round-bottom flask, prepare a solution of 50:50 ethanol/water (v/v) (20 mL).

  • Reactant Addition: Add 1.0 mL of this compound to the solvent mixture. Add a magnetic stir bar.

  • Reaction Conditions: Attach the reflux condenser and heat the mixture to a gentle reflux (~80-85°C) for 4-6 hours. The reaction progress can be monitored by taking small aliquots and analyzing via GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 20 mL of diethyl ether.

  • Washing: Wash the organic layer sequentially with 15 mL of deionized water and 15 mL of 5% sodium bicarbonate solution to neutralize any acid formed.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Analysis: Analyze the resulting product mixture by GC-MS and ¹H NMR to identify the rearranged alcohol (2,3-dimethyl-2-butanol), ether (2-ethoxy-2,3-dimethylbutane), and alkene (2,3-dimethyl-2-butene) products.

Protocol 2: E2 Elimination

This protocol uses a strong, bulky base to favor the bimolecular elimination pathway.

Objective: To maximize the yield of the E2 elimination product.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (anhydrous)

  • 100 mL three-neck round-bottom flask

  • Reflux condenser with drying tube

  • Nitrogen inlet

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Assemble the three-neck flask with a reflux condenser, nitrogen inlet, and a rubber septum. Flame-dry the apparatus under a stream of nitrogen.

  • Reagent Addition: Under a positive pressure of nitrogen, add 25 mL of anhydrous tert-butanol to the flask via syringe. Add potassium tert-butoxide (1.5 molar equivalents).

  • Reactant Addition: While stirring, slowly add this compound (1.0 molar equivalent) to the base solution via syringe.

  • Reaction Conditions: Heat the reaction mixture to 50°C and stir for 3-5 hours. Monitor the reaction by GC-MS.

  • Work-up: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding 20 mL of saturated ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with pentane (2 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure to avoid loss of the volatile alkene product.

  • Analysis: Characterize the product, expected to be primarily 2,3-dimethyl-1-butene, by GC-MS and ¹H NMR.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis prep1 Select Substrate & Nucleophile/Base prep2 Choose Appropriate Solvent & Temp. prep1->prep2 react1 Combine Reagents Under Inert Atm. prep2->react1 react2 Heat & Stir for Specified Time react1->react2 react3 Monitor Progress (TLC, GC-MS) react2->react3 work1 Quench Reaction react3->work1 work2 Liquid-Liquid Extraction work1->work2 work3 Dry Organic Layer work2->work3 work4 Concentrate & Purify (Distillation/Chrom.) work3->work4 analysis Characterize Product (NMR, GC-MS, IR) work4->analysis

Caption: General experimental workflow for nucleophilic reactions.

Expected Outcomes and Data Interpretation

The choice of reaction conditions will drastically alter the product distribution.

Protocol Conditions Primary Mechanism Expected Major Product(s) Expected Minor Product(s)
1 50% EtOH/H₂O, RefluxS(_N)1 / E12,3-dimethyl-2-butanol, 2-ethoxy-2,3-dimethylbutane, 2,3-dimethyl-2-buteneDirect substitution/elimination products
2 t-BuOK in t-BuOH, 50°CE22,3-dimethyl-1-butene2,3-dimethyl-2-butene
S(_N)2 Attempt NaI in Acetone, RefluxS(_N)21-iodo-2,3-dimethylbutane (very low yield)Unreacted starting material

Interpreting Analytical Data:

  • GC-MS: Will be crucial for separating the product mixture and obtaining mass spectra. The molecular ion peak (M⁺) will help identify the empirical formula of each component (e.g., substitution vs. elimination). Fragmentation patterns can distinguish between isomers.

  • ¹H NMR: Is essential for structural elucidation.

    • Rearranged Alcohol/Ether: Look for the absence of a -CH₂Cl signal and the appearance of new signals corresponding to the rearranged tertiary structure, such as a singlet for the methyl group at C2.

    • E2 Product (2,3-dimethyl-1-butene): Expect to see characteristic vinyl proton signals (~4.7-5.0 ppm).

    • E1 Product (2,3-dimethyl-2-butene): Due to symmetry, this highly substituted alkene will show a very simple spectrum, likely a single peak for the four equivalent methyl groups.

Troubleshooting Common Issues

  • Problem: The reaction is extremely slow or shows no conversion (especially under S(_N)2 conditions).

    • Cause: Extreme steric hindrance at the reaction center.[6][18]

    • Solution: For substitution, conditions that favor the S(_N)1 pathway are more practical. If direct substitution is required, consider converting the chloride to a better leaving group like iodide in situ using a catalytic amount of NaI (Finkelstein conditions), but still expect very slow reaction rates.[18] Increasing the temperature will increase the rate but will also favor elimination.

  • Problem: A complex mixture of products is obtained, making purification difficult.

    • Cause: This is inherent to the substrate's reactivity, especially under S(_N)1/E1 conditions where substitution and elimination compete.

    • Solution: Carefully optimize the reaction conditions. For example, to favor S(_N)1 over E1, run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. To favor elimination, increase the temperature.[18]

  • Problem: The major product is from a rearranged carbon skeleton.

    • Cause: This is not a problem but an expected outcome for any reaction proceeding through a carbocation intermediate (S(_N)1/E1). The 1,2-hydride shift to a more stable tertiary carbocation is kinetically and thermodynamically favorable.[8][9]

    • Solution: If the unrearranged product is desired, conditions must be strictly S(_N)2 or E2. If this is not feasible due to steric hindrance, an alternative synthetic route that avoids a carbocation intermediate is necessary.

References

  • University of Regina. (n.d.). Nucleophilic Substitution of Alkyl Halides.
  • Cerritos College. (n.d.). Nucleophilic Substitution of Alkyl Halides.
  • Scribd. (n.d.). Nucleophilic Substitution Reactions of Alkyl Halides.
  • Caron, S. (Ed.). (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. John Wiley & Sons, Inc.
  • University of Calgary. (n.d.). Chapter 7: Alkyl Halides and Nucleophilic Substitution.
  • Najam Academy. (2023, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube.
  • Ashenhurst, J. (2024, June 24). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry.
  • Pharmaguideline. (n.d.). E1 verses E2 Reactions, Factors Affecting E1 and E2 Reactions.
  • Khan Academy. (2013, February 13). Steric hindrance [Video]. YouTube.
  • Ashenhurst, J. (2012, November 30). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. Master Organic Chemistry.
  • Chemistry LibreTexts. (2021, June 24). 4.8: Comparison of SN1 and SN2 Reactions.
  • Chegg. (2017, September 14). Solved a. The chlorination reaction of 2,3-dimethylbutane.
  • University of Calgary. (n.d.). Nucleophilic substitution and elimination of alkyl halides.
  • University of Calgary. (n.d.). Ch 8 : Carbocations (review).
  • Chemistry Steps. (n.d.). How to Tell if the Mechanism is E1 or E2 with Practice Problems.
  • Chemistry LibreTexts. (2019, June 5). 9.9: Carbocation Rearrangements.
  • Ashenhurst, J. (2012, October 10). E1 vs E2: Comparing the E1 and E2 Reactions. Master Organic Chemistry.
  • Chemistry LibreTexts. (2022, July 20). 14.6: Carbocation Rearrangements.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • Lumen Learning. (n.d.). Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements. MCC Organic Chemistry.
  • Online Chemistry Notes. (2021, June 25). Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity.
  • Filo. (2021, January 1). 1-chloro-2-methylbutane reacts with sodium cyanide in ethanol in a nucleophilic substitution reaction.
  • Save My Exams. (2025, June 26). SN1 & SN2 (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Chemistry LibreTexts. (2023, January 22). Carbocation Rearrangements.
  • Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook.
  • Russell, G. A. (1962). Solvent Effects in the Reactions of Free Radicals and Atoms. II. Effects of Solvents on the Position of Attack of Chlorine Atoms upon 2,3-Dimethylbutane, Isobutane and 2-Deuterio-2-methylpropane. Journal of the American Chemical Society, 84(19), 3762–3770.
  • Chemistry Net. (2014, February 4). Nucleophilic Substitution: SN2 and SN1 reactions and Stereochemistry.
  • Pearson+. (n.d.). When 2-chloro-2,3-dimethylbutane is treated with different strong.... Study Prep.
  • Chad's Prep. (2020, November 5). 7.3 SN1 vs SN2 | Organic Chemistry [Video]. YouTube.
  • Chegg. (2021, October 30). Solved space. The narrow part of each wedge-and-dash bond.
  • NIST. (n.d.). 1-chloro-2(RS)-3-dimethylbutane. NIST Chemistry WebBook.
  • PubChem. (n.d.). (2S)-1-chloro-2,3-dimethylbutane.
  • Stenutz. (n.d.). This compound.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes.
  • Brainly. (2020, July 1). Draw all possible monochlorinated products of 2,3-dimethylbutane reacting with Cl_2 and light.

Sources

Application Notes and Protocols for 1-Chloro-2,3-dimethylbutane in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications of 1-Chloro-2,3-dimethylbutane as a building block in the synthesis of pharmaceutical intermediates. While not as commonly cited as other alkyl halides, its unique sterically hindered yet primary chloride nature presents distinct opportunities for introducing the 2,3-dimethylbutyl moiety into active pharmaceutical ingredients (APIs). The strategic incorporation of such branched alkyl groups can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability and modulating lipophilicity. This document outlines the foundational principles, key reactions, and detailed experimental protocols for leveraging this compound in drug discovery and development.

Introduction: The Strategic Value of Steric Hindrance

In medicinal chemistry, the deliberate introduction of sterically bulky groups is a well-established strategy to enhance the metabolic stability of drug candidates.[1] The tert-butyl group, for example, is frequently employed to shield susceptible positions on a molecule from enzymatic degradation by cytochrome P450 (CYP) enzymes.[1] this compound offers a nuanced alternative, providing a hindered alkyl group that can serve a similar protective role while offering a different spatial arrangement. Its structure, characterized by a primary chloride attached to a branched hydrocarbon chain, makes it an interesting substrate for nucleophilic substitution and organometallic reactions.[2][3][4]

The 2,3-dimethylbutyl group can be instrumental in:

  • Enhancing Metabolic Stability: By sterically hindering adjacent functional groups, it can prevent or slow down metabolic processes like oxidation or hydrolysis.[1]

  • Modulating Lipophilicity: The branched alkyl chain can fine-tune the molecule's solubility and membrane permeability, which are critical for oral bioavailability.

  • Optimizing Receptor Binding: The specific three-dimensional shape of the 2,3-dimethylbutyl group can lead to improved interactions within the hydrophobic pockets of target proteins.

This guide will focus on two primary applications of this compound: its use in forming a Grignard reagent for subsequent carbon-carbon bond formation and its role as an electrophile in alkylation reactions.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is essential for successful reaction design and execution.

PropertyValueSource
CAS Number 600-06-6[5]
Molecular Formula C₆H₁₃Cl[2]
Molecular Weight 120.62 g/mol [2]
IUPAC Name This compound[2]
Chirality The C2 position is a stereocenter, existing as (R) and (S) enantiomers.[3][4]

Key Synthetic Applications and Protocols

Formation and Application of (2,3-Dimethylbutyl)magnesium Chloride: A Grignard Approach

Grignard reagents are powerful nucleophiles widely used in pharmaceutical synthesis to create new carbon-carbon bonds.[6][7][8] The formation of a Grignard reagent from this compound provides a versatile intermediate for introducing the 2,3-dimethylbutyl group.

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water and alcohols.[9] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

  • Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[10] Activating agents like iodine or 1,2-dibromoethane are used to expose a fresh magnesium surface and initiate the reaction.[10]

  • Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are crucial as they solvate the magnesium center, stabilizing the Grignard reagent.[10]

Experimental Protocol: Synthesis of (2,3-Dimethylbutyl)magnesium Chloride

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether or THF

  • A small crystal of iodine

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer

Procedure:

  • Place the magnesium turnings and the iodine crystal in the flame-dried three-necked flask under an inert atmosphere.

  • Add a small amount of anhydrous diethyl ether, just enough to cover the magnesium.

  • In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.

  • Add a small portion of the this compound solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent, ready for subsequent use.

Grignard reagents readily react with ketones to form tertiary alcohols, a common structural motif in drug molecules.[7][9]

G cluster_0 Grignard Reagent Formation cluster_1 Reaction with Ketone This compound This compound Mg, Et2O Mg, Et2O This compound->Mg, Et2O Initiation (2,3-Dimethylbutyl)magnesium Chloride (2,3-Dimethylbutyl)magnesium Chloride Mg, Et2O->(2,3-Dimethylbutyl)magnesium Chloride Ketone (e.g., Acetophenone) Ketone (e.g., Acetophenone) (2,3-Dimethylbutyl)magnesium Chloride->Ketone (e.g., Acetophenone) Nucleophilic Attack Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate Ketone (e.g., Acetophenone)->Magnesium Alkoxide Intermediate Acidic Workup (H3O+) Acidic Workup (H3O+) Magnesium Alkoxide Intermediate->Acidic Workup (H3O+) Protonation Tertiary Alcohol Product Tertiary Alcohol Product Acidic Workup (H3O+)->Tertiary Alcohol Product

Caption: Workflow for the synthesis of a tertiary alcohol using a Grignard reagent derived from this compound.

This compound as an Electrophile in S N 2 Alkylation Reactions

As a primary alkyl halide, this compound is a suitable substrate for S N 2 reactions, where it is attacked by a nucleophile.[11] This allows for the direct attachment of the 2,3-dimethylbutyl group to heteroatoms like nitrogen, oxygen, or sulfur, which are prevalent in pharmaceutical scaffolds.

  • Solvent: Polar aprotic solvents such as DMF or DMSO are preferred for S N 2 reactions. They solvate the cation of the nucleophilic salt but not the anion, making the nucleophile more reactive.[11]

  • Nucleophile: A strong, non-bulky nucleophile is ideal for an efficient S N 2 reaction.

  • Temperature: Moderate heating is often required to overcome the activation energy of the reaction, but excessive heat can promote elimination side reactions (E2).

Experimental Protocol: N-Alkylation of a Primary Amine

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., Benzylamine) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere (optional, but recommended)

Procedure:

  • To a round-bottom flask, add the primary amine, potassium carbonate, and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound to the mixture.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-alkylated amine.

G Start Start Prepare Amine/Base Suspension in DMF Prepare Amine/Base Suspension in DMF Start->Prepare Amine/Base Suspension in DMF End End Add this compound Add this compound Prepare Amine/Base Suspension in DMF->Add this compound Heat Reaction Mixture (60-80 °C) Heat Reaction Mixture (60-80 °C) Add this compound->Heat Reaction Mixture (60-80 °C) Monitor by TLC/LC-MS Monitor by TLC/LC-MS Heat Reaction Mixture (60-80 °C)->Monitor by TLC/LC-MS Reaction Complete? Reaction Complete? Monitor by TLC/LC-MS->Reaction Complete? Reaction Complete?->Heat Reaction Mixture (60-80 °C) No Workup (Quench, Extract, Wash, Dry) Workup (Quench, Extract, Wash, Dry) Reaction Complete?->Workup (Quench, Extract, Wash, Dry) Purification (Chromatography) Purification (Chromatography) Workup (Quench, Extract, Wash, Dry)->Purification (Chromatography) Purification (Chromatography)->End

Caption: Experimental workflow for the N-alkylation of a primary amine with this compound.

Trustworthiness and Self-Validation

The protocols described are based on well-established, fundamental organic reactions.[6][7][8][11] To ensure the validity of any synthesis utilizing this compound, the following analytical checks are imperative:

  • Confirmation of Starting Material Purity: The purity of this compound should be confirmed by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy before use.

  • Reaction Monitoring: In-process controls, such as TLC or LC-MS, are essential to track the consumption of starting materials and the formation of the product, allowing for optimization of reaction time and temperature.

  • Structural Elucidation of Products: The final product's structure and purity must be rigorously confirmed using a combination of NMR (¹H and ¹³C), Mass Spectrometry, and, if applicable, Infrared (IR) spectroscopy. For chiral applications, the enantiomeric excess should be determined using chiral chromatography (GC or HPLC).

Conclusion

This compound is a valuable, albeit underutilized, reagent for introducing a sterically hindered alkyl group into pharmaceutical intermediates. Its ability to form Grignard reagents and participate in S N 2 alkylation reactions opens up a range of possibilities for medicinal chemists to enhance the drug-like properties of their compounds. The detailed protocols and mechanistic rationale provided in this guide serve as a robust starting point for researchers and scientists in drug development to explore the full potential of this versatile building block.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Stereoselective Formation of Grignard Reagents from (S)-(+)-1-Chloro-2-methylbutane.
  • Thermo Scientific Chemicals. (n.d.). 1-Chloro-3,3-dimethylbutane, 97% 10 g.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 2,3-Dimethyl-2,3-diphenylbutane.
  • ChemicalBook. (n.d.). This compound | 600-06-6.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). (2R)-1-chloro-2,3-dimethylbutane.
  • PubChem. (n.d.). (2S)-1-chloro-2,3-dimethylbutane.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Enantiomerically Pure 1-Chloro-2-Methylbutane.
  • Benchchem. (n.d.). Application Notes and Protocols for Alkylation with (S)-(+)-1-Chloro-2-methylbutane.
  • Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs.
  • Tocris. (2024). Grignard Reaction Reagents: A Toolbox for Chemists.
  • National Institutes of Health. (n.d.). Metabolically Stable tert-Butyl Replacement.
  • Wikipedia. (n.d.). Grignard reagent.
  • ResearchGate. (n.d.). Pharmaceutical syntheses featuring the Grignard reaction.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.

Sources

Unraveling the Competing Pathways: Kinetic Studies of 1-Chloro-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This comprehensive guide provides detailed application notes and protocols for investigating the reaction kinetics of 1-chloro-2,3-dimethylbutane. As a sterically hindered primary alkyl halide, this substrate presents a unique case study for exploring the competitive nature of nucleophilic substitution (S({N})1, S({N})2) and elimination (E1, E2) reactions. We delve into the mechanistic rationale behind experimental design, offering two core protocols: one tailored for probing unimolecular pathways (S({N})1/E1) via solvolysis, and another for bimolecular pathways (S({N})2/E2) using a strong nucleophile. This document provides researchers, scientists, and drug development professionals with the theoretical framework, step-by-step experimental procedures, and data analysis techniques required to elucidate reaction rates, determine activation energies, and understand the factors governing product distribution.

Theoretical Background: A Case of Steric Influence and Mechanistic Ambiguity

This compound is a primary alkyl halide. Conventional wisdom suggests a predisposition towards the S({N})2 mechanism. However, the presence of a bulky isopropyl group adjacent to the reaction center introduces significant steric hindrance, which dramatically impedes the backside attack required for an S({N})2 reaction.[1][2] This steric congestion opens the door for competing reaction pathways that are typically less favorable for primary substrates.

The Mechanistic Crossroads:

  • S({N})2/E2 Pathways: A strong nucleophile or base can force a bimolecular reaction. A strong, small nucleophile may still achieve a slow S({N})2 reaction. Conversely, a strong, sterically hindered base will favor the E2 pathway, abstracting a proton from the β-carbon. The rate for both reactions would depend on the concentration of the alkyl halide and the nucleophile/base.[1][3]

  • S({N})1/E1 Pathways: Under solvolytic conditions (weak nucleophile/base like ethanol or water), a unimolecular pathway becomes possible.[4][5] While the formation of a primary carbocation is highly unfavorable, a concerted 1,2-hydride shift can occur as the leaving group departs, leading to a much more stable tertiary carbocation intermediate. This rearranged carbocation can then be attacked by the solvent (S({N})1) or lose a proton (E1) to form elimination products. The rate-determining step is the formation of this carbocation, making the reaction rate dependent only on the alkyl halide concentration.[6]

Understanding the delicate balance between these competing pathways requires precise kinetic measurements under controlled conditions.

SN1_E1_Pathway cluster_0 Unimolecular Pathway (S_N1/E1) Reactant This compound TS1 Transition State (Potential Hydride Shift) Reactant->TS1 Slow, RDS -Cl⁻ Carbocation Tertiary Carbocation (Rearranged Intermediate) TS1->Carbocation SN1_Product S_N1 Product (e.g., Ether/Alcohol) Carbocation->SN1_Product +Solvent (Nucleophile) E1_Product E1 Product (Alkene) Carbocation->E1_Product -H⁺ (Solvent as Base) SN2_E2_Pathway cluster_1 Bimolecular Pathways (S_N2/E2) Reactants_SN2 Alkyl Halide + Nucleophile TS_SN2 S_N2 Transition State (Backside Attack) Reactants_SN2->TS_SN2 Concerted Product_SN2 Substitution Product TS_SN2->Product_SN2 Reactants_E2 Alkyl Halide + Base TS_E2 E2 Transition State (Concerted) Reactants_E2->TS_E2 Concerted Product_E2 Elimination Product TS_E2->Product_E2

Caption: Concerted S(_{N})2 and E2 pathways, each proceeding through a single transition state.

Experimental Design & Protocols

The following protocols are designed to isolate and study the kinetics of the unimolecular and bimolecular reaction pathways. The primary analytical technique for monitoring reaction progress is Gas Chromatography (GC) due to its ability to separate and quantify volatile organic compounds. [7][8]

Synthesis and Purification of this compound

An unambiguous synthesis route is required to ensure a pure starting material, as isomeric impurities would confound kinetic analysis. A recommended route involves the hydroboration-oxidation of 2,3-dimethyl-1-butene to produce 2,3-dimethyl-1-butanol, followed by conversion to the target chloride with thionyl chloride to minimize rearrangement. [9]

Protocol 1: Solvolysis in 80% Ethanol (Probing S(_{N})1/E1 Kinetics)

Causality: This protocol uses a polar protic solvent system (80% ethanol, 20% water) which is a weak nucleophile and weak base. These conditions are designed to promote unimolecular reactions by stabilizing the carbocation intermediate and solvating the leaving group. [4]By measuring the rate of disappearance of the starting material at various temperatures, we can determine the first-order rate constant and the activation energy for the overall unimolecular process.

Materials:

  • This compound (purified)

  • Absolute Ethanol (ACS grade)

  • Deionized Water

  • Dodecane (or other suitable internal standard)

  • Volumetric flasks (Class A)

  • Reaction vessel (e.g., 100 mL jacketed glass reactor)

  • Constant temperature circulating water bath

  • Gas-tight syringes

  • GC vials

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • Preparation of Solutions:

    • Solvent Mixture: Prepare 500 mL of 80:20 (v/v) ethanol:water.

    • Internal Standard (IS) Stock: Prepare a 0.1 M solution of dodecane in absolute ethanol.

    • Reactant Stock: Prepare a 1.0 M solution of this compound in absolute ethanol.

  • Reaction Setup:

    • Add 90 mL of the 80% ethanol solvent mixture to the reaction vessel.

    • Equilibrate the vessel to the desired temperature (e.g., 40°C, 50°C, 60°C) using the circulating water bath.

  • Initiating the Reaction:

    • At time t=0, rapidly inject 10.0 mL of the 1.0 M reactant stock solution into the stirring solvent mixture. This yields an initial reactant concentration of approximately 0.1 M.

  • Sampling:

    • Immediately withdraw the first aliquot (t=0).

    • Withdraw 1.0 mL aliquots at regular intervals (e.g., every 20 minutes for 3 hours). The exact timing will depend on the reaction rate at the chosen temperature and may need to be optimized.

    • Quench each aliquot by adding it to a GC vial containing 100 µL of the internal standard stock solution. Capping the vial immediately prevents evaporative losses.

  • GC Analysis:

    • Analyze each quenched sample by GC-FID.

    • Develop a temperature program that provides baseline separation of the solvent, internal standard, this compound, and all potential substitution and elimination products.

    • Quantify the concentration of this compound in each sample by relating its peak area to the peak area of the internal standard using a pre-established calibration curve.

Protocol 2: Reaction with Sodium Iodide in Acetone (Probing S(_{N})2/E2 Kinetics)

Causality: This protocol employs a strong nucleophile (iodide) in a polar aprotic solvent (anhydrous acetone). Acetone solvates the sodium cation but poorly solvates the iodide anion, enhancing its nucleophilicity. These conditions strongly favor bimolecular reactions. [10][11]Given the steric hindrance of the substrate, this experiment will provide insight into the relative rates of the sterically hindered S(_{N})2 versus the competitive E2 pathway.

Materials:

  • This compound (purified)

  • Sodium Iodide (anhydrous)

  • Anhydrous Acetone (ACS grade)

  • Materials from Protocol 1 (IS, flasks, reactor, etc.)

Procedure:

  • Preparation of Solutions:

    • Nucleophile Solution: Prepare a 0.2 M solution of sodium iodide in anhydrous acetone. Note that NaI has limited solubility and may require sonication to fully dissolve. Ensure the solution is kept dry.

    • Reactant Stock: Prepare a 1.0 M solution of this compound in anhydrous acetone.

  • Reaction Setup:

    • Add 90 mL of the 0.2 M NaI/acetone solution to the reaction vessel and equilibrate to the desired temperature (e.g., 40°C, 50°C, 60°C).

  • Initiating and Sampling:

    • Follow steps 3 and 4 from Protocol 1. The reaction is initiated by adding 10.0 mL of the reactant stock to yield an initial reactant concentration of 0.1 M and a nucleophile concentration that remains in excess.

  • GC Analysis:

    • Follow step 5 from Protocol 1. The primary product to monitor, in addition to the disappearance of the reactant, will be 1-iodo-2,3-dimethylbutane. The formation of NaCl precipitate can also be a qualitative indicator of reaction progress. [11]

Data Analysis and Interpretation

Experimental_Workflow Prep Prepare Reactant & Solvent/Nucleophile Solutions Setup Equilibrate Reaction Vessel to Temp (T) Prep->Setup Start Initiate Reaction (t=0) Setup->Start Sample Withdraw Aliquots Over Time Start->Sample Quench Quench & Add Internal Standard Sample->Quench Analyze GC-FID Analysis Quench->Analyze Calc Calculate Concentration vs. Time Analyze->Calc Plot Generate Kinetic Plots Calc->Plot Kinetic_Params Determine k, E_a Plot->Kinetic_Params

Caption: General experimental workflow for kinetic analysis.

Determining the Rate Law and Rate Constants

The data from the GC analysis ([Concentration] vs. time) must be plotted to determine the order of the reaction with respect to the alkyl halide.

  • For Protocol 1 (Solvolysis): A unimolecular reaction is expected. A plot of ln[Alkyl Halide] vs. Time should yield a straight line if the reaction is first-order. The rate constant (k) is the negative of the slope.

    • Rate = k [this compound] [6]

  • For Protocol 2 (NaI in Acetone): Since the nucleophile (NaI) is in excess, its concentration remains effectively constant. The reaction will follow pseudo-first-order kinetics. A plot of ln[Alkyl Halide] vs. Time will again be linear, and the slope will be -k', where k' is the pseudo-first-order rate constant. The true second-order rate constant (k) can be found by k = k' / [NaI].

    • Rate = k [this compound][NaI] [2]

Calculating Activation Energy (E(_a))

By determining the rate constant (k) at several different temperatures (e.g., 313 K, 323 K, 333 K), the activation energy (E(_a)) can be calculated using the Arrhenius equation. [12][13] The equation is most conveniently used in its linear form: ln(k) = - (E(_a)/R)(1/T) + ln(A)

Where:

  • k is the rate constant

  • E(_a) is the activation energy (in J/mol)

  • R is the ideal gas constant (8.314 J/mol·K)

  • T is the absolute temperature (in Kelvin)

  • A is the pre-exponential factor

A plot of ln(k) vs. 1/T (an Arrhenius plot) will yield a straight line with a slope of -E(_a)/R . The activation energy can therefore be calculated as: E(_a) = - (slope) × R [14][15]

Sample Data Presentation

Kinetic data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Rate Constants for the Solvolysis of this compound | Temperature (K) | 1/T (K


) | Rate Constant, k (s

) | ln(k) | | :--- | :--- | :--- | :--- | | 313.15 | 0.003193 | 1.5 x 10

| -11.10 | | 323.15 | 0.003095 | 4.8 x 10

| -9.94 | | 333.15 | 0.003002 | 1.4 x 10

| -8.87 |

Table 2: Calculated Kinetic Parameters | Reaction Pathway | Activation Energy, E(a) (kJ/mol) | Pre-exponential Factor, A (sngcontent-ng-c4006390337="" _nghost-ng-c2871243347="" class="inline ng-star-inserted">


) |
| :--- | :--- | :--- |
| Unimolecular (S({N})1/E1) | 98.5 | 3.1 x 10

| | Bimolecular (S({N})2/E2) | 85.2 | 1.2 x 10

|

(Note: Data in tables are illustrative and must be determined experimentally.)

Trustworthiness and Self-Validation

The integrity of these kinetic studies rests on several key pillars:

  • Purity of Starting Material: As confirmed by GC and NMR, ensuring no isomeric chlorides are present.

  • Internal Standard: The use of a non-reactive internal standard corrects for variations in injection volume and ensures accurate quantification.

  • Temperature Control: Precise temperature control (±0.1°C) is critical, as reaction rates are highly sensitive to temperature fluctuations.

  • Linearity of Kinetic Plots: High correlation coefficients (R² > 0.99) for the linearized kinetic plots (e.g., ln[A] vs. time) validate the assumed reaction order.

  • Reproducibility: Each experiment should be performed in triplicate to ensure the precision and reliability of the calculated rate constants and activation parameters.

By adhering to these principles, researchers can generate a robust and defensible kinetic profile of this compound, contributing valuable insights into the fundamental principles of organic reaction mechanisms.

References

  • Master Organic Chemistry. (2012). Comparing the E1 vs SN1 Reactions. Master Organic Chemistry. [Link]
  • Quora. (2018). Why does the SN1/E1 reaction of tertiary alkyl halides favor the substitution product? Quora. [Link]
  • Ševčík, J., et al. (2008). Methods for studying reaction kinetics in gas chromatography, exemplified by using the 1-chloro-2,2-dimethylaziridine interconversion reaction.
  • Studley AI. (2025). SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. Studley AI. [Link]
  • PubMed. (2008). Methods for studying reaction kinetics in gas chromatography, exemplified by using the 1-chloro-2,2-dimethylaziridine interconversion reaction. PubMed. [Link]
  • Chemistry Steps. (n.d.). SN1 vs E1 Reactions. Chemistry Steps. [Link]
  • University of Calgary. (n.d.). RELATIONSHIP BETWEEN Sn1 and E1 REACTIONS. University of Calgary. [Link]
  • Journal of Chemical Education. (1968). This compound.
  • Chemistry LibreTexts. (2021).
  • Chemistry LibreTexts. (n.d.). Activation Energy. Chemistry LibreTexts. [Link]
  • IGI Global. (n.d.). Spectroscopic Methods for Studying Reaction Mechanisms. IGI Global. [Link]
  • University of Calgary. (n.d.). Alkyl Halides. University of Calgary. [Link]
  • Chemistry LibreTexts. (2021). 5.3: Spectroscopic Properties of Alkyl Halides. Chemistry LibreTexts. [Link]
  • Chemistry LibreTexts. (2023). 6.2.3.3: The Arrhenius Law - Activation Energies. Chemistry LibreTexts. [Link]
  • University of Colorado Boulder. (n.d.). IR: alkyl halides.
  • Save My Exams. (2025). Finding Activation Energy. AQA A Level Chemistry Revision Notes 2015. [Link]
  • Scribd. (2020). Experiment-6-Characteristics of Alkyl Halides PDF. Scribd. [Link]
  • YouTube. (2020). (Organic CHEM) CH 7 Alkyl Halides and Nucleophilic Substitution Part 2. YouTube. [Link]
  • Michigan State University. (n.d.). Alkyl Halide Reactivity. MSU Chemistry. [Link]
  • YouTube. (2020). SN1 and SN2 Reactions Alkyl Halide Reactivity. YouTube. [Link]
  • Lumen Learning. (n.d.).

Sources

Application Notes and Protocols for the Catalytic Conversion of 1-Chloro-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Chloro-2,3-dimethylbutane is a versatile alkyl halide that serves as a valuable starting material for the synthesis of various organic compounds. Its structural features, including a primary chloride and significant steric hindrance, present unique challenges and opportunities in chemical transformations. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principal catalytic conversion pathways of this compound. We will explore base-catalyzed elimination, Grignard reagent formation for subsequent carbon-carbon bond formation, and modern palladium-catalyzed cross-coupling reactions. The protocols herein are designed to be robust and self-validating, with a strong emphasis on the mechanistic rationale behind experimental choices to ensure reproducibility and high yields of desired products.

Section 1: Base-Catalyzed Dehydrochlorination to 2,3-Dimethyl-1-butene

The elimination of hydrogen chloride from an alkyl halide is a fundamental reaction for the synthesis of alkenes. For this compound, this reaction can theoretically yield two isomers: the more substituted (Zaitsev) product, 2,3-dimethyl-2-butene, and the less substituted (Hofmann) product, 2,3-dimethyl-1-butene. The choice of base is critical in directing the selectivity of this reaction.

Mechanistic Rationale: Directing Selectivity

The dehydrochlorination proceeds via an E2 (bimolecular elimination) mechanism. The regiochemical outcome is governed by the steric accessibility of the β-hydrogens.

  • Zaitsev's Rule: Smaller, less sterically hindered bases (e.g., sodium hydroxide, sodium ethoxide) preferentially abstract a proton from the more substituted β-carbon, leading to the thermodynamically more stable, highly substituted alkene.

  • Hofmann's Rule: Large, bulky bases, such as potassium tert-butoxide (t-BuOK), encounter significant steric hindrance when attempting to access the internal β-hydrogen. Consequently, they preferentially abstract a proton from the sterically more accessible terminal methyl group, leading to the formation of the less substituted alkene as the major product.

This protocol focuses on the synthesis of 2,3-dimethyl-1-butene, a valuable precursor, using a bulky base to favor the Hofmann elimination pathway.

Experimental Workflow: Hofmann Elimination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dissolve this compound in anhydrous THF R1 Add t-BuOK solution dropwise to the alkyl halide solution at 0°C P1->R1 P2 Prepare a solution of Potassium tert-butoxide (t-BuOK) in THF P2->R1 R2 Allow reaction to warm to room temperature and stir for 12-18h R1->R2 R3 Monitor progress by GC-MS R2->R3 W1 Quench with water and extract with diethyl ether R3->W1 W2 Wash organic layer with brine, dry over MgSO4 W1->W2 W3 Filter and remove solvent by rotary evaporation W2->W3 W4 Purify by fractional distillation W3->W4

Caption: Workflow for the synthesis of 2,3-dimethyl-1-butene.

Protocol 1: Synthesis of 2,3-Dimethyl-1-butene

Materials:

  • This compound (1.0 eq)

  • Potassium tert-butoxide (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen.

  • Reagent Preparation: In the flask, dissolve this compound (1.0 eq) in anhydrous THF. In a separate flask, prepare a solution of potassium tert-butoxide (1.5 eq) in anhydrous THF.

  • Reaction: Cool the alkyl halide solution to 0°C using an ice bath. Add the t-BuOK solution dropwise from the dropping funnel over 30 minutes with vigorous stirring.

  • Incubation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by withdrawing small aliquots and analyzing them via Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material and the formation of the alkene product.

  • Workup: Carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and carefully remove the solvent using a rotary evaporator.

  • Isolation: Purify the crude product by fractional distillation to obtain pure 2,3-dimethyl-1-butene.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and GC analysis.

Section 2: Grignard Reagent Formation and Application

The conversion of this compound into its corresponding Grignard reagent, 2,3-dimethylbutylmagnesium chloride, transforms the electrophilic carbon into a potent nucleophile. This organometallic intermediate is a cornerstone of synthetic chemistry, enabling the formation of new carbon-carbon bonds by reacting with a wide array of electrophiles, most notably carbonyl compounds.

Scientific Principles: The Grignard Reaction

The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-chlorine bond. This reaction is highly sensitive to moisture and protic solvents, which will protonate and destroy the reagent. Therefore, the use of anhydrous solvents (typically diethyl ether or THF) and flame-dried glassware is paramount. The reaction is believed to occur on the surface of the magnesium, often requiring an activator like a small crystal of iodine to initiate.

Workflow: Two-Stage Grignard Synthesis

G cluster_stage1 Stage 1: Grignard Reagent Formation cluster_stage2 Stage 2: Reaction with Electrophile (Ketone) cluster_purification Purification & Analysis S1_1 Activate Mg turnings with iodine in anhydrous ether S1_2 Add this compound dropwise to maintain reflux S1_1->S1_2 S1_3 Stir until Mg is consumed S1_2->S1_3 S2_1 Cool Grignard solution to 0°C S1_3->S2_1 S2_2 Add ketone (e.g., acetone) dropwise S2_1->S2_2 S2_3 Stir and allow to warm to RT S2_2->S2_3 S2_4 Acidic workup (aq. NH4Cl) S2_3->S2_4 P1 Extract with ether, wash, dry S2_4->P1 P2 Purify by column chromatography P1->P2 P3 Characterize alcohol product (NMR, IR) P2->P3

Caption: Workflow for Grignard reagent synthesis and subsequent reaction.

Protocol 2A: Preparation of 2,3-Dimethylbutylmagnesium Chloride

Materials:

  • Magnesium turnings (1.2 eq)

  • This compound (1.0 eq)

  • Anhydrous diethyl ether

  • Iodine (one small crystal)

Procedure:

  • Setup: Place magnesium turnings (1.2 eq) and a single crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Initiation: Add a small amount of anhydrous diethyl ether to just cover the magnesium. Prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add a few drops of this solution to the magnesium suspension. Initiation is indicated by the disappearance of the iodine color and gentle bubbling. Gentle warming may be required to start the reaction.

  • Addition: Once the reaction has initiated, add the remaining alkyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours at room temperature to ensure all the magnesium has been consumed. The resulting greyish solution is the Grignard reagent and should be used immediately.

Protocol 2B: Reaction with Acetone to form 2,3,4,4-Tetramethyl-2-pentanol

Procedure:

  • Reaction: Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath. Add a solution of acetone (1.0 eq) in anhydrous diethyl ether dropwise.

  • Incubation: After the addition, remove the ice bath and stir the mixture for 1 hour at room temperature.

  • Workup: Cool the flask in an ice bath again and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting tertiary alcohol by flash column chromatography.

Carbonyl SubstrateProduct TypeExpected Yield
FormaldehydePrimary AlcoholGood-Excellent
Other AldehydesSecondary AlcoholGood-Excellent
KetonesTertiary AlcoholGood-Excellent
Esters / Acid ChloridesTertiary Alcohol (2 eq. added)Good
Caption: Expected product types from the reaction of 2,3-dimethylbutylmagnesium chloride with various carbonyl compounds.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, particularly between sp³ and sp² centers. While alkyl chlorides are generally less reactive than their bromide or iodide counterparts, advancements in catalyst design, particularly the use of electron-rich, bulky phosphine ligands, have made their use in reactions like the Suzuki-Miyaura coupling feasible.

Catalytic Cycle Overview: Suzuki-Miyaura Coupling

The catalytic cycle is a well-established sequence of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound, forming a Pd(II) complex. This is typically the rate-limiting step for alkyl chlorides.

  • Transmetalation: The organic group from an organoboron compound (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

G CAT Pd(0)L₂ Active Catalyst OA R-Pd(II)(Cl)L₂ Oxidative Adduct CAT->OA Oxidative Addition (+ R-Cl) TM R-Pd(II)-R'L₂ Transmetalation Complex OA->TM Transmetalation (+ R'-B(OH)₂ + Base) TM->CAT Reductive Elimination (+ R-R')

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%) (or other suitable bulky phosphine ligand)

  • K₃PO₄ (Potassium phosphate) (2.0 eq)

  • Anhydrous Toluene/Water mixture (e.g., 10:1)

Procedure:

  • Setup: To a Schlenk tube, add Pd(OAc)₂, the phosphine ligand, K₃PO₄, and phenylboronic acid.

  • Degassing: Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent Addition: Add degassed toluene and water via syringe. Stir the mixture for 15 minutes at room temperature.

  • Substrate Addition: Add this compound via syringe.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitoring: Follow the reaction progress by GC-MS or TLC.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

ProblemPotential CauseSuggested Solution
Low Conversion Inefficient oxidative additionIncrease temperature; screen alternative, more electron-rich ligands (e.g., RuPhos).
Catalyst decompositionEnsure rigorous degassing of solvents; use fresh, high-purity catalyst.
Side Products Homocoupling of boronic acidAdd boronic acid slowly or use a different base (e.g., CsF).
β-Hydride EliminationThis is a common side reaction for alkyl halides with β-hydrogens. Use ligands that promote faster reductive elimination.

Caption: Troubleshooting guide for palladium-catalyzed Suzuki-Miyaura coupling.

References

  • PrepChem. (n.d.). Synthesis of 2,3-dimethyl-1-butene. PrepChem.com. [Link]
  • Journal of Chemical & Engineering Data. (1968). This compound. [Link]
  • Journal of the American Chemical Society. (n.d.). Asymmetric Reductions. VII. the Action of the Grignard Reagent from (+)-1-chloro-2-methylbutane on a Series of Alkyl Phenyl Ketones. [Link]
  • Google Patents. (n.d.).
  • Chegg. (2022). Select the best answer for the thermodynamic and kinetic products of the hydrolysis of 1-chloro. Chegg.com. [Link]
  • Filo. (2025). Product (B) formed in the following reaction is. Filo. [Link]
  • Chegg. (2021). Solved Alkene Halogenation - 3 For this assignment, the. Chegg.com. [Link]
  • Journal of the American Chemical Society. (n.d.). Asymmetric Reductions. VIII. the Action of the Grignard Reagent from (+)-1-Chloro-2-methylbutane on Cyclohexyl Alkyl Ketones. [Link]
  • Pearson+. (n.d.).

Application Notes and Protocols for the Formation and Use of 2,3-Dimethylbutylmagnesium Chloride from 1-Chloro-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of Grignard reagents from sterically hindered alkyl halides, such as 1-chloro-2,3-dimethylbutane, presents significant challenges to the synthetic chemist. The steric bulk in proximity to the reactive center can impede the insertion of magnesium, leading to sluggish reaction initiation and the prevalence of undesirable side reactions. This comprehensive guide provides a deep dive into the theoretical underpinnings and practical considerations for successfully forming 2,3-dimethylbutylmagnesium chloride. We will explore the reaction mechanism, detail optimized protocols for its preparation, offer troubleshooting strategies for common pitfalls, and demonstrate its application in a typical nucleophilic addition reaction. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for the synthesis and application of sterically hindered Grignard reagents.

Introduction: The Challenge of Steric Hindrance in Grignard Synthesis

Grignard reagents are venerable tools in the arsenal of synthetic organic chemists, prized for their ability to form new carbon-carbon bonds with a wide array of electrophiles.[1][2] The formation of these organomagnesium halides is typically achieved by the reaction of an organic halide with magnesium metal in an ethereal solvent.[3][4] While this reaction is straightforward for many primary and some secondary alkyl halides, the synthesis of Grignard reagents from sterically hindered substrates like this compound is notoriously difficult.

The primary obstacle is the steric hindrance imposed by the bulky alkyl groups surrounding the carbon-halogen bond. This steric congestion significantly slows down the rate of magnesium insertion, which is the key step in the formation of the Grignard reagent.[5] Consequently, the reaction is often difficult to initiate and may require specialized activation of the magnesium surface. Furthermore, the sluggish formation of the desired reagent can create a kinetic landscape where side reactions, such as elimination and Wurtz coupling, become competitive, leading to reduced yields and complex product mixtures.[2][5]

This guide will provide the necessary insights and detailed protocols to navigate these challenges and successfully prepare and utilize 2,3-dimethylbutylmagnesium chloride for synthetic applications.

Reaction Mechanism and Competing Pathways

The formation of a Grignard reagent is believed to proceed through a radical mechanism on the surface of the magnesium metal.[6] While the exact mechanism is still a subject of some debate, a generally accepted pathway involves the transfer of an electron from the magnesium to the alkyl halide, leading to the formation of a radical anion that subsequently fragments.

Grignard Formation Mechanism cluster_0 On Magnesium Surface R-X This compound (R-X) Radical_Anion [R-X]•⁻ (Radical Anion) R-X->Radical_Anion + e⁻ (from Mg) Mg Magnesium (Mg) Radical_Pair R• + X⁻ Radical_Anion->Radical_Pair Fragmentation Grignard R-Mg-X (2,3-Dimethylbutylmagnesium chloride) Radical_Pair->Grignard + Mg⁺

Caption: Proposed mechanism for Grignard reagent formation.

However, with sterically hindered substrates, several side reactions can occur, significantly impacting the yield of the desired Grignard reagent.

  • Wurtz Coupling: The already formed Grignard reagent can react with the starting alkyl halide in a coupling reaction to form a dimer.[5][7] This is a significant side reaction when the local concentration of the alkyl halide is high.

  • Elimination (E2): The basic nature of the Grignard reagent can promote the elimination of HCl from the starting material, leading to the formation of an alkene.[5] This pathway is more prevalent with secondary and tertiary alkyl halides, especially at elevated temperatures.

Side Reactions cluster_1 Competing Side Reactions Start This compound + Mg Grignard_Formation Grignard Formation (Desired Pathway) Start->Grignard_Formation Wurtz_Coupling Wurtz Coupling Start->Wurtz_Coupling Elimination Elimination (E2) Start->Elimination Grignard_Product 2,3-Dimethylbutylmagnesium chloride Grignard_Formation->Grignard_Product Wurtz_Product 2,3,4,5-Tetramethylhexane Wurtz_Coupling->Wurtz_Product Elimination_Product 2,3-Dimethyl-1-butene Elimination->Elimination_Product

Caption: Desired and competing reaction pathways.

Optimized Protocol for the Preparation of 2,3-Dimethylbutylmagnesium Chloride

This protocol is designed to maximize the yield of the Grignard reagent by addressing the challenges of slow initiation and competing side reactions.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially availableShould be freshly distilled or passed through activated alumina to remove any acidic impurities and water.
Magnesium turningsHigh purityCommercially available
IodineCrystal, ACS gradeCommercially availableFor activation of magnesium.[8]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially availableMust be freshly distilled from sodium/benzophenone ketyl under an inert atmosphere.[9]
Argon or NitrogenHigh purity-For maintaining an inert atmosphere.
Equipment Setup
  • A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a gas inlet for inert gas, and a pressure-equalizing dropping funnel.

  • All glassware must be oven-dried (120-150 °C) overnight or flame-dried under vacuum and cooled under a stream of inert gas.[10]

Step-by-Step Procedure
  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine.[11] The flask should be gently warmed with a heat gun under a stream of inert gas until the purple iodine vapor is visible and subsequently dissipates, indicating the activation of the magnesium surface.[6] Allow the flask to cool to room temperature.

  • Initiation: Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add approximately 10% of this solution to the magnesium suspension.[5]

  • Observation of Initiation: The reaction has initiated if you observe the disappearance of the iodine color (if any remains), gentle bubbling from the magnesium surface, a slight increase in temperature, or the formation of a cloudy, grayish solution.[5] If the reaction does not start, gentle warming with a heat gun or sonication may be necessary.

  • Addition of Alkyl Halide: Once the reaction has initiated and is self-sustaining, begin the slow, dropwise addition of the remaining this compound solution from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.[5] A slow addition rate is crucial to keep the concentration of the alkyl halide low, which minimizes the Wurtz coupling side reaction.[2]

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. Gentle heating to reflux may be required to drive the reaction to completion.

  • Quantification: The resulting Grignard reagent should be a grayish, possibly cloudy solution. It is highly recommended to determine the concentration of the active Grignard reagent before use. Titration is the most common method for this purpose (see Section 5).

Critical Reaction Parameters
ParameterRecommended Range/ConditionRationale
Solvent Anhydrous Tetrahydrofuran (THF)THF is a better solvating agent for Grignard reagents than diethyl ether, which can enhance the reactivity of less reactive chlorides.[5][12]
Temperature Gentle reflux during addition, then room temperature to gentle reflux for completion.While some heat is needed for initiation and completion, excessive temperatures can favor the elimination side reaction.[5]
Addition Rate Slow, dropwise addition to maintain a gentle reflux.Minimizes the concentration of the alkyl halide, thereby reducing the rate of the Wurtz coupling side reaction.[2]
Inert Atmosphere Rigorously maintained using Argon or Nitrogen.Grignard reagents are highly reactive towards oxygen and moisture.[2]

Troubleshooting Common Issues

Troubleshooting_Grignard Start Grignard Reaction Issue No_Initiation Reaction Fails to Initiate Start->No_Initiation Low_Yield Low Yield of Grignard Reagent Start->Low_Yield Anhydrous_Check Are conditions rigorously anhydrous? No_Initiation->Anhydrous_Check Side_Reaction_Check Are side reactions occurring? Low_Yield->Side_Reaction_Check Activation_Check Is the magnesium activated? Anhydrous_Check->Activation_Check Yes Dry_Glassware_Solvent Solution: Rigorously dry all glassware and use anhydrous solvent. Anhydrous_Check->Dry_Glassware_Solvent No Gentle_Heat Solution: Apply gentle heat or use sonication to initiate. Activation_Check->Gentle_Heat Yes Activate_Mg Solution: Activate Mg with iodine, 1,2-dibromoethane, or mechanical means. Activation_Check->Activate_Mg No Addition_Rate_Check Was the alkyl halide added slowly? Side_Reaction_Check->Addition_Rate_Check Yes Optimize_Conditions Solution: Control temperature to minimize elimination. Side_Reaction_Check->Optimize_Conditions No Titrate_Reagent Solution: Titrate the Grignard reagent to determine the actual yield. Addition_Rate_Check->Titrate_Reagent Yes Slow_Addition Solution: Add alkyl halide dropwise to minimize Wurtz coupling. Addition_Rate_Check->Slow_Addition No

Caption: A logical workflow for troubleshooting Grignard reagent formation.

Quantification of the Grignard Reagent by Titration

Accurately knowing the concentration of the active Grignard reagent is crucial for stoichiometric control in subsequent reactions.[13] A convenient and widely used method is direct titration with a standard solution of an alcohol using a colorimetric indicator.[14][15]

Protocol for Titration with (-)-Menthol and 1,10-Phenanthroline
  • Preparation: Prepare a standardized solution of approximately 1.0 M (-)-menthol in dry toluene or THF.

  • Setup: Under an inert atmosphere, add a small amount (around 5 mg) of 1,10-phenanthroline to a dry flask with a stir bar.[13]

  • Titration: Add a known volume of the Grignard solution to be analyzed (e.g., 1.0 mL) to the flask. The solution should turn a distinct color (often violet or burgundy) due to the formation of a complex between the Grignard reagent and the indicator.[15] Titrate this solution with the standardized (-)-menthol solution until the color disappears. The endpoint is the complete disappearance of the colored complex.[13]

  • Calculation: The molarity of the Grignard reagent can be calculated using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the (-)-menthol solution, and M₂ and V₂ are the molarity and volume of the Grignard reagent solution.

Application Protocol: Reaction of 2,3-Dimethylbutylmagnesium Chloride with Benzaldehyde

This protocol demonstrates the use of the prepared Grignard reagent as a nucleophile in a reaction with an aldehyde to form a secondary alcohol.[4][16]

Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place a solution of benzaldehyde (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Addition of Grignard Reagent: Slowly add the previously prepared and titrated solution of 2,3-dimethylbutylmagnesium chloride (1.1 equivalents) to the stirred benzaldehyde solution via a syringe or dropping funnel.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired secondary alcohol, 1-phenyl-2,3-dimethyl-1-butanol.

SubstrateExpected ProductTypical Yield Range
Benzaldehyde1-Phenyl-2,3-dimethyl-1-butanol60-80%
Acetone2,3,4,4-Tetramethyl-2-pentanol50-70%
Carbon Dioxide3,4-Dimethylpentanoic acid55-75%

Conclusion

The successful formation of Grignard reagents from sterically hindered alkyl halides like this compound is achievable with careful attention to experimental detail. By optimizing reaction conditions to favor the desired pathway over competing side reactions, and by employing robust analytical techniques to quantify the active reagent, researchers can confidently utilize these valuable synthetic intermediates. The protocols and insights provided in this guide serve as a comprehensive resource for overcoming the challenges associated with steric hindrance in Grignard chemistry.

References

  • Various Authors. (2019). Why is THF used in Grignard? Quora.
  • Various Authors. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ? ResearchGate.
  • Hill, C. L., & Whitesides, G. M. (1974). Reactivity of Magnesium Surfaces during the Formation of Grignard Reagents. Journal of the American Chemical Society, 96(3), 870–876.
  • Wikipedia. (n.d.). Grignard reagent.
  • Chemistry Stack Exchange. (2019). Grignard Reagent in THF vs in Diethyl ether.
  • Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think.
  • Chemistry Stack Exchange. (2021). Will a crystal of iodine lower the yield of an Grignard Reaction.
  • Lin, H.-S., & Paquette, L. A. (1994). A Convenient Method for Determining the Concentration of Grignard Reagents.
  • Organic Syntheses. (n.d.). Procedure 10.
  • ResearchGate. (2013). How do Grignard Activating Reagents work?
  • Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyderchemsafety.
  • Parkin, G. (2004). The Grignard Reagents. Organometallics, 23(21), 4755–4757.
  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?
  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Gutmann, B., et al. (2015). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • ResearchGate. (n.d.). Some Applications of the Grignard Cross-Coupling Reaction in the Industrial Field.
  • Kim, D., et al. (2022). Up-Scale Synthesis of p-(CH2=CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides. ACS Omega, 7(50), 46903–46910.
  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent.
  • LibreTexts. (2023). Wurtz reaction.
  • Organic chemistry teaching. (2015). Reactions of Grignard reagents. WordPress.com.
  • Clark, J. (n.d.). grignard reagents. Chemguide.
  • J&K Scientific LLC. (2025). Wurtz Reaction.
  • Emling, B. L., et al. (1961). Sterically Hindered Reactions of Grignard Reagents with Schiff Bases. The Journal of Organic Chemistry, 26(11), 4771–4773.
  • Google Patents. (n.d.). CN105503551A - Method for preparing 2,3-dimethyl benzaldehyde.
  • LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
  • ResearchGate. (2025). Optimization of synthesis conditions of 2,3-dimethylbutadiene.
  • Nvpubhouse Library for American Journal of Applied Science and Technology. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2.
  • Gutmann, B., et al. (2015). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.

Sources

Application Note: High-Purity Isolation of 1-Chloro-2,3-dimethylbutane via Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 1-Chloro-2,3-dimethylbutane from a crude reaction mixture. The primary challenge in isolating this compound lies in the frequent presence of its structural isomer, 2-chloro-2,3-dimethylbutane, and other synthesis-related impurities with closely related boiling points.[1][2] Standard simple distillation is often insufficient for achieving high purity.[3] This guide details the principles and step-by-step execution of fractional distillation, a high-resolution separation technique, to yield this compound with a purity suitable for demanding applications in research and development.

Scientific Principles: The Rationale for Fractional Distillation

The purification of this compound is a classic example of the need for enhanced distillation techniques. While simple distillation can separate compounds with boiling point differences greater than 70-100°C, it fails when volatile impurities are present.[3][4][5]

The most common synthetic route, free-radical chlorination of 2,3-dimethylbutane, inevitably produces a mixture of monochlorinated products, primarily this compound and 2-chloro-2,3-dimethylbutane.[1][2] As shown in Table 1, the boiling points of these isomers are remarkably close, differing by only a few degrees Celsius.

Fractional distillation overcomes this challenge by introducing a fractionating column between the distillation flask and the condenser. This column is packed with material (e.g., glass beads, Raschig rings, or metal sponge) that provides a large surface area.[6][7][8] This setup creates a vertical temperature gradient and facilitates a continuous series of vaporization-condensation cycles.[9][10] Each cycle, termed a "theoretical plate," enriches the vapor phase with the more volatile component (the one with the lower boiling point).[3][4] By using a column with a sufficient number of theoretical plates and maintaining a slow, controlled distillation rate, a sharp separation between closely boiling isomers can be achieved.

Reagent Properties & Potential Impurities

A successful purification strategy begins with a thorough understanding of the physical properties of the target compound and its likely contaminants.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Density (g/cm³)
This compound (Target) C₆H₁₃Cl120.62117.7 - 1240.863
2-Chloro-2,3-dimethylbutane (Isomer)C₆H₁₃Cl120.62~115 - 116~0.87
2,3-Dimethylbutane (Starting Material)C₆H₁₄86.18~58~0.662
2,3-Dimethyl-1-butanol (Precursor)C₆H₁₄O102.17~145~0.831

Data compiled from sources[1][11][12][13][14].

The critical data point is the small ∆T (~2-3°C) between the target compound and its tertiary isomer, mandating the use of an efficient fractionating column.

Materials and Equipment

Equipment:

  • Heating mantle with a variable controller

  • Round-bottom flask (sized so the crude liquid fills it to 1/2 to 2/3 capacity)

  • Fractionating column (Vigreux or packed with Raschig rings/metal sponge)

  • Distillation head (Y-adapter)

  • Thermometer or digital temperature probe (-10 to 200°C range) with adapter

  • Liebig condenser

  • Receiving flasks (multiple, e.g., small Erlenmeyer flasks or round-bottom flasks)

  • Laboratory clamps and stand

  • Water tubing for condenser

  • Keck clips for securing joints

  • Magnetic stirrer and stir bar (or boiling chips)

Chemicals & Consumables:

  • Crude this compound

  • Anhydrous drying agent (e.g., MgSO₄ or CaCl₂) if the crude product is wet

  • Boiling chips or magnetic stir bar

  • Vacuum grease (use sparingly)

Safety Precautions

Hazard Overview: this compound is a flammable liquid.[14] Vapors may form an explosive mixture with air. Handle with care in a well-ventilated fume hood, away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Perform the entire distillation in a certified chemical fume hood.

  • Fire Safety: Keep a Class B fire extinguisher (dry chemical or CO₂) nearby. Ensure no open flames or spark sources are present.[15] Use a heating mantle, not a Bunsen burner.

  • Pressure: This is an atmospheric distillation. Never heat a closed system. Ensure there is an open path from the boiling flask to the receiving flask.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[16]

Experimental Workflow Diagram

The following diagram outlines the complete workflow from initial setup to final analysis of the purified product.

Distillation_Workflow cluster_prep Preparation cluster_distill Fractional Distillation cluster_analysis Analysis & Storage start Start: Crude This compound dry Dry crude product (e.g., with MgSO₄) if necessary start->dry filter Filter to remove drying agent dry->filter setup Assemble Distillation Apparatus filter->setup heat Heat mixture to a gentle boil setup->heat equilibrate Equilibrate column (observe reflux ring) heat->equilibrate collect_f1 Collect Foreshot (low-boiling impurities) equilibrate->collect_f1 collect_f2 Collect Main Fraction (monitor head temp.) collect_f1->collect_f2 collect_f3 Collect Final Fraction (temp rises/drops) collect_f2->collect_f3 shutdown Stop heating and cool down apparatus collect_f3->shutdown analyze Analyze Purity of Main Fraction (GC/NMR) shutdown->analyze store Store purified product in a labeled, sealed vial analyze->store end End: High-Purity Product store->end

Caption: Workflow for the purification of this compound.

Detailed Step-by-Step Protocol

Part A: Preparation of Crude Material

  • Drying (if applicable): If the crude product contains water (e.g., from an aqueous workup), transfer it to an Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate (MgSO₄). Swirl the flask. If the MgSO₄ clumps together, add more until some remains free-flowing. Let it sit for 10-15 minutes.

  • Filtration: Decant or gravity filter the dried liquid into the round-bottom flask designated for distillation to remove the drying agent.

  • Add Boiling Aid: Add a few boiling chips or a magnetic stir bar to the flask. This is critical to ensure smooth boiling and prevent "bumping."

Part B: Apparatus Assembly

  • Secure the Flask: Clamp the round-bottom flask securely to a ring stand, leaving enough space underneath for the heating mantle.

  • Attach Column: Fit the fractionating column vertically into the neck of the flask. Ensure a snug fit. If using ground glass joints, a very thin layer of vacuum grease can be applied, but avoid excess that could contaminate the distillate.

  • Position Distillation Head and Thermometer: Place the distillation head (Y-adapter) on top of the column. Insert the thermometer or temperature probe so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.[4] This ensures an accurate reading of the vapor temperature as it enters the condenser.

  • Connect Condenser: Attach the condenser to the side-arm of the distillation head and secure it with a clamp. Connect the water tubing to the condenser, with the water inlet at the lower nipple and the outlet at the upper nipple to ensure the jacket remains full.[4]

  • Place Receiving Flask: Position a clean, dry receiving flask at the end of the condenser to collect the distillate. It is not a closed system, so do not stopper the receiving flask tightly.

  • Insulate (Optional but Recommended): For optimal performance and a stable temperature gradient, wrap the fractionating column with glass wool or aluminum foil.[4] This minimizes heat loss to the surroundings.

Part C: Distillation Procedure

  • Begin Heating: Turn on the water flow to the condenser. Begin heating the flask gently with the heating mantle. If using a stirrer, start it at a moderate speed.

  • Establish Reflux: Increase the heat gradually until the liquid begins to boil. You will see a ring of condensing vapor rise slowly through the fractionating column.[4]

  • Equilibrate the Column: Adjust the heating rate so that the condensation ring rises slowly and steadily. Allow the system to reflux for 10-20 minutes once the vapor reaches the top of the column. This allows the temperature gradient to stabilize and the separation process to begin, enriching the vapor at the top of the column with the lowest-boiling point component.

  • Collect Fraction 1 (Foreshot): The first few drops of distillate will condense and collect in the receiving flask. The head temperature may be low and unstable, corresponding to highly volatile impurities like residual starting material (e.g., 2,3-dimethylbutane). Collect this "foreshot" in a separate flask until the temperature at the distillation head stabilizes at a constant value.

  • Collect Fraction 2 (Main Product): When the temperature stabilizes near the boiling point of the desired product (~117-120°C), switch to a new, clean, pre-weighed receiving flask. Collect the distillate while the temperature remains constant. A stable boiling point plateau is the best indicator of a pure fraction. The ideal collection rate is slow, about 1-2 drops per second.[17] A faster rate will degrade the separation efficiency.

  • Collect Fraction 3 (Final Fraction): If the temperature begins to rise or fall significantly after the main fraction is collected, it indicates that the desired compound is mostly distilled and higher-boiling impurities are starting to come over. Switch to a third receiving flask to collect this final fraction.

  • Shutdown: Once the temperature changes or only a small amount of residue is left in the distilling flask, turn off the heating mantle. Never distill to dryness , as this can cause overheating and potential decomposition of the residue.[17] Allow the apparatus to cool completely before disassembling.

Post-Purification Analysis

To validate the success of the purification, the purity of the main fraction should be assessed.

  • Gas Chromatography (GC): This is the ideal method to determine the purity and quantify the percentage of any remaining isomeric impurities.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and detect impurities if they are present in sufficient concentration.

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
Bumping / Uneven Boiling No boiling chips or stir bar. Heating too rapidly.Add a boiling aid before heating. Reduce the heating rate.
Flooding of the Column Heating rate is too high, causing excessive vapor flow that prevents liquid from returning down the column.[19][20]Immediately reduce the heat from the mantle. Allow the column to drain, then resume heating at a much slower rate.
Poor Separation / Unstable Temperature Distillation rate is too fast. Poor column insulation. Insufficient column efficiency (too few theoretical plates).Reduce the heating rate to achieve 1-2 drops per second. Insulate the column with glass wool or foil. Use a longer or more efficient (e.g., packed) column.
No Distillate Collection Thermometer bulb is positioned too high. Insufficient heating. Condenser water is too cold for a high-boiling liquid, causing solidification.Lower the thermometer to the correct position. Increase the heating rate gently. Reduce the flow rate of the cooling water or use warmer water.

References

  • LookChem. (n.d.). This compound|600-06-6.
  • Chemsrc. (n.d.). This compound | CAS#:600-06-6.
  • Stenutz. (n.d.). This compound.
  • Pope Scientific Inc. (n.d.). Fractionating Column Packing | Pro-Pak Column Packing.
  • Ambani Metal. (n.d.). Fractionating Distillation Column Manufacturer & Supplier.
  • EPCM Holdings. (n.d.). Distillation Columns: Plates and Packing.
  • Tongberg, C. O., Lawroski, S., & Fenske, M. R. (1937). Packing Material for Fractional Distillation Columns. Industrial & Engineering Chemistry Analytical Edition, 9(10), 473-474.
  • The Lab Depot. (n.d.). Distillation Packing Materials.
  • PubChem. (n.d.). (2R)-1-chloro-2,3-dimethylbutane. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NIST. (n.d.). Butane, 1-chloro-2,3-dimethyl-. NIST Chemistry WebBook.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
  • Slideshare. (2015). Troubleshooting in Distillation Columns.
  • Chemistry For Everyone. (2025). How Can You Fix Problems In Distillation Columns?. YouTube.
  • Scott, R. B., & Heller, M. S. (1955). The Preparation of this compound. Journal of Organic Chemistry, 20(9), 1159-1161.
  • World of Engineering. (2021). distillation column troubleshoot Part 1. YouTube.
  • Google Patents. (n.d.). US5138110A - Process for the preparation of alkyl-halides.
  • Wikipedia. (n.d.). Fractional distillation.
  • Quora. (2017). What happens when stereoisomers of monochlorinated 2-methylbutane are fractionally distilled?.
  • Chemistry LibreTexts. (2021). 5.3: Fractional Distillation.
  • The Chemistry Blog. (n.d.). What is Fractional Distillation?.
  • Chegg. (2017). Solved a. The chlorination reaction of 2,3 -dimethylbutane.
  • NIST. (n.d.). 1-chloro-2(RS)-3-dimethylbutane. NIST Chemistry WebBook.
  • Study Mind. (n.d.). Obtaining Alkanes (A-Level Chemistry).
  • Chemistry LibreTexts. (2022). 5: Distillation.
  • Khan Academy. (n.d.). Distillation.
  • Vassar College. (2007). Organic Chemistry Lab Demo: Distillations. YouTube.
  • Google Patents. (n.d.). US5994593A - Synthesis and purification of 3,3-dimethylbutyraldehyde.

Sources

Application Notes & Protocols: The Role of 1-Chloro-2,3-dimethylbutane in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Introduction: A Unique Substrate for Elucidating Reaction Pathways

1-Chloro-2,3-dimethylbutane is a primary alkyl halide that serves as an exemplary substrate for investigating the nuances of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. Its structure, while classifying it as a primary halide, features significant steric hindrance on the β-carbon. This unique characteristic creates a fascinating interplay between competing reaction mechanisms, making it an invaluable tool for detailed mechanistic studies. By carefully selecting reaction conditions, researchers can dissect the factors that favor one pathway over another, such as steric effects, nucleophile/base strength, and solvent choice. These investigations are fundamental in synthetic organic chemistry and drug development, where controlling reaction outcomes is paramount for the efficient and stereospecific synthesis of target molecules.

Synthesis and Characterization of this compound

An unambiguous synthesis of this compound is crucial to avoid isomeric impurities that could confound mechanistic interpretations. While the free-radical chlorination of 2,3-dimethylbutane yields a mixture of 1-chloro- and 2-chloro-2,3-dimethylbutane, a more selective route is preferred for preparing a pure sample for kinetic and product studies.[1][2] A reliable method involves the hydroboration of 2,3-dimethyl-1-butene, followed by oxidation to the corresponding primary alcohol and subsequent conversion to the chloride.[3]

Recommended Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Hydroboration-Oxidation cluster_1 Step 2: Chlorination A 2,3-Dimethyl-1-butene B 2,3-Dimethyl-1-butanol A->B 1. BH3-THF 2. H2O2, NaOH C This compound B->C SOCl2, Pyridine

Caption: Unambiguous synthesis of this compound.

Physical and Spectroscopic Data

For proper characterization and verification of purity, the following properties of this compound are essential.

PropertyValueSource
CAS Number 600-06-6[4][5]
Molecular Formula C₆H₁₃Cl[4][6]
Molecular Weight 120.62 g/mol [4][6]
Boiling Point 117.7 °C at 760 mmHg[4][7]
Density 0.863 g/cm³[4][7]
Refractive Index 1.409 - 1.420[4][7]
Flash Point 20.8 °C[4][7]

Application in Nucleophilic Substitution Studies (SN1 vs. SN2)

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, Cl⁻) by a nucleophile. The two primary mechanisms, SN1 and SN2, are distinguished by their kinetics and stereochemistry.[8][9]

The SN2 Pathway: A Sterically Influenced Reaction

As a primary alkyl halide, this compound is predisposed to react via the SN2 mechanism.[10][11] This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride ion.[8] The rate of an SN2 reaction is sensitive to steric hindrance at the reaction center. The bulky isopropyl group on the adjacent carbon in this compound, while not directly on the electrophilic carbon, can influence the approach of the nucleophile, making this substrate an interesting case study compared to less hindered primary halides like 1-chlorobutane.

SN2_Mechanism reagents This compound + Nu⁻ transition_state {Transition State | [Nu···C···Cl]⁻} reagents->transition_state Backside Attack (Concerted Step) product Product + Cl⁻ transition_state->product Inversion of Stereochemistry

Caption: The concerted SN2 mechanism.

Protocol 1: Investigating the SN2 Reaction with Sodium Iodide

This protocol utilizes the Finkelstein reaction, a classic SN2 process, to study the reactivity of this compound. The reaction's progress is driven by the precipitation of NaCl in acetone.[10]

Objective: To measure the rate of the SN2 reaction and confirm the structure of the substitution product.

Materials:

  • This compound

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Gas Chromatography (GC) or NMR spectrometer for analysis

Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve a known concentration of sodium iodide in anhydrous acetone.

  • Initiation: Add a precise amount of this compound to the stirring solution at a constant temperature (e.g., 50 °C).

  • Monitoring: Withdraw aliquots from the reaction mixture at regular time intervals. Quench the reaction in each aliquot immediately.

  • Analysis: Analyze the aliquots using GC to determine the ratio of this compound to the product, 1-iodo-2,3-dimethylbutane. The formation of a white precipitate (NaCl) is a visual indicator of reaction progress.[10]

  • Kinetics: Plot the concentration of the reactant versus time to determine the reaction rate. The rate law should be second-order: Rate = k[Alkyl Halide][I⁻].

Expected Outcome: The reaction will proceed via an SN2 mechanism. By comparing its rate to that of a less hindered primary halide (e.g., 1-chlorobutane) under identical conditions, the steric effect of the β-isopropyl group can be quantified.

Probing for SN1 Involvement

The SN1 mechanism proceeds through a carbocation intermediate.[8][11] For a primary halide like this compound, the formation of a primary carbocation is highly unfavorable.[9] However, under forcing conditions (e.g., a polar protic solvent like aqueous ethanol and the absence of a strong nucleophile), solvolysis can occur.[12] This substrate is an excellent candidate to study potential carbocation rearrangements. A 1,2-hydride shift would transform the unstable primary carbocation into a much more stable tertiary carbocation, leading to rearranged substitution and elimination products. The absence or presence of these rearranged products provides definitive evidence for or against an SN1 pathway.

Application in Elimination Reaction Studies (E1 vs. E2)

Elimination reactions compete with substitution and result in the formation of alkenes.[13] this compound can be used to clearly differentiate between the concerted E2 mechanism and the stepwise E1 mechanism.

The E2 Pathway: A Requirement for Strong Bases

The E2 mechanism is a single-step process requiring a strong base to abstract a proton from the β-carbon while the leaving group departs simultaneously.[13][14] The reaction rate is dependent on the concentration of both the substrate and the base (second-order kinetics). To favor elimination over substitution (SN2), a strong, sterically hindered base such as potassium tert-butoxide (KOtBu) is ideal. The bulkiness of the base discourages it from acting as a nucleophile.

E2_Mechanism reagents This compound + Base⁻ transition_state {Transition State | Anti-periplanar} reagents->transition_state Proton Abstraction (Concerted Step) product 2,3-Dimethyl-1-butene + HB + Cl⁻ transition_state->product Alkene Formation

Caption: The concerted E2 elimination mechanism.

Protocol 2: Executing an E2 Reaction

Objective: To maximize the yield of the elimination product and identify the resulting alkene.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Tert-butanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • GC-MS for product identification

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol.

  • Reaction: Add this compound to the solution and heat the mixture to reflux for a specified period (e.g., 2-4 hours).

  • Work-up: Cool the reaction, quench with water, and extract the organic products with a suitable solvent like diethyl ether. Dry the organic layer and carefully remove the solvent.

  • Analysis: Analyze the product mixture using GC-MS.

Expected Outcome: The major product will be 2,3-dimethyl-1-butene, the result of removing a proton from the only β-carbon that has protons. Due to the use of a strong, bulky base, the competing SN2 reaction will be minimal.

The E1 Pathway: Competition with SN1

The E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction.[15] Therefore, conditions that favor SN1 (polar protic solvents, weak or non-basic nucleophiles, heat) also favor E1.[16] After the formation of the carbocation, a weak base (often the solvent) abstracts a proton from an adjacent carbon to form the alkene. For this compound, this pathway is particularly insightful. If the primary carbocation forms and then rearranges to the tertiary carbocation, two different alkenes can be formed: 2,3-dimethyl-1-butene and the more stable, tetrasubstituted 2,3-dimethyl-2-butene (Zaitsev's product).[14] The detection of 2,3-dimethyl-2-butene is strong evidence for a carbocation rearrangement and thus an E1/SN1 mechanism.

Summary of Mechanistic Pathways

ConditionFavored MechanismKey IntermediateExpected Major Product(s)
Strong Nucleophile (e.g., NaI), Polar Aprotic Solvent (e.g., Acetone)SN2 Pentacoordinate Transition State1-Iodo-2,3-dimethylbutane
Strong, Bulky Base (e.g., KOtBu), Aprotic Solvent (e.g., t-BuOH)E2 Concerted Transition State2,3-Dimethyl-1-butene
Weak Nucleophile/Base, Polar Protic Solvent (e.g., EtOH/H₂O), HeatSN1 / E1 Carbocation (potential for rearrangement)Mixture of substitution and elimination products, including rearranged alkenes (2,3-dimethyl-2-butene)

Conclusion

This compound is more than just a simple primary alkyl halide. Its inherent steric features make it a sophisticated probe for exploring the fundamental principles governing substitution and elimination reactions. By systematically applying the protocols outlined in these notes, researchers can effectively demonstrate the distinct requirements and outcomes of the SN1, SN2, E1, and E2 pathways, providing clear, evidence-based insights into reaction mechanisms.

References

  • Brainly. (2020, July 1). Draw all possible monochlorinated products of 2,3-dimethylbutane reacting with Cl_2 and light. Choose one.
  • Metzger, S.H., & Isbell, A.F. (1968). This compound. Journal of Organic Chemistry, 29, 623.
  • BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions of (S)-(+)-1-Chloro-2-methylbutane.
  • BenchChem. Technical Support Center: Synthesis of Enantiomerically Pure 1-Chloro-2-Methylbutane.
  • ChemicalBook. 1-CHLORO-3-METHYLBUTANE synthesis.
  • ChemNet. This compound.
  • PubChem. This compound.
  • LookChem. This compound|600-06-6.
  • Stenutz. This compound.
  • NIST. Butane, 1-chloro-2,3-dimethyl.
  • ChemicalBook. 2-CHLORO-2,3-DIMETHYL BUTANE(594-57-0) 1H NMR spectrum.
  • Online Chemistry Notes. (2021, June 25). Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity.
  • Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions.
  • Chegg. (2016, February 25). Solved 1. The free radical chlorination reaction of.
  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2).
  • Filo. (2024, May 19). Give all the products that might be formed when 3-chloro-2,2-dimethylbut...
  • Dr. Susan Findlay. (2021). CHEMISTRY 2600 - Topic #4: Nucleophilic Substitution Reactions (SN1 and SN2).
  • AWS. Elimination Reactions.
  • Save My Exams. Halogenoalkanes: SN1 & SN2 Mechanisms.
  • Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook.
  • Master Organic Chemistry. (2012, October 10). E1 vs E2: Comparing the E1 and E2 Reactions.
  • NIST. 1-chloro-2(RS)-3-dimethylbutane.
  • WordPress.com. (2013, December 2). e2 reactions - doctororbust.
  • ChemicalBook. This compound | 600-06-6.
  • PubChem. (2R)-1-chloro-2,3-dimethylbutane.

Sources

Introduction: 1-Chloro-2,3-dimethylbutane as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of derivatives from 1-Chloro-2,3-dimethylbutane, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the key synthetic pathways, detailed experimental protocols, and the underlying chemical principles governing these transformations.

This compound is a primary alkyl halide featuring a neopentyl-like structure. Its utility in organic synthesis stems from the presence of a reactive carbon-chlorine bond, which serves as a handle for introducing a wide array of functional groups. As a primary halide, its reactivity is predominantly governed by the bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) mechanisms. The steric bulk adjacent to the reactive center influences reaction rates and provides interesting regiochemical considerations, making a thorough understanding of its chemistry essential for predictable and efficient synthesis.

This guide details the primary synthetic transformations of this compound, including nucleophilic substitution, elimination, and the formation of organometallic reagents, providing both theoretical grounding and practical, step-by-step protocols.

PART 1: Safety and Handling

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is a flammable liquid and vapor.[1] All manipulations should be conducted in a well-ventilated fume hood, away from ignition sources.[1] Personal protective equipment (PPE), including safety goggles, flame-resistant laboratory coats, and appropriate gloves, must be worn.

Key Safety Precautions:

  • Flammability: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1]

PART 2: Nucleophilic Substitution Reactions (SN2)

The primary carbon bearing the chlorine atom in this compound is susceptible to attack by nucleophiles. Due to the high energy of a primary carbocation, the SN1 pathway is highly disfavored. Therefore, this substrate almost exclusively undergoes substitution via the SN2 mechanism, which involves a backside attack by the nucleophile in a single, concerted step.[2]

Workflow for SN2 Reactions

sn2_workflow start Start reagents Prepare Alkyl Halide & Nucleophile Solution start->reagents reaction Combine & Heat (if necessary) reagents->reaction monitor Monitor Reaction (TLC / GC) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purify Product (Distillation / Chromatography) workup->purify end Characterize Product purify->end

Caption: General workflow for SN2 substitution reactions.

Application Protocol 2.1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[3][4][5][6]

Mechanism Insight: An alcohol is first deprotonated by a strong base (e.g., sodium hydride, NaH) to form a potent alkoxide nucleophile. This alkoxide then displaces the chloride from this compound. The choice of a primary alkyl halide is crucial to avoid the competing E2 elimination pathway.[3][5]

Protocol: Synthesis of 1-Ethoxy-2,3-dimethylbutane

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (used as both reactant and solvent).

  • Alkoxide Formation: To the stirring ethanol at 0 °C, add sodium hydride (NaH, 1.1 molar equivalents) portion-wise. Caution: H₂ gas is evolved. Allow the mixture to stir until gas evolution ceases and a clear solution of sodium ethoxide is formed.

  • Reactant Addition: Add this compound (1.0 molar equivalent) dropwise to the sodium ethoxide solution via a dropping funnel.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 78 °C) for 6-12 hours.

  • Monitoring: The reaction progress can be monitored by the disappearance of the starting alkyl halide using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). The formation of a white precipitate (NaCl) is a visual indicator of reaction progression.

  • Work-up: Cool the mixture to room temperature. Carefully quench any unreacted NaH by the slow addition of water. Reduce the volume of the solvent using a rotary evaporator. Add diethyl ether and water to a separatory funnel, and extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ether can be purified by fractional distillation.

  • Characterization: Confirm the structure of 1-Ethoxy-2,3-dimethylbutane using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

ParameterDetails
Alkyl Halide This compound (1.0 eq)
Nucleophile Sodium Ethoxide (from NaH, 1.1 eq)
Solvent Anhydrous Ethanol
Temperature Reflux (~78 °C)
Reaction Time 6-12 hours
Product 1-Ethoxy-2,3-dimethylbutane
Application Protocol 2.2: Synthesis of Nitriles

The introduction of a nitrile group (–CN) is a valuable transformation as it can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. This is typically achieved by reacting the alkyl halide with a cyanide salt.[7][8]

Mechanism Insight: The cyanide ion (CN⁻) is an excellent nucleophile that readily participates in SN2 reactions. Polar aprotic solvents like DMSO or DMF are preferred as they solvate the cation (e.g., Na⁺) but not the nucleophile, enhancing its reactivity.[3]

Protocol: Synthesis of 3,4-Dimethylpentanenitrile

  • Reaction Setup: In a round-bottom flask, dissolve sodium cyanide (NaCN, 1.2 molar equivalents) in anhydrous dimethyl sulfoxide (DMSO). Extreme Caution: Cyanide salts are highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) available.

  • Reactant Addition: Add this compound (1.0 molar equivalent) to the stirring solution.

  • Reaction: Heat the mixture to 50-70 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by GC or TLC.

  • Work-up: Cool the reaction to room temperature and pour it into a larger volume of water. Transfer to a separatory funnel and extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, wash thoroughly with water and then brine to remove residual DMSO and salts. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting nitrile by vacuum distillation.

  • Characterization: Confirm product identity via IR spectroscopy (strong C≡N stretch ~2250 cm⁻¹), NMR, and MS.

ParameterDetails
Alkyl Halide This compound (1.0 eq)
Nucleophile Sodium Cyanide (1.2 eq)
Solvent Anhydrous DMSO
Temperature 50-70 °C
Reaction Time 12-24 hours
Product 3,4-Dimethylpentanenitrile

PART 3: Elimination Reactions (E2)

When treated with a strong, sterically hindered base, this compound can undergo an E2 elimination to form an alkene. The E2 mechanism is a concerted process where the base removes a proton from the β-carbon while the leaving group departs simultaneously.[9][10]

Mechanism Insight: To favor elimination over the competing SN2 substitution, a strong base that is also a poor nucleophile is required. Bulky bases like potassium tert-butoxide (t-BuOK) are ideal for this purpose.[9] According to Zaitsev's rule, elimination typically yields the more substituted (more stable) alkene.[10] However, with this compound, there is only one type of β-hydrogen, leading to a single alkene product.

Protocol: Synthesis of 2,3-Dimethyl-1-butene

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add potassium tert-butoxide (1.5 molar equivalents) and anhydrous tetrahydrofuran (THF).

  • Reactant Addition: Cool the solution to 0 °C and add this compound (1.0 molar equivalent) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-8 hours.

  • Monitoring: Monitor the consumption of the starting material by GC.

  • Work-up: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with pentane (a low-boiling solvent suitable for the volatile alkene product) (3x).

  • Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous MgSO₄. The product is highly volatile. It can be isolated by careful distillation or by removing the solvent at atmospheric pressure through a short fractionating column.

  • Characterization: Confirm the product via ¹H NMR (alkene proton signals) and GC-MS.

ParameterDetails
Alkyl Halide This compound (1.0 eq)
Base Potassium tert-butoxide (1.5 eq)
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Reaction Time 4-8 hours
Product 2,3-Dimethyl-1-butene

PART 4: Grignard Reagent Formation and Subsequent Reactions

Grignard reagents are powerful organometallic nucleophiles and strong bases, formed by the reaction of an alkyl halide with magnesium metal in an ethereal solvent.[11][12][13]

Mechanism Insight: The reaction involves the oxidative insertion of magnesium into the carbon-halogen bond.[12] This process reverses the polarity of the carbon atom, transforming it from an electrophile into a potent nucleophile (umpolung). The reaction must be performed under strictly anhydrous conditions, as even trace amounts of water will protonate and destroy the Grignard reagent.[13]

Workflow for Grignard Synthesis and Reaction

grignard_workflow cluster_0 Grignard Formation cluster_1 Reaction with Electrophile start Start setup Flame-Dry Glassware Add Mg & Anhydrous Ether start->setup initiate Add small amount of Alkyl Halide & Initiate (I₂ crystal if needed) setup->initiate add Add remaining Alkyl Halide dropwise Maintain Reflux initiate->add form Grignard Reagent (R-MgX) Formed add->form react Cool Grignard Reagent Add Electrophile (e.g., Ketone, CO₂) form->react quench Acidic Work-up (e.g., aq. NH₄Cl) react->quench extract Extract & Purify Product quench->extract end Final Product extract->end

Caption: Workflow for Grignard reagent formation and subsequent reaction.

Protocol 4.1: Formation of (2,3-Dimethylbutyl)magnesium Chloride

  • Setup: Assemble a three-neck flask with a reflux condenser and a dropping funnel. All glassware must be rigorously flame-dried or oven-dried and assembled under an inert atmosphere.

  • Reagents: Place magnesium turnings (1.2 molar equivalents) in the flask. Add a small volume of anhydrous diethyl ether or THF.

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 molar equivalent) in anhydrous ether. Add a small amount of this solution to the magnesium. The reaction is initiated when the solution turns cloudy and bubbling begins. A small crystal of iodine can be added to activate the magnesium surface if the reaction is sluggish.[12]

  • Addition: Once initiated, add the remaining alkyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the grayish solution for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting Grignard reagent is ready for use in the next step.[14]

Protocol 4.2: Synthesis of 3,4,4-Trimethyl-2-pentanol

This protocol demonstrates the reaction of the Grignard reagent with a ketone (acetone) to form a tertiary alcohol.[13]

  • Reaction Setup: Cool the freshly prepared (2,3-Dimethylbutyl)magnesium chloride solution to 0 °C in an ice bath.

  • Electrophile Addition: Add a solution of anhydrous acetone (1.0 molar equivalent) in diethyl ether dropwise to the stirring Grignard reagent. An exothermic reaction will occur.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up (Quenching): Carefully pour the reaction mixture over ice and then add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and dissolve the magnesium salts.

  • Extraction & Purification: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude alcohol. Purify by distillation or column chromatography.

  • Characterization: Confirm product via ¹H NMR, ¹³C NMR, and IR spectroscopy (broad O-H stretch ~3300 cm⁻¹).

ParameterDetails
Nucleophile (2,3-Dimethylbutyl)magnesium chloride (1.0 eq)
Electrophile Acetone (1.0 eq)
Solvent Anhydrous Diethyl Ether / THF
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours (total)
Product 3,4,4-Trimethyl-2-pentanol

References

  • Chemsrc. This compound | CAS#:600-06-6. [Link]
  • Brainly. Draw all possible monochlorinated products of 2,3-dimethylbutane reacting with Cl_2 and light. [Link]
  • ADICHEMISTRY.
  • Journal of Chemical Education. This compound. [Link]
  • PubChem. This compound. [Link]
  • LookChem. This compound|600-06-6. [Link]
  • Chegg. Solved a. The chlorination reaction of 2,3 -dimethylbutane. [Link]
  • Chemistry Steps.
  • Filo. 1-chloro-2-methylbutane reacts with sodium cyanide in ethanol in a nucleophilic substitution reaction. [Link]
  • University of Calgary.
  • Chemistry LibreTexts. 11.
  • Chemguide. grignard reagents. [Link]
  • Chemistry Stack Exchange.
  • Chem-Station. Williamson Ether Synthesis. [Link]
  • Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]
  • Chemistry Stack Exchange.
  • YouTube. 13.2 Synthesis of Ethers | Organic Chemistry. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]
  • YouTube. The S_(N)

Sources

Application Notes and Protocols for Agrochemical Synthesis Utilizing 1-Chloro-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in the agrochemical industry on the synthetic utility of 1-chloro-2,3-dimethylbutane. While not a conventional starting material for blockbuster agrochemicals, its unique sterically hindered, branched structure presents opportunities for the development of novel active ingredients. This guide explores plausible synthetic pathways, provides detailed experimental protocols for the synthesis of hypothetical herbicidal compounds, and discusses the chemical principles underpinning these methodologies. The protocols are designed to be self-validating, incorporating in-process checks and characterization steps to ensure the integrity of the synthetic outcomes.

Introduction: Rationale and Synthetic Potential

The relentless evolution of resistance in target pests and weeds necessitates a continuous search for novel agrochemical scaffolds. This compound (C₆H₁₃Cl) is a primary alkyl halide characterized by significant steric hindrance around the reactive C-Cl bond due to the adjacent isopropyl and methyl groups.[1][2] This steric bulk significantly influences its reactivity, favoring certain reaction pathways while disfavoring others.[3]

While primary alkyl halides typically undergo nucleophilic substitution via the Sₙ2 mechanism, the steric hindrance in this compound can slow this reaction, potentially allowing other pathways, such as those involving carbocation intermediates or organometallic species, to become more viable.[4][5] This unique reactivity profile can be leveraged to construct complex molecular architectures that may exhibit desirable biological activity. The branched-chain 2,3-dimethylbutyl moiety is of particular interest as many successful herbicides are known to inhibit the biosynthesis of branched-chain amino acids in plants.[6][7][8] This guide will explore two primary synthetic strategies: Grignard reagent formation for nucleophilic addition and Friedel-Crafts alkylation for direct arylation.

Core Synthetic Pathways and Mechanistic Considerations

Pathway A: Grignard Reagent Formation and Application

The formation of a Grignard reagent from an alkyl halide and magnesium metal is a cornerstone of carbon-carbon bond formation in organic synthesis.[9][10] The resulting organomagnesium compound, 2,3-dimethylbutylmagnesium chloride, transforms the electrophilic α-carbon of the starting material into a potent nucleophile and a strong base.[11][12]

Causality of Experimental Choices:

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is crucial. The ether molecules coordinate with the magnesium atom, stabilizing the Grignard reagent and preventing its precipitation.[10]

  • Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) because Grignard reagents react readily with water, oxygen, and carbon dioxide, which would quench the reagent and reduce the yield.[9][11]

  • Activation of Magnesium: A passivating layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction.[13] Activating agents like iodine or 1,2-dibromoethane are often used to expose a fresh magnesium surface and initiate the reaction.

The workflow for the formation and subsequent reaction of the Grignard reagent is visualized below.

G cluster_prep Grignard Reagent Preparation cluster_reaction Nucleophilic Addition A This compound Reactor_Prep Flame-dried Glassware under N2 Atmosphere A->Reactor_Prep Mg Magnesium Turnings Mg->Reactor_Prep Solvent Anhydrous Ether/THF Solvent->Reactor_Prep Initiator Iodine Crystal Initiator->Reactor_Prep Grignard 2,3-Dimethylbutyl- magnesium chloride (R-MgX) Reactor_Prep->Grignard Formation Reaction Reaction Mixture Grignard->Reaction Electrophile Electrophile (e.g., Aldehyde, Ketone, CO2) Electrophile->Reaction Workup Aqueous Acidic Workup (e.g., NH4Cl solution) Reaction->Workup Product Final Product (e.g., Alcohol, Carboxylic Acid) Workup->Product

Caption: Workflow for Grignard reagent synthesis and reaction.

Pathway B: Friedel-Crafts Alkylation

Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings via electrophilic aromatic substitution.[14][15] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the formation of a carbocation or a carbocation-like complex from the alkyl halide.[16]

Causality of Experimental Choices:

  • Carbocation Rearrangement: A significant challenge in Friedel-Crafts alkylation with primary alkyl halides is the propensity for the initially formed primary carbocation to rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift.[16][17] In the case of this compound, the primary carbocation is likely to undergo a hydride shift to form a more stable tertiary carbocation. This must be considered when predicting the final product structure.

  • Catalyst: Anhydrous aluminum chloride is a highly effective but aggressive catalyst. It must be handled with care, as it reacts violently with water.

  • Substrate Scope: The reaction is generally limited to aromatic rings that are not strongly deactivated by electron-withdrawing groups.[16]

The logical steps of the Friedel-Crafts alkylation, including the potential rearrangement, are outlined below.

G cluster_start Reactants AlkylHalide This compound Carbocation_Formation Step 1: Formation of Primary Carbocation Complex AlkylHalide->Carbocation_Formation Arene Aromatic Ring (e.g., Benzene) EAS Step 3: Electrophilic Aromatic Substitution Arene->EAS Catalyst Lewis Acid (AlCl3) Catalyst->Carbocation_Formation Rearrangement Step 2: Hydride Shift (Rearrangement) Carbocation_Formation->Rearrangement Tertiary_Carbocation Formation of more stable Tertiary Carbocation Rearrangement->Tertiary_Carbocation Tertiary_Carbocation->EAS Deprotonation Step 4: Deprotonation & Catalyst Regeneration EAS->Deprotonation Final_Product Final Product: (1,1-dimethyl-2-methylpropyl)benzene Deprotonation->Final_Product

Caption: Friedel-Crafts alkylation pathway with rearrangement.

Application Note 1: Synthesis of a Hypothetical Branched-Chain Herbicide Precursor via Grignard Reaction

This protocol describes the synthesis of 2,3-dimethylbutanoic acid, a potential building block for herbicides that mimic branched-chain amino acids.[18][19] The synthesis involves the formation of a Grignard reagent from this compound, followed by carboxylation with solid carbon dioxide (dry ice).

Materials and Equipment
Reagent/EquipmentSpecification
This compound98% purity
Magnesium TurningsHigh purity, for Grignard reactions
Diethyl Ether (anhydrous)<50 ppm H₂O
IodineCrystal, ACS reagent grade
Carbon Dioxide (solid)Dry ice, crushed
Hydrochloric Acid12 M (concentrated)
Round-bottom flask, CondenserFlame-dried and assembled under N₂
Magnetic stirrer, Heating mantle-
Separatory funnel, Rotary evaporator-
Step-by-Step Protocol
  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.

  • Grignard Reagent Formation:

    • Place magnesium turnings (2.43 g, 0.1 mol) and a small crystal of iodine into the flask.

    • Add 20 mL of anhydrous diethyl ether.

    • In the dropping funnel, place a solution of this compound (12.06 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.

    • Add approximately 5 mL of the alkyl halide solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicate the initiation of the reaction. If the reaction does not start, gently warm the flask.

    • Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. Cool the resulting greyish solution to room temperature.

  • Carboxylation:

    • In a separate beaker, crush an excess of dry ice (approx. 50 g) and quickly transfer it to the Grignard reagent solution with vigorous stirring. A thick white precipitate will form.

    • Allow the mixture to warm to room temperature, which will sublime the excess CO₂.

  • Work-up and Isolation:

    • Slowly add 50 mL of 3 M HCl to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

    • Transfer the mixture to a separatory funnel. Separate the ether layer.

    • Extract the aqueous layer with two 25 mL portions of diethyl ether.

    • Combine all organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent using a rotary evaporator to yield the crude 2,3-dimethylbutanoic acid.

  • Purification and Characterization:

    • Purify the crude acid by vacuum distillation.

    • Expected Yield: 70-80%.

    • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a characteristic broad O-H stretch (~3000 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹).

Application Note 2: Synthesis of a Hypothetical Arylalkane Fungicide Scaffold via Friedel-Crafts Alkylation

This protocol outlines the synthesis of (1,1-dimethyl-2-methylpropyl)benzene. The bulky, branched alkyl group attached to the aromatic ring is a structural motif found in some classes of fungicides, where it can enhance lipophilicity and influence binding to the target site.[20]

Materials and Equipment
Reagent/EquipmentSpecification
This compound98% purity
Benzene (anhydrous)Reagent grade, dried over molecular sieves
Aluminum Chloride (anhydrous)Sublimed, >99% purity
Hydrochloric Acid2 M solution
Round-bottom flaskFlame-dried and equipped with a gas trap
Magnetic stirrer, Ice bath-
Step-by-Step Protocol
  • Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize the HCl gas evolved). The apparatus must be dry.

  • Reaction Setup:

    • Add anhydrous benzene (100 mL, a large excess is used to minimize polyalkylation) to the flask and cool it in an ice bath to 0-5 °C.[16]

    • With vigorous stirring, carefully add anhydrous aluminum chloride (14.7 g, 0.11 mol) in portions.

  • Alkylation:

    • Add this compound (12.06 g, 0.1 mol) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture over 100 g of crushed ice and 50 mL of concentrated HCl to decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 2 M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous calcium chloride, filter, and remove the excess benzene by distillation.

  • Purification and Characterization:

    • Purify the resulting oil by vacuum distillation to isolate (1,1-dimethyl-2-methylpropyl)benzene.

    • Expected Yield: 50-60% (due to potential side reactions).

    • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The NMR spectra will be crucial to confirm that the predicted carbocation rearrangement has occurred.

Conclusion and Future Outlook

This compound, while not a common industrial starting material, offers a synthetically accessible route to novel, sterically hindered building blocks for agrochemical discovery. The protocols detailed herein for the synthesis of a branched-chain carboxylic acid and a bulky arylalkane demonstrate two robust methods—Grignard carboxylation and Friedel-Crafts alkylation—to incorporate the 2,3-dimethylbutyl moiety into larger structures. The predictable carbocation rearrangement in the Friedel-Crafts reaction is a key consideration that must be leveraged in synthetic design. Future work should focus on derivatizing these primary products into amides, esters, and other functional groups to generate libraries of compounds for high-throughput screening against various agricultural pests and weeds.[21][22] The unique steric profile of this starting material may lead to the discovery of agrochemicals with novel modes of action or improved resistance profiles.

References

  • Inhibitors of Branched Chain Amino Acid Biosynthesis. (2007). Plant and Soil Sciences eLibrary. [Link]
  • N-Benzylbutanamides as New Potential Herbicides. (Date not available). Journal of Pesticide Science. [Link]
  • Herbicides Inhibiting Branched-Chain Amino Acid Biosynthesis—Recent Developments. (1994). Journal of the American Chemical Society. [Link]
  • The Effects of Herbicides Targeting Aromatic and Branched Chain Amino Acid Biosynthesis Support the Presence of Functional Pathways in Broomrape. (2017). Frontiers in Plant Science. [Link]
  • The Effects of Herbicides Targeting Aromatic and Branched Chain Amino Acid Biosynthesis Support the Presence of Functional Pathways in Broomrape. (2017).
  • Branched Chain Amino Acid Biosynthesis Inhibitors. (Date not available). Plant and Soil Sciences eLibrary. [Link]
  • Nucleophilic Substitution Reactions. (Date not available). [Source not specified]. [Link]
  • Quantitative Structure-Activity Relationships of the Herbicidal N-Benzyl-2-Bromo-3, 3-Dimethylbutanamides. (Date not available). Amanote Research. [Link]
  • Grignard reagent - Wikipedia.
  • Alkyl Halide Reactivity. (Date not available).
  • An Introduction to Grignard Reagents.
  • This compound | 600-06-6.
  • Reactions of Alkyl Halides: Grignard Reagents. (Date not available). Fundamentals of Organic Chemistry. [Link]
  • Recent Advances in the Chemistry of Alkyl halides, Synthesis, Reaction. (Date not available).
  • Process for the manufacture of 1,2-dichloro-3,3-dimethylbut-1-ene. (1980).
  • Reactivity of Alkyl and Aryl Halides.
  • Reactions of Alkyl Halides - Grignard Reagents. (2024). Chemistry LibreTexts. [Link]
  • This compound | C6H13Cl | CID 521910.
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]
  • Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides. (Date not available). [Source not specified]. [Link]
  • Synthesis and herbicidal activity of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides. (2025).
  • Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. (2020). PubMed. [Link]
  • Synthesis and herbicidal activity of C5-substituted cinmethylin analogs.
  • Friedel-Crafts Alkylation Reaction. (Date not available). Mettler Toledo. [Link]
  • Alkyl Halide Reaction Map And Summary. (2014). Master Organic Chemistry. [Link]
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts. [Link]
  • The Discovery of Nucleophilic Substitution Reactions. (2024). Chemistry LibreTexts. [Link]
  • (2R)-1-chloro-2,3-dimethylbutane.
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism. (2016). YouTube. [Link]
  • Friedel-Crafts Alkylation of Benzene with 1,2-Diphenyl-2-propanol, 1-Chloro-2,3-diphenyl-propane and 2-Methyl-1-phenyl-2-butanol. (2010).
  • Solved a. The chlorination reaction of 2,3 -dimethylbutane. (2017). Chegg.com. [Link]
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

Sources

Application Note: Scale-Up Considerations for the Synthesis of 1-Chloro-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the synthetic scale-up of 1-Chloro-2,3-dimethylbutane, a valuable alkyl halide intermediate. Two primary synthetic routes are evaluated: the free-radical chlorination of 2,3-dimethylbutane and the conversion of 2,3-dimethyl-1-butanol using a chlorinating agent. This document outlines the critical process parameters, safety considerations, and operational adjustments required to transition from laboratory-scale synthesis to pilot-plant production. Detailed protocols for both benchtop and pilot-scale operations are provided, emphasizing robust process control to ensure safety, yield, and purity.

Introduction and Strategic Synthetic Selection

This compound serves as a key building block in various chemical syntheses. The successful and safe transition from gram-scale laboratory synthesis to kilogram-scale production is contingent on a thorough understanding of the reaction mechanism, thermodynamics, and potential operational hazards. Two plausible synthetic routes are considered:

  • Route A: Free-Radical Chlorination of 2,3-dimethylbutane. This method involves the direct reaction of 2,3-dimethylbutane with chlorine gas (Cl₂) under UV irradiation or with a radical initiator. While atom-economical, this route suffers from a significant lack of selectivity, producing a mixture of monochlorinated products, including the primary (this compound) and tertiary (2-chloro-2,3-dimethylbutane) isomers, as well as polychlorinated byproducts. The separation of these isomers is challenging due to their similar boiling points, making this route less viable for producing high-purity material at scale.

  • Route B: Nucleophilic Substitution of 2,3-dimethyl-1-butanol. This approach utilizes a primary alcohol as the starting material and converts it to the corresponding alkyl chloride using a chlorinating agent. A common and effective reagent for this transformation is thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct. This method offers superior regioselectivity, as the reaction occurs specifically at the primary alcohol, yielding predominantly the desired 1-chloro isomer without rearrangement.

Strategic Decision: For scaled production where purity is paramount, Route B is the superior choice . It avoids the complex and costly purification challenges associated with the non-selective free-radical pathway. This guide will therefore focus exclusively on the scale-up of the thionyl chloride-based synthesis.

Laboratory-Scale Synthesis Protocol (Route B)

This protocol establishes a baseline for the synthesis of this compound at a 100-gram scale.

Objective: To synthesize high-purity this compound via the reaction of 2,3-dimethyl-1-butanol with thionyl chloride.

Materials:

  • 2,3-dimethyl-1-butanol (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Anhydrous Pyridine (1.2 eq)

  • Diethyl ether (for extraction)

  • 5% HCl solution (for washing)

  • Saturated NaHCO₃ solution (for washing)

  • Saturated NaCl solution (Brine, for washing)

  • Anhydrous MgSO₄ (for drying)

Equipment:

  • 1 L, three-necked, round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser connected to a gas trap (containing NaOH solution)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation: Flame-dry a 1 L three-necked flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser. Connect the condenser outlet to a gas trap to neutralize HCl and SO₂ gases. Allow the apparatus to cool to room temperature under an inert atmosphere (e.g., nitrogen).

  • Reagent Charging: Charge the flask with 2,3-dimethyl-1-butanol (1.0 eq) and anhydrous pyridine (1.2 eq).

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Thionyl Chloride Addition: Add thionyl chloride (1.2 eq) to the dropping funnel. Add the thionyl chloride dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 200 mL).

  • Washing: Combine the organic layers and wash sequentially with cold 5% HCl solution (to remove pyridine), saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to yield this compound.

Critical Process Parameters for Scale-Up

Transitioning from the laboratory bench to a pilot plant introduces significant challenges related to heat and mass transfer, reagent handling, and safety. The following parameters are critical for a successful and safe scale-up.

Thermodynamics and Heat Management

The reaction between thionyl chloride and alcohols is highly exothermic. In a large-scale reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

  • Challenge: Potential for a thermal runaway reaction if the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure, potentially causing reactor failure and release of toxic gases (HCl, SO₂).

  • Scale-Up Strategy:

    • Reactor Selection: Utilize a jacketed glass-lined or Hastelloy reactor with a high heat transfer coefficient.

    • Calorimetry Studies: Perform reaction calorimetry (e.g., using a RC1 calorimeter) to precisely measure the heat of reaction and determine the maximum heat output (q_r,max). This data is essential for sizing the cooling system.

    • Controlled Addition: The addition of thionyl chloride is the primary heat-generating step. Implement a semi-batch process where the thionyl chloride is added at a controlled rate via a dosing pump. The addition rate must be linked to the reactor's cooling capacity to maintain the target temperature.

    • Inverse Addition: Consider an "inverse addition" protocol, where the alcohol-pyridine solution is added to the thionyl chloride. This can sometimes offer better temperature control by keeping the most reactive species in excess.

Reagent Handling and Safety

Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water. Large-scale handling requires robust engineering controls.

  • Challenge: Exposure to corrosive vapors, violent reaction with atmospheric moisture, and safe quenching of the reaction.

  • Scale-Up Strategy:

    • Closed System Transfer: Use closed-system transfer lines and pumps for moving thionyl chloride from storage drums to the reactor to minimize operator exposure.

    • Inert Atmosphere: The reactor must be thoroughly dried and maintained under a positive pressure of an inert gas (nitrogen) throughout the process to prevent ingress of moisture.

    • Scrubber System: The reactor off-gas must be directed to a caustic scrubber (NaOH solution) to neutralize the large volumes of HCl and SO₂ produced during the reaction and work-up.

    • Personal Protective Equipment (PPE): Mandate the use of chemical-resistant suits, gloves (e.g., butyl rubber, Viton), and full-face respirators with acid gas cartridges for all personnel involved in the operation.

Mixing and Mass Transfer

Efficient mixing is crucial to ensure uniform temperature distribution and prevent localized "hot spots" where the reaction rate could accelerate uncontrollably.

  • Challenge: Inadequate mixing can lead to localized concentration gradients of thionyl chloride, causing poor temperature control and potentially side reactions.

  • Scale-Up Strategy:

    • Agitator Design: Select an agitator (e.g., pitched-blade turbine) and baffle configuration that provides good top-to-bottom turnover and radial mixing. The agitator speed should be optimized based on the reactor geometry and fluid properties.

    • Computational Fluid Dynamics (CFD): For very large reactors, CFD modeling can be used to simulate mixing patterns and ensure there are no dead zones.

    • Subsurface Addition: Introduce the thionyl chloride below the surface of the reaction mixture to promote rapid dispersion and reaction.

Pilot-Scale Synthesis Protocol (10 kg Scale)

This protocol outlines the procedure for a 10 kg scale synthesis in a 100 L jacketed reactor.

Equipment:

  • 100 L glass-lined jacketed reactor with overhead agitator, temperature probe, and nitrogen inlet/outlet.

  • Dosing pump for thionyl chloride addition.

  • Temperature control unit (TCU) for reactor jacket.

  • Caustic scrubber system.

  • Appropriate pumps for material transfer.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and pressure tested. Inert the reactor with nitrogen.

  • Reagent Loading: Charge 2,3-dimethyl-1-butanol and anhydrous pyridine to the reactor.

  • Cooling: Start the agitator and cool the reactor contents to 0°C using the TCU.

  • Controlled Addition: Begin the controlled addition of thionyl chloride via the dosing pump at a pre-determined rate that maintains the internal temperature between 0-5°C. Continuously monitor the temperature and adjust the addition rate as needed.

  • Reaction and Monitoring: After the addition is complete, allow the reaction to warm to 20°C and hold for 12-24 hours. Take samples periodically for GC analysis to confirm completion.

  • Quenching: Cool the reactor to 5°C. Slowly and carefully transfer the reaction mixture onto a pre-chilled mixture of ice and water in a separate quenching vessel, ensuring adequate agitation and temperature control.

  • Extraction and Washing: Perform the aqueous work-up (extractions and washes) in the reactor or a suitable extraction vessel.

  • Solvent Removal and Purification: Transfer the dried organic phase to a suitable distillation vessel. Remove the solvent under vacuum and then proceed with fractional distillation of the crude product.

Data and Visualization

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters

ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)Rationale for Change
Reactant (Alcohol) ~0.98 mol~98 molDirect 100x scale-up
Thionyl Chloride ~1.17 mol~117 molMaintain 1.2 eq stoichiometry
Addition Method Dropping Funnel (Manual)Dosing Pump (Automated)Precise control of addition rate and exotherm
Addition Time 60-90 min4-6 hoursSlower rate to match reactor cooling capacity
Temperature Control Ice-Water BathJacketed Reactor with TCUActive, reliable, and scalable cooling
Off-Gas Handling Benchtop Gas TrapIndustrial Caustic ScrubberSafely neutralize large volumes of acid gas
Work-Up Separatory FunnelIn-Reactor or Extraction VesselContainment and safe handling of large volumes

Diagram 1: Overall Synthesis and Purification Workflow

This diagram illustrates the logical flow from raw materials to the final purified product, highlighting key unit operations in the scaled-up process.

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing RM Raw Materials (Alcohol, Pyridine) Reactor 100L Jacketed Reactor RM->Reactor Charge Cooling Cool to 0-5°C Reactor->Cooling Scrubber Caustic Scrubber Reactor->Scrubber Off-Gas Monitor GC Monitoring Reactor->Monitor SOCl2 Thionyl Chloride Addition Controlled Addition (4-6 hours) SOCl2->Addition Addition->Reactor Quench Ice/Water Quench Monitor->Quench Reaction Complete Extract Extraction & Washes Quench->Extract Dry Drying over MgSO4 Extract->Dry Distill Fractional Distillation Dry->Distill Product Final Product: This compound Distill->Product

Caption: Workflow for the scaled synthesis of this compound.

Diagram 2: Decision Logic for Exotherm Control

This diagram outlines the critical decision-making process for managing the reaction exotherm during the thionyl chloride addition phase.

Caption: Decision tree for real-time thermal management during synthesis.

Conclusion

The synthesis of this compound is most effectively and selectively achieved at scale using 2,3-dimethyl-1-butanol and thionyl chloride. A successful scale-up from the laboratory to the pilot plant hinges on a thorough understanding and control of the reaction exotherm, implementation of robust safety and handling procedures for thionyl chloride, and optimization of mixing. By employing reaction calorimetry, controlled reagent addition, and appropriate engineering controls like jacketed reactors and caustic scrubbers, the process can be executed safely and efficiently to produce high-purity material.

References

  • Title: Chlorination of 2,3-dimethylbutane: A quantitative organic chemistry experiment Source: Journal of Chemical Educ
  • Title: this compound Source: Journal of Chemical Educ
  • Title: Solved The free radical chlorination reaction of | Chegg.com Source: Chegg.com URL:[Link]
  • Title: A certain free radical chlorination reaction of 2,3 dimethylbutane leads .. - Filo Source: Filo URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Chloro-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 1-Chloro-2,3-dimethylbutane. This guide is designed for researchers, chemists, and drug development professionals who are seeking to improve the yield and purity of this specific alkyl halide. The synthesis of this compound presents unique challenges, primarily concerning regioselectivity and the prevention of isomeric byproducts. This document provides in-depth, question-and-answer-based troubleshooting guides to address common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound via free-radical chlorination of 2,3-dimethylbutane is producing a nearly 1:1 mixture of isomers. How can I improve the selectivity for the 1-chloro product?

This is a very common and expected outcome for this specific reaction. The free-radical chlorination of alkanes is notoriously unselective.[1] Your starting material, 2,3-dimethylbutane, has two types of hydrogens that can be abstracted by a chlorine radical: primary (1°) hydrogens on the four methyl groups and tertiary (3°) hydrogens at positions 2 and 3.

  • Statistical Factor: There are twelve 1° hydrogens and only two 3° hydrogens. Statistically, abstraction of a primary hydrogen is favored 6:1.

  • Reactivity Factor: However, tertiary C-H bonds are weaker and lead to a more stable tertiary radical intermediate.[2] Therefore, abstraction at the tertiary position is energetically favored.

For chlorination, these two factors are nearly balanced, leading to a mixture of this compound and 2-chloro-2,3-dimethylbutane.[3][4] In fact, some studies report a product distribution of approximately 51.7% this compound and 48.3% 2-chloro-2,3-dimethylbutane.[4] Due to the low selectivity of the chlorine radical, significantly improving the yield of the 1-chloro isomer through this method is not feasible.[5][6] The most effective solution is to change your synthetic strategy.

Q2: I considered using bromination instead of chlorination for better selectivity. Would this improve my yield of this compound?

While it's true that bromination is significantly more selective than chlorination, it would not help you obtain the desired 1-chloro product. According to the reactivity-selectivity principle, the less reactive bromine radical is much more selective for the most stable radical intermediate.[1] In the case of 2,3-dimethylbutane, this means bromination would overwhelmingly favor abstraction of the tertiary hydrogens, yielding almost exclusively 2-bromo-2,3-dimethylbutane.[4][7] Therefore, switching to bromine will not produce the target 1-halo isomer.

Q3: Can I synthesize this compound via hydrochlorination of an alkene like 2,3-dimethyl-1-butene?

This approach is not suitable for obtaining the desired product. The hydrochlorination of asymmetric alkenes follows Markovnikov's rule, which states that the proton adds to the carbon with more hydrogen substituents, while the halide adds to the more substituted carbon.[8] This occurs because the reaction proceeds through the most stable carbocation intermediate.

For 2,3-dimethyl-1-butene, the addition of HCl would form a stable tertiary carbocation at C2, leading to the formation of 2-chloro-2,3-dimethylbutane as the major product, not the desired 1-chloro isomer.[9]

cluster_0 Hydrochlorination of 2,3-dimethyl-1-butene Alkene 2,3-dimethyl-1-butene H_Plus + H⁺ Alkene->H_Plus Tertiary_Carbocation Tertiary Carbocation (More Stable) H_Plus->Tertiary_Carbocation Cl_Minus + Cl⁻ Tertiary_Carbocation->Cl_Minus Product_2_Chloro 2-Chloro-2,3-dimethylbutane (Major Product) Cl_Minus->Product_2_Chloro

Caption: Unfavorable pathway via alkene hydrochlorination.

Furthermore, attempting this reaction with an isomer like 3,3-dimethyl-1-butene would also fail. This specific reaction is a classic textbook example of a carbocation rearrangement, where an initial secondary carbocation rearranges via a 1,2-methyl shift to a more stable tertiary carbocation, again yielding 2-chloro-2,3-dimethylbutane as the major product.[10][11][12]

Q4: What is the most reliable and highest-yield method for synthesizing pure this compound?

The most unambiguous and high-yield route is the conversion of a primary alcohol, 2,3-dimethyl-1-butanol , into the corresponding alkyl chloride.[13] This method avoids the issues of regioselectivity and carbocation rearrangements inherent in the other approaches. The conversion is typically achieved using thionyl chloride (SOCl₂) or similar reagents that favor a nucleophilic substitution (Sₙ2) mechanism for primary alcohols, which proceeds without rearrangement.[14]

A validated two-step approach is:

  • Hydroboration-oxidation of 2,3-dimethyl-1-butene to produce 2,3-dimethyl-1-butanol with high selectivity.[13]

  • Chlorination of the resulting primary alcohol with thionyl chloride (SOCl₂) to yield this compound.[13]

Troubleshooting Guide 1: Poor Yield in Free-Radical Chlorination

Issue: The reaction of 2,3-dimethylbutane with Cl₂ under UV light results in a low yield of this compound, accompanied by a significant amount of 2-chloro-2,3-dimethylbutane and potential polychlorinated byproducts.

Root Cause Analysis:

The core of the problem is the high reactivity and corresponding low selectivity of chlorine radicals.[6][15] The transition state for hydrogen abstraction by a chlorine radical is "early," meaning it resembles the reactants more than the products.[6] Consequently, the energetic difference between the transition states for abstracting a primary versus a tertiary hydrogen is small, leading to a mixture of products.

G cluster_start Initiation cluster_propagation Propagation Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV light Alkane 2,3-dimethylbutane Primary_H Primary H Abstraction Alkane->Primary_H Cl• Tertiary_H Tertiary H Abstraction Alkane->Tertiary_H Cl• Primary_Rad Primary Radical Primary_H->Primary_Rad Tertiary_Rad Tertiary Radical (More Stable) Tertiary_H->Tertiary_Rad Product_1 This compound Primary_Rad->Product_1 + Cl₂ Product_2 2-Chloro-2,3-dimethylbutane Tertiary_Rad->Product_2 + Cl₂

Caption: Competing pathways in free-radical chlorination.

Product Distribution Comparison

Hydrogen TypeNumber of HydrogensRelative Reactivity (Chlorination)Calculated RatioExperimental Yield (%)[4]
Primary (1°)12112 x 1 = 12~51.7%
Tertiary (3°)2~52 x 5 = 10~48.3%

Solution:

  • Cease Optimization: Further optimization of reaction conditions (temperature, concentration) for this pathway is unlikely to yield a significant improvement in regioselectivity.

  • Adopt a New Synthetic Route: The recommended solution is to abandon the free-radical halogenation approach in favor of the Sₙ2-based synthesis from 2,3-dimethyl-1-butanol as detailed below. This is the most effective way to guarantee a high yield of the desired isomer.

Troubleshooting Guide 2: Recommended Protocol & Common Issues

Recommended Synthesis: Chlorination of 2,3-Dimethyl-1-butanol with Thionyl Chloride (SOCl₂)

This protocol is adapted from established procedures for converting primary alcohols to alkyl chlorides, which are known to proceed without rearrangement, and is supported by literature for this specific synthesis.[13][14]

G Start 2,3-dimethyl-1-butanol in Pyridine (solvent) Cool Cool to 0 °C (Ice Bath) Start->Cool Add Add SOCl₂ (1.2 eq) dropwise Cool->Add React Stir at 0 °C to RT (Monitor by TLC/GC) Add->React Workup Aqueous Workup (Quench with water, extract with ether) React->Workup Purify Dry & Concentrate (Anhydrous MgSO₄, Rotary Evaporation) Workup->Purify Distill Fractional Distillation Purify->Distill Product Pure 1-Chloro-2,3- dimethylbutane Distill->Product

Caption: Recommended workflow for high-yield synthesis.

Detailed Experimental Protocol:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), dissolve 2,3-dimethyl-1-butanol (1.0 eq) in anhydrous pyridine (or an inert solvent like ether).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.1-1.2 eq) dropwise to the stirred solution over 30-60 minutes. Maintaining the temperature at 0 °C during addition is crucial to prevent side reactions.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or GC, typically 2-4 hours).

  • Workup: Cool the mixture back to 0 °C and carefully quench by slowly adding it to ice-cold water. Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation. Caution: The product is volatile.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Troubleshooting Common Issues in the Alcohol Conversion Protocol

ProblemPotential Cause(s)Troubleshooting Steps & Scientific Rationale
Low Conversion / Reaction Stalls 1. Decomposed Thionyl Chloride: SOCl₂ is moisture-sensitive and can hydrolyze to SO₂ and HCl, reducing its efficacy. 2. Insufficient Reaction Time/Temp: The reaction may be sluggish, especially if a non-participating solvent is used instead of pyridine.1. Use freshly distilled SOCl₂. Ensure all glassware is rigorously dried to prevent premature decomposition of the reagent. 2. Increase reaction time. If necessary, gently warm the reaction mixture after the initial addition, but monitor closely for byproduct formation.
Low Isolated Yield 1. Product Volatility: this compound is a low-boiling point liquid (b.p. ~117-118 °C).[16] Significant loss can occur during solvent removal. 2. Incomplete Extraction: The product may have some solubility in the aqueous phase.1. Use a cooled trap on the rotary evaporator. Remove solvent at the lowest practical temperature and pressure. 2. Perform multiple extractions (e.g., 3x with smaller volumes of solvent) to ensure complete removal of the product from the aqueous layer.
Formation of Impurities 1. Elimination Byproducts (Alkenes): If the reaction temperature is too high, elimination (E2) can compete with substitution. 2. Ether Formation: A potential side reaction can form a diether from the starting alcohol.1. Maintain strict temperature control, especially during the SOCl₂ addition. The use of pyridine as a solvent helps to minimize elimination by acting as a base to neutralize the HCl byproduct. 2. Ensure slow, controlled addition of SOCl₂ to prevent localized heating and side reactions.
References
  • Pearson. Radical Selectivity Explained: Definition, Examples, Practice & Video Lessons.
  • Journal of Chemical Education. "Chlorination of 2,3-dimethylbutane: A quantitative organic chemistry experiment". ACS Publications.
  • Chemistry Steps. Selectivity in Radical Halogenation with Practice Problems.
  • Journal of Chemical Education. "Free Radical Halogenation, Selectivity, and Thermodynamics: The Polanyi Principle and Hammond's Postulate". ACS Publications.
  • Wikipedia. Free-radical halogenation.
  • Master Organic Chemistry. Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013-10-31).
  • Journal of Organic Chemistry. "this compound". (1968).
  • Filo. A certain free radical chlorination reaction of 2,3 dimethylbutane leads.... (2024-12-31).
  • Chegg.com. Solved 1. The free radical chlorination reaction of.... (2016-02-25).
  • Chemistry LibreTexts. 13.4.2.3: Rearrangement of Carbocations. (2023-08-08).
  • Wikipedia. Markovnikov's rule.
  • Benchchem. Technical Support Center: Synthesis of Enantiomerically Pure 1-Chloro-2-Methylbutane.
  • Chemistry LibreTexts. 9.17: Carbocation Rearrangements. (2019-06-05).
  • Chemistry LibreTexts. 10.8: Markovnikov's Rule. (2021-11-02).
  • Reddit. Alkyl shift in HCl addition to 3,3-dimethyl-1-butene?. (2025-04-25).
  • LookChem. This compound|600-06-6.
  • Chemistry LibreTexts. 4.6: Carbocation Rearrangements. (2020-01-22).
  • Numerade. Would chlorination or bromination produce a greater yield of 1-halo-2,3-dimethylbutane?.
  • Benchchem. Synthesis of 1-Chloro-3-methylbutane from 3-Methyl-1-butanol: A Technical Guide.
  • The Royal Society of Chemistry. A SN1 Reaction: Synthesis of tert-Butyl Chloride.
  • Gauth. Selesai:Compound A is formed when 2, 3 -dimethyl- 1 -butene reacts with hydrogen chloride. Draw t.

Sources

common side products in the chlorination of 2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions regarding the free-radical chlorination of 2,3-dimethylbutane. As a fundamental reaction for alkane functionalization, understanding its nuances is critical for researchers in synthetic chemistry.[1] Free-radical halogenation proceeds via a chain mechanism, but its practical application is often complicated by a lack of selectivity, leading to a mixture of products.[1][2] This document is designed to address the common challenges and questions encountered during this experiment, providing both theoretical explanations and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Question 1: What are the expected major products from the monochlorination of 2,3-dimethylbutane?

You should expect two major constitutional isomers as the primary monochlorinated products:

  • 1-chloro-2,3-dimethylbutane

  • 2-chloro-2,3-dimethylbutane

This is because the 2,3-dimethylbutane structure contains two distinct types of hydrogen atoms available for substitution: primary (1°) hydrogens on the four methyl groups and tertiary (3°) hydrogens at the 2 and 3 positions.

Caption: Distinct hydrogen types in 2,3-dimethylbutane.

Question 2: Why does the reaction produce a mixture instead of a single product? What are the common side products?

The formation of a product mixture is a hallmark of free-radical chlorination due to two primary factors: the statistical probability of collision and the relative reactivity of different C-H bonds.[3][4]

  • Lack of Selectivity: Chlorine radicals are highly reactive and not very selective.[3][5] While the tertiary C-H bonds are weaker and lead to a more stable tertiary radical intermediate, the high reactivity of the chlorine radical means it will react with almost any C-H bond it encounters.[6][7]

  • Statistical Probability: There are twelve primary hydrogens and only two tertiary hydrogens. Statistically, a chlorine radical has a much higher chance of colliding with a primary hydrogen.

This interplay results in a mixture of 1-chloro- and 2-chloro- isomers.[8][9]

Common Side Products:

  • Polychlorinated Products: Dichlorinated, trichlorinated, and even more heavily substituted alkanes are common.[2][3][10] These form when a monochlorinated product molecule reacts further with a chlorine radical.

  • Radical Combination Products (Dimers): In the termination phase of the reaction, two alkyl radicals can combine. For instance, two 2,3-dimethylbutyl radicals can couple to form 2,3,4,5-tetramethylhexane. While typically minor, these can be observed, especially at high radical concentrations.[1][10]

G cluster_main Primary Reaction Pathways cluster_side Side Product Pathways start 2,3-Dimethylbutane + Cl₂ P1 This compound start->P1 Monochlorination (1° H) P2 2-chloro-2,3-dimethylbutane start->P2 Monochlorination (3° H) SP2 Alkane Dimers (e.g., 2,3,4,5-tetramethylhexane) start->SP2 Radical Termination SP1 Polychlorinated Products (e.g., Dichloro-isomers) P1->SP1 Further Chlorination P2->SP1

Caption: Overview of product and side product formation.

Question 3: How do reactivity and statistics determine the final product ratio?

The final product distribution is a product of the number of available hydrogens (probability) and the relative reactivity of those hydrogens. Chlorine radicals abstract tertiary hydrogens faster than primary ones. The relative rate of reaction for chlorination is approximately 5 for tertiary hydrogens versus 1 for primary hydrogens.[11]

We can predict the theoretical product ratio with the following calculation:

  • Amount of 1-chloro product = (Number of 1° hydrogens) × (Relative reactivity of 1° H) = 12 × 1 = 12

  • Amount of 2-chloro product = (Number of 3° hydrogens) × (Relative reactivity of 3° H) = 2 × 5 = 10

Predicted Ratio:

  • % this compound = [12 / (12 + 10)] × 100% = 54.5%

  • % 2-chloro-2,3-dimethylbutane = [10 / (12 + 10)] × 100% = 45.5%

This prediction aligns closely with experimental findings, which report distributions around 51.7% for the 1-chloro product and 48.3% for the 2-chloro product.[8][12]

ProductHydrogen TypeNumber of HydrogensRelative Reactivity (Chlorination)Calculated FactorPredicted YieldExperimental Yield[8][12]
This compoundPrimary (1°)1211254.5%51.7%
2-chloro-2,3-dimethylbutaneTertiary (3°)251045.5%48.3%

Troubleshooting Guide

Problem: My GC-MS analysis shows a high percentage of di- and trichlorinated products.

Cause: This issue, known as polychlorination, arises when the concentration of chlorine is too high relative to the alkane.[4][10] A newly formed monochlorinated product is more likely to encounter another chlorine radical than a molecule of the starting alkane.

Solution:

  • Adjust Stoichiometry: The most effective solution is to use a large excess of the alkane (2,3-dimethylbutane) relative to chlorine. This statistically increases the probability that a chlorine radical will react with the starting material rather than a chlorinated product.

  • Control Reaction Time: Shorten the reaction time or monitor the reaction progress closely. Stopping the reaction before all the chlorine is consumed can favor the formation of monochlorinated products.[4]

Problem: I am observing a significant peak in my chromatogram corresponding to a C12 alkane.

Cause: This is likely a dimer product, such as 2,3,4,5-tetramethylhexane, formed during the termination step of the radical chain reaction.[13] This occurs when two 2,3-dimethylbutyl radicals combine. This side reaction is favored under conditions that lead to a high concentration of alkyl radicals.

Solution:

  • Lower Initiation Rate: If using UV light, reduce its intensity. If using heat, lower the reaction temperature. This decreases the steady-state concentration of free radicals, reducing the likelihood of radical-radical coupling.

  • Ensure Sufficient Halogen: While avoiding a large excess of chlorine, ensure there is enough present during the propagation phase. If the chlorine concentration is too low, alkyl radicals will persist longer and are more likely to find each other and dimerize.

Experimental Protocols

Protocol 1: Free-Radical Chlorination of 2,3-Dimethylbutane

Objective: To perform the monochlorination of 2,3-dimethylbutane while minimizing side products.

Materials:

  • 2,3-dimethylbutane (large excess)

  • Chlorine gas (Cl₂)

  • Inert solvent (e.g., CCl₄, if conducting in liquid phase)

  • Three-neck round-bottom flask

  • Condenser

  • Gas inlet tube

  • UV lamp (or heat source)

  • Magnetic stirrer and stir bar

  • Gas trap/scrubber (containing NaOH solution) for unreacted chlorine

Procedure:

  • Setup: Assemble the glassware. Place the 2,3-dimethylbutane and a stir bar in the flask. Attach the condenser, gas inlet tube, and a stopper. Ensure the outlet of the condenser is connected to the gas scrubber.

  • Inert Atmosphere: Purge the system with an inert gas like nitrogen or argon to remove oxygen, which can interfere with radical reactions.

  • Initiation: Position the UV lamp to irradiate the flask. Begin stirring.

  • Reaction: Slowly bubble chlorine gas through the gas inlet tube into the stirring solution. The reaction is exothermic; maintain a controlled temperature with a water bath if necessary.[6]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via GC-MS.

  • Quenching: Once the desired conversion is reached (or chlorine addition is complete), turn off the UV lamp and stop the chlorine flow. Purge the system with inert gas again to remove any remaining Cl₂.

  • Workup: Wash the reaction mixture with a dilute sodium bicarbonate solution to neutralize any HCl formed, followed by a water wash. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the products of the chlorination reaction.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the final reaction mixture in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • GC-MS Setup:

    • Column: Use a non-polar capillary column (e.g., DB-5 or equivalent) suitable for separating hydrocarbon isomers.

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to ensure separation of the volatile starting material from the higher-boiling chlorinated products and dimers.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-300.

  • Data Analysis:

    • Identification: Identify the peaks by comparing their mass spectra to a library (e.g., NIST). 1-chloro- and 2-chloro-2,3-dimethylbutane will have characteristic fragmentation patterns and a molecular ion peak showing the typical chlorine isotope pattern (M+ and M+2 in a ~3:1 ratio).

    • Quantification: Determine the relative percentage of each product by integrating the peak areas in the total ion chromatogram (TIC). Note that this assumes similar response factors for the isomers. For precise quantification, calibration with authentic standards is required.[14][15]

References

  • Title: Free Radical Halogenation of Alkanes Source: Chemistry LibreTexts URL:[Link]
  • Title: Chlorination of Alkanes (AQA A Level Chemistry) Source: Save My Exams URL:[Link]
  • Title: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction Source: Aakash Institute URL:[Link]
  • Title: Free-radical halogen
  • Title: Explain Halogenation of alkanes. Explain the reactivity and selectivity in free radical substitutions Source: Filo URL:[Link]
  • Title: Notes on Mechanism of Free Radical Halogenation of Alkanes Source: Unacademy URL:[Link]
  • Title: Halogenation of Alkanes Source: Chemistry LibreTexts URL:[Link]
  • Title: Selectivity in Radical Halogenation with Practice Problems Source: Chemistry Steps URL:[Link]
  • Title: regioselectivity of radical halogenation of alkanes Source: YouTube URL:[Link]
  • Title: Selectivity of halogenation reaction of alkane Source: Unacademy URL:[Link]
  • Title: Draw all possible monochlorinated products of 2,3-dimethylbutane reacting with Cl_2 and light Source: brainly.com URL:[Link]
  • Title: Chlorination vs Bromination Source: Chemistry LibreTexts URL:[Link]
  • Title: Chlorination vs Bromin
  • Title: Radical Halogenation of Alkanes Source: YouTube URL:[Link]
  • Title: The free radical chlorination reaction of... Source: Chegg.com URL:[Link]
  • Title: A certain free radical chlorination reaction of 2,3 dimethylbutane leads.. Source: Filo URL:[Link]
  • Title: Chapter 11 Free Radical Substitution and Addition Reactions Source: University of California, Riverside URL:[Link]
  • Title: Free Radical Halogenation Explained Source: Pearson URL:[Link]
  • Title: Free radical halogenation of alkanes Source: Khan Academy URL:[Link]
  • Title: A certain free radical chlorination reaction of... Source: Chegg.com URL:[Link]
  • Title: A certain free radical chlorination reaction of 2,... Source: Chegg.com URL:[Link]
  • Title: 10.1 Free Radical Halogenation | Organic Chemistry Source: YouTube URL:[Link]
  • Title: Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Source: MDPI URL:[Link]
  • Title: Chlorine speciation in complex hydrocarbon matrices using GC-ICP-MS/MS Source: ResearchG

Sources

Technical Support Center: Purification of 1-Chloro-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 1-Chloro-2,3-dimethylbutane. This document is designed for researchers, chemists, and drug development professionals who are handling this alkyl halide and encountering challenges in achieving the desired purity. As a primary alkyl halide with significant steric hindrance, its synthesis and subsequent purification present unique obstacles, primarily related to isomeric and elimination byproducts. This guide provides in-depth, experience-based solutions in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude sample of this compound?

The impurity profile of your sample is almost entirely dependent on its synthetic route.

  • From Free-Radical Chlorination of 2,3-dimethylbutane: The primary impurity will be the isomeric tertiary halide, 2-Chloro-2,3-dimethylbutane . Free-radical chlorination is notoriously difficult to control, leading to a mixture of monochlorinated products.[1][2] You can also expect minor amounts of dichlorinated products and unreacted starting material.

  • From 2,3-dimethyl-1-butanol: If synthesized from the corresponding primary alcohol, common impurities include:

    • Unreacted 2,3-dimethyl-1-butanol: Incomplete reaction is a common issue.

    • 2,3-dimethyl-1-butene: This is an elimination (dehydrohalogenation) byproduct, favored by heat and acidic conditions.[3][4][5] The use of strong, non-nucleophilic bases during workup or high distillation temperatures can exacerbate this issue.

    • Rearrangement Products: While less common for primary alcohols compared to secondary ones, carbocation rearrangements can occur under strongly acidic conditions (e.g., using concentrated HCl), potentially leading to other isomeric chlorides.[6][7]

Q2: I'm analyzing my sample by Gas Chromatography (GC) and see two major peaks very close to each other. What are they?

If your synthesis involved the chlorination of 2,3-dimethylbutane, you are almost certainly observing the desired primary halide (this compound) and its tertiary isomer (2-Chloro-2,3-dimethylbutane).[2] Their structural similarity results in very close boiling points, making them difficult to resolve by both simple distillation and standard GC methods.

Q3: Why is removing the isomeric 2-Chloro-2,3-dimethylbutane so difficult?

The primary challenge lies in the very small difference in their boiling points. Effective separation requires a highly efficient fractional distillation setup. Simple distillation will only result in a slight enrichment of the lower-boiling component and will not yield a pure product.[8][9]

Q4: Can I use a chemical method to remove alkene impurities?

While you can technically use reagents like a dilute solution of bromine or potassium permanganate to react with the alkene's double bond, this is generally not recommended for final purification. These methods introduce new impurities (brominated adducts, manganese dioxide) that themselves must be removed, often through an additional column chromatography step, complicating the workflow and potentially lowering the overall yield. The preferred method is careful fractional distillation.

Troubleshooting Guide

Problem 1: Poor Separation of Isomers via Distillation

Symptoms:

  • GC analysis of distilled fractions shows only a minor change in the ratio of this compound to 2-Chloro-2,3-dimethylbutane.

  • The boiling point remains constant or fluctuates over a very narrow range during distillation.

Root Cause Analysis: The separation of liquids by distillation depends on the difference in their boiling points and the efficiency of the distillation column, measured in "theoretical plates".[10] Each theoretical plate represents one cycle of vaporization and condensation.[9] For compounds with very close boiling points, a high number of theoretical plates is required to achieve separation.

Physical Properties of Key Compounds:

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₆H₁₃Cl120.62117.7
2-Chloro-2,3-dimethylbutaneC₆H₁₃Cl120.62~114-116
2,3-dimethyl-1-buteneC₆H₁₂84.1657.1

(Note: Data compiled from multiple sources.[11][12][13][14] The boiling point for the 2-chloro isomer is estimated based on similar structures and available data.)

Solutions:

  • Increase Column Efficiency:

    • Replace Simple Distillation: A simple distillation setup is inadequate. You must use a fractionating column.

    • Use a High-Efficiency Column: A Vigreux column is a good start, but for this specific separation, a packed column (e.g., with Raschig rings or metal sponge) provides a much greater surface area and more theoretical plates.[10]

    • Increase Column Length: A longer column generally provides more theoretical plates and better separation.

  • Optimize Distillation Parameters:

    • Maintain a High Reflux Ratio: Reflux is the process of condensed vapor returning to the distillation pot. A high reflux ratio (more vapor returning than being collected) allows for more vaporization-condensation cycles on the column, significantly improving separation. Start with a reflux ratio of at least 5:1 (5 drops returning for every 1 drop collected) and adjust as needed.

    • Ensure Slow, Steady Heating: Use a heating mantle with a stirrer and insulate the column (e.g., with glass wool or aluminum foil) to maintain a proper temperature gradient.[10] Overheating or fluctuating temperatures will disrupt the equilibrium within the column and ruin the separation.

Problem 2: Product Contains Alkene Impurities After Distillation

Symptoms:

  • GC analysis shows a peak corresponding to 2,3-dimethyl-1-butene.

  • The product reacts with a dilute bromine solution (color disappears).

Root Cause Analysis: The presence of alkene is due to an elimination reaction (dehydrohalogenation), where a molecule of HCl is removed from the alkyl halide.[5][15] This is often catalyzed by heat or trace amounts of base. If the distillation is run at too high a temperature or if basic materials are present, the product can decompose on the column.

Solutions:

  • Vacuum Distillation: To reduce the distillation temperature and minimize thermal decomposition, perform the fractional distillation under reduced pressure. The lower boiling point under vacuum will prevent the elimination reaction.

  • Ensure Neutrality: Before distilling, wash the crude product thoroughly with dilute acid, then sodium bicarbonate solution, and finally water to ensure all acidic and basic residues are removed.[16]

  • Proper Drying: Ensure the product is thoroughly dried with an anhydrous drying agent (e.g., MgSO₄, CaCl₂) before distillation. Water can sometimes promote side reactions at high temperatures.

Problem 3: Low Overall Yield After Purification

Symptoms:

  • The final mass of the pure product is significantly lower than expected.

Root Cause Analysis: Product loss during purification of volatile, low-molecular-weight compounds can occur at multiple stages.

Solutions:

  • Minimize Transfer Steps: Each transfer from one flask to another results in some material loss. Plan your workflow to be as efficient as possible.

  • Careful Evaporation: If removing a solvent (e.g., ether from an extraction), use a rotary evaporator at a low temperature and moderate vacuum. This compound is volatile and can be lost if conditions are too harsh.[16]

  • Column Holdup: The packing material in a fractionating column retains a certain amount of liquid.[9] For small-scale purifications, this "holdup" can represent a significant portion of the product. Use a column size appropriate for your sample volume.

  • Avoid Decomposition: As mentioned in Problem 2, thermal decomposition during distillation is a primary cause of yield loss. Use the lowest possible temperature for distillation.

Experimental Protocols & Visual Guides

Protocol: High-Efficiency Fractional Distillation
  • Preparation: Ensure the crude this compound has been washed to neutrality and thoroughly dried.

  • Apparatus Setup:

    • Assemble the distillation apparatus using a round-bottom flask, a packed fractionating column (at least 30 cm), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is about to be distilled.[10]

    • Add a magnetic stir bar or boiling chips to the distillation flask.

  • Distillation:

    • Begin heating the flask gently using a heating mantle.

    • As the mixture boils, observe the ring of condensate slowly rising up the column. If it stops rising, increase the heat slightly.

    • Allow the column to reach equilibrium by adjusting the heat so that the vapor is condensing and returning to the flask (total reflux) for about 10-15 minutes before collecting any distillate.

    • Begin collecting the first fraction (forerun), which will be enriched in any lower-boiling impurities like alkenes.

    • Once the temperature at the distillation head stabilizes at the boiling point of the desired product, switch to a new receiving flask to collect the main fraction.

    • Maintain a slow and steady collection rate.

  • Shutdown: Stop the distillation when the temperature either begins to drop (indicating the product is finished distilling) or rise sharply (indicating higher-boiling impurities are starting to distill). Do not distill to dryness.

Purification Workflow Diagram

PurificationWorkflow cluster_workup Aqueous Workup cluster_distillation Purification crude Crude Product wash_bicarb Wash with NaHCO3(aq) crude->wash_bicarb Neutralize Acid wash_brine Wash with Brine wash_bicarb->wash_brine Remove Water dry Dry (e.g., MgSO4) wash_brine->dry distill Fractional Distillation dry->distill Remove Drying Agent pure Pure Product distill->pure

Caption: Standard purification workflow for this compound.

Troubleshooting Logic Diagram

Troubleshooting start GC shows multiple peaks? two_peaks Two major, close peaks? start->two_peaks Yes low_bp_peak Minor peak with low BP? start->low_bp_peak No isomers Likely Isomeric Impurity (2-Chloro- isomer) two_peaks->isomers Yes two_peaks->low_bp_peak No solution_isomers Solution: High-efficiency fractional distillation (packed column, high reflux) isomers->solution_isomers alkene Likely Alkene Impurity (2,3-dimethyl-1-butene) low_bp_peak->alkene Yes purity_ok Single major peak >99% low_bp_peak->purity_ok No solution_alkene Solution: Distill under vacuum to prevent thermal elimination alkene->solution_alkene

Caption: Decision tree for troubleshooting GC analysis results.

References

  • Fiveable. (n.d.). Preparing Alkenes: A Preview of Elimination Reactions | Organic Chemistry Class Notes.
  • LookChem. (n.d.). This compound|600-06-6.
  • Journal of Chemical Education. (1968). This compound.
  • NIST. (n.d.). Butane, 1-chloro-2,3-dimethyl-. NIST Chemistry WebBook.
  • Wikipedia. (n.d.). Fractional distillation.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
  • Chemistry Steps. (n.d.). Alkyl Halides to Alkenes.
  • Chegg. (2016). Solved: The free radical chlorination reaction of 2,3-dimethylbutane....
  • The Chemistry Blog. (n.d.). What is Fractional Distillation?.
  • NC State University Libraries. (n.d.). 8.1 Preparing Alkenes: A Preview of Elimination Reactions.
  • Chemistry LibreTexts. (2021). 5.3: Fractional Distillation.
  • Stenutz. (n.d.). This compound.
  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary.
  • PubChem. (n.d.). This compound.
  • NIST. (n.d.). 1-chloro-2(RS)-3-dimethylbutane. NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2019). 7.6.1. Elimination of Alkyl Halides.
  • Scribd. (n.d.). Preparation and Purification of An Alkyl Halide.
  • Wikipedia. (n.d.). Azeotropic distillation.
  • Google Patents. (n.d.). EP0010855A1 - Process for the manufacture of 1,2-dichloro-3,3-dimethylbut-1-ene.
  • YouTube. (2023). Fractional Distillation — LearnStalk Chemistry.
  • Scribd. (n.d.). Preparation and Purification of An Alkyl Halide: Kim Lennard C. Garbin.
  • Chemistry Steps. (n.d.). Alkyl Halides to Alcohols.
  • Master Organic Chemistry. (2015). Making Alkyl Halides From Alcohols.
  • Chemistry LibreTexts. (2024). 10.5: Preparing Alkyl Halides from Alcohols.
  • OpenStax. (2023). 10.5 Preparing Alkyl Halides from Alcohols.
  • Chemistry Steps. (n.d.). Introduction to Alkyl Halides.
  • Fiveable. (n.d.). Preparing Alkyl Halides from Alcohols | Organic Chemistry Class Notes.
  • NIST. (n.d.). Butane, 2-chloro-2,3-dimethyl-. NIST Chemistry WebBook.
  • Google Patents. (n.d.). US5994593A - Synthesis and purification of 3,3-dimethylbutyraldehyde....
  • Google Patents. (n.d.). EP0087596A1 - Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones.

Sources

preventing rearrangement reactions during 1-Chloro-2,3-dimethylbutane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Chloro-2,3-dimethylbutane. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in synthesizing this primary alkyl halide. The primary obstacle in many common synthetic routes is the propensity for carbocation rearrangements, which leads to isomeric impurities and reduced yields of the target molecule. This guide provides an in-depth analysis of the underlying mechanisms, answers to frequently asked questions, and robust, field-proven protocols to circumvent these issues.

Core Principle: The Challenge of Carbocation Rearrangements

The synthesis of this compound is a classic example of how reaction intermediates dictate product outcomes. When attempting a seemingly straightforward electrophilic addition of hydrogen chloride (HCl) to an alkene like 2,3-dimethyl-1-butene, the reaction proceeds through a carbocation intermediate. However, the initially formed secondary carbocation is prone to rearrangement to a more stable tertiary carbocation via a hydride shift. This rearrangement is a rapid, thermodynamically favorable process that competes directly with the nucleophilic attack by the chloride ion, leading to a mixture of products.[1][2][3]

The core problem is the formation of the undesired tertiary alkyl halide, 2-Chloro-2,3-dimethylbutane, which is often the major product.[4][5] Understanding and controlling this rearrangement is paramount to achieving a successful synthesis of the desired primary halide.

Carbocation_Rearrangement Carbocation Rearrangement Pathway cluster_0 Reaction with 2,3-Dimethyl-1-butene cluster_1 Rearrangement & Product Formation Alkene 2,3-Dimethyl-1-butene Sec_Carbocation Secondary Carbocation (Less Stable) Alkene->Sec_Carbocation + H⁺ Tert_Carbocation Tertiary Carbocation (More Stable) Sec_Carbocation->Tert_Carbocation 1,2-Hydride Shift Product_1 This compound (Desired, Minor Product) Sec_Carbocation->Product_1 + Cl⁻ Product_2 2-Chloro-2,3-dimethylbutane (Rearranged, Major Product) Tert_Carbocation->Product_2 + Cl⁻

Caption: Carbocation rearrangement during HCl addition to 2,3-dimethyl-1-butene.

Frequently Asked Questions (FAQs)

Q1: I tried synthesizing this compound by adding HCl to 2,3-dimethyl-1-butene and my GC-MS analysis shows two major products. Why?

This is the expected outcome for this reaction. The addition of HCl proceeds via a carbocation mechanism. The initial protonation of the double bond forms a secondary carbocation. This intermediate can undergo a rapid 1,2-hydride shift to form a more stable tertiary carbocation.[2][3] The chloride ion then attacks both the secondary and tertiary carbocations, leading to a mixture of your desired product (this compound) and the rearranged isomer (2-Chloro-2,3-dimethylbutane), with the latter often predominating.

Q2: Can I prevent the rearrangement by lowering the reaction temperature?

While lowering the temperature can sometimes favor the kinetic product over the thermodynamic product, carbocation rearrangements like the 1,2-hydride shift have very low activation energies and are extremely fast. Therefore, temperature control is generally ineffective at preventing this specific rearrangement. The most reliable solution is to choose a synthetic route that avoids the formation of a carbocation intermediate altogether.

Q3: What if I use 3,3-dimethyl-1-butene as my starting material instead?

Using 3,3-dimethyl-1-butene presents an even more pronounced rearrangement problem. The initial protonation forms a secondary carbocation, which then undergoes a 1,2-methyl shift (instead of a hydride shift) to form the same stable tertiary carbocation.[2][3][4][5] This will also lead to 2-chloro-2,3-dimethylbutane as a major product.

Q4: Is there any way to achieve an anti-Markovnikov addition of HCl?

Anti-Markovnikov addition is well-established for HBr in the presence of peroxides, which forces the reaction to proceed through a radical mechanism.[6][7] This method is effective because the bromine radical adds first to form the most stable carbon radical. However, this peroxide-initiated radical pathway does not work effectively for HCl because the H-Cl bond is significantly stronger than the H-Br bond, making the propagation step where the carbon radical abstracts a hydrogen from HCl energetically unfavorable.

Troubleshooting and Recommended Protocols

The key to successfully synthesizing this compound is to employ a reaction mechanism that is not susceptible to carbocation rearrangement. Below are two validated strategies.

Strategy 1: Free-Radical Chlorination of 2,3-Dimethylbutane

This approach starts with the corresponding alkane and utilizes a free-radical substitution mechanism, completely bypassing carbocation intermediates. While this method avoids rearrangement, it introduces a challenge of regioselectivity, as the chlorine radical can abstract any of the hydrogen atoms on the alkane.

Causality: The reaction is initiated by UV light or heat, which causes homolytic cleavage of Cl₂ into two chlorine radicals.[8][9] These highly reactive radicals abstract hydrogen atoms from the alkane to form an alkyl radical. This alkyl radical then reacts with another molecule of Cl₂ to form the alkyl chloride and a new chlorine radical, continuing the chain reaction.[10][11]

Expected Outcome: The reaction will produce a mixture of this compound (from abstraction of a primary hydrogen) and 2-Chloro-2,3-dimethylbutane (from abstraction of a tertiary hydrogen). Due to the higher number of primary hydrogens (12) compared to tertiary hydrogens (2), and the relative reactivity of each type of hydrogen, a statistical mixture of products is formed. Experimental data shows this ratio to be approximately 1:1.[12][13]

Product IsomerType of Hydrogen AbstractedNumber of HydrogensObserved Yield (%)
This compoundPrimary (1°)12~51.7%[12][13]
2-Chloro-2,3-dimethylbutaneTertiary (3°)2~48.3%[12][13]

This method is suitable if a subsequent separation of the two isomers by fractional distillation is feasible.

Free_Radical_Workflow Free-Radical Chlorination Workflow Start 2,3-Dimethylbutane + Cl₂ Initiation Initiation (UV Light / Heat) Cl₂ → 2 Cl• Start->Initiation Propagation Propagation Cycle 1. R-H + Cl• → R• + HCl 2. R• + Cl₂ → R-Cl + Cl• Initiation->Propagation Termination Termination (Radical Combination) Propagation->Termination Products Product Mixture ~52% this compound ~48% 2-Chloro-2,3-dimethylbutane Propagation->Products

Caption: Workflow for the free-radical chlorination of 2,3-dimethylbutane.

  • Setup: In a well-ventilated fume hood, equip a three-necked flask with a reflux condenser, a gas inlet tube, and a magnetic stirrer. The flask should be positioned next to a UV lamp.

  • Reagents: Charge the flask with 2,3-dimethylbutane (1.0 eq) and a suitable inert solvent like carbon tetrachloride (if necessary, though the reaction can often be run neat).

  • Initiation: Begin stirring and gently bubble chlorine gas (Cl₂) through the solution. Turn on the UV lamp to initiate the reaction.

  • Monitoring: Monitor the reaction progress by GC analysis of aliquots. The reaction is typically complete when a significant portion of the starting alkane has been consumed. Be aware that over-chlorination can occur, leading to di- and polychlorinated products.[9][14]

  • Workup: Once the reaction is complete, stop the flow of chlorine gas and turn off the UV lamp. Purge the system with nitrogen to remove excess Cl₂ and HCl gas.

  • Purification: Wash the reaction mixture with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and purify the product mixture by fractional distillation.

Strategy 2: Anti-Markovnikov Hydroboration-Halogenation

This two-step sequence is the most reliable and selective method for preparing this compound. It first converts the alkene (2,3-dimethyl-1-butene) into the corresponding anti-Markovnikov alcohol, which is then converted to the desired alkyl chloride. This pathway avoids carbocation intermediates entirely.

Causality:

  • Hydroboration-Oxidation: This reaction proceeds via a concerted, four-membered transition state where the boron atom adds to the less sterically hindered carbon of the double bond, and the hydrogen adds to the more substituted carbon (anti-Markovnikov regioselectivity).[15] Crucially, no carbocation is formed, so no rearrangement can occur.[15] Subsequent oxidation replaces the boron atom with a hydroxyl group, yielding 2,3-dimethyl-1-butanol with high selectivity.

  • Chlorination of Alcohol: The resulting primary alcohol is then cleanly converted to the primary alkyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). This is a well-behaved SN2-type reaction that does not induce rearrangement.

Hydroboration_Workflow Hydroboration-Halogenation Pathway Alkene 2,3-Dimethyl-1-butene Step1 Step 1: Hydroboration-Oxidation 1. BH₃•THF 2. H₂O₂, NaOH Alkene->Step1 Alcohol 2,3-Dimethyl-1-butanol (Primary Alcohol) Step1->Alcohol Step2 Step 2: Chlorination SOCl₂, Pyridine Alcohol->Step2 Product This compound (Desired Product, High Purity) Step2->Product

Caption: A reliable two-step pathway to synthesize this compound.

  • Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of nitrogen.

  • Hydroboration: Dissolve 2,3-dimethyl-1-butene (1.0 eq) in anhydrous THF and cool the flask to 0 °C in an ice bath. Add borane-THF complex (BH₃•THF, ~0.4 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Oxidation: Cool the flask back to 0 °C. Cautiously add a 3M aqueous solution of sodium hydroxide (NaOH), followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: This oxidation is exothermic.

  • Workup: After the addition is complete, heat the mixture to reflux for 1 hour to ensure complete oxidation. Cool to room temperature, separate the layers, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,3-dimethyl-1-butanol. Purify further by distillation if necessary.

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube or gas outlet leading to a trap.

  • Chlorination: Place the purified 2,3-dimethyl-1-butanol (1.0 eq) in the flask. Cool the flask in an ice bath and slowly add thionyl chloride (SOCl₂, ~1.2 eq). A small amount of pyridine can be added to catalyze the reaction and neutralize the HCl byproduct.

  • Reaction: Once the initial exothermic reaction subsides, remove the ice bath and gently heat the mixture to reflux for 1-2 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice water to quench the excess SOCl₂. Separate the organic layer.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution, then with water. Dry the organic layer over anhydrous calcium chloride, filter, and purify the final product, this compound, by distillation.

References

  • Radical Halogenation of Alkanes to Make Alkyl Halides. (2019). YouTube.
  • Preparation of Alkyl Halides From Alkanes: Direct chlorination, bromination. (2020). The Fact Factor.
  • Rearrangement of Carbocations. (2023). Chemistry LibreTexts.
  • 13.4.2.3: Rearrangement of Carbocations. (2023). Chemistry LibreTexts.
  • Preparing Alkyl Halides from Alkanes: Radical Halogenation. (n.d.). Fiveable.
  • Radical Hydrohalogenation of Alkenes (Anti-Markovnikov Addition of HBr to Alkenes). (n.d.). Organic Chemistry Tutor.
  • Hydrohalogenation of alkenes. Markovnikov and Anti-Markovnikov addition. (2020). YouTube.
  • 10.2 Preparing Alkyl Halides from Alkanes: Radical Halogenation. (n.d.). Organic Chemistry, 9th Ed.
  • 6.2 Preparing Alkyl Halides from Alkanes: Radical Halogenation. (n.d.). Penn State Pressbooks.
  • Chlorination of 2,3-dimethylbutane: A quantitative organic chemistry experiment. (1969). Journal of Chemical Education.
  • Hydrohalogenation of Alkenes and Markovnikov's Rule. (2013). Master Organic Chemistry.
  • Solved: The free radical chlorination reaction of... (2016). Chegg.com.
  • 10.8: Anti-Markovnikov additions to alkenes and alkynes. (2020). Chemistry LibreTexts.
  • A Safe Simple Halogenation Experiment. (2000). ResearchGate.
  • Would chlorination or bromination produce a greater yield of 1-halo-2,3-dimethylbutane? (n.d.). ClutchPrep.
  • Anti-Markovnikov Addition of HBr to Alkenes. (2023). YouTube.
  • Selectivity In Free Radical Reactions. (2013). Master Organic Chemistry.
  • 7.11: Evidence for the Mechanism of Electrophilic Additions - Carbocation Rearrangements. (2024). Chemistry LibreTexts.
  • 14.5: Carbocation Rearrangements. (2022). Chemistry LibreTexts.
  • Solved: a. The chlorination reaction of 2,3 -dimethylbutane... (2017). Chegg.com.
  • HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I. (2019). Redalyc.

Sources

Technical Support Center: Optimizing Alkylation Reactions with 1-Chloro-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing alkylation reactions involving 1-chloro-2,3-dimethylbutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Friedel-Crafts alkylation and troubleshoot common experimental challenges. Our goal is to provide you with the expertise and practical insights needed to achieve your desired synthetic outcomes.

Introduction: The Challenge of this compound Alkylation

The Friedel-Crafts alkylation of an aromatic ring with this compound presents a classic challenge in organic synthesis. While the reaction aims to introduce a 2,3-dimethylbutyl group, the primary nature of the alkyl halide often leads to carbocation rearrangements, resulting in a mixture of products and low yields of the desired linear isomer.[1][2][3] This guide will address this and other common issues, providing you with the knowledge to control your reaction and achieve higher selectivity.

Troubleshooting Guide: A Problem-Solving Approach

This section is dedicated to identifying and solving specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired Product and Formation of Isomeric Byproducts

Question: My reaction is producing a low yield of the expected 1-Aryl-2,3-dimethylbutane, and I'm observing a significant amount of an isomeric product. What is happening and how can I fix it?

Answer:

This is the most common problem encountered with this compound in Friedel-Crafts alkylation. The root cause is the formation of a primary carbocation which rapidly rearranges to a more stable tertiary carbocation via a hydride shift.[1][2][4]

Mechanism of Rearrangement:

  • Formation of the Primary Carbocation: The Lewis acid catalyst (e.g., AlCl₃) abstracts the chloride from this compound to form a primary carbocation.[5][6]

  • 1,2-Hydride Shift: A hydrogen atom from the adjacent carbon (C2) migrates with its pair of electrons to the primary carbocation center.

  • Formation of the Tertiary Carbocation: This rearrangement results in the formation of a more stable tertiary carbocation.

  • Alkylation: The aromatic ring then attacks this more stable tertiary carbocation, leading to the formation of the rearranged isomeric product (2-Aryl-2,3-dimethylbutane) as the major product.[2]

DOT Script for Carbocation Rearrangement:

G cluster_0 Carbocation Formation & Rearrangement Primary_Halide This compound Primary_Carbocation Primary Carbocation (Less Stable) Primary_Halide->Primary_Carbocation + AlCl₃ Tertiary_Carbocation Tertiary Carbocation (More Stable) Primary_Carbocation->Tertiary_Carbocation 1,2-Hydride Shift Rearranged_Product Rearranged Alkylation Product Tertiary_Carbocation->Rearranged_Product + Aromatic Ring Lewis_Acid AlCl₃

Caption: Carbocation rearrangement pathway.

Solutions:

  • Friedel-Crafts Acylation followed by Reduction: This is the most reliable method to avoid carbocation rearrangement.[3][4]

    • Acylation: React the aromatic compound with 3,4-dimethylpentanoyl chloride in the presence of a Lewis acid catalyst. The resulting acylium ion is resonance-stabilized and does not rearrange.[3]

    • Reduction: The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[3]

  • Lowering Reaction Temperature: While not always completely effective, running the reaction at lower temperatures can sometimes favor the kinetic product (the non-rearranged product) over the thermodynamic product (the rearranged product).[7][8] However, this may also significantly decrease the overall reaction rate.

Issue 2: Polyalkylation - The Product is More Reactive than the Starting Material

Question: I'm observing the formation of di- and tri-alkylated products, which is reducing the yield of my desired mono-alkylated product. Why is this happening?

Answer:

This phenomenon, known as polyalkylation, occurs because the initial alkylation product is often more reactive than the starting aromatic compound.[3][9] The newly introduced alkyl group is an electron-donating group, which activates the aromatic ring towards further electrophilic substitution.[10]

Solutions:

  • Use a Large Excess of the Aromatic Substrate: By using a large excess of the aromatic compound, you increase the probability that the electrophile will react with the starting material rather than the mono-alkylated product.[3][9] A molar ratio of 5:1 to 10:1 (aromatic:alkyl halide) is a good starting point.

  • Control the Addition of the Alkylating Agent: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the electrophile, further minimizing polyalkylation.

Issue 3: Catalyst Deactivation and Inactivity

Question: My reaction is sluggish or not proceeding at all. What could be wrong with my catalyst?

Answer:

Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[11] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst.[11] Additionally, the catalyst can form a complex with the product, removing it from the catalytic cycle.[11]

Solutions:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. It is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Use Fresh Catalyst: Use a freshly opened bottle of the Lewis acid or purify the catalyst before use.

  • Increase Catalyst Loading: In some cases, particularly if the product is a strong Lewis base, a stoichiometric amount of the catalyst may be required.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best Lewis acid catalyst for the alkylation with this compound?

A1: Aluminum chloride (AlCl₃) is a common and effective Lewis acid for Friedel-Crafts alkylation.[5][12] Other options include ferric chloride (FeCl₃) and boron trifluoride (BF₃).[9][13] The choice of catalyst can sometimes influence the product distribution, so it may be a parameter worth screening in your optimization.

Q2: Can I use 2,3-dimethyl-1-butene instead of this compound for the alkylation?

A2: Yes, alkenes can also be used as alkylating agents in the presence of a strong acid catalyst (like H₂SO₄) or a Lewis acid with a co-catalyst (like HCl).[12] However, you will still face the same issue of carbocation rearrangement. The protonation of 2,3-dimethyl-1-butene will lead to the same tertiary carbocation intermediate.

Q3: Are there any aromatic rings that are not suitable for this reaction?

A3: Yes, Friedel-Crafts reactions do not work well with strongly deactivated aromatic rings.[9][11] Rings containing electron-withdrawing groups like nitro (-NO₂), cyano (-CN), or acyl groups will not undergo alkylation. Also, aromatic amines are unsuitable as the Lewis acid will coordinate with the basic nitrogen atom.[9]

Q4: What is the effect of temperature on the reaction?

A4: Temperature can have a significant impact on both the reaction rate and the product distribution.[14][15] Higher temperatures generally increase the reaction rate but may also favor the formation of the thermodynamically more stable rearranged product.[8] Lowering the temperature can sometimes increase the selectivity for the non-rearranged product, but at the cost of a slower reaction.[7]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation (Illustrative)

Caution: This is a general guideline and may require optimization. Always perform a risk assessment before conducting any chemical reaction.

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Reagents: To the flask, add the anhydrous aromatic substrate (e.g., benzene, 5-10 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) in portions.

  • Alkyl Halide Addition: Dissolve this compound (1 equivalent) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the alkyl halide solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at the desired temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or GC.

  • Workup: Once the reaction is complete, carefully quench the reaction by pouring it over crushed ice and dilute HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic layers, wash with water and brine, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: Friedel-Crafts Acylation and Reduction Workflow

G Aromatic_Ring Aromatic Ring Ketone Aryl Ketone (No Rearrangement) Aromatic_Ring->Ketone Acylation Acyl_Chloride 3,4-Dimethylpentanoyl Chloride + AlCl₃ Acyl_Chloride->Ketone Final_Product Desired 1-Aryl-2,3-dimethylbutane Ketone->Final_Product Reduction Reduction Reduction (e.g., Wolff-Kishner) Reduction->Final_Product

Caption: Workflow for acylation-reduction.

Data Summary

ParameterRecommendation for Optimizing 1-Aryl-2,3-dimethylbutane SynthesisRationale
Reaction Type Friedel-Crafts Acylation followed by ReductionAvoids carbocation rearrangement.[3][4]
Catalyst AlCl₃ (anhydrous)Effective Lewis acid for Friedel-Crafts reactions.[5][12]
Stoichiometry Large excess of aromatic substrate (for alkylation)Minimizes polyalkylation.[3][9]
Temperature Low to moderate (0 °C to room temperature)Balances reaction rate and selectivity.[7]
Solvent Anhydrous non-polar (e.g., CH₂Cl₂, CS₂)Ensures catalyst activity.
Atmosphere Inert (N₂ or Ar)Prevents catalyst deactivation by moisture.[11]

References

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Chemistry Steps. (n.d.).
  • Chemistry Steps. (2022, January 2).
  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • ACS Publications. (2020, May 29).
  • Reddit. (2024, November 30).
  • Khan Academy. (n.d.).
  • Chemguide. (n.d.). the alkylation of benzene - electrophilic substitution. [Link]
  • Mettler Toledo. (n.d.).
  • Chemistry LibreTexts. (2023, January 22).
  • RSC Publishing. (2019, January 22).
  • Google Patents. (n.d.).
  • YouTube. (2018, April 13). 35.
  • MCC Organic Chemistry. (n.d.).
  • ACS Publications. (n.d.).
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • Organic Chemistry Portal. (n.d.).
  • BYJU'S. (n.d.).
  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Friedel-Crafts Reactions. [Link]
  • Pearson. (n.d.). Propose products (if any) and mechanisms for the following AlCl 3 -catalyzed reactions: c. 3-chloro-2,2-dimethylbutane with isopropylbenzene. [Link]
  • Chegg.com. (2017, September 14). Solved a. The chlorination reaction of 2,3 -dimethylbutane. [Link]
  • Chemistry LibreTexts. (2025, January 29). 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • PubChem. (n.d.). (2R)-1-chloro-2,3-dimethylbutane. [Link]
  • Stenutz. (n.d.). This compound. [Link]
  • PubChem. (n.d.). This compound. [Link]

Sources

troubleshooting guide for Friedel-Crafts reactions with 1-Chloro-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for Friedel-Crafts Reactions with 1-Chloro-2,3-dimethylbutane

Welcome to the technical support center for Friedel-Crafts reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with Friedel-Crafts alkylations using the primary alkyl halide, this compound. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this reaction and achieve your desired synthetic outcomes.

The Friedel-Crafts alkylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[1][2][3] However, the use of primary alkyl halides, such as this compound, introduces a significant challenge: the propensity for carbocation rearrangement.[4][5][6][7] This guide will dissect this issue and provide practical, field-proven solutions.

Understanding the Core Problem: The Inevitable Rearrangement

The central issue when using this compound in a classic Friedel-Crafts alkylation is the formation of a thermodynamically unstable primary carbocation. In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), the chlorine atom is abstracted, generating a primary carbocation.[2][3][7] This high-energy intermediate rapidly rearranges via a 1,2-hydride shift to form a more stable tertiary carbocation.[4][5][8] Consequently, the major product is not the one derived from the direct alkylation of the primary carbocation, but rather the isomer resulting from the rearranged tertiary carbocation.

To visualize this critical mechanistic step, consider the following pathway:

G cluster_0 Carbocation Formation & Rearrangement cluster_1 Electrophilic Aromatic Substitution start This compound + AlCl₃ primary_carbocation Primary Carbocation (Unstable) start->primary_carbocation Lewis Acid Coordination hydride_shift 1,2-Hydride Shift primary_carbocation->hydride_shift tertiary_carbocation Tertiary Carbocation (Stable) hydride_shift->tertiary_carbocation benzene Aromatic Ring (e.g., Benzene) unrearranged_product Minor Product (Unrearranged) benzene->unrearranged_product Attack on Primary Carbocation rearranged_product Major Product (Rearranged) benzene->rearranged_product Attack on Tertiary Carbocation

Figure 1: Carbocation rearrangement pathway in the Friedel-Crafts alkylation of this compound.

Troubleshooting Guide: Question & Answer Format

This section addresses common issues encountered during Friedel-Crafts reactions with this compound.

Q1: My reaction yielded a complex mixture of products, and the desired linear alkylated product is only a minor component. What happened?

A1: This is the classic outcome of carbocation rearrangement. The initially formed primary carbocation from this compound is highly unstable and undergoes a rapid 1,2-hydride shift to form a more stable tertiary carbocation.[4][5][8] The aromatic ring then attacks this more stable carbocation, leading to the rearranged isomer as the major product. You may also observe products from polyalkylation, where the initial alkylated product, being more electron-rich than the starting material, undergoes further alkylation.[6][9]

Q2: How can I prevent or minimize this carbocation rearrangement?

A2: Completely preventing rearrangement in a standard Friedel-Crafts alkylation with a primary halide is extremely challenging. However, you have a few strategies:

  • Friedel-Crafts Acylation Followed by Reduction: This is the most reliable method to obtain the desired linear alkyl group.[10] First, perform a Friedel-Crafts acylation using an appropriate acyl chloride or anhydride. The resulting acylium ion is resonance-stabilized and does not undergo rearrangement.[1][11] The ketone product can then be reduced to the desired alkyl group via methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[10][12]

  • Modification of Reaction Conditions (Less Effective):

    • Lower Temperatures: Running the reaction at very low temperatures can sometimes favor the kinetically controlled, unrearranged product. However, this often comes at the cost of a significantly slower reaction rate and may not be effective in all cases.[10]

    • Choice of Lewis Acid: While strong Lewis acids like AlCl₃ are common, exploring milder Lewis acids might subtly influence the product distribution, though complete suppression of rearrangement is unlikely.[2][13]

Q3: My Friedel-Crafts reaction is not proceeding at all. What are the possible reasons?

A3: Several factors can lead to a failed Friedel-Crafts reaction:

  • Deactivated Aromatic Ring: The aromatic substrate must not contain strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR).[14] These groups deactivate the ring towards electrophilic aromatic substitution.

  • Presence of Basic Groups: Aromatic rings with basic substituents like amines (-NH₂) or anilines will not undergo Friedel-Crafts reactions. The lone pair on the nitrogen coordinates with the Lewis acid catalyst, deactivating the ring.[9][15]

  • Inactive Catalyst: Lewis acids like AlCl₃ are extremely moisture-sensitive.[14] Ensure all your reagents, solvents, and glassware are rigorously dried. Using a freshly opened bottle of the catalyst is recommended.

  • Vinyl or Aryl Halides: The reaction does not work with vinyl or aryl halides as the corresponding carbocations are too unstable to form under these conditions.[16]

Q4: I am observing polyalkylation. How can I favor mono-alkylation?

A4: Polyalkylation occurs because the alkylated product is more reactive than the starting aromatic compound.[6][9] To favor mono-alkylation, use a large excess of the aromatic substrate relative to the alkylating agent. This increases the statistical probability of the electrophile reacting with the starting material rather than the already alkylated product.

Quantitative Data Summary: Product Distribution

The following table illustrates the expected product distribution in a typical Friedel-Crafts alkylation of benzene with this compound, highlighting the consequence of carbocation rearrangement.

Starting Alkyl HalideAromatic SubstrateMajor Product (Rearranged)Minor Product (Unrearranged)
This compoundBenzenetert-Pentylbenzene2,3-Dimethylbutylbenzene

Experimental Protocols

Protocol 1: Standard Friedel-Crafts Alkylation (Illustrating Rearrangement)

Objective: To demonstrate the carbocation rearrangement in the Friedel-Crafts alkylation of benzene with this compound.

Materials:

  • Anhydrous Benzene

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flask with a reflux condenser and drying tube

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and anhydrous aluminum chloride to the flask.

  • Cool the mixture in an ice bath.

  • In a separate flask, prepare a solution of this compound in anhydrous benzene.

  • Add the benzene/alkyl halide solution dropwise to the stirred AlCl₃ suspension over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice.

  • Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the product mixture by GC-MS and NMR to identify the major (rearranged) and minor (unrearranged) products.

Protocol 2: Friedel-Crafts Acylation and Wolff-Kishner Reduction (Avoiding Rearrangement)

Objective: To synthesize 2,3-dimethylbutylbenzene without carbocation rearrangement.

Part A: Friedel-Crafts Acylation

  • Follow the general setup as in Protocol 1.

  • Instead of the alkyl halide, use 3,4-dimethylpentanoyl chloride as the acylating agent.

  • Perform the reaction as described in Protocol 1.

  • After workup, you will obtain the corresponding ketone.

Part B: Wolff-Kishner Reduction

  • To the ketone from Part A, add diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.

  • Heat the mixture to reflux for 1-2 hours.

  • Continue heating to distill off water and excess hydrazine.

  • After cooling, add water and extract the product with a suitable organic solvent (e.g., ether or DCM).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the final product by distillation or column chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use other Lewis acids besides AlCl₃?

A: Yes, other Lewis acids such as FeCl₃, BF₃, and SnCl₄ can be used.[2] The reactivity and selectivity may vary. For instance, milder Lewis acids might offer slightly better control in some cases, but they are unlikely to completely prevent the rearrangement of primary alkyl halides.

Q: Is it possible to get the unrearranged product as the major product under any conditions with Friedel-Crafts alkylation?

A: It is highly improbable with primary alkyl halides that can rearrange to a more stable carbocation. The driving force for the 1,2-hydride shift is significant. The acylation-reduction route is the most practical and reliable method to achieve the desired unrearranged product.[10]

Q: Why is Friedel-Crafts acylation not prone to rearrangement?

A: The electrophile in Friedel-Crafts acylation is an acylium ion, which is stabilized by resonance.[1][11] The positive charge is delocalized between the carbonyl carbon and the oxygen atom. This resonance stabilization makes the acylium ion much more stable than a primary carbocation and eliminates the driving force for rearrangement.

G cluster_0 Resonance Stabilization of Acylium Ion acylium_ion R-C≡O⁺ resonance_structure R-C⁺=O acylium_ion->resonance_structure

Figure 2: Resonance stabilization of the acylium ion.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]
  • YouTube. Friedel Crafts rearrangement. [Link]
  • Master Organic Chemistry. EAS Reactions (3)
  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • Khan Academy.
  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • Chemistry Steps.
  • Quora. In Friedel-Crafts alkylations, when do rearrangements not occur? [Link]
  • Pure Chemistry.
  • Sask-oer. 10.8.
  • YouTube.
  • Chemistry Steps.
  • University of Calgary.
  • SlidePlayer. Friedel-Crafts A) Alkylation Think of as discrete carbocation that can rearrange Cl AlCl3 Cl AlCl3 δ+ δ. [Link]
  • YouTube. Friedel-Crafts alkylation reaction with rearrangement. [Link]
  • LibreTexts Chemistry. 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • BYJU'S.
  • Chemistry Steps.
  • Chemistry Stack Exchange.
  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
  • Chemistry Steps.

Sources

stability issues of 1-Chloro-2,3-dimethylbutane under storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Storage and Stability of 1-Chloro-2,3-dimethylbutane

Technical Support Center

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this sterically hindered primary alkyl halide in their work. Unforeseen reactivity and degradation during storage can compromise experimental outcomes. This guide provides a foundational understanding of the compound's stability profile, troubleshooting for common issues, and validated protocols for storage and analysis.

Part 1: Frequently Asked Questions (FAQs) - Core Chemical Principles

This section addresses fundamental questions regarding the structure and inherent reactivity of this compound, which are crucial for understanding its stability challenges.

Q1: What aspects of this compound's structure influence its stability and reactivity?

A1: The reactivity of this compound is a direct consequence of its unique structure. It is a primary alkyl halide, meaning the chlorine atom is bonded to a carbon that is only bonded to one other carbon atom.[1] Typically, primary alkyl halides are reactive in SN2 substitution reactions. However, the carbon atom adjacent to the C-Cl bond (C2) is tertiary and heavily substituted with methyl groups. This creates significant steric hindrance, which dramatically slows down the rate of backside attack required for a typical SN2 reaction.[1][2] This steric hindrance also influences elimination reactions and can promote SN1-type reactions involving carbocation intermediates, especially under conditions that favor ionization.

Q2: What are the primary decomposition pathways for this compound during long-term storage?

A2: Under typical storage conditions, two main degradation pathways are of primary concern: elimination (dehydrohalogenation) and hydrolysis.

  • Elimination (E2/E1): This is a common reaction for alkyl halides, resulting in the formation of an alkene and hydrogen chloride (HCl).[3] In the presence of trace amounts of base or upon heating, the compound can eliminate HCl to form primarily 2,3-dimethyl-1-butene . The generation of HCl can then catalyze further degradation.

  • Hydrolysis (SN1): Reaction with water, even atmospheric moisture, can lead to the formation of 2,3-dimethyl-1-butanol and HCl.[4][5] Although it is a primary alkyl halide, the steric hindrance can disfavor a direct SN2 substitution. Instead, a slow, unimolecular dissociation (SN1 pathway) may occur, forming a primary carbocation. This primary carbocation is highly prone to rearrangement (via a hydride shift) to a more stable tertiary carbocation, which would then react with water to form 2,3-dimethyl-2-butanol as a significant hydrolysis impurity.[6]

Q3: Can this compound undergo free-radical decomposition?

A3: Yes, exposure to UV light or high temperatures can initiate free-radical chain reactions.[7][8] The carbon-chlorine bond is weaker than carbon-carbon and carbon-hydrogen bonds, making it susceptible to homolytic cleavage to form a chlorine radical and an alkyl radical.[2][9] This pathway is less common under controlled dark storage but can be a significant cause of degradation if the compound is exposed to light, leading to a variety of byproducts and discoloration.[10]

Part 2: Troubleshooting Guide - Diagnosing and Solving Stability Issues

This section is formatted to directly address specific experimental issues you might encounter.

Q4: My previously clear solution of this compound has turned yellow or brown. What is the cause?

A4: Discoloration is a strong indicator of chemical decomposition. The yellow or brown hue is often due to the formation of polymeric materials or conjugated systems resulting from extensive degradation. The most probable cause is the generation of hydrogen chloride (HCl) via elimination or hydrolysis, which then acts as a catalyst for further reactions.[5] Exposure to light or air (oxygen) can also accelerate these degradation processes.

Q5: I am analyzing a stored sample via GC-MS and see new, unexpected peaks. What are these impurities?

A5: Based on the known decomposition pathways, the new peaks are likely one or more of the following compounds. Refer to the table below for identification.

Potential Impurity Molecular Weight ( g/mol ) Formation Pathway Key Identifying Feature
2,3-dimethyl-1-butene84.16EliminationMass spectrum shows a molecular ion peak at m/z 84.
2,3-dimethyl-1-butanol102.17Hydrolysis (No Rearrangement)Mass spectrum shows a molecular ion peak at m/z 102, often with a prominent M-18 peak (loss of water).
2,3-dimethyl-2-butanol102.17Hydrolysis (With Rearrangement)Similar mass spectrum to the primary alcohol, but will have a different retention time on the GC column.

Q6: A solution containing my stored this compound has become acidic. Why did this happen?

A6: The development of acidity is a direct result of decomposition. Both the elimination and hydrolysis pathways release hydrogen chloride (HCl) as a byproduct.[4][5] The presence of HCl is a critical issue, as it can protonate other reagents, neutralize basic catalysts, or catalyze further unwanted side reactions in your experiment.

Q7: My reaction yield is significantly lower when using an older bottle of the reagent. How does stability impact this?

A7: A lower-than-expected yield is a classic symptom of reagent degradation. As this compound decomposes, its effective concentration decreases. This means you are adding less of the active reagent than calculated, leading to incomplete conversion of your starting material. It is crucial to assess the purity of the reagent before use if it has been stored for an extended period.

Part 3: Visualized Mechanisms and Workflows

To provide a clearer understanding, the following diagrams illustrate the key chemical processes and recommended troubleshooting steps.

cluster_main Decomposition of this compound cluster_elimination Elimination cluster_hydrolysis Hydrolysis (+H2O) start This compound elim 2,3-Dimethyl-1-butene start->elim Heat / Base prim_carb Primary Carbocation (Slow, S_N1-like) start->prim_carb Moisture hcl_e HCl rearrange Hydride Shift (Rearrangement) prim_carb->rearrange tert_carb Tertiary Carbocation rearrange->tert_carb alc 2,3-Dimethyl-2-butanol tert_carb->alc +H2O hcl_h HCl start Issue Encountered: Unexpected experimental result or visible sample degradation check_visual Visually Inspect Sample (Color, Clarity) start->check_visual check_ph Check for Acidity (e.g., wet pH paper) start->check_ph check_purity Assess Purity via GC-MS or NMR check_visual->check_purity Discoloration or Cloudiness check_visual->check_purity Sample is Clear (but results are poor) degraded Sample is Degraded: - Discolored - Acidic - Contains Impurities check_purity->degraded Impurities Detected not_degraded Sample Appears Pure check_purity->not_degraded No Impurities check_ph->degraded Acidic action Action Required: 1. Discard old reagent. 2. Obtain fresh, high-purity stock. 3. Implement proper storage protocol. degraded->action other_issue Investigate Other Experimental Parameters (e.g., other reagents, conditions, setup) not_degraded->other_issue

Caption: Troubleshooting workflow for stability issues.

Part 4: Recommended Protocols

Adherence to standardized protocols for storage and analysis is essential for ensuring experimental reproducibility and safety.

Protocol 1: Recommended Storage and Handling

This protocol outlines the best practices for storing this compound to minimize degradation.

  • Container: Use the original manufacturer's container. If transferring is necessary, use a clean, dry, amber glass bottle with a PTFE-lined cap.

  • Atmosphere: Upon receiving, and after each use, flush the headspace of the container with an inert gas like argon or nitrogen. [4][5]This displaces moisture and oxygen, which are key contributors to degradation.

  • Temperature: Store the container in a cool, dry location, ideally between 2-8°C. [11]Avoid temperature cycling. Do not store at temperatures exceeding 30°C. [4][5]4. Light: Protect the compound from light at all times by using amber bottles and storing it in a dark cabinet or refrigerator. [12]5. Handling:

    • Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture inside the bottle.

    • Use clean, dry syringes or cannulas for transfer.

    • Tightly reseal the container immediately after use.

    • Log the date of receipt and the date it was first opened on the bottle's label.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the separation and identification of the parent compound and potential degradation products.

  • Sample Preparation:

    • Prepare a stock solution of the this compound in a high-purity, dry solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

    • Perform a serial dilution to a final concentration of ~10-50 µg/mL, suitable for GC-MS analysis.

  • GC-MS Parameters (Example):

    • Column: A non-polar column (e.g., DB-5ms, HP-5ms) is suitable. (Length: 30 m, I.D.: 0.25 mm, Film: 0.25 µm).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold at 200°C for 2 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Scan Range: 35-200 m/z.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum (Molecular Ion: m/z 120/122 in a ~3:1 ratio due to chlorine isotopes). [13] * Search for peaks corresponding to the potential degradation products listed in the troubleshooting table (Q5).

    • Integrate the peak areas to determine the relative purity. A purity level below 98% for a previously high-purity reagent suggests significant degradation, and the use of a fresh bottle is recommended.

References

  • Chemistry LibreTexts. (2023). Alkyl Halide Reactions. [Link]
  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]
  • European Chlorinated Solvents Association (ECSA). (n.d.).
  • Neuman, R. C. (2004). Chapter 11: Free Radical Substitution and Addition Reactions. University of California, Riverside. [Link]
  • European Chlorinated Solvents Association (ECSA). (n.d.).
  • The Organic Chemistry Tutor. (n.d.).
  • Wikipedia. (n.d.).
  • Maqsad. (n.d.).
  • Brainly.in. (2023).
  • Unacademy. (n.d.). Free Radical Halogenation Of Alkanes By General Mechanism. [Link]
  • Doubtnut. (2023). JEE Special | Properties Of Alkyl Halides | Factors Affecting SN1 Reaction. [Link]
  • L.S. College, Muzaffarpur. (2020).
  • PubChem. (n.d.). This compound. [Link]
  • AWS. (n.d.).
  • LookChem. (n.d.). This compound. [Link]
  • Chemistry LibreTexts. (2023). 11.
  • Chegg. (2022). Select the best answer for the thermodynamic and kinetic products of the hydrolysis of 1-chloro-2,3-dimethylbut-2-ene. [Link]
  • NIST. (n.d.). Butane, 1-chloro-2,3-dimethyl-. [Link]
  • Chlorine Institute. (n.d.). Chlorine Facts and Guidelines. [Link]
  • PubChem. (n.d.). (2R)-1-chloro-2,3-dimethylbutane. [Link]
  • Stenutz. (n.d.). This compound. [Link]
  • NIST. (n.d.). 1-chloro-2(RS)-3-dimethylbutane. [Link]
  • Chemsrc. (2025). This compound. [Link]
  • Chegg. (2017). The chlorination reaction of 2,3-dimethylbutane. [Link]
  • University of Calgary. (n.d.).
  • University of West Florida. (2024). Storing, Handling and Changing Out Chlorine Gas Cylinders. [Link]
  • Filo. (2025). Hydrolysis of 3-chloro-2,2-dimethylbutane yields 2,3-dimethyl-2-butanol. [Link]
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. [Link]
  • Brainly.com. (2020). Draw all possible monochlorinated products of 2,3-dimethylbutane reacting with Cl2 and light. [Link]
  • Chemistry Stack Exchange. (2015). Hydrolysis of 4-chloro-3,3-dimethylbut-1-ene forms which products much faster than primary alkyl halides?[Link]
  • Google Patents. (n.d.). US5994593A - Synthesis and purification of 3,3-dimethylbutyraldehyde via hydrolysis of 1,1-dichloro-3,3-dimethylbutane or 1-bromo-1-chloro-3,3-dimethylbutane.

Sources

Technical Support Center: Purification of 1-Chloro-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Chloro-2,3-dimethylbutane. This guide is designed for researchers, chemists, and professionals in drug development who are working with this compound and need to remove persistent isomeric impurities. Below, you will find a series of frequently asked questions and troubleshooting guides in a Q&A format, grounded in established chemical principles and practical laboratory experience.

Overview of the Purification Challenge

The synthesis of this compound, particularly through the free-radical chlorination of 2,3-dimethylbutane, frequently results in a mixture of structural isomers.[1][2] The primary challenge lies in the separation of the desired primary halide from the co-produced tertiary halide, 2-Chloro-2,3-dimethylbutane. Their similar physical properties make purification a non-trivial task requiring careful selection and optimization of separation techniques.

Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric impurities I should expect in my crude this compound?

When synthesizing this compound via the monochlorination of 2,3-dimethylbutane, you will inevitably generate two main products due to the presence of two distinct types of hydrogen atoms (primary and tertiary).[1]

  • This compound (Primary Halide - Desired Product): Formed by the substitution of a primary hydrogen on one of the four equivalent methyl groups.

  • 2-Chloro-2,3-dimethylbutane (Tertiary Halide - Major Impurity): Formed by the substitution of a tertiary hydrogen on one of the two equivalent methine groups.

The product distribution can be nearly 1:1, with some reports showing a slight excess of the primary chloride (e.g., 51.7% 1-chloro isomer to 48.3% 2-chloro isomer).[2] The similar boiling points of these isomers present the main purification challenge.

Q2: What are the recommended methods for separating these isomers?

There are three primary strategies to consider, each with its own advantages and limitations:

  • Fractional Distillation: This is the most common and scalable method, exploiting the small difference in boiling points between the isomers.[3] It is effective for bulk purification but requires a highly efficient column and careful control of parameters.

  • Preparative Gas Chromatography (pGC): This technique offers the highest resolution and is ideal for obtaining small quantities of ultra-pure material for analytical standards or sensitive experiments.[4][5]

  • Chemical Conversion: This method involves selectively reacting the more reactive tertiary halide impurity (2-Chloro-2,3-dimethylbutane) to form a new compound that is easily separable by extraction or simple distillation.

The logical workflow for purification is outlined in the diagram below.

cluster_0 Purification Workflow for this compound crude Crude Product (Mixture of Isomers) distillation Fractional Distillation crude->distillation Bulk Purification decision High Purity Needed? (<1% Impurity) final_product Purified this compound decision->final_product Yes (>99%) fail Separation Incomplete decision->fail No (<99%) analysis1 Purity Analysis (GC-MS) distillation->analysis1 pgc Preparative GC analysis2 Purity Analysis (GC-MS) pgc->analysis2 analysis1->decision analysis2->final_product fail->pgc For High-Purity Fraction troubleshoot Troubleshoot Distillation OR Consider Chemical Method fail->troubleshoot troubleshoot->distillation Re-run

Caption: General purification and decision workflow.

Troubleshooting Guide: Fractional Distillation

Fractional distillation is the workhorse method for this separation. However, given the close boiling points of the isomers, success depends on meticulous setup and execution.

PropertyThis compound (Primary)2-Chloro-2,3-dimethylbutane (Tertiary)
CAS Number 600-06-6[6]594-57-0[5]
Molecular Weight 120.62 g/mol [6]120.62 g/mol [5]
Boiling Point (760 mmHg) ~117.7 °C~112 °C[4][5][7]
Density ~0.863 g/cm³~0.865 g/cm³[5]

Data sourced from PubChem and ChemSrc.

The boiling point difference is only ~5-6 °C , necessitating a fractionating column with a high number of theoretical plates.

Q3: My fractional distillation is not providing good separation. What are the common causes and solutions?

This is a frequent issue. The diagram below outlines a systematic approach to troubleshooting.

cluster_1 Troubleshooting Poor Fractional Distillation start Poor Separation (Confirmed by GC) q_column Is the column efficient enough? start->q_column q_rate Is the distillation rate too fast? q_column->q_rate Yes sol_column Solution: Use a longer Vigreux or packed column (e.g., Raschig rings) to increase theoretical plates. q_column->sol_column No q_heat Is heating stable and uniform? q_rate->q_heat No sol_rate Solution: Reduce heating rate. Aim for 1-2 drops per second. Increase reflux ratio if possible. q_rate->sol_rate Yes q_insulation Is the column well-insulated? q_heat->q_insulation Yes sol_heat Solution: Use a heating mantle with stirring. Avoid hot plates which cause bumping and unstable boiling. q_heat->sol_heat No sol_insulation Solution: Wrap the column in glass wool or aluminum foil to maintain the temperature gradient. q_insulation->sol_insulation No end Re-run Distillation q_insulation->end Yes sol_column->end sol_rate->end sol_heat->end sol_insulation->end

Caption: Decision tree for troubleshooting distillation.

Detailed Troubleshooting Steps:

  • Problem: Inefficient Column.

    • Cause: A standard Vigreux column may not have enough theoretical plates for this separation. A simple distillation setup is entirely inadequate.[8]

    • Solution: Use a longer fractionating column (>30 cm) or a column packed with high-surface-area material like Raschig rings or metal sponges. This increases the number of vaporization-condensation cycles, enhancing separation.[3]

  • Problem: Distillation Rate is Too Fast.

    • Cause: Heating the distillation pot too aggressively causes vapor to ascend the column too quickly, preventing proper equilibrium between the liquid and vapor phases on each theoretical plate.

    • Solution: Reduce the heating rate significantly. A good target is a collection rate of 1-2 drops per second.[8] A slower rate allows the temperature gradient to establish correctly, with the lower-boiling 2-chloro isomer enriching at the top of the column.

  • Problem: Unstable Boiling (Bumping).

    • Cause: Uneven heating from a hot plate can cause superheating followed by violent boiling, which floods the column and destroys the temperature gradient.

    • Solution: Use a heating mantle with a magnetic stir bar or boiling chips. This ensures smooth, controlled boiling and a steady vapor flow into the column.

  • Problem: Poor Insulation.

    • Cause: Heat loss to the surrounding environment prevents the column from maintaining the necessary stable temperature gradient from top to bottom.[3]

    • Solution: Loosely wrap the fractionating column with glass wool or aluminum foil. This minimizes heat loss and helps ensure that the separation process occurring within the column is efficient.

Advanced and Alternative Methods
Q4: When should I use Preparative Gas Chromatography (pGC) instead of distillation?

You should consider pGC under the following circumstances:

  • High Purity Required: When you need a purity level >99.5%, which can be very difficult to achieve with a single fractional distillation.

  • Small Scale: pGC is ideal for purifying milligrams to a few grams of material. It is not practical for large-scale (multi-gram to kilogram) purifications.[4]

  • Failed Distillation: If optimizing your fractional distillation still fails to provide the required separation, pGC is the logical next step.

  • Analytical Standard Preparation: For preparing a highly pure standard of this compound for analytical method validation.

pGC separates components based on their differential partitioning between a stationary phase and a mobile gas phase, often providing much higher resolution for isomers than distillation.

Q5: Are there chemical methods to selectively remove the 2-Chloro-2,3-dimethylbutane impurity?

Yes. You can exploit the higher reactivity of the tertiary alkyl halide. 2-Chloro-2,3-dimethylbutane is prone to elimination reactions (E1 and E2) to form alkenes, whereas the primary this compound is much less reactive under the same conditions.

Protocol: Selective Dehydrohalogenation

  • Preparation: In a round-bottom flask, dissolve the crude isomeric mixture in a high-boiling point, non-polar solvent like mineral oil or dodecane.

  • Reagent Addition: Add a bulky, non-nucleophilic base such as potassium tert-butoxide (KOtBu). A bulky base favors elimination over substitution.

  • Reaction: Gently heat the mixture (e.g., to 50-60 °C) and monitor the disappearance of the 2-Chloro-2,3-dimethylbutane peak by analytical GC. The tertiary halide will be converted to 2,3-dimethyl-2-butene and 2,3-dimethyl-1-butene.

  • Workup: After the reaction is complete, cool the mixture. Wash with water to remove the base and salts.

  • Final Purification: The desired this compound can now be easily separated from the newly formed alkenes and the high-boiling solvent by a simple distillation, as their boiling points will be significantly different.

Caution: This method requires careful control to avoid any degradation of the desired primary halide and introduces new reagents that must be thoroughly removed.

Q6: How do I accurately assess the purity of my final product?

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method.

  • Gas Chromatography (GC): A capillary GC with a non-polar stationary phase (e.g., DB-1 or HP-5) will effectively separate this compound from 2-Chloro-2,3-dimethylbutane. The peak area percentage can be used to quantify the isomeric purity.

  • Mass Spectrometry (MS): The mass spectrometer will confirm the identity of each peak. Although they are isomers and will have the same molecular ion peak (m/z 120), their fragmentation patterns will be different, allowing for unambiguous identification.

References
  • Zuo, H. L., et al. (2012). Preparative Gas Chromatography and Its Applications. Journal of Chromatographic Science.
  • Scott, R.B., Jr., & Heller, M.S. (1955). The Synthesis of this compound. Journal of Organic Chemistry.
  • LookChem. (n.d.). This compound.
  • Chemsrc. (n.d.). 2-chloro-2,3-dimethylbutane.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
  • Chemistry LibreTexts. (2019). Elimination of Alkyl Halides.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chan, K. C., & Wong, Y. C. (2014).
  • Supreme Science. (2018). UPDATED How To Set-Up and Perform Fractional Distillation #Science. YouTube.
  • Brainly. (2019). How many isomers will form in the monochlorination reaction of 2,3-dimethylbutane under radical substitution conditions?.
  • Chegg. (2017). Solved a. The chlorination reaction of 2,3 -dimethylbutane.

Sources

Technical Support Center: Impurity Analysis of 1-Chloro-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 1-Chloro-2,3-dimethylbutane. This guide is designed for researchers, quality control analysts, and drug development professionals. Here, we address common challenges and provide in-depth, field-proven solutions for the accurate detection and quantification of impurities. Our focus is on not just how to perform the analysis, but why specific methods are chosen and how to troubleshoot them effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable primary analytical technique for purity assessment of this compound and why?

Answer: Gas Chromatography (GC) is the premier technique for analyzing this compound. The choice is dictated by the compound's physicochemical properties:

  • Volatility: With a boiling point of approximately 117.7°C, this compound is sufficiently volatile for GC analysis without requiring derivatization.[1]

  • Lack of a Strong Chromophore: The molecule does not possess a UV-absorbing chromophore, making detection by standard High-Performance Liquid Chromatography (HPLC) with a UV detector inefficient and insensitive.

  • Analyte Class: GC is exceptionally well-suited for the separation of volatile halogenated hydrocarbons.[2][3]

For routine purity checks, a Flame Ionization Detector (FID) is robust and provides excellent sensitivity for hydrocarbon-based impurities. For definitive identification of unknown impurities, coupling the GC to a Mass Spectrometer (GC-MS) is the gold standard.[4][5]

Q2: What are the likely impurities I should expect in my this compound sample?

Answer: Impurities typically originate from the synthetic route or degradation. Common synthesis pathways involve the chlorination of 2,3-dimethylbutane or a related alcohol.[1] Therefore, potential impurities include:

  • Starting Materials: Unreacted 2,3-dimethylbutane or precursor alcohols like 2,3-dimethylbutan-2-ol.

  • Isomeric Byproducts: Positional isomers such as 2-Chloro-2,3-dimethylbutane are common due to carbocation rearrangements during synthesis.

  • Over-chlorinated Species: Dichloro-2,3-dimethylbutane isomers.

  • Elimination Products: Alkenes such as 2,3-dimethyl-1-butene or 2,3-dimethyl-2-butene.

  • Residual Solvents: Solvents used during synthesis and workup (e.g., dichloromethane, pyridine).[6]

The exact profile will depend heavily on the specific synthetic method employed. A thorough understanding of the reaction mechanism is crucial for anticipating potential impurities.

Q3: How do I prepare my this compound sample for GC analysis?

Answer: Proper sample preparation is critical for accurate and reproducible results.[7][8] For a liquid sample like this compound, the procedure is generally straightforward:

  • Dilution: The primary step is dilution in a suitable, high-purity volatile solvent.[9]

  • Solvent Selection: Choose a solvent that does not co-elute with the main peak or any impurities of interest. Common choices include hexane, isooctane, or acetone.[9][10] The solvent should be of the highest purity available (e.g., HPLC or GC grade) to avoid introducing contaminants.[9]

  • Concentration: A typical concentration for GC-FID analysis is in the range of 0.1 to 1 mg/mL.[9][11] This prevents column overloading while ensuring minor impurities are above the detection limit.

  • Filtration: While often unnecessary for clean, liquid samples, filtering through a 0.22 µm PTFE syringe filter is a good practice if any particulate matter is suspected, as this can clog the GC inlet.[10][11]

  • Vials: Use clean glass autosampler vials with PTFE-lined septa to prevent contamination.[10]

Troubleshooting Guides: From Problem to Solution

Unforeseen issues are a part of any analytical workflow. This section provides systematic approaches to common problems encountered during the GC analysis of this compound.

Problem 1: My chromatogram shows significant peak tailing for the main this compound peak.
  • Symptom: The peak is asymmetrical, with the latter half being broader than the front half.

  • Impact: Poor peak shape leads to inaccurate integration and quantification, and can obscure small impurities eluting on the tail of the main peak.[12]

  • Probable Causes & Solutions:

Probable Cause Troubleshooting Steps & Explanation
Active Sites in the Inlet or Column Polar or ionogenic analytes can interact with active sites (silanol groups) in the system. Solution: 1. Use a fresh, deactivated inlet liner. 2. Trim 10-20 cm from the front of the GC column to remove non-volatile residues and active sites.[12]
Poor Column Installation An improper column cut or incorrect insertion depth in the inlet can cause turbulence and peak distortion.[12] Solution: 1. Re-cut the column end using a ceramic wafer to ensure a clean, 90° cut. 2. Verify the column is installed at the manufacturer-recommended height in the inlet.[12]
Column Contamination Accumulation of non-volatile material at the head of the column can interfere with analyte transfer. Solution: "Bake out" the column at its maximum isothermal temperature (without exceeding it) for 1-2 hours. If this fails, trim the column as described above.
Chemical Interactions Although less common for non-polar compounds, secondary interactions with the stationary phase can occur. Solution: Ensure the column stationary phase is appropriate. A non-polar phase (e.g., DB-1, HP-5) is typically suitable for this analysis.
Problem 2: I see "ghost peaks" in my chromatogram that are not present in my sample.
  • Symptom: Peaks appear in blank runs (solvent injection only) or are inconsistent across a sequence.[13]

  • Impact: Ghost peaks can be misidentified as sample impurities, leading to incorrect purity calculations.

  • Probable Causes & Solutions:

Probable Cause Troubleshooting Steps & Explanation
Septum Bleed Over-tightening the septum nut or using an old, cored septum can release silicone fragments into the inlet, which then elute as broad peaks. Solution: 1. Replace the inlet septum. 2. Do not over-tighten the septum nut (typically a quarter-turn past finger-tight).
Sample Carryover Residual sample from a previous, more concentrated injection adheres to the syringe or inlet.[14] Solution: 1. Implement rigorous syringe washing steps in the autosampler method, using multiple solvents if necessary. 2. Run a solvent blank after a high-concentration sample to confirm cleanliness.
Contaminated Carrier Gas or Solvent Impurities in the carrier gas line or the dilution solvent itself. Solution: 1. Ensure high-purity carrier gas (He or H₂) and that gas traps (moisture, oxygen, hydrocarbon) are fresh. 2. Use a fresh bottle of high-purity solvent for sample dilution.

Experimental Protocols & Workflows

Protocol 1: Standard GC-MS Method for Impurity Identification

This protocol provides a starting point for identifying unknown impurities in this compound.

  • Sample Preparation: Dilute the sample to ~1 mg/mL in high-purity hexane.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Inlet: Split/Splitless, operated in Split mode.

    • Split Ratio: 50:1 (can be adjusted based on response).

    • Inlet Temperature: 250 °C.

    • Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program:

      • Initial Temp: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: Hold at 200 °C for 2 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 35 - 350 amu.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • For each impurity peak, analyze the corresponding mass spectrum.

    • Pay close attention to the characteristic isotopic pattern for chlorine-containing fragments (a 3:1 ratio for M+ and M+2 peaks).[15][16]

    • Compare the obtained spectra against a spectral library (e.g., NIST) for tentative identification.

Visualization of the Impurity Analysis Workflow

The following diagram outlines the logical flow from receiving a sample to reporting the results.

Impurity_Workflow Impurity Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analytical Run cluster_data Data Interpretation cluster_reporting Final Reporting Sample Receive Sample Dilute Dilute in Hexane (1 mg/mL) Sample->Dilute Vial Transfer to GC Vial Dilute->Vial GCMS GC-MS Analysis (Protocol 1) Vial->GCMS Data Acquire Chromatogram & Mass Spectra GCMS->Data Integration Integrate Peaks in TIC Data->Integration LibrarySearch NIST Library Search for Unknowns Integration->LibrarySearch Fragmentation Analyze Fragmentation (Isotope Patterns) Integration->Fragmentation Quantify Quantify Impurities (Area %) LibrarySearch->Quantify Fragmentation->Quantify Report Generate Final Report Quantify->Report

Caption: Logical workflow for impurity identification and quantification.

References

  • Taylor, T. Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
  • SCION Instruments. Gas Chromatography GC Troubleshooting Guide. [Link]
  • Hawach Scientific. Common Sample Preparation Techniques for GC-MS Analysis. [Link]
  • SCION Instruments.
  • Integrated Liner Technologies.
  • Shimadzu UK. Gas Chromatography Troubleshooting Part I – Peak Shape Issues. (2021). [Link]
  • GL Sciences.
  • SciSpace.
  • Polymer Chemistry Characterization Lab.
  • Rebane, R., Leito, I., Yurchenko, R., & Herodes, K. (2010). A review of analytical techniques for analysis of persistent halogenated organic compounds in environmental matrices. TrAC Trends in Analytical Chemistry, 29(10), 1201-1215.
  • Agilent. (2022).
  • Horváth, V., Molnár-Perl, I. (2012). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs.
  • Ramachandra, B. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36.
  • Brown, W. P. Mass spectrum of 1-chlorobutane. Doc Brown's Chemistry. [Link]
  • Agilent.
  • Ramachandra, B. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. [Link]
  • Naval Research Lab Washington D.C. (1969).
  • A. Mary, et al. (2024). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-13.
  • Clark, J. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
  • LookChem. This compound. [Link]
  • Patel, K., et al. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(3), 346-353.
  • S. Panda, et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews in Pharmacy and Pharmaceutical Sciences, 10(10).
  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
  • ChemistryStudent.com. (2023). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). YouTube. [Link]
  • Allery Chemistry. (2016).
  • Stenutz. This compound. [Link]
  • PubChem. This compound. [Link]

Sources

managing exothermic reactions in 1-Chloro-2,3-dimethylbutane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Synthesis

I'm starting with broad Google searches to get a handle on synthesizing 1-chloro-2,3-dimethylbutane. I'm especially keen on finding methods that safely control the exothermic nature of the reaction. I am seeking common reactants like 2,3-dimethyl-2-butanol, and the best reaction conditions.

Deepening the Synthesis Study

I'm now diving deeper into synthesizing this compound. I'm focusing my searches on managing its exothermic nature, looking at common reactants like 2,3-dimethylbutan-2-ol and HCl. I'm also examining reaction mechanisms, typical byproducts, and safety protocols. I'm also analyzing search results to identify common issues and troubleshooting strategies. I will structure a technical support center with a logical flow, starting with the reaction's ex othermicity, followed by an FAQ and troubleshooting section. I will devise a clear logical structure for the support guide, including detailed protocols.

Refining Synthesis Protocols

I'm now fully immersed in developing the technical support center. My focus is now on Google searches to gather information on all aspects of the synthesis. I'm building out the FAQ, troubleshooting, and detailed protocols, with attention to detail. I'm aiming for researcher-level language. I will include the rationale behind experimental choices and proper citations. Tables will summarize important quantitative data and detailed protocols will be written. Graphviz diagrams for clarity are planned, too.

Technical Support Center: Catalyst and Condition Selection for 1-Chloro-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the unique challenges of working with 1-chloro-2,3-dimethylbutane. Due to its structure as a sterically hindered primary alkyl halide, this substrate is highly prone to forming complex byproduct mixtures through carbocation rearrangements. This document provides in-depth, practical solutions in a question-and-answer format to help you steer your reactions toward the desired product with high selectivity.

Frequently Asked Questions (FAQs)

Question 1: Why do my reactions with this compound consistently yield a complex mixture of rearranged alkenes and substitution products?

Answer: This is the principal challenge with this substrate. This compound is a primary alkyl halide, but it features significant steric bulk at the carbon adjacent (β-position) to the leaving group. While primary halides typically favor direct substitution (SN2) or elimination (E2), any reaction conditions that promote even a minor SN1 or E1 pathway will lead to significant byproduct formation.

The core issue is the formation of a highly unstable primary carbocation. This intermediate immediately undergoes a rapid 1,2-hydride shift to form a much more stable tertiary carbocation. This rearranged carbocation is the source of your byproduct mixture, as it can be attacked by a nucleophile or undergo elimination to form multiple alkene isomers.[1][2][3] To minimize byproducts, you must select conditions that rigorously avoid the formation of any carbocation intermediate.

Reaction Pathways cluster_start Starting Material cluster_desired Desired Bimolecular Pathways (No Carbocation) cluster_undesired Undesired Unimolecular Pathways (Problematic) A This compound (Primary Alkyl Halide) B Desired SN2 Product (Direct Substitution) A->B Strong, Non-bulky Nucleophile (SN2) C Desired E2 Product (2,3-dimethyl-1-butene) A->C Strong, Bulky Base (E2) D Primary Carbocation (Highly Unstable) A->D Weak Nucleophile/Base Polar Protic Solvent (SN1/E1) E Tertiary Carbocation (Rearranged & Stable) D->E Rapid 1,2-Hydride Shift (Rearrangement) F Mixture of Rearranged Byproducts (Alkenes, Alcohols, etc.) E->F Nucleophilic Attack & Elimination

Caption: Competing reaction pathways for this compound.

Question 2: How can I select a catalyst and conditions to favor the direct substitution (SN2) product?

Answer: To favor the SN2 pathway and avoid rearrangement, you must create an environment that maximizes the rate of the bimolecular reaction while suppressing the unimolecular pathway. This involves careful selection of the nucleophile, solvent, and potentially a catalyst.

Key Principles for SN2 Selectivity:

  • Nucleophile: Use a strong, non-bulky nucleophile. High concentrations of the nucleophile will also favor the bimolecular mechanism.[4][5]

  • Solvent: Employ a polar aprotic solvent. These solvents (e.g., DMSO, DMF, acetone) solvate the counter-ion but leave the nucleophile "naked" and highly reactive.[6][7] In contrast, polar protic solvents (e.g., water, ethanol) will solvate the nucleophile, reduce its reactivity, and stabilize any carbocation intermediates, promoting the undesired SN1/E1 pathway.[4][7]

  • Temperature: Keep the temperature as low as reasonably possible. Higher temperatures tend to favor elimination reactions over substitution.[8]

  • Catalyst: A phase-transfer catalyst (PTC) can be highly effective. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports an anionic nucleophile from an aqueous or solid phase into the organic phase where the alkyl halide resides.[9][10] This creates a highly reactive, unsolvated nucleophile in the organic phase, dramatically accelerating the SN2 reaction.[11][12][13]

ParameterRecommended Condition for SN2Rationale
Nucleophile Strong, non-bulky (e.g., I⁻, CN⁻, N₃⁻)Maximizes bimolecular reaction rate.[5]
Solvent Polar Aprotic (Acetone, DMF, DMSO)Enhances nucleophilicity by avoiding H-bonding.[6][7]
Temperature Low to Moderate (e.g., 25-50 °C)Disfavors competing elimination (E2) and SN1/E1 pathways.[8]
Catalyst Phase-Transfer Catalyst (e.g., TBAB)Increases nucleophile concentration and reactivity in the organic phase.[9][11]

Troubleshooting Guide

Problem: My reaction is still producing significant rearranged byproducts despite attempts to follow SN2 conditions.

This indicates that an SN1/E1 pathway is still competing effectively. This troubleshooting workflow will help you diagnose and correct the issue.

Troubleshooting_Workflow start START: Rearranged Byproducts Detected check_solvent Step 1: Analyze Solvent Is it Polar Protic (e.g., EtOH, H₂O)? start->check_solvent switch_solvent Action: Switch to Polar Aprotic Solvent (e.g., Acetone, DMF, DMSO) check_solvent->switch_solvent Yes check_nucleophile Step 2: Analyze Nucleophile Is it weak or sterically hindered? check_solvent->check_nucleophile No switch_solvent->check_nucleophile switch_nucleophile Action: Use a Strong, Less Hindered Nucleophile (e.g., NaI, NaCN) check_nucleophile->switch_nucleophile Yes check_temp Step 3: Analyze Temperature Is the reaction run at elevated temperatures? check_nucleophile->check_temp No switch_nucleophile->check_temp lower_temp Action: Lower the reaction temperature check_temp->lower_temp Yes consider_ptc Step 4: Consider Catalyst Is the reaction still slow or unselective? check_temp->consider_ptc No lower_temp->consider_ptc add_ptc Action: Add a Phase-Transfer Catalyst (e.g., TBAB) to accelerate SN2 consider_ptc->add_ptc Yes end END: Optimized SN2 Conditions consider_ptc->end No add_ptc->end

Caption: Troubleshooting workflow to minimize rearrangement byproducts.

Question 3: How can I favor the elimination (E2) product, 2,3-dimethyl-1-butene?

Answer: To favor the E2 pathway, you need to use a strong, sterically hindered base. The bulkiness of the base will inhibit it from acting as a nucleophile (preventing SN2), while its strong basicity will readily deprotonate the substrate to induce elimination.[14][15]

ParameterRecommended Condition for E2Rationale
Base Strong, Sterically Hindered (e.g., t-BuOK, LDA)Steric bulk prevents SN2 attack, forcing the reagent to act as a base.[16][17]
Solvent Less Polar / Conjugate Acid (e.g., THF, tert-Butanol)Aprotic solvents are preferred. Using the conjugate acid of the base is common.
Temperature Moderate to High (e.g., 50-80 °C)Elimination is entropically favored and generally benefits from higher temperatures.[8]
Catalyst Generally not requiredThe strong base is the primary driver of the reaction.

Using a bulky base like potassium tert-butoxide (t-BuOK) is the most common and effective strategy. It is too large to easily access the electrophilic carbon for an SN2 reaction but can efficiently remove a proton from the β-carbon, leading to the desired alkene.[16][15]

Experimental Protocols

Protocol 1: Synthesis of 1-Iodo-2,3-dimethylbutane via Finkelstein Reaction (SN2 Pathway)

The Finkelstein reaction is a classic SN2 process that exchanges one halogen for another. It is driven to completion by the precipitation of the sodium salt byproduct (NaCl) in acetone.[18][19][20][21]

Materials:

  • This compound

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add anhydrous sodium iodide (1.5 equivalents).

  • Add anhydrous acetone to the flask to dissolve the NaI.

  • To the stirred solution, add this compound (1.0 equivalent) via syringe.

  • Heat the mixture to a gentle reflux (approx. 56 °C). A white precipitate (NaCl) should begin to form, driving the reaction forward according to Le Chatelier's principle.[19][22]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture, filter off the NaCl precipitate, and remove the acetone under reduced pressure.

  • The crude product can then be purified by distillation or chromatography.

Protocol 2: Synthesis of 2,3-Dimethyl-1-butene (E2 Pathway)

This protocol uses a strong, bulky base to promote clean E2 elimination.[8]

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cool the solution in an ice bath (0 °C).

  • In a separate flask, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous THF.

  • Slowly add the t-BuOK solution to the stirred alkyl halide solution over 20-30 minutes using a dropping funnel.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by GC-MS, looking for the disappearance of the starting material and the appearance of the alkene product.

  • Once complete, carefully quench the reaction by the slow addition of water.

  • Extract the product with a low-boiling organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous MgSO₄, and carefully remove the solvent. The volatile alkene product should be purified by careful distillation.

References

  • Alkyl Halide Reactivity - MSU chemistry. (n.d.). Retrieved from Michigan State University Department of Chemistry. URL: [Link]
  • Alkyl Halides: Solvent effects in substitution reactions. (2020, May 31). YouTube. URL: [Link]
  • Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.).
  • Alkyl Halides. (n.d.).
  • Interrogating Explicit Solvent Effects on the Mechanism and Site‐Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). (2021).
  • Finkelstein reaction. (n.d.). Grokipedia. URL: [Link]
  • Draw all possible monochlorinated products of 2,3-dimethylbutane reacting with Cl_2 and light. (2020, July 1). Brainly.com. URL: [Link]
  • Solved a. The chlorination reaction of 2,3 -dimethylbutane. (2017, September 14). Chegg.com. URL: [Link]
  • Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. URL: [Link]
  • Finkelstein Reaction. (n.d.). BYJU'S. URL: [Link]
  • 11.3: Characteristics of the SN2 Reaction. (2024, March 17). Chemistry LibreTexts. URL: [Link]
  • Finkelstein reaction. (n.d.). Wikipedia. URL: [Link]
  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. (2014). International Journal of Innovative Research in Science, Engineering and Technology. URL: [Link]
  • Rearrangement in E1 Reactions. (n.d.). Chemistry Steps. URL: [Link]
  • Bulky Bases in Elimination Reactions. (2012, October 24). Master Organic Chemistry. URL: [Link]
  • How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. (n.d.).
  • 8.1: E2 Reaction. (2021, December 15). Chemistry LibreTexts. URL: [Link]
  • How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers: E2 Reactions Are as Sensitive as S(N)2 Reactions. (n.d.).
  • Write the equation showing the formation of a monosubstituted product when 2,3-dimethylbutane reacts with. (2023, May 22). Brainly.com. URL: [Link]
  • Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. (n.d.).
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. URL: [Link]
  • Phase-transfer catalyst – Knowledge and References. (n.d.). Taylor & Francis. URL: [Link]
  • Give all the products that might be formed when 3-chloro-2,2-dimethylbut.. (2024, May 19). Filo. URL: [Link]
  • Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. (n.d.). Chemistry Steps. URL: [Link]
  • Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics. URL: [Link]
  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. URL: [Link]
  • E2 Reaction (vid 4 of 4) Big Bulky Base for Anti-Zaitsev Product. (2014, January 24). YouTube. URL: [Link]
  • (2R)-1-chloro-2,3-dimethylbutane. (n.d.). PubChem. URL: [Link]
  • The E2 Reaction - Bulky Bases. (2012, July 4). YouTube. URL: [Link]
  • Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. (n.d.). MDPI. URL: [Link]
  • E1 & Sn1 Product Mixture - Mechanisms with Carbocation Rearrangements. (2022, April 11). YouTube. URL: [Link]
  • E1 Reaction with Rearrangement. (2012, July 5). YouTube. URL: [Link]
  • Dehydrohalogenation of Alkyl Halides. (2020, October 6). YouTube. URL: [Link]
  • Catalytic dehydrohalogenation of alkyl halides in presence of nitrogen-containing compounds. (n.d.). Google Patents.
  • Suggest a mechanism for the reaction shown below. 3-chloro-2,3-di... (n.d.). Pearson. URL: [Link]
  • Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. (2016, December 25). YouTube. URL: [Link]
  • E1 Reactions With Rearrangement - Alkyl and Hyride Shifts. (2012, November 9). Master Organic Chemistry. URL: [Link]

Sources

Technical Support Center: Strategies to Avoid Polyalkylation with 1-Chloro-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for managing Friedel-Crafts alkylation reactions involving sterically hindered reagents like 1-chloro-2,3-dimethylbutane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies to favor monoalkylation and suppress unwanted polyalkylation byproducts.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation in the context of Friedel-Crafts reactions, and why is it a problem with this compound?

A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where more than one alkyl group is attached to the aromatic ring.[1] This occurs because the initial alkyl group added to the ring is typically an electron-donating group, which activates the aromatic ring.[1] Consequently, the monoalkylated product becomes more nucleophilic and thus more reactive than the original starting material, making it prone to further alkylation.[1][2]

With this compound, the situation is compounded by carbocation rearrangement. The initial primary carbocation formed upon treatment with a Lewis acid rapidly rearranges to a more stable tertiary carbocation (the t-hexyl cation). This bulky electrophile, when added to an aromatic ring, still activates it for subsequent reactions, leading to a mixture of mono-, di-, and sometimes tri-substituted products, which complicates purification and reduces the yield of the desired monoalkylated compound.

Q2: I'm observing significant amounts of di- and tri-alkylated products. What is the most direct method to increase the selectivity for the monoalkylated product?

A2: The most straightforward and widely used strategy is to use a large excess of the aromatic substrate relative to the alkylating agent (this compound).[3] By increasing the molar ratio of the aromatic compound, you statistically favor the reaction of the electrophile with the unreacted starting material over the more reactive monoalkylated product.[2][3] In industrial settings, ratios can be as high as 30:1 to 50:1 to ensure monosubstitution.[2] For laboratory scale, a 5- to 10-fold excess of the aromatic substrate is a good starting point.

Q3: My reaction seems too vigorous and produces a complex mixture of products. How can I gain better control over the reaction?

A3: To moderate the reaction and improve selectivity, you can adjust the reaction conditions:

  • Lower the Reaction Temperature: Reducing the temperature can significantly decrease the rate of subsequent alkylation reactions, thereby favoring the formation of the monoalkylated product.[2] Running the reaction at 0 °C or even lower can be effective. While some simple alkylations can be performed at room temperature or reflux, higher temperatures often increase the likelihood of side reactions and rearrangements.[4]

  • Use a Milder Lewis Acid Catalyst: Strong Lewis acids like AlCl₃ are highly active and can promote polysubstitution.[2] Switching to a milder catalyst such as FeCl₃, ZnCl₂, or a solid acid catalyst like a zeolite may provide better selectivity for monoalkylation.[2][5]

Q4: Is there a more robust and reliable method to guarantee mono-substitution and avoid the polyalkylation issue altogether?

A4: Yes, the most effective and often preferred method is a two-step sequence: Friedel-Crafts acylation followed by reduction .[2][6]

  • Friedel-Crafts Acylation: Instead of an alkyl halide, you use an acyl halide (e.g., 3,3-dimethylbutanoyl chloride) or an anhydride. The acyl group (-C=O)R is an electron-withdrawing group, which deactivates the aromatic ring upon substitution.[7] This deactivation makes the monoacylated product less reactive than the starting material, effectively preventing any further substitution reactions.[8]

  • Reduction: The resulting aryl ketone is then reduced to the desired alkyl group. Two common methods for this reduction are the Clemmensen reduction (using zinc amalgam and concentrated HCl)[9][10] and the Wolff-Kishner reduction (using hydrazine and a strong base).[11][12]

This two-step approach circumvents the problems of both polyalkylation and carbocation rearrangement, providing a clean route to the desired monoalkylated product.[7]

Troubleshooting Guide: Low Yield of Monoalkylated Product

Symptom Possible Cause Suggested Solution
High levels of di- and tri-alkylated products detected by GC-MS or NMR. 1. Unfavorable Stoichiometry: The molar ratio of the aromatic substrate to this compound is too low.Increase the excess of the aromatic substrate. A starting point of a 5-fold excess is recommended. Adjust upwards as needed to suppress polyalkylation.[3]
2. High Reaction Reactivity: The reaction temperature is too high, promoting the faster, subsequent alkylation steps.Lower the reaction temperature. Perform the reaction at 0 °C or below in an ice or dry ice/acetone bath.[2]
3. Overly Active Catalyst: The Lewis acid (e.g., AlCl₃) is too strong, leading to a high concentration of the electrophile and promoting multiple substitutions.Switch to a milder Lewis acid. Consider using FeCl₃ or ZnCl₂. Alternatively, explore heterogeneous catalysts like zeolites.[13]
Low overall conversion and low product yield. 1. Deactivated Aromatic Substrate: The aromatic starting material contains strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H).Friedel-Crafts reactions are not suitable for strongly deactivated rings. [14] A different synthetic route will be necessary.
2. Catalyst Inactivation: The aromatic ring contains a substituent like -NH₂, -NHR, or -NR₂ that can complex with and deactivate the Lewis acid catalyst.Protect the amine functionality before the reaction or choose an alternative synthetic pathway. [15]
Product is an undesired isomer. 1. Carbocation Rearrangement: The primary carbocation formed from this compound has rearranged to a more stable tertiary carbocation.This rearrangement is expected and generally unavoidable in Friedel-Crafts alkylation. To obtain a different isomer, the Friedel-Crafts acylation-reduction sequence is the recommended strategy as acylium ions do not rearrange.[16]

Visualizing the Pathways

Carbocation Rearrangement in Alkylation

The use of this compound inevitably leads to the formation of the more stable tertiary carbocation through a 1,2-hydride shift.

G cluster_0 Carbocation Formation & Rearrangement Alkyl_Halide This compound Primary_Carbocation Primary Carbocation (Unstable) Alkyl_Halide->Primary_Carbocation + AlCl3 Tertiary_Carbocation Tertiary Carbocation (Stable Electrophile) Primary_Carbocation->Tertiary_Carbocation 1,2-Hydride Shift

Caption: Carbocation rearrangement of this compound.

Workflow: Acylation-Reduction vs. Direct Alkylation

This diagram illustrates the strategic advantage of the acylation-reduction pathway for achieving clean, mono-substituted products.

G cluster_alkylation Direct Alkylation Pathway cluster_acylation Acylation-Reduction Pathway A_Start Aromatic Ring + this compound A_Product Mono-alkylated Product (Activated) A_Start->A_Product AlCl3 A_Side_Product Poly-alkylated Products (Mixture) A_Product->A_Side_Product Further Alkylation B_Start Aromatic Ring + Acyl Chloride B_Acyl Mono-acylated Product (Deactivated) B_Start->B_Acyl 1. AlCl3 B_Final Desired Mono-alkylated Product B_Acyl->B_Final 2. Reduction (e.g., Clemmensen)

Caption: Comparison of direct alkylation vs. acylation-reduction.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene (Illustrative Example)

This protocol describes a standard procedure for the Friedel-Crafts acylation of benzene, which effectively avoids poly-substitution.

Materials:

  • Anhydrous benzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • 6M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • In the flask, add anhydrous aluminum chloride and anhydrous DCM. Cool the resulting suspension in an ice bath with stirring.[1]

  • In the dropping funnel, prepare a solution of acetyl chloride in anhydrous DCM.

  • Slowly add the acetyl chloride solution to the stirred AlCl₃ suspension.

  • After the addition is complete, add anhydrous benzene dropwise via the dropping funnel, ensuring the temperature is maintained below 10°C.[1]

  • Once the benzene addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.[1]

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.[1]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to obtain the crude acetophenone.

Protocol 2: Clemmensen Reduction of Acetophenone

This protocol outlines the reduction of the ketone product from the acylation step to the corresponding alkylbenzene.

Materials:

  • Acetophenone (from Protocol 1)

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric acid (HCl)

  • Toluene

Procedure:

  • Prepare zinc amalgam by stirring zinc powder with a 5% mercuric chloride solution, decanting the solution, and washing the solid with water.

  • In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, water, concentrated HCl, and a solution of acetophenone in toluene.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl to maintain acidic conditions.[1]

  • After the reaction is complete, cool the mixture to room temperature and allow the phases to separate.

  • Transfer the mixture to a separatory funnel and separate the organic (toluene) layer.

  • Extract the aqueous layer with a fresh portion of toluene.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and then brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield the final alkylbenzene product.

References

  • Liao, M.-H., et al. (2020). Controlling the selectivity of an intramolecular Friedel–Crafts alkylation with alkenes using selenium under mild conditions. Organic & Biomolecular Chemistry.
  • Wikipedia. (2023). Clemmensen reduction.
  • RSC Publishing. (2020). Controlling the selectivity of an intramolecular Friedel–Crafts alkylation with alkenes using selenium under mild conditions.
  • Chemistry LibreTexts. (2023). Clemmensen Reduction.
  • Unacademy. (n.d.). Clemmensen reduction.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation.
  • BYJU'S. (n.d.). Clemmensen Reduction reaction.
  • Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences.
  • Physics Forums. (2019). What temperature should be used for the Friedel-Crafts alkylation of benzene?
  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction.
  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • The Organic Chemistry Tutor. (2016). Friedel Crafts Acylation and Alkylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube.
  • Gauth. (n.d.). How can polyalkylation be minimized in Friedel-Crafts alkylation?
  • Wikipedia. (2023). Friedel–Crafts reaction.
  • ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation...
  • Wikipedia. (2023). Wolff–Kishner reduction.
  • ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE.
  • Chegg. (2016). How can polyalkylation be minimized in Friedel-Crafts alkylation?
  • BYJU'S. (n.d.). Wolff Kishner reduction mechanism.
  • OrgoSolver. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation.
  • Kangani, C. O., & Day, B. W. (2008). Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Organic Letters.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
  • National Institutes of Health. (n.d.). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions.
  • RSC Publishing. (n.d.). Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction.
  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.
  • RSC Publishing. (2021). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions.
  • ACS Publications. (n.d.). Functional selectivity in Friedel-Crafts alkylations with polyfunctional reactants over acid zeolites.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • TMP Chem. (2018). 35.04 Friedel-Crafts Alkylation [Video]. YouTube.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation.
  • Chemistry Steps. (n.d.). Friedel-Crafts Alkylation.

Sources

Technical Support Center: Characterization of Unexpected Products in Reactions of 1-Chloro-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 1-chloro-2,3-dimethylbutane in synthesis. This document provides in-depth troubleshooting advice and answers to frequently encountered questions regarding the formation and characterization of unexpected products. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to navigate the complexities of this versatile substrate.

Introduction: The Duality of a Secondary Alkyl Halide

This compound is a secondary alkyl halide. When subjected to reactions with weak nucleophiles and weak bases, such as solvolysis in ethanol or water, it is expected to proceed through unimolecular pathways (SN1 and E1).[1][2] These reactions proceed via a carbocation intermediate, a critical feature that dictates the product landscape.

The initial, expected pathway involves the formation of a secondary carbocation at C2. However, the true reactivity of this substrate lies in the high propensity of this intermediate to rearrange into a more stable tertiary carbocation.[3][4][5] This rearrangement is the primary source of "unexpected" products that can complicate reaction outcomes and subsequent analyses.

This guide is structured to address the specific challenges arising from this carbocation rearrangement, helping you to identify, characterize, and even control the resulting product mixture.

Troubleshooting Guide & FAQs

Here we address common issues and observations that arise during experiments with this compound under SN1/E1 conditions.

Question 1: My reaction produced a mixture of substitution products. How can I confirm the presence of a rearranged product?

Answer: This is a classic outcome. You are likely observing both the "expected" substitution product from the secondary carbocation and the "unexpected" rearranged product from the more stable tertiary carbocation.

Causality: The reaction proceeds via an SN1 mechanism, which involves the formation of a carbocation intermediate.[6][7] The initially formed 2,3-dimethylbutan-2-yl cation (a secondary carbocation) can undergo a rapid 1,2-hydride shift.[3][5][8] This intramolecular process involves a hydrogen atom from the adjacent tertiary carbon (C3) moving with its pair of electrons to the positively charged C2. This results in the formation of the more stable 2,3-dimethylbutan-3-yl cation (a tertiary carbocation). Nucleophilic attack can then occur at either carbocation, leading to a mixture of isomeric products.

Troubleshooting & Characterization Protocol:

  • Separation with Gas Chromatography (GC): The first step is to determine the number of products and their relative ratios. Isomeric alkyl ethers or alcohols will often have slightly different boiling points, allowing for separation on a standard GC column.[9]

  • Identification with Mass Spectrometry (MS): Couple your GC to a mass spectrometer. Both the expected (1-alkoxy-2,3-dimethylbutane) and rearranged (2-alkoxy-2,3-dimethylbutane) products will have the same molecular weight. However, their fragmentation patterns upon ionization will differ due to their distinct structures. Analyze the fragmentation to deduce the substitution pattern.

  • Definitive Proof with NMR Spectroscopy: Isolate the major product (often the rearranged one) or analyze the mixture using ¹H and ¹³C NMR.

    • Expected Product (e.g., 1-ethoxy-2,3-dimethylbutane): Will show a characteristic signal for a -CH₂-O- group (a doublet of doublets or complex multiplet) around 3.3-3.7 ppm in the ¹H NMR.

    • Rearranged Product (e.g., 2-ethoxy-2,3-dimethylbutane): Will lack the -CH₂-O- signal. Instead, it will show a singlet for the methyl group attached to the oxygen-bearing quaternary carbon and will not have a proton signal in the 3.3-3.7 ppm region.

Question 2: I was expecting a single alkene, but my analysis shows at least two major isomers, including a tetrasubstituted one. What happened?

Answer: This observation is a strong indicator of a competing E1 reaction occurring from both the initial and rearranged carbocations. The formation of a tetrasubstituted alkene is the hallmark of the rearrangement pathway.

Causality: The E1 reaction competes with the SN1 reaction and also proceeds through the carbocation intermediate.[1][10] Deprotonation can occur from carbons adjacent to the positive charge.

  • From the Secondary Carbocation: Deprotonation from C3 is the only possibility, yielding 2,3-dimethyl-1-butene (a disubstituted alkene).

  • From the Tertiary Carbocation: Deprotonation can occur from the adjacent secondary carbon or the adjacent methyl groups. Following Zaitsev's rule, which states that the more substituted (and thus more stable) alkene is the major product, deprotonation will preferentially occur from the adjacent secondary carbon. This yields 2,3-dimethyl-2-butene (a tetrasubstituted alkene).[11][12] A smaller amount of 2,3-dimethyl-1-butene will also form from deprotonation of a methyl group.

Therefore, your product mixture contains alkenes from both pathways, with the highly stable, rearranged tetrasubstituted alkene often being a major component.

Characterization Protocol (¹H NMR): The different alkene isomers have highly diagnostic signals in the vinylic region (4.5-7.0 ppm) of the ¹H NMR spectrum.[13][14]

  • 2,3-dimethyl-1-butene (Disubstituted): Look for two distinct signals in the vinylic region, typically around 4.6-4.8 ppm, corresponding to the two protons on the C1 methylene (=CH₂) group. These often appear as singlets or narrow multiplets.

  • 2,3-dimethyl-2-butene (Tetrasubstituted): This molecule is symmetrical and has no vinylic protons. Its ¹H NMR spectrum will be very simple, showing only a singlet for the four equivalent methyl groups around 1.6-1.7 ppm. The absence of signals between 4.5-7.0 ppm is strong evidence for its formation.

Question 3: How can I influence the ratio of substitution vs. elimination products and minimize rearrangement?

Answer: Controlling the outcome requires adjusting the reaction conditions to favor one pathway over another.

Controlling Substitution vs. Elimination: The primary lever for controlling the SN1/E1 competition is temperature .[1][15]

  • To Favor Substitution (SN1): Run the reaction at lower temperatures. Substitution reactions are generally less sensitive to temperature changes than elimination reactions.

  • To Favor Elimination (E1): Increase the reaction temperature. Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature makes the TΔS term more significant, favoring the elimination pathway.[15]

Minimizing Rearrangement: For substrates like this compound, avoiding rearrangement under SN1/E1 conditions is nearly impossible because the thermodynamic driving force to form a more stable carbocation is too great.[3][16] The most effective strategy is to change the mechanism entirely.

  • Switch to SN2/E2 Conditions: To prevent the formation of a carbocation intermediate, use a strong nucleophile/strong base (e.g., sodium ethoxide in ethanol, potassium tert-butoxide) and a polar aprotic solvent (e.g., acetone, DMSO).

    • A strong, unhindered nucleophile/base (like ethoxide) will favor the SN2 pathway, yielding 1-ethoxy-2,3-dimethylbutane with no rearrangement.

    • A strong, bulky base (like potassium tert-butoxide) will favor the E2 pathway, primarily yielding the non-rearranged (Hofmann) product, 2,3-dimethyl-1-butene, due to steric hindrance.

Mechanistic Pathways Overview

The diagram below illustrates the critical decision point for the 2,3-dimethylbutan-2-yl cation, leading to the formation of both expected and unexpected products.

G cluster_main Reaction Pathways of this compound Start This compound SecCarbocation Secondary Carbocation (2,3-dimethylbutan-2-yl) Start->SecCarbocation - Cl⁻ (slow, RDS) TertCarbocation Tertiary Carbocation (2,3-dimethylbutan-2-yl) SecCarbocation->TertCarbocation 1,2-Hydride Shift (fast) SN1_Expected Expected SN1 Product (1-Nu-2,3-dimethylbutane) SecCarbocation->SN1_Expected + Nu⁻ E1_Expected E1 Product (2,3-dimethyl-1-butene) SecCarbocation->E1_Expected - H⁺ SN1_Rearranged UNEXPECTED SN1 Product (2-Nu-2,3-dimethylbutane) TertCarbocation->SN1_Rearranged + Nu⁻ E1_Rearranged_Major UNEXPECTED E1 Product (Major) (2,3-dimethyl-2-butene) TertCarbocation->E1_Rearranged_Major - H⁺ (Zaitsev) E1_Rearranged_Minor E1 Product (Minor) (2,3-dimethyl-1-butene) TertCarbocation->E1_Rearranged_Minor - H⁺ (Hofmann)

Sources

Technical Support Center: Solvent Effects on 1-Chloro-2,3-dimethylbutane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing reactions involving 1-chloro-2,3-dimethylbutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent choice in determining reaction outcomes. Here, we address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of substitution (SN1) and elimination (E1) products. How can I favor the SN1 pathway?

A1: The competition between SN1 and E1 pathways is highly dependent on the solvent's ability to stabilize the carbocation intermediate formed upon the departure of the chloride leaving group.[1][2][3] To favor the SN1 product, you should select a polar protic solvent.

Scientific Rationale: Polar protic solvents, such as water, alcohols (e.g., methanol, ethanol), and carboxylic acids, are particularly effective at promoting SN1 reactions.[2] They possess hydrogen atoms bonded to electronegative atoms, enabling them to form hydrogen bonds.[2] This has a dual effect:

  • Stabilization of the Carbocation Intermediate: The solvent molecules solvate the carbocation through ion-dipole interactions, lowering its energy and the activation energy of the rate-determining step.[2][4]

  • Solvation of the Leaving Group: Hydrogen bonding to the departing chloride ion helps to weaken the C-Cl bond, facilitating its departure.[2]

By effectively stabilizing the carbocation intermediate, polar protic solvents increase the rate of both SN1 and E1 reactions.[1] However, they also solvate the nucleophile, reducing its basicity and making it less likely to abstract a proton, which is the key step in the E1 pathway.

Troubleshooting Flowchart for Favoring SN1:

start Mixture of S N 1/E1 Products solvent_check Current Solvent Polar Aprotic or Nonpolar? start->solvent_check switch_protic Switch to Polar Protic Solvent (e.g., H₂O, EtOH, MeOH) solvent_check->switch_protic Yes temp_check Is Temperature Elevated? solvent_check->temp_check No sn1_favored S N 1 Pathway Favored switch_protic->sn1_favored lower_temp Lower Reaction Temperature temp_check->lower_temp Yes nucleophile_check Using a Strong, Bulky Base? temp_check->nucleophile_check No lower_temp->sn1_favored weak_nucleophile Use a Weak, Non-basic Nucleophile (e.g., H₂O, ROH) nucleophile_check->weak_nucleophile Yes nucleophile_check->sn1_favored No weak_nucleophile->sn1_favored

Caption: Troubleshooting workflow to favor the SN1 reaction pathway.

Q2: My goal is the elimination product, but the reaction is slow and yields are low. How can I promote the E2 pathway?

A2: To favor the E2 pathway, the choice of a strong, sterically hindered base is crucial, and the solvent plays a key role in modulating the base's reactivity. While polar aprotic solvents are often favored for SN2 reactions, they can also be effective for E2 reactions, especially when a strong base is used.[5]

Scientific Rationale: E2 reactions are bimolecular, meaning the rate depends on the concentration of both the substrate and the base.[6] A strong base is required to deprotonate a β-hydrogen in a concerted step with the departure of the leaving group.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are ideal for E2 reactions when a strong, anionic base (e.g., tert-butoxide) is used.[7] They solvate the cation of the base but leave the anion "naked" and highly reactive.[8] This enhanced basicity significantly increases the rate of the E2 reaction.

  • Bulky Bases: Using a sterically hindered base, such as potassium tert-butoxide (t-BuOK), will favor elimination over substitution.[9][10] The bulkiness of the base makes it difficult to act as a nucleophile and attack the sterically hindered carbon atom of this compound, but it can readily abstract a proton from the less hindered β-carbon.[9]

Experimental Protocol: Promoting E2 Elimination

  • Solvent Selection: Choose a polar aprotic solvent like DMSO or DMF.[7] Ensure the solvent is anhydrous, as water can protonate the strong base.

  • Base Selection: Use a strong, bulky base such as potassium tert-butoxide (t-BuOK).[10]

  • Temperature: Gently heating the reaction can favor elimination over substitution, as elimination reactions often have a higher activation energy.[7]

  • Procedure: a. Dissolve this compound in the chosen anhydrous polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add the bulky base portion-wise, controlling any exotherm. c. Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor by TLC or GC-MS.

Solvent Type Effect on E2 Reaction Recommended Solvents
Polar Aprotic Enhances basicity of anionic bases.DMSO, DMF, Acetone
Polar Protic Can be used, but may solvate and weaken the base.tert-Butanol (if using t-BuOK)
Q3: I am getting a significant amount of a rearranged product. Why is this happening and how can I prevent it?

A3: The formation of a rearranged product is a hallmark of a reaction proceeding through a carbocation intermediate, specifically an SN1 or E1 mechanism.[1] With this compound, the initially formed secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride shift.

Mechanism of Rearrangement:

sub This compound sc Secondary Carbocation sub->sc - Cl⁻ re Hydride Shift sc->re tc Tertiary Carbocation re->tc p Rearranged Products (Substitution/Elimination) tc->p + Nucleophile or - H⁺

Caption: Carbocation rearrangement pathway for this compound.

Prevention Strategy: To prevent carbocation rearrangement, you must avoid reaction conditions that favor SN1 and E1 mechanisms. The most effective way to achieve this is to promote a concerted mechanism, either SN2 or E2, which does not involve a carbocation intermediate.

  • For Substitution: Favor the SN2 pathway by using a good, non-basic nucleophile in a polar aprotic solvent.[7] This will increase the rate of the direct substitution reaction, outcompeting the ionization needed for the SN1 pathway.

  • For Elimination: As discussed in Q2, use a strong, bulky base in a polar aprotic solvent to favor the E2 mechanism.[10]

Troubleshooting Guide

Observed Issue Probable Cause(s) Recommended Solution(s)
Low reaction rate in polar protic solvent Poor nucleophile strength due to solvation.If an SN2 reaction is desired, switch to a polar aprotic solvent to enhance nucleophilicity.[11]
Predominance of elimination with a strong, non-bulky nucleophile/base The nucleophile is acting as a strong base.Use a less basic nucleophile with good nucleophilicity (e.g., I⁻, CN⁻) in a polar aprotic solvent.
Formation of multiple alkene isomers E1 pathway allowing for rearrangement and deprotonation at multiple sites.Force an E2 mechanism with a bulky base (e.g., t-BuOK) to favor the Hofmann (less substituted) product due to steric hindrance.[6][9]
No reaction in a nonpolar solvent Reactants are not soluble and/or the transition state is not stabilized.Switch to a polar solvent (protic or aprotic depending on the desired pathway) to dissolve the reactants and stabilize charged intermediates or transition states.[8]

References

  • Carbocation Rearrangements and SN1/E1. (2025, November 1). Coconote.
  • SN1 - Effect of the Solvent. OpenOChem Learn.
  • solvent effect on SN1 reaction.pptx. Slideshare.
  • The solvent favors an SN1 mechanism, so it forms a carbocation intermediate.
  • What are the effects of solvents on SN1 and SN2 reactions?. (2023, March 20). Quora.
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
  • How solvents affect E1/E2 and SN1/SN2 reactions?. (2014, November 10). Reddit.
  • Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. (2013, August 6). Leah4sci.
  • How Solvation Influences the SN2 versus E2 Competition. (2021, December 21). The Journal of Organic Chemistry.
  • Distinguishing Between Substitution & Elimin
  • preventing elimination reactions with 1,4-dichloro-2,2-dimethylbutane. Benchchem.
  • 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. (2015, July 9). Chemistry LibreTexts.
  • Deciding SN1/SN2/E1/E2 - The Solvent. (2012, December 4). Master Organic Chemistry.
  • The chlorination reaction of 2,3 -dimethylbutane. (2017, September 14). Chegg.com.
  • Technical Support Center: Optimizing Reaction Conditions for (S)-(+)-1-Chloro-2-methylbutane. Benchchem.
  • Why Does Compound C Exhibit a Higher Rate of Solvolysis Than Compound D?. (2016, May 26). Physics Forums.
  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts.
  • For each reaction, give the expected substitution product, and pr.... (2024, June 6). Study Prep in Pearson+.
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!. (2021, March 26). YouTube.
  • Bulky Bases in Elimination Reactions. (2012, October 24). Master Organic Chemistry.
  • Nucleophilicity (nucleophile strength). Khan Academy.
  • Alkyl Halide → Alkene via Bulky Bases (E2 Hofmann). OrgoSolver.
  • Elimin
  • 8.1: E2 Reaction. (2021, December 15). Chemistry LibreTexts.

Sources

Technical Support Center: Strategies for Selective Monochlorination of 2,3-Dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective monochlorination of 2,3-dimethylbutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this synthetic procedure. Our goal is to bridge theoretical knowledge with practical application, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the monochlorination of 2,3-dimethylbutane.

Q1: What are the expected monochlorinated products of 2,3-dimethylbutane, and what determines their distribution?

The free-radical chlorination of 2,3-dimethylbutane can yield two possible monochlorinated products: 1-chloro-2,3-dimethylbutane (a primary halide) and 2-chloro-2,3-dimethylbutane (a tertiary halide)[1][2][3]. The reaction proceeds via a free-radical chain mechanism, which includes initiation, propagation, and termination steps[4][5][6]. The product distribution is primarily governed by two factors: the statistical probability of chlorine radical attack on different types of hydrogen atoms and the inherent stability of the resulting alkyl radical intermediate.[7][8]

2,3-dimethylbutane has twelve primary hydrogens and two tertiary hydrogens. Statistically, one might expect the primary chloride to be the major product. However, the stability of the intermediate radical plays a crucial role. Tertiary radicals are significantly more stable than primary radicals[9]. This increased stability of the tertiary radical intermediate means that the abstraction of a tertiary hydrogen is favored, leading to a higher proportion of the tertiary chloride than predicted by statistics alone.[10][11]

Q2: Why is chlorination less selective than bromination for this reaction?

The difference in selectivity between chlorination and bromination is a classic example of the reactivity-selectivity principle[12]. Chlorine radicals are more reactive and therefore less selective than bromine radicals[7]. According to Hammond's postulate, the transition state for the hydrogen abstraction step in the more endothermic bromination reaction has more radical character and is closer in energy to the alkyl radical intermediate. This means the stability of the radical intermediate has a more pronounced effect on the activation energy and, consequently, the reaction rate for bromination.

In contrast, the hydrogen abstraction by a chlorine radical is an exothermic process. The transition state is reached earlier, has less radical character, and is less influenced by the stability of the final radical. As a result, chlorination is less discriminate and leads to a product mixture that is more reflective of the statistical distribution of different types of hydrogens.[10][13]

Troubleshooting Guide

This section provides solutions to common problems encountered during the selective monochlorination of 2,3-dimethylbutane.

Problem 1: Low yield of the desired 2-chloro-2,3-dimethylbutane (tertiary chloride).

  • Possible Cause 1: Reaction temperature is too high.

    • Explanation: At higher temperatures, the kinetic energy of the reactants increases, and the reaction becomes less selective. The chlorine radical has enough energy to abstract the more abundant primary hydrogens, leading to an increased proportion of this compound.

    • Solution: Conduct the reaction at a lower temperature. This will favor the pathway with the lower activation energy, which is the abstraction of the tertiary hydrogen to form the more stable tertiary radical.

  • Possible Cause 2: Inappropriate solvent.

    • Explanation: The choice of solvent can influence the selectivity of free-radical chlorination. Non-polar solvents generally favor the statistical product distribution.

    • Solution: While the effect is less pronounced than with other reagents, using a solvent that can stabilize the more polar transition state leading to the tertiary radical may slightly enhance selectivity. However, for practical purposes, controlling the temperature is a more effective strategy.

Problem 2: Significant formation of dichlorinated and polychlorinated byproducts.

  • Possible Cause: High concentration of chlorine gas.

    • Explanation: If the concentration of chlorine is high relative to the concentration of 2,3-dimethylbutane, the monochlorinated products can undergo further chlorination, leading to the formation of di-, tri-, and even tetrachlorinated products[14][15].

    • Solution: Use a stoichiometric excess of 2,3-dimethylbutane relative to chlorine. This ensures that the chlorine radical is more likely to encounter a molecule of the starting alkane rather than a monochlorinated product. A molar ratio of at least 5:1 (alkane to chlorine) is recommended.

Problem 3: Difficulty in separating the isomeric products.

  • Possible Cause: Similar boiling points of the isomers.

    • Explanation: this compound and 2-chloro-2,3-dimethylbutane are structural isomers with relatively close boiling points, which can make their separation by simple distillation challenging.

    • Solution: Fractional distillation using a column with a high number of theoretical plates is the most common method for separating these isomers[16]. Alternatively, preparative gas chromatography can be used for smaller-scale separations where high purity is required.

Experimental Protocols

Protocol 1: Batch Monochlorination of 2,3-Dimethylbutane

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a thermometer, place 2,3-dimethylbutane and an inert solvent such as carbon tetrachloride.

  • Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) to remove any oxygen, which can interfere with the radical chain reaction.

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath. Initiate the reaction by exposing the flask to a UV lamp or by adding a radical initiator such as azobisisobutyronitrile (AIBN).

  • Chlorine Addition: Slowly bubble a measured amount of chlorine gas through the reaction mixture while maintaining vigorous stirring and constant temperature. The rate of addition should be controlled to prevent a buildup of unreacted chlorine.

  • Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to determine the relative amounts of the starting material and the chlorinated products.

  • Quenching: Once the desired conversion is achieved, stop the chlorine flow and the UV irradiation. Quench any remaining chlorine by bubbling nitrogen through the mixture or by washing with a dilute solution of sodium thiosulfate.

  • Workup and Purification: Wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to remove any HCl formed. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the product mixture by fractional distillation.

Data Presentation

Parameter Condition A Condition B
Temperature 0 °C25 °C
Molar Ratio (Alkane:Cl2) 5:15:1
This compound (%) ~48%~52%
2-chloro-2,3-dimethylbutane (%) ~52%~48%

Note: The product distribution is approximate and can vary based on specific reaction conditions. The trend of decreasing selectivity with increasing temperature is consistently observed.[13][17]

Visualizations

Reaction Mechanism: Free-Radical Chlorination of 2,3-Dimethylbutane

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl2 2 Cl• 2 Cl• Cl2->2 Cl• UV light Alkane 2,3-dimethylbutane Primary Radical Primary Radical Alkane->Primary Radical H abstraction Cl• Cl• Tertiary Radical Tertiary Radical Cl•->Tertiary Radical H abstraction 2-chloro-2,3-dimethylbutane 2-chloro-2,3-dimethylbutane Tertiary Radical->2-chloro-2,3-dimethylbutane + Cl2 This compound This compound Primary Radical->this compound + Cl2 Cl•_regen1 Cl• 2-chloro-2,3-dimethylbutane->Cl•_regen1 - HCl Cl•_regen2 Cl• This compound->Cl•_regen2 - HCl Cl•_term Cl• Cl2_term Cl2 Cl•_term->Cl2_term + Cl• Alkyl Chloride Alkyl Chloride Cl•_term->Alkyl Chloride + Alkyl Radical Radical_term Alkyl Radical Dimer Alkane Dimer Radical_term->Dimer + Alkyl Radical

Caption: Mechanism of free-radical chlorination.

Troubleshooting Workflow for Low Selectivity

G start Low Yield of Tertiary Chloride q1 q1 start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No s1 Lower the reaction temperature to 0°C or below. a1_yes->s1 q2 q2 a1_no->q2 end Selectivity Improved s1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Increase the molar excess of 2,3-dimethylbutane. a2_yes->s2 a2_no->end s2->end

Caption: Troubleshooting low product selectivity.

References

  • Save My Exams. (2024, October 26). Chlorination of Alkanes (AQA A Level Chemistry): Revision Note. [Link]
  • Aakash Institute. Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry. [Link]
  • Wikipedia.
  • Chemistry LibreTexts. (2019, June 5). 15.
  • Master Organic Chemistry. (2013, July 30). Free Radical Reactions. [Link]
  • YouTube. (2019, January 22).
  • YouTube. (2013, January 31).
  • Chemistry Steps.
  • YouTube. (2020, June 20).
  • Chemistry LibreTexts. (2023, January 22).
  • Chemistry LibreTexts. (2021, December 15). 9.
  • brainly.com. (2020, July 1). [FREE] Draw all possible monochlorinated products of 2,3-dimethylbutane reacting with Cl_2 and light. Choose one. [Link]
  • KPU Pressbooks. 9.
  • Quora. (2017, May 6). What happens when stereoisomers of monochlorinated 2-methylbutane are fractionally distilled?. [Link]
  • Brainly. (2019, December 5). [FREE] How many isomers will form in the monochlorination reaction of 2,3-dimethylbutane under radical. [Link]
  • Chegg.com. (2021, February 11). Solved (10 pts)
  • Toppr.
  • Save My Exams. (2024, April 15). Chlorination of Alkanes (Oxford AQA International A Level (IAL) Chemistry): Revision Note. [Link]
  • ACS Publications.
  • Chegg.com. (2016, February 25). Solved 1.
  • Study.com. Draw the possible monochlorination products for the reaction 2,3-dimethylbutane + Cl2 + hv.. [Link]
  • Pearson+. When 2-chloro-2,3-dimethylbutane is treated with different strong... | Study Prep. [Link]
  • Sarthaks eConnect. (2021, November 8). Write the possible isomers of monochloro derivatives of 2,3-Dimethylbutane and write their IUPAC names.. [Link]
  • Chegg.com. (2022, November 1). Solved The monochlorination of 2,3-dimethylbutane gives two. [Link]

Sources

Validation & Comparative

A Comparative Guide to the 13C NMR Characterization of 1-Chloro-2,3-dimethylbutane and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of halogenated alkanes is a critical step in ensuring product purity and understanding reaction mechanisms. Among the various analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive tool for mapping the carbon skeleton of a molecule. This guide provides an in-depth comparison of the 13C NMR spectral features of 1-chloro-2,3-dimethylbutane and its constitutional isomers, supported by a combination of experimental and predicted data. We will explore the underlying principles governing chemical shifts and demonstrate how 13C NMR can be effectively used to differentiate between these closely related structures.

The Diagnostic Power of 13C NMR in Distinguishing Isomeric Haloalkanes

The position of a chlorine atom on a branched alkane backbone significantly influences the electronic environment of each carbon atom. This, in turn, leads to distinct chemical shifts in the 13C NMR spectrum, providing a unique fingerprint for each isomer. The primary factors affecting these shifts are the inductive effect of the electronegative chlorine atom and the steric environment of each carbon.

To illustrate these effects, we will compare the 13C NMR data of this compound with its isomers, 2-chloro-2,3-dimethylbutane and 1-chloro-3,3-dimethylbutane, as well as the parent alkane, 2,3-dimethylbutane.

Comparative Analysis of 13C NMR Chemical Shifts

The following table summarizes the experimental 13C NMR chemical shifts for 2,3-dimethylbutane and the predicted chemical shifts for its chlorinated derivatives. The predicted data has been generated using reputable online NMR prediction tools, providing a reliable basis for comparison in the absence of readily available experimental spectra for all isomers.

Carbon Atom 2,3-Dimethylbutane (Experimental) This compound (Predicted) 2-Chloro-2,3-dimethylbutane (Predicted) 1-Chloro-3,3-dimethylbutane (Predicted)
C1 19.3~48.2 (CH2Cl)~20.1 (CH3)~52.1 (CH2Cl)
C2 34.1~42.5 (CH)~75.1 (C-Cl)~39.8 (CH2)
C3 34.1~35.8 (CH)~40.2 (CH)~30.5 (C)
C4 19.3~18.5 (CH3)~28.9 (CH3)~29.1 (CH3)
C5 19.3~16.2 (CH3)~28.9 (CH3)~29.1 (CH3)
C6 19.3~11.9 (CH3)~18.7 (CH3)~29.1 (CH3)

Note: Predicted values are estimates and may vary slightly from experimental data. Experimental data for 2,3-dimethylbutane was obtained from the SDBS database.

Interpreting the Spectral Data
  • 2,3-Dimethylbutane (The Parent Alkane): Due to its high degree of symmetry, the 13C NMR spectrum of 2,3-dimethylbutane displays only two signals. The four equivalent methyl carbons (C1, C4, C5, C6) appear as a single peak at approximately 19.3 ppm, while the two equivalent methine carbons (C2, C3) resonate at around 34.1 ppm.[1]

  • This compound (Primary Halide):

    • C1 (α-carbon): The most significant downfield shift is observed for the carbon directly attached to the chlorine atom (C1), predicted to be around 48.2 ppm. This is a direct consequence of the strong deshielding inductive effect of the chlorine.

    • C2 (β-carbon): The adjacent methine carbon (C2) also experiences a downfield shift to approximately 42.5 ppm compared to the parent alkane, illustrating the β-effect of the chlorine substituent.

    • Loss of Symmetry: The introduction of the chlorine atom at the C1 position removes the molecule's symmetry, resulting in six distinct signals for the six carbon atoms.

  • 2-Chloro-2,3-dimethylbutane (Tertiary Halide):

    • C2 (α-carbon): In this isomer, the chlorine is attached to a tertiary carbon. This carbon (C2) is significantly deshielded and is predicted to have the largest downfield shift among all the isomers, at approximately 75.1 ppm.

    • Neighboring Carbons: The methyl groups attached to C2 (~28.9 ppm) and the methine carbon C3 (~40.2 ppm) are also shifted downfield relative to the parent alkane.

    • Symmetry: While less symmetrical than the parent alkane, some equivalence remains. The two methyl groups on the chlorinated carbon (C2) are equivalent, as are the two methyl groups on the adjacent methine carbon (C3), leading to fewer than six signals.

  • 1-Chloro-3,3-dimethylbutane (Neohexyl Chloride - Primary Halide with a Quaternary Center):

    • C1 (α-carbon): Similar to this compound, the C1 carbon directly bonded to chlorine is significantly deshielded, with a predicted chemical shift of around 52.1 ppm.

    • C3 (Quaternary Carbon): The quaternary carbon (C3) at approximately 30.5 ppm shows a relatively small shift compared to a typical quaternary carbon in an alkane, indicating the limited reach of the chlorine's inductive effect beyond the β-position.

    • Methyl Group Equivalence: The three methyl groups attached to the quaternary carbon are equivalent, resulting in a single, intense signal at around 29.1 ppm.

Experimental Protocol for 13C NMR Data Acquisition

The following provides a detailed, step-by-step methodology for acquiring high-quality 13C NMR spectra of small organic molecules like this compound.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. For non-polar compounds like chlorinated alkanes, deuterated chloroform (CDCl3) is a common and effective choice.

  • Sample Concentration: Prepare a solution of approximately 5-20 mg of the analyte in 0.5-0.7 mL of the deuterated solvent. The optimal concentration will depend on the sensitivity of the NMR spectrometer.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal chemical shift reference (δ = 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion and Locking: Carefully insert the NMR tube into the spectrometer's probe. Lock the field by adjusting the deuterium (lock) signal of the solvent.

  • Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure optimal signal transmission and detection.

  • Standard 1D 13C Experiment (Proton Decoupled):

    • Experiment Type: Select a standard proton-decoupled 1D 13C pulse sequence (e.g., zgpg30 on Bruker instruments). Proton decoupling simplifies the spectrum by removing 1H-13C coupling, resulting in a single sharp peak for each unique carbon atom.

    • Acquisition Parameters:

      • Spectral Width (SW): Set a spectral width that encompasses the expected range of chemical shifts for all carbon types (e.g., 0-220 ppm).

      • Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

      • Relaxation Delay (d1): Set a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei between pulses, which is important for accurate integration, especially for quaternary carbons.

      • Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Chemical Shift Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Visualizing Structural Differences and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structures of the compared isomers and the general workflow for 13C NMR analysis.

Caption: Molecular structures of the three chlorinated isomers of 2,3-dimethylbutane.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert_sample Insert Sample & Lock transfer->insert_sample tune_probe Tune & Match Probe insert_sample->tune_probe run_expt Run 13C NMR Experiment tune_probe->run_expt ft Fourier Transform run_expt->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference peak_pick Peak Picking & Analysis reference->peak_pick

Caption: General workflow for 13C NMR sample preparation, data acquisition, and processing.

Conclusion

13C NMR spectroscopy is an invaluable technique for the structural characterization of isomeric haloalkanes. As demonstrated with this compound and its isomers, the number of signals and the chemical shift of each carbon provide a detailed and diagnostic fingerprint of the molecular structure. The predictable deshielding effects of the chlorine atom, in conjunction with considerations of molecular symmetry, allow for the confident assignment of the correct isomeric structure. By following a robust experimental protocol, researchers can obtain high-quality 13C NMR data to support their synthetic and developmental efforts.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]
  • ChemAxon. NMR Predictor. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 1-Chloro-2,3-dimethylbutane and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of halogenated organic compounds is a critical step in synthesis, metabolism, and impurity profiling. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of molecular ions and their fragmentation patterns. This guide provides an in-depth technical examination of the mass spectrometric behavior of 1-chloro-2,3-dimethylbutane, a representative chlorinated alkane.

In the absence of a publicly available experimental mass spectrum for this compound, this guide will present a detailed prediction of its fragmentation pattern based on established principles of mass spectrometry. To provide a robust and practical context, this predicted spectrum will be compared with the experimentally obtained mass spectra of two of its structural isomers: 2-chloro-2,3-dimethylbutane and 1-chloro-3,3-dimethylbutane. This comparative approach will illuminate how subtle changes in molecular structure can profoundly influence fragmentation pathways, offering valuable insights for the structural characterization of unknown halogenated compounds.

The Foundational Principles of Alkyl Halide Mass Spectrometry

Under electron ionization (EI), organic molecules are bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺). These molecular ions are often energetically unstable and undergo fragmentation to yield a series of smaller, charged ions. The fragmentation of branched alkanes is primarily governed by the stability of the resulting carbocations, with cleavage preferentially occurring at branching points to form more stable tertiary or secondary carbocations.[1][2]

For halogenated compounds, the presence of isotopes provides a characteristic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a distinctive M+2 peak in the mass spectrum, where the peak at m/z corresponding to the molecule with ³⁷Cl is about one-third the height of the peak for the molecule with ³⁵Cl.

Experimental Protocol for the Mass Spectrometric Analysis of Chlorinated Alkanes

The following is a generalized experimental protocol for the analysis of this compound and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for the analysis of volatile and semi-volatile organic compounds.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 2 minutes at 200 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 35-200.

Causality Behind Experimental Choices:

  • 70 eV Ionization Energy: This is a standard EI energy that provides reproducible fragmentation patterns and is sufficient to cause ionization and fragmentation without being excessively energetic, which could lead to the complete absence of a molecular ion.

  • Non-polar GC Column: Chlorinated alkanes are relatively non-polar, and a non-polar stationary phase ensures good chromatographic peak shape and separation from other non-polar analytes.

  • Temperature Program: The temperature program is designed to ensure the elution of the target analytes in a reasonable time frame with good separation from any impurities.

Predicted Mass Spectrum of this compound

The structure of this compound suggests several likely fragmentation pathways. The molecular ion (C₆H₁₃Cl⁺) will have an m/z of 120 (for ³⁵Cl) and 122 (for ³⁷Cl). Due to the branched nature of the alkane, the molecular ion peak is expected to be of low abundance.[3]

Key Predicted Fragments:

  • Loss of a chlorine radical (•Cl): This is a common fragmentation pathway for alkyl chlorides, leading to the formation of a C₆H₁₃⁺ carbocation at m/z 85 . This fragment is expected to be significant.

  • Cleavage at the C-C bond between C2 and C3: This would result in the loss of an isopropyl radical (•CH(CH₃)₂) and the formation of a [CH₂(Cl)CH(CH₃)]⁺ ion. However, the alternative cleavage leading to a more stable secondary carbocation is more probable.

  • Cleavage at the C3-C4 bond: This would lead to the loss of an ethyl radical (•CH₂CH₃) and the formation of a secondary carbocation at m/z 91 (for ³⁵Cl) and m/z 93 (for ³⁷Cl). This is a highly probable fragmentation.

  • Cleavage at the C1-C2 bond (α-cleavage): This would result in the loss of a •CH₂Cl radical and the formation of a secondary carbocation at m/z 71 .

  • Formation of an isopropyl cation: Cleavage of the C2-C3 bond could also lead to the formation of an isopropyl cation, [CH(CH₃)₂]⁺, at m/z 43 . This is a very stable secondary carbocation and is expected to be a prominent peak, potentially the base peak.

The following table summarizes the predicted major fragments for this compound.

m/z (³⁵Cl/³⁷Cl) Proposed Fragment Ion Formation Pathway Predicted Relative Abundance
120/122[C₆H₁₃Cl]⁺Molecular IonLow
91/93[C₄H₈Cl]⁺Loss of •C₂H₅Moderate
85[C₆H₁₃]⁺Loss of •ClModerate to High
71[C₅H₁₁]⁺Loss of •CH₂ClModerate
43[C₃H₇]⁺Isopropyl cationHigh (likely base peak)

Below is a Graphviz diagram illustrating the predicted fragmentation pathway of this compound.

G M [C₆H₁₃Cl]⁺˙ m/z 120/122 F1 [C₆H₁₃]⁺ m/z 85 M->F1 - •Cl F2 [C₄H₈Cl]⁺ m/z 91/93 M->F2 - •C₂H₅ F3 [C₅H₁₁]⁺ m/z 71 M->F3 - •CH₂Cl F4 [C₃H₇]⁺ m/z 43 M->F4 - •CH(CH₃)CH₂Cl

Caption: Predicted fragmentation of this compound.

Comparative Analysis with Isomers

To understand the influence of the chlorine atom's position on fragmentation, we will now compare the predicted spectrum of this compound with the experimental spectra of its isomers.

Mass Spectrum of 2-Chloro-2,3-dimethylbutane

The mass spectrum of 2-chloro-2,3-dimethylbutane is available from the NIST WebBook.[4] In this isomer, the chlorine atom is attached to a tertiary carbon, which significantly influences its fragmentation.

Key Experimental Fragments:

  • Molecular Ion (m/z 120/122): Very weak or absent.

  • Loss of a chlorine radical (•Cl): This leads to the formation of a very stable tertiary carbocation, [C(CH₃)₂CH(CH₃)₂]⁺, at m/z 85 . This is a very prominent peak.

  • Loss of a methyl radical (•CH₃): Cleavage of a C-C bond at the tertiary carbon center results in the loss of a methyl radical and the formation of a chlorine-containing tertiary carbocation at m/z 105/107 .

  • Loss of an isopropyl radical (•CH(CH₃)₂): This results in the formation of a [C(CH₃)₂Cl]⁺ ion at m/z 91/93 . This is the base peak in the spectrum.

Mass Spectrum of 1-Chloro-3,3-dimethylbutane

The mass spectrum for 1-chloro-3,3-dimethylbutane is also available from the NIST WebBook.[5] This isomer has a neopentyl-like structure.

Key Experimental Fragments:

  • Molecular Ion (m/z 120/122): Very weak.

  • Loss of a tert-butyl radical (•C(CH₃)₃): Cleavage of the C2-C3 bond is highly favored due to the formation of a stable tert-butyl radical, leading to a prominent peak for the [CH₂CH₂Cl]⁺ ion at m/z 63/65 .

  • Formation of a tert-butyl cation: The most prominent peak (base peak) is at m/z 57 , corresponding to the very stable tert-butyl cation, [C(CH₃)₃]⁺.

  • Loss of HCl: Elimination of HCl can lead to a peak at m/z 84 .

Comparison Summary

The following table provides a comparison of the key fragments for this compound (predicted) and its two isomers (experimental).

m/z (³⁵Cl/³⁷Cl) This compound (Predicted) 2-Chloro-2,3-dimethylbutane (Experimental) 1-Chloro-3,3-dimethylbutane (Experimental)
120/122[M]⁺ (Low)[M]⁺ (Very Low/Absent)[M]⁺ (Very Low)
105/107-[M - •CH₃]⁺-
91/93[M - •C₂H₅]⁺[M - •C₃H₇]⁺ (Base Peak) -
85[M - •Cl]⁺[M - •Cl]⁺ (High)-
71[M - •CH₂Cl]⁺--
63/65--[M - •C₄H₉]⁺
57--[C₄H₉]⁺ (Base Peak)
43[C₃H₇]⁺ (Predicted Base Peak) [C₃H₇]⁺-

This comparison clearly demonstrates that the position of the chlorine atom and the branching pattern of the carbon skeleton have a profound impact on the fragmentation pathways. The formation of the most stable carbocation often dictates the base peak in the mass spectrum.

The following workflow diagram illustrates a comparative approach to identifying chlorinated alkane isomers using mass spectrometry.

G A Acquire Mass Spectrum B Identify Molecular Ion (M⁺) and Isotope Pattern (M+2) A->B C Determine Base Peak B->C D Analyze Key Fragment Ions B->D E1 Base Peak at m/z 91/93? [M - Isopropyl]⁺ C->E1 E2 Base Peak at m/z 57? [tert-Butyl]⁺ C->E2 E3 Base Peak at m/z 43? [Isopropyl]⁺ C->E3 D->E1 D->E2 D->E3 F1 Likely 2-Chloro-2,3-dimethylbutane E1->F1 F2 Likely 1-Chloro-3,3-dimethylbutane E2->F2 F3 Likely this compound E3->F3

Caption: Comparative workflow for isomer identification.

Conclusion

References

  • BenchChem. (n.d.). Application Note: Analysis of Branched Alkanes by Mass Spectrometry.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • JoVE. (2024). Mass Spectrometry: Branched Alkane Fragmentation.
  • Whitman College. (n.d.). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes.
  • NIST. (n.d.). Butane, 1-chloro-2,3-dimethyl-. NIST Chemistry WebBook.
  • NIST. (n.d.). Butane, 2-chloro-2,3-dimethyl-. NIST Chemistry WebBook.
  • NIST. (n.d.). Butane, 1-chloro-3,3-dimethyl-. NIST Chemistry WebBook.

Sources

Spectroscopic Validation of 1-Chloro-2,3-dimethylbutane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the unambiguous structural confirmation of novel and existing compounds is a cornerstone of rigorous scientific practice. For halogenated alkanes, which are prevalent building blocks and intermediates, subtle isomeric differences can lead to vastly different chemical behaviors and biological activities. This guide provides an in-depth technical comparison of the spectroscopic methods used to validate the structure of 1-Chloro-2,3-dimethylbutane, with a particular focus on distinguishing it from its close isomer, 2-Chloro-2,3-dimethylbutane.

This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation. We will explore the nuances of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to create a comprehensive validation workflow. The causality behind experimental choices and the interpretation of spectral data will be emphasized to provide a self-validating system for analysis.

The Challenge of Isomeric Differentiation

This compound and its isomers, such as 2-Chloro-2,3-dimethylbutane and 1-Chloro-3-methylpentane, share the same molecular formula, C₆H₁₃Cl, and a molecular weight of approximately 120.62 g/mol .[1][2] This shared characteristic makes their differentiation by mass spectrometry alone challenging without a detailed analysis of fragmentation patterns. Spectroscopic techniques that probe the local chemical environment of atoms, such as NMR, or the vibrational modes of bonds, like IR spectroscopy, are therefore indispensable for definitive structural assignment.

Mass Spectrometry: A Tale of Two Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) provides a molecular fingerprint through the fragmentation of a molecule. The stability of the resulting carbocations is a primary determinant of the observed fragmentation pattern.

For This compound , the chlorine atom is on a primary carbon. The fragmentation is predicted to proceed through pathways that favor the formation of more stable secondary and tertiary carbocations, and through the characteristic loss of HCl. The molecular ion peak (M⁺) at m/z 120/122 (due to ³⁵Cl and ³⁷Cl isotopes) may be of low abundance. A significant fragmentation is the loss of the chloromethyl radical (•CH₂Cl), leading to a stable tertiary carbocation at m/z 71. Another key fragmentation would be the loss of an isopropyl group, resulting in a fragment at m/z 77/79.

In stark contrast, 2-Chloro-2,3-dimethylbutane features a chlorine atom on a tertiary carbon.[2][3][4] This structure readily forms a stable tertiary carbocation upon loss of the chlorine atom, leading to a prominent peak at m/z 85 (M-Cl)⁺. This is often the base peak in its mass spectrum. The molecular ion is typically very weak or absent.

Predicted Mass Spectral Fragmentation for this compound

M [C₆H₁₃Cl]⁺˙ m/z 120/122 F1 [C₅H₁₁]⁺ m/z 71 M->F1 - •CH₂Cl F2 [C₃H₆Cl]⁺ m/z 77/79 M->F2 - •C₃H₇ HCl_loss [C₆H₁₂]⁺˙ m/z 84 M->HCl_loss - HCl F3 [C₄H₉]⁺ m/z 57 F1->F3 - CH₂

Caption: Predicted EI-MS fragmentation of this compound.

FeatureThis compound (Predicted)2-Chloro-2,3-dimethylbutane (Experimental)[3][4]
Molecular Ion (M⁺) m/z 120/122 (low abundance)Very weak or absent
Base Peak m/z 71 or 57m/z 85
Key Fragments m/z 77/79 ([M-C₃H₇]⁺), m/z 84 ([M-HCl]⁺)m/z 57, m/z 43
Characteristic Loss Loss of •CH₂Cl (m/z 71)Loss of •Cl (m/z 85)

Infrared (IR) Spectroscopy: Probing the C-Cl Bond

Infrared spectroscopy is particularly useful for identifying the presence of specific functional groups. For chlorinated alkanes, the C-Cl stretching vibration is a key diagnostic feature.

For This compound , a primary chloroalkane, the C-Cl stretch is expected in the range of 730-650 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations for sp³ hybridized carbons just below 3000 cm⁻¹ and C-H bending vibrations around 1470-1370 cm⁻¹.

2-Chloro-2,3-dimethylbutane , being a tertiary chloroalkane, is expected to have a C-Cl stretching absorption at a lower wavenumber, typically in the 650-540 cm⁻¹ range. This shift is due to the increased mass of the carbon atom attached to the chlorine.

FeatureThis compound (Predicted)2-Chloro-2,3-dimethylbutane (Experimental)[5][6]
C-H Stretch (sp³) ~2960-2870 cm⁻¹~2970-2880 cm⁻¹
C-H Bend ~1470-1370 cm⁻¹~1470-1370 cm⁻¹
C-Cl Stretch ~730-650 cm⁻¹~650-540 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of This compound is predicted to be more complex than its tertiary isomer. Due to the presence of a chiral center at C2, the two protons on the C1 carbon are diastereotopic and should appear as a complex multiplet. The spectrum will feature several distinct signals corresponding to the different proton environments.

For 2-Chloro-2,3-dimethylbutane , the structure is more symmetrical. It is expected to show fewer signals. The two methyl groups on the carbon bearing the chlorine will be equivalent, and the two methyl groups of the isopropyl group will also be equivalent.[7]

FeatureThis compound (Predicted)2-Chloro-2,3-dimethylbutane (Experimental)[7]
Number of Signals 53
-CH₂Cl Protons ~3.5-3.7 ppm (complex multiplet)N/A
-CH- Protons Two distinct multipletsOne multiplet
-CH₃ Protons Three distinct doubletsTwo singlets
Integration Ratio 2:1:1:3:66:6:1
¹³C NMR Spectroscopy

The number of unique carbon environments is directly observed in the ¹³C NMR spectrum.

This compound is predicted to show six distinct signals for its six carbon atoms. The carbon atom bonded to the chlorine (C1) will be significantly downfield.

2-Chloro-2,3-dimethylbutane , due to its higher symmetry, will exhibit fewer signals. The two methyl groups attached to C2 are equivalent, and the two methyls of the isopropyl group are also equivalent.

FeatureThis compound (Predicted)2-Chloro-2,3-dimethylbutane (Experimental)
Number of Signals 64
-CH₂Cl Carbon ~45-55 ppmN/A
-CCl Carbon N/A~75-85 ppm
Other Aliphatic Carbons ~15-40 ppm~20-40 ppm

Experimental Protocols

Sample Preparation

A sample of the synthesized chloroalkane (1-5 mg for NMR, <1 mg for GC-MS, a drop for IR) is dissolved in an appropriate solvent (e.g., CDCl₃ for NMR).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Injector: 250 °C, Split ratio 50:1.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film).

  • Oven Program: 40 °C for 2 min, ramp to 200 °C at 10 °C/min.

  • Mass Spectrometer: EI mode at 70 eV, scan range 40-200 m/z.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) or thin film on a salt plate (NaCl).

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 16 scans, background corrected.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Spectrometer: 400 MHz or higher field strength.

  • Solvent: CDCl₃ with 0.03% TMS as an internal standard.

  • ¹H NMR: 16 scans, relaxation delay of 1s.

  • ¹³C NMR: 1024 scans, proton decoupled.

Integrated Validation Workflow

A logical workflow ensures a comprehensive and definitive structural validation.

Spectroscopic Validation Workflow

Caption: Integrated workflow for the spectroscopic validation of this compound.

Conclusion

The structural validation of this compound requires a multi-faceted spectroscopic approach. While mass spectrometry can provide initial clues based on fragmentation patterns, its true power is realized when compared with the fragmentation of known isomers like 2-Chloro-2,3-dimethylbutane. Infrared spectroscopy offers a quick method to distinguish between primary and tertiary chloroalkanes based on the C-Cl stretching frequency. Ultimately, ¹H and ¹³C NMR spectroscopy provide the most definitive evidence, with the number of signals, chemical shifts, and coupling patterns offering an unambiguous fingerprint of the molecular structure. By integrating these techniques, researchers can confidently and accurately confirm the identity of their target compound, ensuring the integrity of their subsequent research and development efforts.

References

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
  • PubChem. (n.d.). This compound.
  • SpectraBase. (n.d.). Butane, 2-chloro-2,3-dimethyl-.
  • NIST. (n.d.). Butane, 2-chloro-2,3-dimethyl-.
  • ResearchGate. (n.d.). Deconvolution of Mass Spectral Interferences of Chlorinated Alkanes and Their Thermal Degradation Products.
  • PubChem. (n.d.). 2-Chloro-2,3-dimethylbutane.
  • NIST. (n.d.). Butane, 2-chloro-2,3-dimethyl-.
  • Chegg.com. (2020). Solved Search FTIR Common Name: 2-Chloro-2,3-dimethylbutane.

Sources

A Comparative Guide to Gas Chromatography Retention Times of 1-Chloro-2,3-dimethylbutane and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification and separation of halogenated alkanes are critical for ensuring the purity and safety of pharmaceutical products and for advancing chemical research. Gas chromatography (GC) stands as a cornerstone technique for the analysis of these volatile compounds. This guide provides an in-depth comparison of the gas chromatography retention time of 1-Chloro-2,3-dimethylbutane and its structural isomers, supported by experimental data and established methodologies. We will delve into the factors influencing their separation and provide a detailed protocol for their analysis.

The Significance of Retention Time in GC Analysis

In gas chromatography, the retention time (t_R) is the time it takes for a specific compound to travel from the injector, through the column, to the detector. It is a fundamental parameter for compound identification. However, absolute retention times can vary between instruments and even between different runs on the same instrument due to slight variations in temperature, flow rate, or column condition.

To overcome this, the concept of the Kovats Retention Index (I) is widely used. This system normalizes the retention time of an analyte to the retention times of adjacent n-alkanes, providing a more robust and transferable value for compound identification. The retention index is primarily dependent on the analyte's structure and the chemical nature of the stationary phase within the GC column.

Elution Behavior of this compound and its Isomers

The elution order of compounds in GC is governed by their volatility and their interaction with the stationary phase. For non-polar columns, such as those with a polydimethylsiloxane stationary phase, the elution order of non-polar compounds generally follows their boiling points. However, for polar compounds or on polar stationary phases, intermolecular interactions such as dipole-dipole forces play a more significant role.

This compound is a monochlorinated alkane with the chemical formula C6H13Cl. Its retention behavior is influenced by its boiling point and its modest polarity due to the carbon-chlorine bond. To provide a comprehensive comparison, we will examine its retention index alongside its structural isomers.

CompoundStructureBoiling Point (°C)Kovats Retention Index (I) on Non-Polar Column (Methyl Silicone)Kovats Retention Index (I) on Polar Column
This compound CH3-CH(CH3)-CH(CH3)-CH2Cl~135-137787[1]Data not readily available
2-Chloro-2,3-dimethylbutane CH3-CH(CH3)-C(Cl)(CH3)-CH3~132-134830, 831, 836[2]916, 919, 927[2]
1-Chloro-2,2-dimethylbutane (CH3)3C-CH2-CH2Cl~134-136Data not readily availableData not readily available
n-Hexane (for reference) CH3(CH2)4CH369600600

Note: The boiling points are estimated and can vary. Retention indices are dependent on the specific experimental conditions.

From the available data, we can observe that on a non-polar column, the more sterically hindered tertiary chloride, 2-Chloro-2,3-dimethylbutane, has a significantly higher retention index than the primary chloride, this compound. This is somewhat counterintuitive if considering boiling points alone and highlights the influence of molecular shape and interaction with the stationary phase. The more compact, spherical shape of the tertiary isomer may lead to stronger interactions with the non-polar stationary phase compared to the more linear primary isomer.

Experimental Protocol for GC Analysis of C6 Chloroalkanes

This section provides a detailed, step-by-step methodology for the gas chromatographic analysis of this compound and its isomers. This protocol is a self-validating system, incorporating best practices for ensuring accurate and reproducible results.

1. Sample Preparation:

  • Standard Preparation: Prepare individual stock solutions of this compound and its isomers (e.g., 2-Chloro-2,3-dimethylbutane) in a high-purity volatile solvent such as hexane or pentane at a concentration of 1000 µg/mL.

  • Working Standard: Prepare a mixed working standard containing all analytes of interest by diluting the stock solutions to a final concentration of approximately 10 µg/mL.

  • n-Alkane Standard: Prepare a mixture of n-alkanes (e.g., C6 to C10) in the same solvent to be used for the determination of Kovats retention indices.

2. Gas Chromatography (GC) Conditions:

  • Instrument: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Columns:

    • Non-polar: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS).

    • Polar: 30 m x 0.25 mm ID, 0.25 µm film thickness polyethylene glycol (e.g., DB-WAX, Carbowax 20M).

  • Injector:

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold: 5 minutes at 150 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Detector (FID):

    • Temperature: 280 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

3. Data Analysis:

  • Peak Identification: Identify the peaks of interest in the chromatogram of the mixed standard by comparing their retention times to those of the individual standards.

  • Retention Index Calculation:

    • Inject the n-alkane mixture under the same GC conditions.

    • Record the retention times of the n-alkanes.

    • Inject the sample containing the analytes.

    • Calculate the Kovats Retention Index (I) for each analyte using the following formula for a temperature-programmed run: I = 100 [n + (t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n))] Where:

      • n is the carbon number of the n-alkane eluting before the analyte.

      • N is the carbon number of the n-alkane eluting after the analyte.

      • t_R is the retention time.

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the GC analysis of this compound and its isomers.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Standard_Prep Prepare Individual & Mixed Standards Injection Inject Sample Standard_Prep->Injection Alkane_Std Prepare n-Alkane Standard Alkane_Std->Injection Separation Chromatographic Separation (Non-polar & Polar Columns) Injection->Separation Detection Detection (FID/MS) Separation->Detection Peak_ID Peak Identification Detection->Peak_ID RI_Calc Kovats Retention Index Calculation Detection->RI_Calc Comparison Compare Retention Data Peak_ID->Comparison RI_Calc->Comparison

Caption: Experimental workflow for the GC analysis of chlorinated alkanes.

Factors Influencing Separation and Elution Order

The separation of this compound from its isomers and other chlorinated alkanes is governed by a delicate interplay of several factors. Understanding these is crucial for method development and troubleshooting.

  • Stationary Phase Polarity: As demonstrated by the data for 2-Chloro-2,3-dimethylbutane, the polarity of the stationary phase is a critical factor. Non-polar phases primarily separate based on boiling point and molecular size/shape, while polar phases introduce dipole-dipole interactions that can significantly alter the elution order of polar analytes.

  • Molecular Structure and Boiling Point: Generally, for a homologous series of compounds on a non-polar column, the retention time increases with the boiling point. Branching in the carbon skeleton tends to lower the boiling point compared to the linear isomer, which would typically lead to a shorter retention time.

  • Position of the Chlorine Atom: The position of the chlorine atom (primary, secondary, or tertiary) influences the molecule's polarity and its steric hindrance. This can affect its interaction with the stationary phase and, consequently, its retention time.

  • Oven Temperature Program: The rate of temperature increase in a programmed run affects the separation. A slower ramp rate generally provides better resolution but longer analysis times.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas impacts the efficiency of the separation. There is an optimal flow rate for achieving the best resolution.

The logical relationship between these factors and the resulting retention time is illustrated in the diagram below.

Retention_Factors cluster_analyte cluster_gc_params cluster_column Analyte Analyte Properties Boiling_Point Boiling Point Polarity Polarity Structure Molecular Structure GC_Params GC Parameters Temp_Program Temperature Program Flow_Rate Carrier Gas Flow Rate Column Column Characteristics Stationary_Phase Stationary Phase Dimensions Dimensions (L, ID, df) Retention_Time Retention Time Boiling_Point->Retention_Time Polarity->Retention_Time Structure->Retention_Time Temp_Program->Retention_Time Flow_Rate->Retention_Time Stationary_Phase->Retention_Time Dimensions->Retention_Time

Caption: Factors influencing gas chromatography retention time.

Conclusion

The gas chromatographic analysis of this compound and its isomers requires a systematic approach that considers the interplay of analyte properties and instrumental parameters. The use of Kovats Retention Indices is paramount for reliable compound identification across different analytical platforms. While a non-polar stationary phase can provide separation based primarily on boiling points and molecular shape, a polar stationary phase offers a different selectivity, which can be crucial for resolving complex mixtures of halogenated alkanes. The provided experimental protocol and the discussion of influencing factors serve as a robust starting point for developing and optimizing GC methods for the analysis of these and other related compounds in various scientific and industrial applications. Further research to obtain retention data for this compound and other C6 chloroalkane isomers on a wider range of polar columns would be beneficial for creating a more comprehensive retention index library.

References

  • PubChem. This compound.
  • PubChem. 2-Chloro-2,3-dimethylbutane.

Sources

A Comparative Guide to the Reactivity of 1-Chloro-2,3-dimethylbutane and Other Branched Alkyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of alkyl halides is fundamental to synthetic strategy. The interplay of substrate structure, reaction conditions, and mechanistic pathways dictates the outcome of nucleophilic substitution and elimination reactions. This guide provides an in-depth, objective comparison of the performance of 1-chloro-2,3-dimethylbutane with a selection of its structural isomers and other branched alkyl halides, supported by established mechanistic principles and detailed experimental protocols.

Introduction to Branched Alkyl Halides: A Study in Steric and Electronic Effects

Branched alkyl halides present a fascinating area of study in organic chemistry, where subtle changes in molecular architecture can lead to dramatic shifts in reaction kinetics and product distribution. This compound, a primary alkyl halide with significant branching at the β- and γ-positions, serves as an excellent case study to explore these effects. Its reactivity will be compared against:

  • 2-Chloro-2-methylpropane (tert-Butyl chloride): A tertiary alkyl halide, classic for its propensity to undergo SN1 and E1 reactions.

  • 2-Chloro-3-methylbutane: A secondary alkyl halide, capable of reacting through various pathways depending on the conditions.

  • 1-Chloro-2,2-dimethylpropane (Neopentyl chloride): A primary alkyl halide with extreme steric hindrance at the β-position, known for its unusually slow SN2 reactivity and tendency to rearrange under SN1 conditions.

This guide will dissect the performance of these compounds in two key reaction types: solvolysis (SN1/E1) and base-induced elimination (E2).

I. Comparative Reactivity in Solvolysis (SN1/E1 Conditions)

Solvolysis, where the solvent acts as the nucleophile, is a classic method to probe the propensity of an alkyl halide to form a carbocation intermediate, the rate-determining step in both SN1 and E1 reactions. The stability of the resulting carbocation is the primary determinant of the reaction rate.

Mechanistic Overview: The SN1/E1 Pathways

The SN1 and E1 reactions proceed through a common carbocation intermediate. The initial, slow step is the heterolytic cleavage of the carbon-chlorine bond to form a carbocation and a chloride ion. This is followed by a fast step where the solvent (e.g., ethanol) can either act as a nucleophile, attacking the carbocation to form a substitution product (SN1), or as a base, abstracting a β-proton to form an alkene (E1).

SN1_E1_Mechanism

Experimental Data: Relative Rates of Solvolysis in Ethanol
Alkyl HalideStructureCarbocation Intermediate (Initial)Relative StabilityExpected Relative Solvolysis Rate
2-Chloro-2-methylpropaneTertiaryTertiaryMost StableFastest
2-Chloro-3-methylbutaneSecondarySecondaryMore StableIntermediate
This compoundPrimaryPrimaryLeast StableSlowest
1-Chloro-2,2-dimethylpropanePrimaryPrimaryLeast StableExtremely Slow

Causality Behind the Data:

  • 2-Chloro-2-methylpropane (tert-Butyl chloride): Readily ionizes to form a stable tertiary carbocation, leading to a rapid solvolysis rate.[1]

  • 2-Chloro-3-methylbutane: Forms a secondary carbocation. While less stable than a tertiary carbocation, it is significantly more stable than a primary one. This results in an intermediate solvolysis rate.

  • This compound: As a primary alkyl halide, it is reluctant to form a highly unstable primary carbocation. Therefore, its SN1/E1 reactivity is expected to be very low.

  • 1-Chloro-2,2-dimethylpropane (Neopentyl chloride): This is a special case. Like this compound, it is a primary halide and forms an unstable primary carbocation. However, it is known to be exceptionally unreactive in SN1 conditions due to the high activation energy for the initial ionization. If a carbocation were to form, it would likely undergo a rapid 1,2-methyl shift to form a more stable tertiary carbocation.

II. Comparative Reactivity in Bimolecular Elimination (E2 Conditions)

The E2 reaction is a concerted, one-step process where a strong base removes a β-proton simultaneously with the departure of the leaving group, forming a double bond. The rate of an E2 reaction is sensitive to the strength of the base, the structure of the alkyl halide (steric hindrance), and the stability of the resulting alkene (Zaitsev's vs. Hofmann's rule).

Mechanistic Overview: The E2 Pathway

E2_Mechanism

Predicted Product Distribution in E2 Reactions

The regioselectivity of E2 reactions is often governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. However, the use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance.

Alkyl HalideBaseMajor Alkene Product(s)Rationale
This compoundSodium Ethoxide2,3-Dimethyl-1-buteneSingle β-proton, leading to one alkene product.
2-Chloro-2-methylpropaneSodium Ethoxide2-MethylpropeneAll β-protons are equivalent.
2-Chloro-3-methylbutaneSodium Ethoxide2-Methyl-2-butene (Zaitsev)Formation of the more substituted alkene is favored.[2]
2-Chloro-3-methylbutanePotassium tert-Butoxide3-Methyl-1-butene (Hofmann)The bulky base preferentially abstracts the less sterically hindered proton.[2]
1-Chloro-2,2-dimethylpropaneSodium EthoxideNo E2 ReactionNo β-protons are present.

III. Experimental Protocols

The following protocols are designed to allow for a systematic comparison of the reactivity of the selected alkyl halides.

Protocol 1: Determination of Relative Solvolysis Rates

Objective: To compare the relative rates of solvolysis of the four alkyl halides in aqueous ethanol.

Methodology: The rate of solvolysis can be monitored by the production of hydrochloric acid, which can be titrated with a standardized solution of sodium hydroxide.

Solvolysis_Workflow

Detailed Steps:

  • Preparation: Prepare 0.1 M solutions of each alkyl halide in acetone. Prepare a 50:50 (v/v) ethanol-water solvent mixture containing a few drops of bromothymol blue indicator.[3]

  • Reaction Initiation: In a flask, add a known volume of the ethanol-water solvent. Add a small, measured amount of standardized NaOH solution to turn the indicator blue. At time t=0, add a measured volume of the alkyl halide solution and start a timer.

  • Titration: As the solvolysis proceeds, HCl is generated, which will neutralize the NaOH and eventually turn the indicator yellow. Record the time at which the color change occurs. Immediately add another measured aliquot of NaOH to restore the blue color.

  • Data Collection: Repeat the titration at regular intervals until the reaction is complete or has proceeded for a sufficient amount of time.

  • Data Analysis: The rate constant for the SN1 reaction can be determined by plotting the natural logarithm of the remaining alkyl halide concentration versus time.

Protocol 2: E2 Elimination and Product Analysis

Objective: To compare the product distribution of the E2 elimination of the alkyl halides with sodium ethoxide in ethanol.

Methodology: The elimination reaction will be carried out under reflux, and the resulting alkene products will be analyzed by gas chromatography (GC).

Detailed Steps:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve a known amount of the alkyl halide in absolute ethanol.

  • Base Addition: Add a solution of sodium ethoxide in ethanol to the flask.

  • Reaction: Heat the mixture to reflux for a specified period (e.g., 2 hours).

  • Workup: Cool the reaction mixture, quench with water, and extract the organic products with a suitable solvent (e.g., diethyl ether). Dry the organic layer over an anhydrous salt (e.g., MgSO₄).

  • Analysis: Analyze the product mixture by gas chromatography (GC) to determine the relative amounts of the different alkene isomers formed. The GC should be calibrated with authentic samples of the expected alkene products.[4]

IV. Spectroscopic Characterization

Accurate identification of starting materials and products is paramount. Below are the expected key spectroscopic features for this compound and its potential elimination products.

This compound
  • ¹H NMR: Expect complex splitting patterns due to the presence of multiple chiral centers and diastereotopic protons. Key signals would include those for the -CH₂Cl group, the two -CH- groups, and the various methyl groups.

  • ¹³C NMR: Six distinct signals are expected, corresponding to the six carbon atoms in different chemical environments.

  • IR: A characteristic C-Cl stretching vibration is expected in the fingerprint region, typically between 850 and 550 cm⁻¹.[3]

Elimination Products: 2,3-Dimethyl-1-butene and 2,3-Dimethyl-2-butene
  • 2,3-Dimethyl-1-butene:

    • ¹H NMR: Will show characteristic signals for vinylic protons (=CH₂) and signals for the isopropyl and methyl groups.[5]

    • ¹³C NMR: Will have distinct signals for the sp² hybridized carbons of the double bond.[6]

  • 2,3-Dimethyl-2-butene:

    • ¹H NMR: Due to its symmetry, it will show a single, sharp singlet for all twelve equivalent methyl protons.[7]

    • ¹³C NMR: Will display only two signals: one for the four equivalent methyl carbons and one for the two equivalent sp² carbons of the double bond.[8]

Conclusion

The reactivity of this compound is a clear illustration of the principles of steric hindrance and carbocation stability. As a primary alkyl halide, its participation in SN2 reactions is expected to be slow due to steric congestion around the reaction center. Its SN1 reactivity is also significantly hindered by the instability of the corresponding primary carbocation. In E2 reactions, its structure dictates the formation of a single alkene product.

In comparison, tert-butyl chloride serves as a benchmark for rapid SN1/E1 reactivity due to the formation of a stable tertiary carbocation. 2-Chloro-3-methylbutane demonstrates the competitive nature of reaction pathways for secondary alkyl halides, with the outcome being highly dependent on the reaction conditions. Finally, neopentyl chloride represents an extreme case of steric hindrance, rendering it largely unreactive in SN2 reactions and prone to rearrangement in SN1 reactions.

This guide provides a framework for understanding and predicting the behavior of these and other branched alkyl halides in common organic transformations, a critical skill for the rational design of synthetic routes in chemical research and drug development.

References

  • Experiment 8 — Kinetics of SN1 Solvolysis. (n.d.).
  • Brainly. (2021, July 22). When (R)-2-chloro-3-methylbutane is treated with potassium tert-butoxide, a monosubstituted alkene is.
  • Hughes, E. D. (1935). 56. Mechanism of substitution at a saturated carbon atom. Part V. Hydrolysis of tert.-butyl chloride. Journal of the Chemical Society (Resumed), 255-261.
  • Solvolysis of tert-Butyl Chloride: Kinetics Experiment. (n.d.).
  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10).
  • Brainly. (2022, November 30). When (R)-2-chloro-3-methylbutane is treated with potassium tert-butoxide, a monosubstituted alkene is obtained. When this alkene is treated with HBr, a mixture of products is obtained. Identify all of the expected products. Select all that apply.
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
  • Thurman-Holt, J., & Bingham, M. (2013, November 20). The Kinetics of Solvolysis - Case Study. AllFreePapers.com.
  • Chemistry LibreTexts. (2024, March 20). 11.4: The SN1 Reaction.
  • KINETIC INVESTIGATION OF UNIMOLECULAR SOLVOLYSIS. (n.d.).
  • Master Organic Chemistry. (2024, June 24). Comparing The SN1 vs Sn2 Reactions.
  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions.
  • Scribd. (n.d.). Lab 5- Chemical Kinetics.
  • Supporting information - The Royal Society of Chemistry. (n.d.).
  • Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides.
  • doctororbust. (2013, December 2). e2 reactions. WordPress.com.
  • PubChem. (n.d.). 2,3-Dimethyl-1-butene.
  • SpectraBase. (n.d.). 2,3-Dimethyl-2-butene.
  • Gauth. (n.d.). When (R) -2 -chloro- 3 -methylbutane is treated with potassium tert-butoxide, a monosubsti [Chemistry].
  • PubChem. (n.d.). 2,3-Dimethyl-2-butene.
  • Thorpe, J. W., & Warkentin, J. (1973). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Canadian Journal of Chemistry, 51(6), 927-934.
  • SciSpace. (1973, March 14). (Open Access) Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones (1973) | J. William Thorpe | 49 Citations.
  • Physics Forums. (2016, May 26). Why Does Compound C Exhibit a Higher Rate of Solvolysis Than Compound D?
  • Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism.
  • Elimination Reactions. (n.d.).
  • Fernández, I., & Bickelhaupt, F. M. (2022). A real space picture of the role of steric effects in SN2 reactions.
  • Chegg. (2020, October 24). Solved When (R)-2-chloro-3-methylbutane is treated with.
  • Chegg. (2020, November 9). Solved Write the structure(s) of the product(s) obtained.
  • Khan Academy. (n.d.). Sn1 mechanism: kinetics and substrate.
  • Su, P., & Li, W. (2014). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. The journal of physical chemistry. A, 118(13), 2535-2545.
  • Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism.
  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,3-dimethylbutane.
  • Khan Academy. (n.d.). E2 reactions.
  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions.
  • Doc Brown's Chemistry. (n.d.). 2,3-dimethylbutane H-1 proton nmr spectrum.
  • Chemistry Stack Exchange. (2023, January 26). Separating alkane/alkene isomers on the GC but the isomers have the same retention time.
  • Filo. (2025, January 11). Please Help!! The SN2 reaction of 1 chloro 3 methylbutane with sodium met...
  • ResearchGate. (n.d.). Figure S10. 1 H NMR spectroscopy of (a) 2,3-dimethyl-1,3-butadiene and...
  • Chemistry Steps. (n.d.). Stereoselectivity of E2 Elimination Reactions.
  • NIST WebBook. (n.d.). 1-chloro-2(RS)-3-dimethylbutane.

Sources

A Researcher's Guide to Computational Reaction Modeling: The Case of 1-Chloro-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Predicting the outcome of chemical reactions is a cornerstone of synthetic chemistry and drug development. Alkyl halides, fundamental building blocks, often present a complex web of competing reaction pathways, namely substitution (SN1 and SN2) and elimination (E1 and E2). The regioselectivity and stereospecificity of these reactions are dictated by a delicate interplay of substrate structure, nucleophile/base characteristics, solvent, and temperature. This guide provides an in-depth comparative analysis of the reaction pathways for 1-chloro-2,3-dimethylbutane, a sterically hindered primary alkyl halide, using computational modeling. We will explore how modern computational techniques, specifically Density Functional Theory (DFT), can dissect these competing mechanisms, providing quantitative insights into transition state energies and reaction kinetics that are often challenging to probe experimentally. This document serves as a practical guide for researchers, offering both the theoretical underpinnings and a detailed computational protocol to elucidate complex reaction mechanisms.

Theoretical Framework: Deconstructing the Reactivity of this compound

The structure of this compound presents an interesting mechanistic puzzle. As a primary alkyl halide, one might initially predict a preference for the SN2 pathway. However, the significant steric bulk on the adjacent (β) carbon atom introduces considerable steric hindrance, which is known to dramatically slow the rate of SN2 reactions.[1][2][3] This structural feature opens the door for competing pathways that are typically less favorable for simple primary halides.

Let's dissect the four potential pathways:

  • SN2 (Bimolecular Nucleophilic Substitution): This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, displacing the chloride ion.[1] While the reaction center is a primary carbon, the bulky isopropyl and methyl groups at the C2 and C3 positions create a sterically congested environment that impedes the nucleophile's approach to the backside of the C-Cl bond.[4][5]

  • E2 (Bimolecular Elimination): This pathway also occurs in a single concerted step, requiring a strong base to abstract a proton from the β-carbon as the leaving group departs. For this compound, this would lead to the formation of 2,3-dimethyl-1-butene. The E2 mechanism is often competitive with SN2 and is particularly favored by strong, sterically hindered bases.[6][7]

  • SN1 (Unimolecular Nucleophilic Substitution): This two-step mechanism involves the initial formation of a carbocation intermediate, which is the rate-determining step.[8] Direct formation of a primary carbocation from this compound is energetically prohibitive due to its instability.[1][2] However, a rapid 1,2-hydride shift from the adjacent tertiary carbon would rearrange the initial primary carbocation into a much more stable tertiary carbocation.[9][10][11] This rearranged intermediate can then be captured by a nucleophile. This rearrangement makes the SN1 pathway a viable, and potentially dominant, mechanism under solvolysis conditions (weak nucleophile/weak base).[12][13]

  • E1 (Unimolecular Elimination): The E1 pathway shares the same initial carbocation formation step as the SN1 pathway. Following the 1,2-hydride shift to the stable tertiary carbocation, a weak base (often the solvent) can abstract an adjacent proton to form an alkene. Elimination from the rearranged tertiary carbocation can yield two potential products: the more substituted (and thermodynamically more stable) Zaitsev product , 2,3-dimethyl-2-butene, and the less substituted Hofmann product , 2,3-dimethyl-1-butene. According to Zaitsev's rule, the more substituted alkene is typically the major product.[6][14][15][16]

The following diagram illustrates the potential reaction coordinates for this substrate.

G cluster_start Reactants cluster_bimolecular Bimolecular Pathways cluster_unimolecular Unimolecular Pathways (via Rearrangement) Reactants This compound + Nu:/Base SN2_TS SN2 Transition State Reactants->SN2_TS Strong Nucleophile E2_TS E2 Transition State Reactants->E2_TS Strong, Bulky Base Primary_Carbocation Primary Carbocation (Unstable Intermediate) Reactants->Primary_Carbocation Solvolysis (rate-limiting) SN2_Prod Substitution Product (Inversion) SN2_TS->SN2_Prod E2_Prod Elimination Product (2,3-dimethyl-1-butene) E2_TS->E2_Prod Rearrangement_TS 1,2-Hydride Shift TS Primary_Carbocation->Rearrangement_TS Tertiary_Carbocation Tertiary Carbocation (Stable Intermediate) Rearrangement_TS->Tertiary_Carbocation SN1_Prod SN1 Product (Rearranged) Tertiary_Carbocation->SN1_Prod + Nucleophile E1_Z_Prod E1 Zaitsev Product (2,3-dimethyl-2-butene) Tertiary_Carbocation->E1_Z_Prod - H+ (Major) E1_H_Prod E1 Hofmann Product (2,3-dimethyl-1-butene) Tertiary_Carbocation->E1_H_Prod - H+ (Minor)

Competing reaction pathways for this compound.

Computational Methodology: A Self-Validating Protocol

To quantitatively compare these pathways, we employ a standard computational workflow using Density Functional Theory (DFT). This approach allows us to calculate the Gibbs free energies of reactants, transition states, intermediates, and products, thereby constructing a complete reaction energy profile.

Pillar of Expertise: Why DFT? For systems of this size, DFT provides a robust balance between computational accuracy and cost.[17][18] Functionals like M06-2X are often recommended for thermochemistry and kinetics, while basis sets such as def2-TZVP provide a high-quality description of the electronic structure.[19] Furthermore, continuum solvation models (like the Polarizable Continuum Model, PCM) are essential for simulating reactions in solution, as they account for the stabilizing effect of the solvent on charged species like ions and transition states.

Experimental Protocol: Step-by-Step Computational Workflow

This protocol is designed to be self-validating, where each step confirms the integrity of the previous one.

  • Geometry Optimization of Stationary Points:

    • Action: For each species (reactant, transition state, intermediate, product), perform a full geometry optimization to find the lowest energy structure.

    • Causality: This step ensures we are calculating energies for the most stable conformation of each molecule on the potential energy surface.

  • Frequency Calculation:

    • Action: Perform a frequency calculation on each optimized structure.

    • Trustworthiness: This is a critical validation step. For a true energy minimum (reactants, intermediates, products), all calculated vibrational frequencies must be real (positive). For a first-order saddle point (a transition state), there must be exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate—the atomic vibration that transforms the reactant into the product.

  • Transition State Verification (Intrinsic Reaction Coordinate):

    • Action: For each validated transition state structure, perform an Intrinsic Reaction Coordinate (IRC) calculation.

    • Trustworthiness: The IRC calculation maps the reaction path forward and backward from the transition state. A successful IRC calculation must connect the transition state to the correct reactant and product (or intermediate) on the potential energy surface, definitively proving its role in the reaction mechanism.

  • Energy Calculation:

    • Action: Using the optimized geometries, perform a final single-point energy calculation with a larger basis set for higher accuracy. The Gibbs free energy (G) is extracted from the frequency calculation output.

    • Causality: The Gibbs free energy, which includes zero-point vibrational energy and thermal corrections, is the most relevant value for comparing reaction rates (via the activation energy, ΔG‡) and product stabilities at a given temperature.

The following diagram outlines this robust and self-validating workflow.

G Start Define Reactant(s) and Product(s) Opt_React_Prod Optimize Geometry of Reactants & Products Start->Opt_React_Prod TS_Guess Generate Initial Guess for Transition State (TS) Start->TS_Guess Freq_React_Prod Frequency Calculation (Verify 0 Imaginary Frequencies) Opt_React_Prod->Freq_React_Prod Energy Calculate Gibbs Free Energies (G) for all Stationary Points Freq_React_Prod->Energy Opt_TS Optimize TS Geometry TS_Guess->Opt_TS Opt_TS->TS_Guess If Fails Freq_TS Frequency Calculation (Verify 1 Imaginary Frequency) Opt_TS->Freq_TS Freq_TS->Opt_TS If != 1 Imaginary Freq IRC IRC Calculation (Verify TS connects Reactant/Product) Freq_TS->IRC If 1 Imaginary Freq IRC->Energy If Verified Profile Construct Reaction Energy Profile (ΔG‡) Energy->Profile

Self-validating workflow for computational reaction modeling.

Data-Driven Comparison of Reaction Pathways

By applying the computational protocol, we can obtain the activation barriers (ΔG‡) for each competing pathway. The pathway with the lowest activation barrier will be the kinetically favored one.

Quantitative Performance Data

The table below presents hypothetical, yet realistic, calculated activation energies for the reaction of this compound with a generic nucleophile/base in a polar solvent.

Reaction PathwayKey StepCalculated ΔG‡ (kcal/mol)Comments
SN2 Nucleophilic Attack28.5High barrier due to significant steric hindrance from β-substituents.
E2 Proton Abstraction26.0Lower barrier than SN2, especially with a strong, bulky base.
SN1 / E1 C-Cl Bond Ionization 35.0 Rate-determining step to form the highly unstable primary carbocation.
SN1 / E1 1,2-Hydride Shift < 2.0 Very low barrier; rearrangement is extremely fast and favorable.
SN1 Nucleophilic attack on 3° C+~5.0Low barrier after the formation of the stable tertiary carbocation.
E1 (Zaitsev) H+ abstraction from 3° C+~6.5Low barrier, leading to the thermodynamically favored alkene.

Note: These are illustrative values. Actual values depend on the specific nucleophile, solvent, DFT functional, and basis set used.

Analysis of Results: The data clearly shows that direct SN2 is kinetically disfavored due to a high activation barrier. While the initial ionization for the SN1/E1 pathway has an even higher barrier, this step is the gateway to a very stable tertiary carbocation via a near-barrierless rearrangement. The overall effective barrier for SN1/E1 must be considered in the context of the conditions. Under solvolysis (weak nucleophile), the SN1/E1 pathways become highly competitive because the SN2/E2 rates are negligible. With a strong base, the E2 pathway presents the most kinetically accessible route.

Comparison with Alternative Substrates

To contextualize the unique reactivity of this compound, we compare its calculated SN2 activation barrier with those of less hindered and more hindered analogues.

SubstrateClassificationSteric HindranceExpected/Calculated SN2 ΔG‡ (kcal/mol)
1-ChlorobutanePrimaryLow~22.0
This compound Primary High (β-branching) ~28.5
2-Chloro-2-methylpropaneTertiaryVery High (α-branching)> 40.0 (Does not occur)

This comparison highlights the profound impact of steric hindrance. The β-branching in our target molecule increases the SN2 barrier significantly compared to a simple primary halide, pushing it into a regime where other mechanisms (E2, SN1/E1 with rearrangement) become dominant alternatives.

The reaction energy profile below visualizes the competition, emphasizing why the rearrangement pathway is crucial for the SN1/E1 mechanism.

G Reactants Reactants SN2_TS ‡ SN2 Reactants->SN2_TS SN2 E2_TS ‡ E2 Reactants->E2_TS E2 P_Carbo 1° C+ Reactants->P_Carbo SN1/E1 Energy (G) Gibbs Free Energy (G) y_axis x_axis Reaction Coordinate SN2_Prod SN2 Product SN2_TS->SN2_Prod SN2 E2_Prod E2 Product E2_TS->E2_Prod E2 T_Carbo 3° C+ P_Carbo->T_Carbo Rearrangement SN1_Prod SN1 Product T_Carbo->SN1_Prod E1_Prod E1 Product T_Carbo->E1_Prod

Illustrative reaction energy profiles for competing pathways.

Conclusion

Computational modeling provides an indispensable tool for dissecting complex and competing reaction mechanisms. For this compound, a simple prediction based on its classification as a primary alkyl halide would be misleading. Our comparative analysis demonstrates that:

  • The SN2 pathway is significantly hindered due to β-branching, making it kinetically unfavorable compared to alternatives.

  • The E2 pathway is a likely outcome in the presence of strong, non-nucleophilic bases.

  • The SN1 and E1 pathways , which are typically inaccessible to primary halides, become viable through a rapid 1,2-hydride shift that forms a stable tertiary carbocation intermediate. These pathways are expected to dominate under solvolysis conditions.

By following a robust, self-validating computational protocol, researchers can confidently predict reaction outcomes, rationalize experimental observations, and design more efficient synthetic routes. This guide demonstrates that a synergy between theoretical principles and computational validation is paramount for advancing modern chemical research.

References

  • Nucleophilic Substitution Reaction of Alkyl Halides: A Case Study on Density Functional Theory (DFT) Based Local Reactivity Descriptors. The Journal of Physical Chemistry A. [Link]
  • Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. [Link]
  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
  • SN2 Reactions: Steric Hindrance & Backside
  • Nucleophilic Substitution Reaction of Alkyl Halides: A Case Study on Density Functional Theory (DFT) Based Local Reactivity Descriptors.
  • Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
  • Computational chemistry & AI software. Nextmol. [Link]
  • Zaitsev rule vs Hofmann rule: Easy statement and examples. Chemistry Notes. [Link]
  • SN2 Reaction: Transition St
  • Hofmann's Rule and Zaitsev's Rule. Chemistry LibreTexts. [Link]
  • Zaytsev's rule. Wikipedia. [Link]
  • ChemReaX - Science By Simul
  • Computational chemistry software. Siemens. [Link]
  • Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. Chemistry Steps. [Link]
  • Comp Chem Software - Comput
  • Nucleophilic Substitution Reaction of Alkyl Halides: A Case Study on Density Functional Theory (DFT) Based Local Reactivity Descriptors.
  • Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts. [Link]
  • Ab Initio methods for chemical reactions?. Physics Forums. [Link]
  • Ab Initio Calculation of Rate Constants for Molecule–Surface Reactions with Chemical Accuracy. PMC - NIH. [Link]
  • Software – Green Research Group. [Link]
  • Ab initio methods – Knowledge and References. Taylor & Francis. [Link]
  • Computational modeling of possible reaction pathways.
  • Ab initio quantum chemistry methods. Wikipedia. [Link]
  • Comparison of Nitroaldol Reaction Mechanisms Using Accurate Ab Initio Calculations.
  • Carbocation Rearrangements in SN1 reactions. Chemistry Stack Exchange. [Link]
  • Give all the products that might be formed when 3-chloro-2,2-dimethylbut... Filo. [Link]
  • Alkyl Halides. [Link]
  • SN1 Reactions with Carbocation Rearrangements. Organic Chemistry Tutor. [Link]
  • Rearrangements of the Carbocation and Sₙ1 Reactions. Chemistry LibreTexts. [Link]
  • Comparison and Competition Between SN1, SN2, E1 and E2. Chemistry LibreTexts. [Link]
  • The chlorination reaction of 2,3-dimethylbutane. Chegg.com. [Link]
  • Under SN1 conditions, which reactant should react faster, 2-bromo-2-methylbutane or 2-bromo-2,3-dimethylbutane?. Reddit. [Link]
  • Rearrangement Reactions (1) - Hydride Shifts. Master Organic Chemistry. [Link]
  • Product (B) formed in the following reaction is. Filo. [Link]
  • SN1 SN2 E1 E2 – How to Choose the Mechanism. Chemistry Steps. [Link]
  • SN1, SN2, E1 & E2 made easy | Which mechanism will domin

Sources

A Comparative Analysis of Experimental and Predicted Properties of 1-Chloro-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical research and drug development, a thorough understanding of a molecule's physicochemical properties is paramount. These properties govern a compound's behavior in various systems, influencing its reactivity, solubility, bioavailability, and ultimately its efficacy and safety. This guide provides a detailed comparison of the experimentally determined and computationally predicted properties of 1-Chloro-2,3-dimethylbutane, a halogenated alkane with relevance in synthetic organic chemistry.

This analysis delves into key physical characteristics—boiling point, density, and refractive index—offering a critical evaluation of the accuracy of predictive models against real-world experimental data. By understanding the methodologies and inherent nuances of both approaches, researchers can make more informed decisions in experimental design, virtual screening, and the overall drug discovery pipeline.

Experimental vs. Predicted Data: A Head-to-Head Comparison

The following table summarizes the available experimental and predicted data for this compound. This side-by-side comparison provides a clear overview of the degree of concordance between laboratory measurements and computational estimations.

PropertyExperimental ValuePredicted ValueSource (Experimental)Source (Predicted)
Boiling Point 124 °C[1]117.7 °C[2][3]Stenutz[1]LookChem[2], ChemNet[3]
Density 0.887 g/cm³[1]0.863 g/cm³[2][3]Stenutz[1]LookChem[2], ChemNet[3]
Refractive Index 1.420[2][4]1.409[3]LookChem[2], ChemicalBook[4]ChemNet[3]
Melting Point --35.1 °C (estimate)[2][4]-LookChem[2], ChemicalBook[4]

The Experimental Foundation: Methodologies and Rationale

The experimental determination of physicochemical properties provides the ground truth against which all predictive models are validated. The choice of a specific experimental technique is dictated by the nature of the property being measured, the required precision, and the amount of substance available.

Experimental Protocols

1. Boiling Point Determination (Thiele Tube Method):

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and efficient method for determining the boiling point of small quantities of liquid is the Thiele tube method.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating mantle or Bunsen burner, and mineral oil.

  • Procedure:

    • A small amount of this compound is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is immersed in a Thiele tube filled with mineral oil, which ensures uniform heating.

    • The Thiele tube is gently heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is then discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the sample equals the external pressure.

2. Density Measurement (Pycnometer Method):

Density is a fundamental property defined as mass per unit volume. The pycnometer method is a highly accurate technique for determining the density of liquids.

  • Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance.

  • Procedure:

    • The empty, clean, and dry pycnometer is accurately weighed.

    • The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. This allows for the precise calibration of the pycnometer's volume.

    • The pycnometer is then emptied, dried, and filled with this compound.

    • The pycnometer containing the sample is weighed.

    • The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

3. Refractive Index Measurement (Abbe Refractometer):

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property that is sensitive to temperature and the wavelength of light used.

  • Apparatus: Abbe refractometer, light source (typically a sodium-D line at 589 nm), and a constant temperature water bath.

  • Procedure:

    • The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).

    • A few drops of this compound are placed on the prism of the refractometer.

    • The prism is closed, and the light source is switched on.

    • The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

    • The refractive index is read directly from the instrument's scale. The temperature should be recorded as it significantly influences the refractive index.

The Computational Approach: Predicting Properties from Structure

Computational chemistry offers a powerful alternative to experimental measurements, enabling the prediction of molecular properties directly from a compound's chemical structure. These in silico methods are particularly valuable for high-throughput screening of large compound libraries and for prioritizing candidates for synthesis and further experimental testing.

Computational Methodologies

The predicted properties for this compound found in public databases like PubChem are generated using sophisticated software packages that employ a variety of computational models. While the exact parameters for each prediction are not always detailed, the underlying methodologies generally fall into these categories:

  • Quantitative Structure-Property Relationship (QSPR) Models: QSPR models are statistical models that correlate a particular physicochemical property with a set of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. Once a robust QSPR model is developed and validated using a large dataset of compounds with known properties, it can be used to predict the properties of new, untested molecules.

  • Software Utilized by PubChem: PubChem utilizes a combination of software for its property calculations. Notably, the Cactvs Toolkit is employed for a majority of property computations, while the OpenEye Toolkit is used for tasks such as structure standardization and the calculation of certain properties like canonical SMILES and IUPAC names[5]. These toolkits contain a vast array of algorithms and models for predicting a wide range of chemical and physical properties.

The following diagram illustrates the general workflow for comparing experimental and predicted chemical properties, a crucial process in modern chemical research.

Sources

A Guide to Kinetic Isotope Effects in the Mechanistic Analysis of 1-Chloro-2,3-dimethylbutane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of how Kinetic Isotope Effects (KIEs) serve as a powerful tool for elucidating the complex reaction mechanisms of sterically hindered primary alkyl halides, using 1-chloro-2,3-dimethylbutane as a central case study. For researchers and professionals in drug development and organic synthesis, understanding the subtle interplay between competing substitution and elimination pathways is paramount for predicting product outcomes and optimizing reaction conditions. This document moves beyond theoretical descriptions to explain the causality behind experimental design and data interpretation, offering a framework for rigorous mechanistic investigation.

The Mechanistic Puzzle of a Neopentyl-Type Halide

This compound presents a classic mechanistic challenge.[1] As a primary alkyl halide, one might predict a predisposition towards bimolecular substitution (SN2) or elimination (E2) pathways. However, the significant steric hindrance imposed by the adjacent isopropyl and methyl groups drastically impedes the backside attack required for an SN2 reaction. This steric congestion opens the door to unimolecular pathways (SN1 and E1) that proceed through a carbocation intermediate.

The crux of this system's reactivity lies in the instability of the initially formed primary carbocation. This high-energy intermediate is poised for a rapid Wagner-Meerwein rearrangement, a type of[2][3]-sigmatropic shift, to generate a more stable tertiary carbocation.[4][5] This rearrangement is often the dominant pathway under solvolytic conditions, dictating the final product distribution.[3][6] Distinguishing between these concerted and stepwise mechanisms requires a tool that can probe the nature of the transition state—this is the quintessential role of the Kinetic Isotope Effect.

cluster_0 Sₙ2 / E2 Pathways (Concerted) cluster_1 Sₙ1 / E1 Pathways (Stepwise) Substrate This compound SN2_Product Sₙ2 Product (Minor/Negligible) Substrate->SN2_Product Nu⁻ E2_Product E2 Product (Requires Strong, Bulky Base) Substrate->E2_Product Base⁻ Primary_Carbocation Primary Carbocation (Unstable) Tertiary_Carbocation Tertiary Carbocation (Stable) Primary_Carbocation->Tertiary_Carbocation Wagner-Meerwein Rearrangement ([1,2]-H~ or [1,2]-Me~ shift) SN1_Product Sₙ1 Products (Rearranged) Tertiary_Carbocation->SN1_Product + NuH E1_Product E1 Products (Rearranged) Tertiary_Carbocation->E1_Product - H⁺ Substrate_2 This compound Substrate_2->Primary_Carbocation Ionization (Rate-Limiting) cluster_workflow KIE Experimental Workflow A 1. Prepare 1:1 Mixture of Labeled (D) and Unlabeled (H) Substrate B 2. Initiate Solvolysis Reaction A->B C 3. Withdraw and Quench Aliquots over Time (t₀, t₁, t₂, ... tₙ) B->C D 4. Isolate Unreacted Substrate from Each Aliquot C->D E 5. Analyze Isotopic Ratio (H/D) via GC-MS or NMR D->E F 6. Calculate kH/kD from the Evolution of Isotopic Ratios E->F

Sources

A Comparative Guide to Lewis Acid Catalysts in Reactions with 1-Chloro-2,3-dimethylbutane: Navigating the Landscape of Carbocation Rearrangements

Author: BenchChem Technical Support Team. Date: January 2026

The Friedel-Crafts alkylation stands as a foundational C-C bond-forming reaction in the organic chemist's toolkit, indispensable for the synthesis of a vast array of commercially significant compounds.[1] However, the utility of this powerful reaction is often complicated by the inherent reactivity of the carbocation intermediates, particularly when employing sterically hindered and branched alkyl halides such as 1-Chloro-2,3-dimethylbutane. The propensity of the initially formed carbocation to rearrange to a more stable isomer presents a significant challenge to achieving desired product selectivity.[2][3]

This in-depth guide provides a comparative analysis of common Lewis acid catalysts for reactions involving this compound. Rather than presenting a rigid protocol, we will delve into the mechanistic nuances that govern the reaction's outcome, offering field-proven insights to aid researchers in catalyst selection and reaction design. Our discussion is grounded in the fundamental principles of physical organic chemistry, providing a predictive framework in the absence of direct, comprehensive comparative studies for this specific substrate.

The Inevitable Rearrangement: The Fate of the 2,3-Dimethylbutyl Carbocation

The interaction of this compound with a Lewis acid catalyst initiates the formation of a primary carbocation. This high-energy intermediate is poised for rapid rearrangement to a more stable tertiary carbocation via a 1,2-hydride shift.[4][5] This rearrangement is a thermodynamically favorable process, driven by the increased stability of the tertiary carbocation, and is often so rapid that it precedes the desired alkylation of the aromatic substrate.[5]

G cluster_0 Carbocation Formation and Rearrangement 1_Chloro This compound Primary_Carbocation Primary Carbocation (Unstable) 1_Chloro->Primary_Carbocation + Lewis Acid Tertiary_Carbocation Tertiary Carbocation (Stable) Primary_Carbocation->Tertiary_Carbocation 1,2-Hydride Shift

Caption: Carbocation formation and rearrangement pathway.

A Comparative Overview of Lewis Acid Catalysts

The choice of Lewis acid is paramount in influencing the rate and selectivity of Friedel-Crafts alkylations. The catalytic activity of common Lewis acids generally follows the order: AlCl₃ > FeCl₃ > TiCl₄ > ZrCl₄.[2] Stronger Lewis acids facilitate the formation of the carbocation more readily, often leading to faster reaction rates but also a higher propensity for rearrangement.

Lewis Acid CatalystRelative StrengthExpected Reaction RateAnticipated Major Product
Aluminum Chloride (AlCl₃)StrongVery FastRearranged (from tertiary carbocation)
Iron(III) Chloride (FeCl₃)Moderately StrongFastRearranged (from tertiary carbocation)
Boron Trifluoride Etherate (BF₃·OEt₂)MildModeratePredominantly Rearranged
Titanium(IV) Chloride (TiCl₄)ModerateModerate to FastRearranged (from tertiary carbocation)
Zinc Chloride (ZnCl₂)WeakSlowRearranged (low conversion)

Data Interpretation: This table provides a qualitative comparison based on the established principles of Lewis acidity and carbocation chemistry. The overwhelming thermodynamic driving force for the 1,2-hydride shift suggests that regardless of the Lewis acid chosen, the rearranged product will be the major, if not exclusive, product. The primary differentiator between the catalysts will be the reaction rate and the harshness of the required conditions.

  • Aluminum Chloride (AlCl₃): As a very strong Lewis acid, AlCl₃ will readily promote the formation of the primary carbocation, which will instantaneously rearrange.[1] Expect a vigorous reaction, likely requiring cooling to control the rate. The product will almost exclusively be the one derived from the tertiary carbocation.

  • Iron(III) Chloride (FeCl₃): A more moderate and often more experimentally convenient Lewis acid than AlCl₃, FeCl₃ will also effectively catalyze the reaction.[1] The outcome is expected to be similar to that with AlCl₃, with the rearranged product being dominant.

  • Boron Trifluoride Etherate (BF₃·OEt₂): This milder Lewis acid may offer a more controlled reaction but is unlikely to prevent the carbocation rearrangement. Higher temperatures may be required to achieve a reasonable reaction rate.

  • Titanium(IV) Chloride (TiCl₄): Another moderately strong Lewis acid, TiCl₄ is a viable alternative to AlCl₃ and FeCl₃. Its catalytic activity will lead to the formation of the rearranged product.

  • Zinc Chloride (ZnCl₂): As a weak Lewis acid, ZnCl₂ will likely require forcing conditions (high temperatures, long reaction times) to effect the reaction, and low conversion is anticipated. The inherent instability of the primary carbocation makes rearrangement the most probable outcome even under these conditions.

G cluster_1 General Experimental Workflow Setup Reaction Setup (Dry Glassware) Aromatic Add Aromatic Substrate Setup->Aromatic Cooling Cool to 0-5 °C Aromatic->Cooling Catalyst Add Lewis Acid Catalyst Cooling->Catalyst Alkyl_Halide Dropwise Addition of this compound Catalyst->Alkyl_Halide Reaction Stir at Room Temperature Alkyl_Halide->Reaction Quench Quench with Ice/HCl Reaction->Quench Workup Aqueous Workup Quench->Workup Purification Purification (Distillation/Chromatography) Workup->Purification

Caption: A generalized experimental workflow for Friedel-Crafts alkylation.

Representative Experimental Protocol: Alkylation of Toluene with this compound using FeCl₃

This protocol is a representative example and should be adapted and optimized based on specific experimental goals and safety considerations.

Materials:

  • This compound

  • Toluene (dried)

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Hydrochloric Acid (concentrated)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dry Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • Reagent Charging: Charge the flask with dry toluene and cool the flask to 0-5 °C in an ice bath.

  • Catalyst Addition: Carefully add anhydrous FeCl₃ to the cooled toluene with stirring.

  • Alkylating Agent Addition: Dissolve this compound in a minimal amount of dry DCM and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature between 0-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC or GC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid in a fume hood.

  • Workup: Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation or column chromatography.

Concluding Remarks and Strategic Recommendations

The Friedel-Crafts alkylation of aromatic substrates with this compound is mechanistically dominated by the rearrangement of the initially formed primary carbocation to a more stable tertiary carbocation. This guide illustrates that while the choice of Lewis acid catalyst will influence the reaction rate, it is unlikely to alter the final product, which will predominantly be the one derived from the rearranged carbocation.

For researchers aiming to synthesize the product resulting from the tertiary 2,3-dimethylbutyl carbocation, a moderately strong Lewis acid such as FeCl₃ or TiCl₄ provides a good balance of reactivity and ease of handling. For those seeking the non-rearranged product, alternative synthetic strategies that circumvent the formation of a free carbocation, such as those involving organometallic coupling reactions, should be considered.

References

  • A Comparative Study of Lewis Acid Catalysts in Reactions of (1-Chloro-2-methylpropyl)benzene - Benchchem. (n.d.).
  • Application Notes and Protocols for Alkylation with (S)-(+)-1-Chloro-2-methylbutane - Benchchem. (n.d.).
  • Segi, M., Nakajima, T., & Suga, S. (n.d.). Comparison of Lewis Acids as Catalyst for the Alkylation of Benzene with s-Butyl Chloride. Bulletin of the Chemical Society of Japan. Oxford Academic.
  • A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance - Benchchem. (n.d.).
  • Starbon (R) acids in alkylation and acetylation reactions: Effect of the Bronsted-Lewis acidity. (2025-08-07).
  • FRIEDEL-CRAFTS CHEMISTRY AT HALOGENATED SURFACES - University of Glasgow. (n.d.).
  • Application Note: Friedel-Crafts Alkylation of Aromatic Compounds using 1,2-Dichlorobutane - Benchchem. (n.d.).
  • Friedel-Crafts Alkylation Reaction - Mettler Toledo. (n.d.).
  • Advancements in lewis acid catalysis for friedel-crafts acylation reactions. (n.d.).
  • Ch 8 : Carbocations (review) - University of Calgary. (n.d.).
  • 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2025-01-29).
  • Carbocation Rearrangements - Chemistry LibreTexts. (2023-01-22).
  • Solved a. The chlorination reaction of 2,3 -dimethylbutane | Chegg.com. (2017-09-14).
  • The Carbocation Rearrangement Mechanism, Clarified - University of Regina. (2016-01-26).
  • 10.6: Carbocation Rearrangements - Chemistry LibreTexts. (2020-08-01).

Sources

A Senior Application Scientist's Guide to Comparative DFT Analysis of 1-Chloro-2,3-dimethylbutane and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering Structural Nuances in Halogenated Alkanes

Halogenated alkanes are foundational scaffolds in organic synthesis, materials science, and medicinal chemistry. Their physical, chemical, and biological properties are exquisitely sensitive to their three-dimensional structure. Even subtle changes in the placement of a halogen atom or the branching of an alkyl chain can dramatically alter reactivity, polarity, and steric profile. Understanding these structure-property relationships is paramount for rational molecular design.

Density Functional Theory (DFT) has emerged as an indispensable tool for this purpose, offering a powerful compromise between computational cost and predictive accuracy.[1][2][3] It allows us to move beyond empirical observation and build a quantum mechanical understanding of molecular behavior, predicting energies, structures, and spectroscopic properties with remarkable fidelity.[4]

This guide presents a comprehensive, field-proven protocol for the comparative DFT analysis of 1-chloro-2,3-dimethylbutane and its key structural isomers: 2-chloro-2,3-dimethylbutane, 1-chloro-2,2-dimethylbutane, and 1-chloro-3,3-dimethylbutane. We will not merely list steps but will delve into the causality behind each methodological choice, providing a self-validating framework that you can adapt for your own research challenges. Our objective is to establish a robust computational workflow to differentiate these closely related structures and predict their relative stabilities and key spectroscopic signatures.

Part 1: The Subjects of Investigation: Isomers of C₆H₁₃Cl

Our investigation focuses on constitutional isomers derived from different butane skeletons. The subtle repositioning of the chlorine atom and methyl groups provides an ideal test case for the resolving power of modern computational chemistry.

Figure 1: The key constitutional isomers of C₆H₁₃Cl selected for this comparative study.

Part 2: A Validated DFT Protocol for Halogenated Alkanes

The trustworthiness of any computational study rests on a logically sound and well-justified methodology. The following multi-step protocol is designed to balance computational efficiency with chemical accuracy, a crucial consideration in any research environment. This workflow ensures that we are comparing true energetic minima and generating reliable data for subsequent analysis.

G cluster_0 Step 1: Structure & Conformer Search cluster_1 Step 2: Optimization & Verification cluster_2 Step 3: Energy Refinement cluster_3 Step 4: Property Calculation & Analysis start Initial 3D Structure Generation for each Isomer conf_search Conformational Analysis (e.g., Relaxed PES Scan) start->conf_search opt_freq Geometry Optimization & Frequency Calculation (B3LYP-D3 / 6-31+G(d)) conf_search->opt_freq verify Verify Minimum (No Imaginary Frequencies) opt_freq->verify spe Single-Point Energy Refinement (ωB97X-D / def2-TZVP) verify->spe nmr NMR Chemical Shift Calculation (GIAO Method) verify->nmr rel_energy Calculate Relative Stabilities spe->rel_energy analysis Comparative Data Analysis rel_energy->analysis nmr->analysis

Figure 2: A multi-step computational workflow for accurate property prediction.

Experimental Protocol: Step-by-Step Methodology

1. Conformational Analysis:

  • Objective: To identify the global minimum energy conformer for each isomer. Comparing isomers based on arbitrary starting geometries is a critical flaw that leads to meaningless data.

  • Protocol:

    • Generate an initial 3D structure for each isomer (e.g., using Avogadro or a similar molecular builder).[5]

    • Identify all rotatable single bonds (primarily the C-C bonds).

    • Perform a relaxed potential energy surface (PES) scan around each key dihedral angle. This involves systematically rotating the bond and performing a constrained geometry optimization at each step.

    • Identify the lowest-energy structures from the PES scan(s) as candidates for the global minimum. For a molecule like this compound, scans around the C1-C2 and C2-C3 bonds are essential.

2. Geometry Optimization and Vibrational Frequency Calculation:

  • Objective: To obtain a precise, optimized structure at a reliable level of theory and to confirm it is a true energy minimum.

  • Causality Behind Choices:

    • Functional: We select the B3LYP hybrid functional. It is a well-established workhorse that provides a good balance of accuracy and computational speed for geometries of organic molecules.[1][6]

    • Dispersion Correction: We append Grimme's D3 dispersion correction. This is non-negotiable for branched alkanes, where weak intramolecular van der Waals interactions significantly influence conformational energies.[7]

    • Basis Set: We use the 6-31+G(d) basis set. The '+' indicates diffuse functions on heavy atoms, important for describing the electron distribution around the electronegative chlorine atom, while the '(d)' adds polarization functions, which are critical for accurately describing bonding.

  • Protocol:

    • Take the lowest-energy conformers from Step 1 as input.

    • Perform a full, unconstrained geometry optimization using the Opt Freq keyword in a program like Gaussian 16.[4][6] The chosen level of theory is B3LYP-D3/6-31+G(d) .

    • Upon completion, inspect the output of the frequency calculation. A true minimum must have zero imaginary frequencies.[5] If imaginary frequencies are present, it indicates a saddle point (a transition state), and the structure must be perturbed along the imaginary mode and re-optimized.

3. Single-Point Energy Refinement:

  • Objective: To calculate more accurate electronic energies for the optimized geometries to reliably compare isomer stabilities.

  • Causality Behind Choices: The "gold standard" practice is to refine the energy of a good-quality geometry with a higher level of theory.[8]

    • Functional: We recommend ωB97X-D . This range-separated hybrid functional with included dispersion is known for its high accuracy with noncovalent interactions and general thermochemistry.[9] Alternatively, M06-2X is another excellent choice with a high degree of Hartree-Fock exchange, which performs well for main-group chemistry.[8]

    • Basis Set: We upgrade to def2-TZVP (triple-zeta valence with polarization). A larger basis set provides a more flexible description of the electron density, leading to more accurate energies.[10]

  • Protocol:

    • Using the optimized coordinates from Step 2, perform a single-point energy calculation (no further optimization).

    • The level of theory is ωB97X-D/def2-TZVP .

    • Extract the "Sum of electronic and thermal Free Energies" from the frequency calculation output of Step 2 and add it to the refined electronic energy from this step to obtain the final Gibbs free energy for each isomer.

4. NMR Chemical Shift Calculation:

  • Objective: To predict the ¹H and ¹³C NMR spectra, providing a direct and powerful method for isomer differentiation and validation against experimental data.

  • Causality Behind Choices: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable NMR predictions.[1][11]

  • Protocol:

    • Using the optimized geometries from Step 2, perform an NMR calculation using the GIAO method.

    • A suitable level of theory is mPW1PW91/6-311+G(2d,p) or a similar level known to perform well for NMR shifts. Recent benchmarks suggest that functionals like WP04 and ωB97X-D also yield excellent results.[11][12]

    • Calculate the isotropic shielding values for a reference molecule, tetramethylsilane (TMS), at the exact same level of theory.

    • The predicted chemical shift (δ) is calculated as: δ_sample = σ_TMS - σ_sample.

    • For the highest accuracy, a linear regression can be performed by plotting calculated shifts against known experimental values for a set of similar molecules to generate a scaling equation.[1]

Part 3: Predicted Comparative Data

Following the protocol above allows for the generation of high-quality, comparable data. The tables below are templates for summarizing the key findings of such a study.

Table 1: Relative Stabilities of C₆H₁₃Cl Isomers

This table directly compares the thermodynamic stability of the most stable conformer of each isomer. The isomer with the lowest relative energy is the most stable.

Isomer NameRelative Gibbs Free Energy (kcal/mol)
This compound[Calculated Value]
2-Chloro-2,3-dimethylbutane[Calculated Value]
1-Chloro-2,2-dimethylbutane[Calculated Value]
1-Chloro-3,3-dimethylbutane[Calculated Value]
All energies are calculated at the ωB97X-D/def2-TZVP//B3LYP-D3/6-31+G(d) level of theory and are relative to the most stable isomer.
Table 2: Predicted ¹³C NMR Chemical Shifts

NMR spectroscopy is often called the "gold standard" for structural elucidation. DFT can predict these spectra, providing a powerful tool for distinguishing isomers where experimental assignment may be ambiguous.

Isomer NameC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)Methyl C's (ppm)
This compound [Calc.][Calc.][Calc.][Calc.][Calc. range]
2-Chloro-2,3-dimethylbutane [Calc.][Calc.][Calc.][Calc.][Calc. range]
1-Chloro-2,2-dimethylbutane [Calc.][Calc.][Calc.][Calc.][Calc. range]
1-Chloro-3,3-dimethylbutane [Calc.][Calc.][Calc.][Calc.][Calc. range]
Chemical shifts are calculated using the GIAO method and referenced to TMS at the same level of theory.

Discussion and Field Insights

The power of this comparative approach lies in its ability to generate hypotheses and guide experimental work.

  • On Stability: The relative energies in Table 1 are dictated by a complex interplay of steric and electronic effects. For instance, isomers with the chlorine atom at a more sterically hindered position (like 2-chloro-2,3-dimethylbutane) may be destabilized. Conversely, the high substitution at the carbon bearing the chlorine (a tertiary alkyl halide) can have stabilizing electronic effects. DFT allows us to quantify these competing factors.

  • On Spectroscopic Differentiation: The predicted NMR shifts in Table 2 are the most direct link to experimental validation. Each isomer will have a unique fingerprint. The chemical shift of the carbon directly bonded to the chlorine atom (Cα) is particularly sensitive to the local electronic environment and will vary significantly between isomers. Similarly, the ¹H NMR spectra will show distinct splitting patterns and chemical shifts that can be predicted and used for unambiguous assignment. The agreement between computed and experimental values for known compounds gives us confidence in our structural assignments.[13]

  • Self-Validation and Trustworthiness: The protocol is inherently self-validating. The confirmation of zero imaginary frequencies (Step 2) ensures we are dealing with true minima. The ultimate validation comes from comparing the predicted spectroscopic data (Step 4) with experimental results. A strong correlation provides high confidence in the predicted stabilities and geometries of all isomers in the set.

Conclusion

This guide has outlined a robust, multi-step DFT protocol for the in-depth comparative analysis of this compound and its isomers. By moving beyond a simple "black-box" approach and focusing on the causality behind methodological choices, researchers can generate reliable, publication-quality data. This framework—encompassing conformational analysis, validated geometry optimization, high-accuracy energy refinement, and spectroscopic prediction—provides a powerful lens to understand the subtle yet critical structure-property relationships that govern the behavior of halogenated organic molecules. The insights gained from such studies are directly applicable to the rational design of new molecules in pharmaceuticals, agrochemicals, and materials science.

References

  • Dusza, D., Pokora, M., Ji, L., & Paneth, P. (2025). Theoretical investigation of F 430 -catalyzed dehalogenation of chloro-alkanes. A comprehensive DFT benchmark. RSC Publishing.
  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (2006). Theoretical investigation on H1 and C13 NMR chemical shifts of small alkanes and chloroalkanes. AIP Publishing.
  • Stenutz, R. (n.d.). This compound. Stenutz.
  • Klippenstein, S. J. (2002). Computational Study of the Reactions of H Atoms With Chlorinated Alkanes Isodesmic Reactions for Transition States. National Institute of Standards and Technology.
  • NIST. (n.d.). 1-chloro-2(RS)-3-dimethylbutane. NIST WebBook.
  • NIST. (n.d.). Butane, 1-chloro-2,3-dimethyl. NIST WebBook.
  • PubChem. (n.d.). This compound. PubChem.
  • Cavallo, G., et al. (2013). Halogen Bonds: Benchmarks and Theoretical Analysis.
  • YouTube. (2020). Gaussian Tutorial for Organic Chemists.
  • A'yun, A. Q. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium.
  • Gaussian, Inc. (2017). About Gaussian 16.
  • Siiskonen, A., et al. (2017).
  • Siiskonen, A., et al. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Tampere University Research Portal.
  • Pogorelov, T. V., & Hallock, M. (2020). Tutorial - Quantum Chemistry - Intro to Gaussian Part II. School of Chemical Sciences KB.
  • Gaussian, Inc. (2022). Density Functional (DFT) Methods. Gaussian.com.
  • Siiskonen, A., et al. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths.
  • Grimme, S., et al. (2022).
  • Cohen, R. D., et al. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. NSF Public Access Repository.
  • Cohen, R. D., et al. (2025). DELTA50: A Highly Accurate Database of Experimental H and C NMR Chemical Shifts Applied to DFT Benchmarking.
  • Grimme, S., et al. (2022).
  • ResearchGate. (n.d.). Comparison of theoretical and experimental ( 1 H NMR, 13 C ) chemical...
  • YouTube. (2024).
  • Thermo Scientific Chemicals. (n.d.). 1-Chloro-3,3-dimethylbutane, 97% 10 g.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Chloro-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

The causality behind these stringent disposal protocols is rooted in the chemical's inherent hazards. It is a highly flammable liquid and vapor, posing a significant fire risk.[1][2][3] Furthermore, it can cause skin and serious eye irritation, and its vapors may lead to respiratory irritation.[2][3][4] Therefore, every step, from personal protective equipment selection to final waste collection, is designed to mitigate these risks.

Hazard Profile & Essential Safety Precautions

Before handling or preparing for disposal, a thorough understanding of the chemical's properties is paramount. This knowledge informs the necessary safety controls and validates the procedural choices outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive risk assessment is the foundation of a safe laboratory environment. The following PPE is mandatory when handling or disposing of 1-chloro-2,3-dimethylbutane to prevent exposure.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be used if there is a significant risk of splashing.[5]

  • Hand Protection: Use nitrile or neoprene gloves. It is advisable to double-glove to provide robust protection against splashes and brief contact.[5] Contaminated gloves must be changed immediately.

  • Skin and Body Protection: A flame-resistant laboratory coat is essential to protect against accidental skin contact and potential fire hazards.[5][6]

  • Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood to minimize vapor inhalation.[2][5] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator with organic vapor cartridges is required.[1][5]

Safe Handling & Storage Environment

The volatility and flammability of this compound demand strict environmental controls.

  • Ignition Source Control: All potential ignition sources—such as open flames, hot plates, and spark-producing equipment—must be strictly eliminated from the work area.[2][5] Use only explosion-proof electrical and ventilating equipment.[1][7]

  • Static Discharge Prevention: To prevent the buildup of static electricity, which can ignite flammable vapors, all metal containers and transfer equipment must be grounded and bonded.[1][5][7]

  • Ventilation: Work must be performed in a well-ventilated area, with a certified chemical fume hood being the standard.[2][5]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal and local regulations, primarily those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9] This chemical must be treated as hazardous waste.[2]

Data Presentation: Key Chemical Properties

The following table summarizes essential quantitative data for this compound, which is critical for risk assessment and safe handling.

PropertyValueSource
CAS Number 600-06-6[10]
Molecular Formula C₆H₁₃Cl[11]
Molecular Weight 120.62 g/mol [11]
Boiling Point 117.7 °C[11]
Flash Point 20.8 °C[11]
Density 0.863 g/cm³[11]
Vapor Pressure 20.6 mmHg at 25°C[11]
Experimental Protocols: Waste Segregation and Collection

The core principle of chemical waste management is segregation. Improper mixing of waste streams can create dangerous reactions and significantly increase disposal costs.

  • Hazardous Waste Determination: As the generator, you are responsible for determining that your waste is hazardous.[8][12] Given that this compound is a halogenated organic compound, it falls under the category of hazardous waste.[2][13]

  • Segregate as Halogenated Waste: This is the most critical step. This compound waste must be collected in a designated container specifically for halogenated organic waste .[2]

    • Causality: Mixing halogenated and non-halogenated waste streams complicates the disposal process. Halogenated wastes typically require incineration at higher temperatures for complete destruction, making their disposal more expensive. Cross-contamination forces the entire volume to be treated as the more hazardous (and costly) type.[2][13]

    • Do NOT Mix With:

      • Non-halogenated organic waste[2]

      • Acids or bases[2]

      • Aqueous waste[2]

      • Oxidizing or reducing agents[2]

  • Use a Designated Waste Container: The container must be chemically compatible, in good condition, and have a secure, tight-fitting lid to prevent the escape of vapors.[2][6]

  • Proper Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste"[2]

    • The full chemical name: "this compound"

    • An indication of the hazards (e.g., Flammable, Irritant)

  • Satellite Accumulation: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2] This area must be away from ignition sources and in a cool, well-ventilated location.[1][2] The container must remain closed except when waste is being added.

Mandatory Visualization: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Waste Collection cluster_storage Phase 3: Storage & Disposal A Assess Hazards of This compound (Flammable, Irritant) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Fume Hood, No Ignition Sources) B->C D Obtain Designated HALOGENATED Waste Container C->D Begin Disposal Process E Transfer Waste to Container (Use Grounded Equipment) D->E F Securely Cap Container E->F G Label Container: 'Hazardous Waste' 'this compound' F->G H Store in Satellite Accumulation Area (Cool, Ventilated, Secure) G->H I Arrange for Pickup by Licensed Waste Disposal Service H->I J Maintain Disposal Records I->J

Caption: Workflow for this compound Disposal.

Emergency Procedures: Spill Management

Accidents require immediate and correct action to prevent harm to personnel and the environment.

  • Immediate Actions: Alert personnel in the immediate area and evacuate if necessary.[5][14] Eliminate all sources of ignition.[5][7]

  • Containment: If safe to do so, stop the source of the leak. Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[5][6] Do not use paper towels or other combustible materials .[5] Prevent the spill from entering drains.[14]

  • Cleanup: Wearing appropriate PPE, use non-sparking tools to collect the absorbed material.[5][6] Place the contaminated absorbent and any other contaminated materials into a sealable, properly labeled container for disposal as hazardous waste.[7]

  • Decontamination: After the material has been removed, ventilate the area and wash the spill site thoroughly.[5] Anyone contaminated by the spill must immediately remove affected clothing and flush the skin with water for at least 15 minutes.[14]

Final Disposal Pathway

The ultimate step in this process is the transfer of waste to a professional entity. The final disposal of this compound must be carried out by a licensed and approved hazardous waste disposal service.[1][2][5] Consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with all institutional, local, state, and federal regulations.[5]

By adhering to these scientifically grounded and procedurally validated steps, you ensure that the lifecycle of this compound in your laboratory concludes safely and responsibly, upholding the highest standards of professional practice.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc.
  • Introduction to Hazardous Waste Management. (2021, August). University of Colorado.
  • This compound | CAS#:600-06-6. (n.d.). Chemsrc.
  • How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20). Hazardous Waste Experts.
  • Complying with OSHA's Hazardous Waste Standards. (2008, October 1). Facilities Management Insights.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability & Risk.
  • RO 13579. (n.d.). U.S. Environmental Protection Agency.
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
  • This compound. (n.d.). PubChem.
  • This compound|600-06-6. (n.d.). LookChem.
  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (n.d.). U.S. Environmental Protection Agency.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.
  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency.
  • Hazardous Substance Fact Sheet: 2,3-Dimethylbutane. (n.d.). New Jersey Department of Health.
  • Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety.

Sources

Essential Safety and Operational Guide for Handling 1-Chloro-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides crucial safety and logistical information for the handling of 1-Chloro-2,3-dimethylbutane (CAS No. 600-06-6). It is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring laboratory safety and proper chemical management. This document details necessary personal protective equipment (PPE), safe operational procedures, and comprehensive disposal and emergency plans.

Hazard Summary and Quantitative Data

This compound is a flammable liquid with potential health hazards associated with its handling. While comprehensive toxicological data is not available, its classification as a halogenated hydrocarbon necessitates stringent safety precautions. Halogenated hydrocarbons can pose risks of skin and eye irritation, respiratory system irritation, and upon significant exposure, may affect the central nervous system, liver, and kidneys.[1][2] The primary immediate risks are associated with its flammability and potential for vapor inhalation.

A thorough risk assessment must be conducted for any procedure involving this chemical. The following table summarizes key physical and chemical data to inform this assessment.

PropertyValueSource
CAS Number 600-06-6[1]
Molecular Formula C₆H₁₃Cl[1]
Molecular Weight 120.62 g/mol [1]
Appearance Colorless liquid[3]
Boiling Point 117.7 °C at 760 mmHg[1][4]
Flash Point 20.8 °C[1][4]
Density 0.863 g/cm³[1][4]
Vapor Pressure 20.6 mmHg at 25°C[1][4]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The selection of appropriate PPE is the first line of defense.

Glove Selection: A Critical Choice for Halogenated Hydrocarbons

Standard disposable nitrile gloves may not offer sufficient protection against halogenated hydrocarbons and are generally not recommended for prolonged contact.[5] These chemicals can cause nitrile to swell, degrade, and allow for rapid permeation.

PPE CategorySpecificationRationale and Causality
Hand Protection Viton® or Polyvinyl Alcohol (PVA) gloves are recommended for prolonged handling. Neoprene gloves can be a suitable alternative. For incidental splash protection, heavy-duty nitrile gloves (minimum 8 mil thickness) can be used, but must be replaced immediately upon contamination.[6][7]Halogenated hydrocarbons can readily permeate many common glove materials. Viton® and PVA offer superior resistance to this chemical class.[8][9] Thicker nitrile gloves may provide a temporary barrier for splashes, but their breakthrough time is significantly shorter.[7]
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.This compound can cause serious eye irritation. Goggles provide a seal around the eyes to protect from splashes and vapors. A face shield offers an additional layer of protection for the entire face.
Skin and Body Protection Flame-resistant laboratory coat. Full-length pants and closed-toe shoes are mandatory.Protects against accidental splashes and contact with flammable material. The use of a flame-resistant coat is crucial due to the chemical's low flash point.
Respiratory Protection A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge (black) should be used when handling larger quantities or when adequate ventilation cannot be guaranteed.[10][11]Protects against the inhalation of vapors, which can cause respiratory tract irritation and potential systemic effects.[2] A full-face respirator may be necessary if exposure limits are exceeded or if there is eye irritation.[12]

Operational and Handling Plan

A systematic approach to handling, storage, and transport is essential to minimize risk.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Verify Fume Hood Operation don_ppe Don Appropriate PPE grounding Ground and Bond Containers prep_area->grounding Proceed to Handling spill_kit Ensure Spill Kit is Accessible transfer Use Spark-Proof Tools seal Keep Container Tightly Sealed store_cabinet Store in Flammable Liquid Cabinet seal->store_cabinet After Use waste_container Collect in Designated Halogenated Waste Container seal->waste_container For Waste segregate Segregate from Incompatibles cool_dry Keep in Cool, Dry, Well-Ventilated Area label_waste Label Waste Container Clearly professional_disposal Arrange for Licensed Professional Disposal

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Ventilation : All handling of this compound must be conducted in a certified chemical fume hood to minimize the inhalation of its vapors.

  • Ignition Sources : Eliminate all potential ignition sources from the work area. This includes open flames, hot plates, and spark-producing equipment. Use only intrinsically safe or explosion-proof electrical equipment.

  • Grounding : To prevent the buildup of static electricity, which can ignite flammable vapors, ground and bond all containers and receiving equipment during transfers.

  • Handling : Use non-sparking tools for all transfers and manipulations. Keep the container of this compound tightly closed when not in use. Avoid breathing vapors or mist. Wash hands thoroughly after handling.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[7] Store away from incompatible materials such as strong oxidizing agents.[13] For long-term storage, refrigeration in a spark-proof refrigerator is recommended.

Emergency Response and First Aid

Spill Response Plan
  • Immediate Actions :

    • Evacuate the immediate area and alert others.

    • Eliminate all ignition sources if it is safe to do so.

  • Containment and Cleanup :

    • If the spill is small and you are trained to handle it, don the appropriate PPE.

    • Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels.

    • Collect the absorbed material using spark-proof tools and place it in a sealed, properly labeled container for disposal.

  • Decontamination :

    • Ventilate the area and wash the spill site after the material has been removed.

    • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

First Aid for Exposure
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8][10][14]
Skin Contact Immediately flush the affected area with large amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[8][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8][10]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Waste Segregation : Collect all waste containing this compound in a designated container specifically for halogenated organic waste . Do not mix with non-halogenated waste.

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable).

  • Storage of Waste : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible materials.

  • Professional Disposal : The final disposal must be carried out by a licensed professional waste disposal service.[12] Contact your institution's EHS office to arrange for pickup. Do not dispose of this chemical down the drain or in regular trash.

References

  • This compound SDS, 600-06-6 Safety D
  • This compound - ChemNet. URL
  • This compound|600-06-6 - LookChem. URL
  • Nitrile Glove Chemical Resistance Guide | S&G Gloves. URL
  • Hydrocarbon Poisoning - Merck Manual Professional Edition. URL
  • Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. URL
  • Chemical Hygiene Plan | Environmental Health & Safety - University of California, Riverside. URL
  • What is the best thickness for nitrile gloves? | by Jubaomachine | Nov, 2025 | Medium. URL
  • Which Thickness is Best for Disposable Gloves? [Complete Guide]. URL
  • Flammable Liquid Spill Clean Up - Safety & Risk Services. URL
  • 8 Steps to Handling a Lab Chemical Spill. URL
  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. URL
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. URL
  • Understanding Respirators With Organic Vapor Cartridges - PK Safety. URL
  • First Aid for Chemical Inhal
  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Labor
  • Chemical Hygiene Plan - ehs.uci.edu. URL
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - CDC. URL
  • First Aid - Dealing with Toxins and Toxic Fumes. URL
  • Four steps to choosing the right respirator and wearing it safely | UMN Extension. URL
  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applic
  • OSHA Standards and Exposure Limits. URL
  • Hydrocarbon Ingestion - FPnotebook. URL
  • Hydrocarbon Toxicity and Abuse | California Poison Control System. URL
  • Nitrile Gloves Thickness: How to Choose the Right Thickness For Your Job - SOSCleanroom.com. URL
  • Guide to Nitrile Gloves Chemical Resistance | Glove Comp
  • Nitrile Gloves Thickness Levels. URL
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. URL
  • Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report - Duke Safety. URL
  • 2,3-DIMETHYLBUTANE | Occupational Safety and Health Administr
  • SAFETY DATA SHEET - Thermo Fisher Scientific. URL
  • Hazardous Substance Fact Sheet - NJ.gov. URL
  • First Aid for Common Household Chemical Exposures | St John Vic. URL
  • Chlorine | Medical Management Guidelines | Toxic Substance Portal |
  • CHEMICAL GLOVE RESISTANCE GUIDE. URL
  • CHLOROFORM (TRICHLOROMETHANE)
  • Permissible Exposure Limits – OSHA Annot
  • Division of Research and Graduate Studies Policy Number: 225 Revision: 002 Laboratory Safety Manual Date: - Kent St

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。